molecular formula C80H135N25O17 B15580942 LL-37 FK-13

LL-37 FK-13

Número de catálogo: B15580942
Peso molecular: 1719.1 g/mol
Clave InChI: OYTHTAUQYRDAAE-NOMCJRHGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

LL-37 FK-13 is a useful research compound. Its molecular formula is C80H135N25O17 and its molecular weight is 1719.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C80H135N25O17

Peso molecular

1719.1 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C80H135N25O17/c1-9-46(7)63(75(119)97-52(29-18-20-36-82)67(111)102-59(43-61(107)108)73(117)101-58(42-49-26-15-12-16-27-49)72(116)100-57(40-44(3)4)71(115)99-56(77(121)122)32-23-39-93-80(89)90)104-69(113)54(31-22-38-92-79(87)88)96-68(112)55(33-34-60(84)106)98-74(118)62(45(5)6)103-76(120)64(47(8)10-2)105-70(114)53(30-21-37-91-78(85)86)95-66(110)51(28-17-19-35-81)94-65(109)50(83)41-48-24-13-11-14-25-48/h11-16,24-27,44-47,50-59,62-64H,9-10,17-23,28-43,81-83H2,1-8H3,(H2,84,106)(H,94,109)(H,95,110)(H,96,112)(H,97,119)(H,98,118)(H,99,115)(H,100,116)(H,101,117)(H,102,111)(H,103,120)(H,104,113)(H,105,114)(H,107,108)(H,121,122)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93)/t46-,47-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-,64-/m0/s1

Clave InChI

OYTHTAUQYRDAAE-NOMCJRHGSA-N

Origen del producto

United States

Foundational & Exploratory

LL-37 Peptide: A Comprehensive Technical Guide to Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human cathelicidin (B612621) antimicrobial peptide, LL-37, stands as a pivotal component of the innate immune system. It is the sole member of the cathelicidin family found in humans and is generated by the proteolytic cleavage of the hCAP-18 protein (human cationic antimicrobial protein 18).[1] Beyond its well-documented direct antimicrobial properties, LL-37 exhibits a remarkable spectrum of immunomodulatory functions, positioning it as a molecule of significant interest in therapeutic development. This technical guide elucidates the multifaceted nature of LL-37, detailing its structure, mechanisms of action, and the intricate signaling pathways it governs. We present a comprehensive overview of its antimicrobial efficacy, immunomodulatory capabilities, and its paradoxical role in cancer. Detailed experimental protocols for the characterization of LL-37's activities are provided, alongside structured quantitative data to facilitate comparative analysis.

Structure of LL-37

LL-37 is a 37-amino acid, cationic peptide with an amphipathic α-helical conformation, a feature crucial for its biological activities.[2] In aqueous solutions, LL-37 exists as a random coil, but upon encountering microbial membranes or other hydrophobic environments, it adopts its characteristic α-helical structure. This structural plasticity is fundamental to its ability to interact with and disrupt microbial membranes. The peptide's cationic nature, conferred by a net positive charge, facilitates its initial electrostatic interaction with the negatively charged components of microbial cell walls, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[3]

Antimicrobial Function

LL-37 exhibits broad-spectrum antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some viruses.[4] Its primary mechanism of action involves the disruption of microbial membrane integrity, leading to cell lysis and death.[1] This process is generally understood to occur via one or a combination of proposed models, including the "carpet-like" mechanism, where the peptide accumulates on and disrupts the membrane in a detergent-like manner, or through the formation of toroidal pores.[2]

Quantitative Antimicrobial Activity

The antimicrobial potency of LL-37 is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The MIC values of LL-37 vary depending on the target pathogen and the experimental conditions, such as salt concentration.[5]

Gram-Positive Bacteria MIC (µg/mL) Reference
Staphylococcus aureus<10[5]
Staphylococcus epidermidis<10[5]
Listeria monocytogenes<10[5]
Vancomycin-resistant Enterococci<10[5]
Gram-Negative Bacteria MIC (µg/mL) Reference
Pseudomonas aeruginosa<10[5]
Salmonella typhimurium<10[5]
Escherichia coli<10[5]
Multidrug-resistant P. aeruginosa15.6 - 1000[6]
Fungi MIC (µg/mL) Reference
Candida albicans>250[7]
Candida auris25 - 100[8]

Immunomodulatory Functions

LL-37 is a key modulator of the innate and adaptive immune responses. Its immunomodulatory activities are complex and context-dependent, encompassing both pro-inflammatory and anti-inflammatory effects.[9]

Chemoattraction of Immune Cells

LL-37 acts as a chemoattractant for a variety of immune cells, including neutrophils, monocytes, T cells, and mast cells, recruiting them to sites of infection and inflammation.[10] This chemotactic activity is primarily mediated through the formyl peptide receptor-like 1 (FPRL1), a G protein-coupled receptor (GPCR).[11]

Modulation of Cytokine and Chemokine Production

LL-37 can influence the production and release of a wide array of cytokines and chemokines. For instance, it can stimulate monocytes to produce pro-inflammatory cytokines like IL-8 and IL-6.[9] Conversely, it can also suppress the production of pro-inflammatory cytokines such as TNF-α in response to bacterial components like LPS.[12] This dual functionality highlights its role in orchestrating a balanced immune response.

Cell Type LL-37 Concentration Effect Reference
Monocytes1-15 µg/mLIncreased IL-1β expression[13]
Monocytes5 µg/mLDecreased TNF-α, Increased IL-10[13]
Monocytes20 µg/mLUpregulation of IL-8 and IL-6[9]
Neutrophils5-20 µg/mLDecreased LPS-induced IL-1β, IL-6, IL-8, TNF-α[12]
Dendritic Cellsup to 20 µg/mLInhibition of LPS-induced IL-6 and TNF-α[9]

Role in Cancer

The role of LL-37 in cancer is paradoxical, with studies reporting both pro-tumorigenic and anti-tumorigenic activities depending on the cancer type and the tumor microenvironment.[14]

Pro-tumorigenic Effects

In some cancers, such as ovarian, lung, and breast cancer, LL-37 has been shown to promote tumor progression.[15] It can enhance cancer cell proliferation, migration, and invasion, and stimulate angiogenesis. These effects are often mediated through the activation of various cell surface receptors, including FPRL1 and the epidermal growth factor receptor (EGFR).[15]

Anti-tumorigenic Effects

Conversely, in cancers like gastric and colon cancer, LL-37 has demonstrated tumor-suppressive properties.[14] It can inhibit cancer cell proliferation and induce apoptosis.[14] The anti-cancer activity of LL-37 and its fragments is often attributed to their ability to selectively target and disrupt the negatively charged membranes of cancer cells.[14]

Cancer Cell Line Effect IC50 / Effective Concentration Reference
Gastric Cancer CellsInhibition of proliferation, G0/G1 arrest4-40 µg/mL[14]
Jurkat T Leukemia CellsInduction of apoptosis25-200 µg/mL[14]
Ovarian Cancer CellsStimulation of proliferation-[15]
Lung Cancer CellsStimulation of proliferation-[15]

Signaling Pathways

LL-37 exerts its diverse biological effects by interacting with a range of cell surface receptors and modulating downstream signaling cascades.

Formyl Peptide Receptor-Like 1 (FPRL1) Signaling

Activation of FPRL1 by LL-37 is a key mechanism for its chemotactic and angiogenic effects.[3][11] This interaction triggers a G protein-mediated signaling cascade, leading to an increase in intracellular calcium, and the activation of pathways involving PI3K, PLC, and MAP kinases like ERK1/2.[3][16]

FPRL1_Signaling LL37 LL-37 FPRL1 FPRL1 (GPCR) LL37->FPRL1 G_protein G Protein Activation FPRL1->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ca_flux Ca²⁺ Influx PLC->Ca_flux ERK ERK1/2 PI3K->ERK Cellular_Response Chemotaxis Angiogenesis Proliferation Ca_flux->Cellular_Response ERK->Cellular_Response TLR4_Inhibition cluster_inhibition LL-37 Mediated Inhibition cluster_pathway Canonical TLR4 Pathway LL37 LL-37 Complex LL-37:LPS Complex LL37->Complex LPS LPS LPS->Complex TLR4 TLR4/MD-2/CD14 Complex->TLR4 Inhibition MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines LPS_path->TLR4 P2X7_Signaling LL37 LL-37 P2X7 P2X7 Receptor LL37->P2X7 Ion_Flux Cation Influx (Na⁺, Ca²⁺) P2X7->Ion_Flux Endocytosis LL-37 Internalization P2X7->Endocytosis PI3K_MAPK PI3K / MAPK Pathways Ion_Flux->PI3K_MAPK Inflammasome NLRP3 Inflammasome Activation Ion_Flux->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b IL-1β Release Caspase1->IL1b MIC_Workflow Start Start Prep_Peptide Prepare LL-37 Serial Dilutions in 96-well plate Start->Prep_Peptide Prep_Bacteria Prepare Standardized Bacterial Inoculum Start->Prep_Bacteria Inoculate Inoculate Plate with Bacteria Prep_Peptide->Inoculate Prep_Bacteria->Inoculate Incubate Incubate 18-24h at 37°C Inoculate->Incubate Read Read Plate (Visual/Spectrophotometer) Incubate->Read End Determine MIC Read->End

References

The Antimicrobial Action of FK-13: A Technical Guide to its Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising therapeutic avenue due to their broad-spectrum activity and lower propensity for inducing resistance compared to conventional antibiotics. Among these, FK-13, a 13-amino acid fragment derived from the human cathelicidin (B612621) LL-37, has garnered significant attention. This technical guide provides an in-depth exploration of the antimicrobial mechanism of the FK-13 fragment, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mode of action.

FK-13 is a cationic polypeptide with a net charge of +4, a characteristic that facilitates its interaction with the negatively charged components of microbial cell membranes.[1] Helical wheel projections indicate that FK-13 possesses distinct hydrophobic and cationic faces, enabling its amphipathic nature, which is crucial for its antimicrobial function.[1]

Core Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of FK-13 is the disruption of the bacterial cell membrane, a hallmark of many AMPs.[1][2] This process involves a series of events commencing with the electrostatic attraction of the cationic FK-13 to the anionic bacterial membrane. Upon interaction with the membrane, FK-13 undergoes a conformational change, adopting a characteristic α-helical structure.[1] This structural transition is critical for its subsequent activities.

The interaction of α-helical FK-13 with the lipid bilayer leads to membrane permeabilization and depolarization, ultimately compromising the integrity of the cell membrane.[1][2] This disruption of the membrane potential is a key step in bacterial cell death. Furthermore, FK-13 has been shown to induce the production of reactive oxygen species (ROS), which contributes to its bactericidal efficacy by causing oxidative damage to intracellular components.[1]

Quantitative Antimicrobial Activity

The antimicrobial potency of FK-13 has been quantified against a range of clinically significant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) is a key metric for this assessment.

MicroorganismStrainMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureusATCC 292134-[1]
Staphylococcus aureus (MRSA)T1444-[1]
Staphylococcus aureusNBRC 12732-14.1[3]
Escherichia coliB28-[1]
Escherichia coliNBRC 3972-14.1[3]
Pseudomonas aeruginosaPAO18-[1]
Acinetobacter baumanniiATCC 196068-[1]
Klebsiella pneumoniae70060316-[1]
Candida albicansJCM 1542-28.1[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of FK-13 against various microorganisms.

FK-13 has also demonstrated synergistic effects when combined with conventional antibiotics, such as penicillin G and ampicillin, against methicillin-resistant Staphylococcus aureus (MRSA).[4] Importantly, FK-13 exhibits low hemolytic activity against mammalian red blood cells, indicating a favorable safety profile.[1]

Experimental Protocols

The elucidation of FK-13's antimicrobial mechanism has been achieved through a variety of established experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of FK-13 is typically determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Peptide Solution: A stock solution of FK-13 is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured to the mid-logarithmic phase, and the suspension is adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay assesses the ability of FK-13 to permeabilize the bacterial membrane, allowing the influx of the fluorescent dye SYTOX Green, which only enters cells with compromised membranes and fluoresces upon binding to nucleic acids.

  • Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, washed, and resuspended in a suitable buffer (e.g., PBS).

  • Assay Setup: The bacterial suspension is incubated with SYTOX Green dye in the dark.

  • Peptide Addition: FK-13 is added to the bacterial suspension at various concentrations.

  • Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane permeabilization.

Measurement of Reactive Oxygen Species (ROS) Production

The intracellular generation of ROS is measured using the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Bacterial Preparation: Bacterial cells are harvested, washed, and resuspended in buffer.

  • Probe Loading: The cells are incubated with DCFH-DA, which diffuses into the cells and is deacetylated to the non-fluorescent DCFH.

  • Peptide Treatment: FK-13 is added to the cell suspension.

  • Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The fluorescence intensity is measured to quantify ROS production.

Visualizing the Mechanism of Action

The following diagrams illustrate the key steps in the antimicrobial action of FK-13 and a typical experimental workflow.

FK13_Mechanism cluster_extracellular Extracellular Space cluster_membrane Membrane Interaction cluster_intracellular Intracellular Effects FK13 Cationic FK-13 (Random Coil) Bacterial_Membrane Anionic Bacterial Membrane FK13->Bacterial_Membrane Electrostatic Attraction Helix_Formation α-Helix Formation Bacterial_Membrane->Helix_Formation Interaction Membrane_Disruption Membrane Permeabilization & Depolarization Helix_Formation->Membrane_Disruption ROS_Production Increased ROS Production Membrane_Disruption->ROS_Production Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death ROS_Production->Cell_Death

Caption: Proposed mechanism of antimicrobial action for the FK-13 fragment.

MIC_Workflow Start Start Prepare_Peptide Prepare Serial Dilutions of FK-13 in 96-well Plate Start->Prepare_Peptide Prepare_Inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Prepare_Peptide->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

The Discovery and History of Human Cathelicidin LL-37: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific findings related to the human cathelicidin (B612621) antimicrobial peptide, LL-37. As the sole cathelicidin in humans, LL-37 is a critical component of the innate immune system, demonstrating a broad spectrum of antimicrobial and immunomodulatory activities. This document details the initial identification of its precursor, hCAP-18, and the subsequent isolation and characterization of the mature LL-37 peptide. Key experimental protocols for its synthesis, expression, and functional analysis are outlined. Quantitative data on its antimicrobial efficacy and cytotoxicity are presented in structured tables for comparative analysis. Furthermore, the intricate signaling pathways through which LL-37 exerts its multifaceted effects are visually represented using detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, microbiology, and drug development, offering a consolidated repository of foundational knowledge on this pivotal host defense peptide.

Introduction

The innate immune system constitutes the first line of defense against invading pathogens. A key component of this system is a diverse arsenal (B13267) of antimicrobial peptides (AMPs), which provide a rapid and effective response to microbial threats. Among these, the cathelicidin family of AMPs is of particular interest due to its broad-spectrum antimicrobial activity and its multifaceted roles in modulating the immune response. In humans, a single cathelicidin gene, CAMP, encodes the protein human Cationic Antimicrobial Protein 18 (hCAP-18). This precursor protein is proteolytically processed to release the mature, biologically active 37-amino acid peptide, LL-37.

This whitepaper traces the historical journey of the discovery of LL-37, from the initial cloning of its precursor to the characterization of the mature peptide. It delves into the key experimental findings that have elucidated its structure, function, and mechanisms of action. Detailed methodologies for seminal experiments are provided to facilitate reproducibility and further investigation. Quantitative data on its biological activities are systematically presented, and its complex signaling pathways are illustrated to provide a clear understanding of its role in health and disease.

The Journey of Discovery: A Historical Timeline

The discovery of LL-37 was a culmination of research efforts in the mid-1990s aimed at identifying novel human antimicrobial peptides.

  • 1995: The Precursor's Debut - FALL-39. The story of LL-37 begins with the identification of its precursor. Two independent research groups, while searching for human homologues of other mammalian cathelicidins, cloned a cDNA from human bone marrow that encoded a putative 39-amino acid antimicrobial peptide. This predicted peptide was named FALL-39, based on the first four amino acids of its sequence (Phenylalanine, Alanine, Leucine, Leucine) and its length. The full-length precursor protein was identified as hCAP-18.

  • 1996: Isolation of the Mature Peptide - LL-37. The following year, the mature, naturally occurring form of the peptide was isolated from human neutrophils. Structural analysis revealed that the peptide was two amino acids shorter at the N-terminus than the predicted FALL-39, starting with two Leucine residues. Consequently, it was renamed LL-37, reflecting its N-terminal amino acids and its 37-residue length.

  • The Processing Enzyme: Proteinase 3. A critical step in the activation of LL-37 is the proteolytic cleavage of the hCAP-18 precursor. This processing was found to be mediated by the serine protease, proteinase 3, which is co-localized with hCAP-18 in the azurophilic granules of neutrophils.

Quantitative Analysis of LL-37's Biological Activities

LL-37 exhibits a potent and broad spectrum of antimicrobial activity against bacteria, fungi, and viruses. Concurrently, its interaction with host cells can lead to cytotoxic effects at higher concentrations. This section presents a summary of quantitative data on these activities.

Antimicrobial Activity

The antimicrobial efficacy of LL-37 is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.

MicroorganismStrainMIC (µg/mL)MIC (µM)Reference
Escherichia coliATCC 259224 - 160.9 - 3.6
Pseudomonas aeruginosaATCC 278538 - 321.8 - 7.1
Staphylococcus aureusATCC 292134 - 160.9 - 3.6
Staphylococcus epidermidisATCC 1222840.9
Candida albicansATCC 9002816 - 643.6 - 14.2

Table 1: Minimum Inhibitory Concentrations (MIC) of LL-37 against various microbial strains. The data illustrates the broad-spectrum antimicrobial activity of LL-37.

Cytotoxic Activity

While crucial for host defense, LL-37 can also exhibit cytotoxicity towards mammalian cells, a factor that is critical for its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a common measure of this activity.

Cell LineCell TypeIC50 (µM)AssayReference
HaCaTHuman Keratinocytes> 100MTT
HFFHuman Foreskin Fibroblasts~50MTT
A549Human Lung Carcinoma> 111MTT
MA-104Monkey Kidney Epithelial> 50 µg/mLMTT/Neutral Red

Table 2: Cytotoxicity of LL-37 on various mammalian cell lines. The data indicates a generally lower toxicity towards host cells compared to its antimicrobial potency.

Key Experimental Protocols

This section provides an overview of the fundamental methodologies employed in the study of LL-37.

Solid-Phase Peptide Synthesis of LL-37

Chemical synthesis is a common method for obtaining pure LL-37 for research purposes.

  • Resin and Amino Acid Preparation: Rink Amide resin is typically used as the solid support. Fmoc-protected amino acids are used for the synthesis.

  • Chain Assembly: The peptide chain is assembled on the resin in a stepwise manner, from the C-terminus to the N-terminus, using a peptide synthesizer.

  • Deprotection and Coupling: In each cycle, the Fmoc protecting group is removed from the N-terminal amino acid, followed by the coupling of the next Fmoc-protected amino acid.

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Recombinant Expression and Purification of hCAP-18

For studies involving the precursor protein, recombinant expression is the method of choice.

  • Cloning: The cDNA encoding hCAP-18 is cloned into an appropriate expression vector, such as pET, for expression in E. coli.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Solubilization: The bacterial cells are harvested and lysed. hCAP-18 often forms inclusion bodies, which are then solubilized using denaturing agents like urea (B33335) or guanidine (B92328) hydrochloride.

  • Refolding: The solubilized protein is refolded into its native conformation by gradually removing the denaturant, often through dialysis.

  • Purification: The refolded hCAP-18 is purified using chromatographic techniques such as ion-exchange and size-exclusion chromatography.

In Vitro Cleavage of hCAP-18 by Proteinase 3

This assay is used to study the processing of the precursor protein.

  • Reaction Setup: Purified recombinant hCAP-18 is incubated with human neutrophil proteinase 3 in a suitable buffer (e.g., Tris-HCl with NaCl).

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Analysis: The cleavage products are analyzed by SDS-PAGE or RP-HPLC to detect the generation of LL-37.

  • Confirmation: The identity of the cleaved peptide can be confirmed by N-terminal sequencing or mass spectrometry.

Chemotaxis Assay

The ability of LL-37 to attract immune cells is a key aspect of its immunomodulatory function.

  • Cell Preparation: Human neutrophils or monocytes are isolated from peripheral blood.

  • Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.

  • Loading: The lower compartment is filled with a solution containing LL-37 at various concentrations, and the isolated cells are placed in the upper compartment.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 to allow cell migration.

  • Quantification: The number of cells that have migrated through the membrane to the lower compartment is quantified by microscopy or flow cytometry.

Signaling Pathways of LL-37

LL-37 exerts its diverse immunomodulatory effects by interacting with several cell surface receptors and modulating various intracellular signaling pathways.

Formyl Peptide Receptor Like-1 (FPRL1/FPR2) Signaling

LL-37 is a known ligand for FPRL1, a G protein-coupled receptor expressed on various immune cells, including neutrophils, monocytes, and T cells.

FPRL1_Signaling LL37 LL-37 FPRL1 FPRL1/FPR2 Receptor LL37->FPRL1 Binds G_protein Gi/o Protein FPRL1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway (ERK, p38) PKC->MAPK Activates MAPK->Chemotaxis Cytokine_release Cytokine Release MAPK->Cytokine_release

Caption: LL-37 binding to FPRL1 initiates a signaling cascade leading to chemotaxis and cytokine release.

P2X7 Receptor Signaling

LL-37 can also modulate the activity of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and cell death.

P2X7_Signaling LL37 LL-37 P2X7 P2X7 Receptor LL37->P2X7 Modulates Ion_influx Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7->Ion_influx Opens Pannexin1 Pannexin-1 Channel Ion_influx->Pannexin1 Activates Inflammasome NLRP3 Inflammasome Activation Ion_influx->Inflammasome Triggers Pore_formation Large Pore Formation Pannexin1->Pore_formation Contributes to Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b_release IL-1β Release Caspase1->IL1b_release Cleaves pro-IL-1β to

Caption: LL-37 modulates P2X7 receptor activity, influencing ion flux and inflammasome activation.

Modulation of Toll-Like Receptor (TLR) Signaling

LL-37 exhibits a dual role in modulating TLR signaling. It can inhibit TLR4 signaling by binding to its ligand, lipopolysaccharide (LPS), thereby preventing septic shock. Conversely, it can enhance signaling through TLR3, TLR7/8, and TLR9 by complexing with their respective nucleic acid ligands and facilitating their delivery to endosomal compartments.

TLR_Modulation cluster_inhibition TLR4 Signaling Inhibition cluster_enhancement TLR3/7/8/9 Signaling Enhancement LL37_inhib LL-37 LPS LPS LL37_inhib->LPS Binds and Neutralizes TLR4 TLR4 LPS->TLR4 Blocked Inflammation_inhib Inflammation TLR4->Inflammation_inhib Inhibited LL37_enh LL-37 Nucleic_acids dsRNA/ssRNA/CpG DNA LL37_enh->Nucleic_acids Complexes with Endosome Endosome Nucleic_acids->Endosome Delivers to TLRs_enh TLR3/7/8/9 Endosome->TLRs_enh Activates Inflammation_enh Type I IFN & Pro-inflammatory Cytokine Production TLRs_enh->Inflammation_enh Enhanced

Caption: LL-37 differentially modulates TLR signaling, inhibiting TLR4 while enhancing endosomal TLRs.

Conclusion

The discovery of LL-37 marked a significant milestone in our understanding of human innate immunity. From its initial prediction as FALL-39 to its definitive characterization as LL-37, research has unveiled a molecule with a remarkable repertoire of biological activities. Its potent antimicrobial properties, coupled with its complex immunomodulatory functions, position LL-37 as a central player in host defense. The signaling pathways it engages, including those mediated by FPRL1 and P2X7, and its intricate modulation of TLR responses, highlight the sophistication of the innate immune system.

This technical guide has provided a consolidated overview of the discovery, history, and key experimental data and protocols related to LL-37. The quantitative data on its antimicrobial and cytotoxic activities offer a basis for therapeutic development, while the detailed signaling pathways provide a roadmap for understanding its mechanism of action. As research continues to unravel the full extent of LL-37's roles in health and disease, this foundational knowledge will be invaluable for the development of novel therapeutics for infectious and inflammatory diseases.

The Interplay of LL-37 and its Fragment FK-13 in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system constitutes the first line of defense against invading pathogens. A crucial component of this system is the production of host defense peptides (HDPs), which possess both direct antimicrobial and immunomodulatory activities. Among the most extensively studied human HDPs is LL-37, the sole member of the cathelicidin (B612621) family. Derived from the precursor protein hCAP-18, LL-37 is a 37-amino acid cationic peptide that plays a multifaceted role in host defense.[1][2] FK-13, a 13-amino acid fragment corresponding to residues 17-29 of LL-37, has also garnered attention as a potential therapeutic agent, representing the core antimicrobial region of the parent peptide.[3][4] This technical guide provides an in-depth analysis of the relationship between LL-37 and FK-13 in innate immunity, focusing on their comparative antimicrobial and immunomodulatory functions, signaling pathways, and relevant experimental methodologies.

Structural and Functional Overview

LL-37 is an amphipathic, alpha-helical peptide that is expressed by various immune and epithelial cells.[5] Its cationic nature facilitates its interaction with negatively charged microbial membranes, leading to membrane disruption and subsequent microbial death.[5] Beyond its direct microbicidal effects, LL-37 is a potent immunomodulator, capable of influencing a wide range of cellular processes including chemotaxis, cytokine release, and wound healing.[6][7]

FK-13 is a smaller fragment of LL-37 that encompasses a key region responsible for antimicrobial activity.[4] Research into FK-13 and its synthetic analogs has been driven by the prospect of developing smaller, potentially more selective, and cost-effective therapeutic agents that retain the beneficial properties of the full-length peptide.[4]

Antimicrobial Activity: A Comparative Analysis

Both LL-37 and its fragment FK-13 exhibit antimicrobial properties, although their potency can vary depending on the microbial species and the specific experimental conditions.

Direct Antimicrobial Effects
Synergy with Conventional Antibiotics

A significant area of interest is the synergistic potential of these peptides with conventional antibiotics, which could help to overcome antibiotic resistance. FK-13 has been shown to act synergistically with antibiotics like penicillin G and ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA).[9] This synergistic effect is likely due to the peptide's ability to permeabilize the bacterial membrane, thereby increasing the intracellular access of the antibiotic.[9]

Table 1: Comparative Antimicrobial Activity (MIC Values in µg/mL)

Peptide/AntibioticMRSA (Strain 43300)MRSA (Strain 33592)MRSA (Strain 43866)
LL-37 >512>512>512
FK-13 >512>512>512
FK-16 321664
Ampicillin (alone) 369.832230.4
Ampicillin + FK-13 35.63.533.6
Penicillin G (alone) 341.3176>512
Penicillin G + FK-13 6432>512

Data extracted from a study on synergistic effects against MRSA. Note that in this particular study, LL-37 and FK-13 alone showed high MIC values, but FK-13 significantly lowered the MIC of ampicillin and penicillin G.[9]

Immunomodulatory Functions: A Complex Interplay

LL-37 is a well-established immunomodulatory molecule with both pro-inflammatory and anti-inflammatory capabilities. The immunomodulatory actions of the native FK-13 fragment are less extensively characterized, with more research focused on its synthetic analogs.

Chemotaxis and Cell Recruitment

LL-37 is a potent chemoattractant for various immune cells, including neutrophils, monocytes, and T cells, guiding them to sites of infection and inflammation.[7] This chemotactic activity is primarily mediated through the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1).[10]

Cytokine and Chemokine Induction

LL-37 can modulate the production of a wide array of cytokines and chemokines. For instance, it can induce the release of pro-inflammatory cytokines such as IL-6 and IL-8 from epithelial cells and macrophages.[2][11][12] Conversely, LL-37 can also suppress the production of pro-inflammatory cytokines like TNF-α in response to bacterial ligands such as lipopolysaccharide (LPS).[7]

A study investigating the adjuvant properties of FK-13 found that it could stimulate the maturation of bone marrow-derived dendritic cells (BMDCs) and enhance the production of IL-2 by B3Z T-cell hybridomas, suggesting it retains some of the immunomodulatory functions of LL-37.[1]

Table 2: Comparative Immunomodulatory Activities

ActivityLL-37FK-13Key Receptors/Mediators
Chemotaxis Potent chemoattractant for neutrophils, monocytes, T cellsData on native peptide is limitedFPR2/FPRL1
Cytokine Induction Induces IL-6, IL-8; can suppress LPS-induced TNF-αCan induce IL-2 production from T-cell hybridomas via DC activationTLRs, P2X7, EGFR
Dendritic Cell Maturation Induces maturationInduces maturation-
T-Cell Activation Promotes Th1 responsesEnhances T-cell activation-

Signaling Pathways

The diverse biological effects of LL-37 are mediated through its interaction with a variety of cell surface and intracellular receptors. The signaling mechanisms of FK-13 are presumed to be similar, particularly in its interaction with microbial membranes, though its engagement with host cell receptors is less understood.

Formyl Peptide Receptor 2 (FPR2/FPRL1)

FPR2 is a G protein-coupled receptor that is a key mediator of LL-37's chemotactic and immunomodulatory effects.[13][14][15][16] Upon binding, LL-37 activates downstream signaling cascades, including the MAPK/ERK pathway, leading to cellular responses such as migration and cytokine production.[10]

FPR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LL-37 LL-37 FPR2 FPR2/FPRL1 LL-37->FPR2 G_Protein G-protein FPR2->G_Protein activates PLC PLC G_Protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2_release Ca²⁺ Release IP3->Ca2_release induces PKC PKC DAG->PKC activates MAPK_Cascade MAPK Cascade (ERK, p38) PKC->MAPK_Cascade activates Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) MAPK_Cascade->Cellular_Response leads to

FPR2/FPRL1 Signaling Pathway for LL-37.
P2X7 Receptor

LL-37 can also activate the P2X7 receptor, an ATP-gated ion channel, leading to inflammasome activation and the processing and release of pro-inflammatory cytokines such as IL-1β.[17][18][19][20][21][22][23][24][25] This pathway highlights a mechanism by which LL-37 can amplify inflammatory responses.

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LL-37 LL-37 P2X7 P2X7 Receptor LL-37->P2X7 activates K_efflux K⁺ Efflux P2X7->K_efflux induces NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 leads to pro_IL1b Pro-IL-1β Caspase1->pro_IL1b cleaves IL1b Mature IL-1β Release Caspase1->IL1b

P2X7 Receptor Signaling Pathway for LL-37.
Epidermal Growth Factor Receptor (EGFR) Transactivation

LL-37 can indirectly activate the EGFR in a process known as transactivation.[26][27][28] This involves the activation of metalloproteinases that cleave membrane-bound EGFR ligands, which then bind to and activate the EGFR, promoting cell migration and proliferation, particularly in the context of wound healing.

EGFR_Transactivation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LL-37 LL-37 GPCR GPCR (e.g., FPR2) LL-37->GPCR binds pro_HB_EGF pro-HB-EGF HB_EGF HB-EGF EGFR EGFR HB_EGF->EGFR MMP MMP GPCR->MMP activates MMP->pro_HB_EGF cleaves Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) EGFR->Downstream_Signaling activates Cellular_Response Cellular Response (Migration, Proliferation) Downstream_Signaling->Cellular_Response leads to

EGFR Transactivation by LL-37.

Key Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is fundamental for determining the antimicrobial potency of peptides.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture 1. Prepare bacterial inoculum (e.g., 5x10⁵ CFU/mL in MHB) Peptide_Dilution 2. Prepare serial dilutions of LL-37/FK-13 in a 96-well plate Inoculation 3. Inoculate wells with bacterial suspension Peptide_Dilution->Inoculation Incubation 4. Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination 5. Determine MIC: lowest concentration with no visible growth Incubation->MIC_Determination

Workflow for MIC Determination.

Detailed Methodology:

  • Bacterial Inoculum Preparation: A mid-logarithmic phase bacterial culture is diluted in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[19]

  • Peptide Dilution: Serial two-fold dilutions of the test peptide (LL-37 or FK-13) are prepared in a 96-well polypropylene (B1209903) microtiter plate.[19]

  • Inoculation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions.[19]

  • Controls: A positive control (bacteria in broth without peptide) and a negative control (broth only) are included.[19]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[18]

  • MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.[18]

Boyden Chamber Assay for Chemotaxis

This assay is used to quantify the chemotactic response of immune cells to peptides.

Chemotaxis_Workflow cluster_setup Chamber Setup cluster_migration Cell Migration cluster_quantification Quantification Lower_Chamber 1. Add chemoattractant (LL-37/FK-13) to the lower chamber Membrane 2. Place a porous membrane (e.g., 5 µm pores) over the lower chamber Lower_Chamber->Membrane Upper_Chamber 3. Add immune cell suspension (e.g., neutrophils) to the upper chamber Membrane->Upper_Chamber Incubation 4. Incubate at 37°C to allow cell migration towards the chemoattractant Upper_Chamber->Incubation Staining 5. Fix and stain the membrane Incubation->Staining Counting 6. Count migrated cells under a microscope Staining->Counting

Workflow for Boyden Chamber Chemotaxis Assay.

Detailed Methodology:

  • Chamber Assembly: A Boyden chamber (or Transwell insert) with a porous polycarbonate membrane (typically 3-8 µm pores for neutrophils) is used.[9][17]

  • Chemoattractant: The peptide solution (LL-37 or FK-13) is placed in the lower chamber. A control with buffer alone is also prepared.[27]

  • Cell Seeding: A suspension of isolated immune cells (e.g., neutrophils) is added to the upper chamber.[27]

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient to allow cell migration (e.g., 30-90 minutes for neutrophils).[27]

  • Quantification: Non-migrated cells on the top of the membrane are removed. The membrane is then fixed, stained, and mounted on a microscope slide. The number of cells that have migrated to the underside of the membrane is counted in several high-power fields.[17]

ELISA for Cytokine Quantification

This immunoassay is used to measure the concentration of cytokines (e.g., IL-6, IL-8, TNF-α) released by cells in response to peptide stimulation.

ELISA_Workflow cluster_coating Plate Coating cluster_assay_steps Assay Steps cluster_readout Readout Coat_Plate 1. Coat 96-well plate with capture antibody specific for the cytokine Block_Plate 2. Block non-specific binding sites Coat_Plate->Block_Plate Add_Sample 3. Add cell culture supernatants (containing secreted cytokines) and standards Block_Plate->Add_Sample Add_Detection_Ab 4. Add biotinylated detection antibody Add_Sample->Add_Detection_Ab Add_Enzyme 5. Add streptavidin-HRP conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate 6. Add TMB substrate and stop solution Add_Enzyme->Add_Substrate Read_Plate 7. Measure absorbance at 450 nm Add_Substrate->Read_Plate Calculate_Concentration 8. Calculate cytokine concentration from the standard curve Read_Plate->Calculate_Concentration

Workflow for Cytokine ELISA.

Detailed Methodology:

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the target cytokine and incubated overnight.[15][29]

  • Blocking: The plate is washed, and non-specific binding sites are blocked with a solution such as bovine serum albumin (BSA).[29]

  • Sample Incubation: Cell culture supernatants from peptide-stimulated cells and a serial dilution of a known cytokine standard are added to the wells and incubated.[15]

  • Detection: The plate is washed, and a biotinylated detection antibody specific for a different epitope on the cytokine is added.[15]

  • Enzyme Conjugate: After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[29]

  • Substrate Reaction: The plate is washed again, and a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.[15]

  • Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[15][29]

Conclusion and Future Directions

LL-37 stands as a central player in human innate immunity, exhibiting a remarkable breadth of antimicrobial and immunomodulatory functions. Its fragment, FK-13, represents the core antimicrobial domain and has shown promise, particularly in synergistic applications with conventional antibiotics. While FK-13 and its analogs offer potential advantages in terms of size and selectivity, further research is required to fully elucidate the immunomodulatory capabilities of the native FK-13 fragment and to directly compare its efficacy and signaling mechanisms to those of the parent LL-37 peptide. A deeper understanding of the structure-function relationships within the LL-37 sequence will be critical for the rational design of novel peptide-based therapeutics for infectious and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers in this dynamic field.

References

Biophysical Properties of the FK-13 Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK-13 is a 13-amino acid cationic antimicrobial peptide derived from the human cathelicidin (B612621) LL-37, specifically corresponding to residues 17-29. As a fragment of a key component of the innate immune system, FK-13 has garnered significant interest for its potential as a therapeutic agent against a broad spectrum of pathogens, including multidrug-resistant bacteria.[1] Its antimicrobial activity is primarily attributed to its ability to interact with and disrupt microbial cell membranes. This guide provides a comprehensive overview of the biophysical properties of FK-13, detailing its structural characteristics, stability, and mechanism of action, supported by experimental data and protocols.

Physicochemical and Antimicrobial Properties

FK-13 is characterized by its cationic and amphipathic nature, which are crucial for its interaction with negatively charged bacterial membranes.[2] The peptide's primary sequence is Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of FK-13 and a CKR-13 Analog

PropertyFK-13CKR-13 (mutant analog)Reference
Amino Acid SequenceFKRIVQRIKDFLRCKRIVKRIKKWLR[3]
Molecular Weight (Da)1719.1Not specified[3]
Net Charge at pH 7+4+7[3]
Theoretical α-Helical Content84.6%84.6%[3]

The antimicrobial efficacy of FK-13 has been evaluated against a range of bacterial strains, with its activity quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. Table 2 summarizes the MIC values for FK-13 against various bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of FK-13 Against Various Bacterial Strains

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus14.1[3]
Escherichia coli14.1[3]
Candida albicans28.1[3]

Structural Properties: Secondary Structure Analysis

The secondary structure of FK-13 is critical for its function, particularly its ability to insert into and disrupt cell membranes. Circular Dichroism (CD) spectroscopy is a key technique used to study the conformational changes of peptides in different environments. In aqueous solutions, such as phosphate-buffered saline (PBS), FK-13 exhibits a disordered or random coil structure. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or lipopolysaccharides (LPS), FK-13 undergoes a conformational change to adopt a more ordered, predominantly α-helical structure.[4]

Table 3: Secondary Structure of FK-13 in Various Environments Determined by Circular Dichroism

EnvironmentPredominant Secondary StructureObservationsReference
10 mM PBS (pH 7.4)Random CoilThe CD spectrum is characteristic of a disordered peptide.[4]
50% Trifluoroethanol (TFE)α-HelixTFE mimics the hydrophobic environment of the membrane core, inducing helical formation.[4]
50 mM Sodium Dodecyl Sulfate (SDS)α-HelixSDS micelles provide a negatively charged surface, promoting helical structure.[4]
50 µM Lipopolysaccharide (LPS)α-HelixLPS is a major component of the outer membrane of Gram-negative bacteria.[4]

Mechanism of Action: Membrane Disruption

The primary mechanism of action for FK-13 and other cationic antimicrobial peptides is the disruption of the bacterial cell membrane's integrity.[5][6] This process can be visualized as a multi-step workflow, beginning with the initial electrostatic attraction of the positively charged peptide to the negatively charged components of the bacterial membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and eventual cell death.

G cluster_workflow Mechanism of FK-13 Induced Membrane Disruption node_style_1 node_style_1 node_style_2 node_style_2 node_style_3 node_style_3 node_style_4 node_style_4 A FK-13 in Solution (Random Coil) B Electrostatic Attraction A->B Initial Interaction C Binding to Bacterial Membrane (Negatively Charged) B->C D Conformational Change (α-Helix Formation) C->D Hydrophobic Environment E Membrane Insertion D->E F Membrane Permeabilization E->F G Pore Formation / Membrane Destabilization F->G Peptide Aggregation H Leakage of Cellular Contents G->H I Cell Death H->I

FK-13 mechanism of action workflow.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biophysical properties of antimicrobial peptides like FK-13.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure of the FK-13 peptide in different solvent environments.

Materials:

  • FK-13 peptide (lyophilized)

  • 10 mM Phosphate-buffered saline (PBS), pH 7.4

  • 2,2,2-Trifluoroethanol (TFE)

  • Sodium dodecyl sulfate (SDS)

  • Lipopolysaccharide (LPS) from E. coli

  • CD spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Peptide Preparation: Dissolve lyophilized FK-13 in sterile, deionized water to create a stock solution (e.g., 1 mg/mL). Determine the precise concentration by UV absorbance at 280 nm.

  • Sample Preparation: Prepare peptide samples at a final concentration of 100 µg/mL in the following solutions:[4]

    • 10 mM PBS, pH 7.4

    • 50% (v/v) TFE in 10 mM PBS

    • 50 mM SDS in 10 mM PBS

    • 50 µM LPS in 10 mM PBS

  • CD Measurement:

    • Record CD spectra from 190 to 260 nm at room temperature using a 1 mm path length quartz cuvette.[7]

    • Set the scanning speed to 50 nm/min, with a bandwidth of 1 nm and a data pitch of 0.5 nm.

    • Average three to five scans for each sample to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the spectrum of the corresponding buffer or solvent (blank) from each peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the formula: [θ] = (mdeg × 100) / (c × n × l), where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the path length in cm.

    • Analyze the resulting spectra using deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil structures.[8]

G cluster_workflow Circular Dichroism Experimental Workflow node_style_1 node_style_1 node_style_2 node_style_2 node_style_3 node_style_3 A Prepare FK-13 Stock Solution B Prepare Samples in Different Solvents (PBS, TFE, SDS, LPS) A->B C Acquire CD Spectra (190-260 nm) B->C D Process Data (Blank Subtraction, Conversion to MRE) C->D E Deconvolute Spectra for Secondary Structure Estimation D->E

Workflow for CD Spectroscopy.
Fluorescence Spectroscopy for Membrane Permeabilization Assay

Objective: To assess the ability of FK-13 to permeabilize bacterial membranes using a fluorescent dye.

Materials:

  • FK-13 peptide

  • Bacterial suspension (e.g., E. coli)

  • SYTOX™ Green nucleic acid stain

  • Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase, then harvest by centrifugation and wash twice with the assay buffer. Resuspend the bacterial pellet in the assay buffer to a final optical density (OD600) of 0.05.

  • Dye Incubation: Add SYTOX Green to the bacterial suspension to a final concentration of 2 µM and incubate in the dark for 15 minutes to allow for dye equilibration.

  • Fluorescence Measurement:

    • Place the bacterial suspension with the dye into a cuvette or a 96-well plate.

    • Record the baseline fluorescence (Excitation: 485 nm, Emission: 520 nm).

    • Add FK-13 at various concentrations (e.g., 0.5x, 1x, 2x MIC).

    • Monitor the increase in fluorescence intensity over time.

    • As a positive control for maximal permeabilization, add a membrane-disrupting agent like Triton X-100 (0.1% v/v).

  • Data Analysis:

    • Normalize the fluorescence intensity by expressing it as a percentage of the maximal fluorescence obtained with the positive control.

    • Plot the normalized fluorescence as a function of time for each peptide concentration.

Surface Plasmon Resonance (SPR) for Peptide-Membrane Interaction Analysis

Objective: To quantify the binding affinity and kinetics of FK-13 to model lipid membranes.

Materials:

  • FK-13 peptide

  • Lipids (e.g., POPC, POPG) to prepare small unilamellar vesicles (SUVs)

  • SPR instrument with L1 sensor chips

  • Running buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

  • Liposome Preparation: Prepare SUVs with desired lipid compositions (e.g., 100% POPC for a neutral membrane, 75% POPC/25% POPG for a negatively charged membrane) by extrusion.

  • Sensor Chip Preparation: Immobilize the SUVs on the L1 sensor chip to form a stable lipid bilayer according to the manufacturer's instructions.

  • Binding Analysis:

    • Inject a series of concentrations of FK-13 over the immobilized lipid bilayer at a constant flow rate.

    • Record the sensorgrams, which show the change in response units (RU) over time, reflecting the association and dissociation of the peptide.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[9]

Stability of FK-13

The stability of peptide therapeutics is a critical factor for their development. Proteolytic degradation can significantly limit their in vivo efficacy.

Proteolytic Stability Assay: A common method to assess peptide stability is to incubate the peptide with proteases commonly found in biological fluids, such as trypsin or human neutrophil elastase, and monitor the degradation over time using High-Performance Liquid Chromatography (HPLC).[10]

Table 4: General Protocol for Proteolytic Stability Assay

StepDescription
Incubation Incubate FK-13 (e.g., 100 µM) with a protease (e.g., trypsin, 1:100 enzyme-to-peptide ratio) in a suitable buffer at 37°C.
Time Points Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
Quenching The enzymatic reaction is stopped by adding an acid (e.g., trifluoroacetic acid).
Analysis The amount of intact peptide remaining at each time point is quantified by reverse-phase HPLC.
Calculation The percentage of peptide remaining is plotted against time to determine the peptide's half-life.

Conclusion

The FK-13 peptide, a fragment of the human cathelicidin LL-37, exhibits potent antimicrobial activity driven by its cationic and amphipathic properties, which facilitate the disruption of bacterial cell membranes. Its ability to adopt an α-helical conformation in membrane-mimicking environments is a key feature of its mechanism of action. The experimental techniques and protocols outlined in this guide provide a framework for the detailed biophysical characterization of FK-13 and similar antimicrobial peptides. Further research focusing on optimizing its stability and elucidating its interactions with specific lipid compositions will be crucial for its development as a next-generation therapeutic agent.

References

Unraveling the Regulation of LL-37: A Technical Guide to CAMP Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The human cathelicidin (B612621) antimicrobial peptide LL-37, encoded by the CAMP gene, is a cornerstone of the innate immune system. Its broad-spectrum antimicrobial activity and diverse immunomodulatory functions have positioned it as a critical target for therapeutic development. Understanding the intricate molecular mechanisms that govern CAMP gene expression is paramount for harnessing its potential. This technical guide provides an in-depth exploration of the signaling pathways, regulatory elements, and experimental methodologies pivotal to the study of LL-37.

Core Regulatory Pathways of CAMP Gene Expression

The expression of the CAMP gene is tightly controlled by a network of signaling pathways and transcription factors, ensuring a responsive and context-specific production of LL-37. The primary regulatory axes include the vitamin D receptor (VDR) pathway, histone deacetylase (HDAC) inhibition by metabolites like butyrate (B1204436), and inflammatory signaling cascades involving NF-κB and AP-1.

Vitamin D-Mediated Induction

A major pathway for CAMP gene induction is through the activation of the Vitamin D Receptor (VDR).[1] The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25D3), binds to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to a specific Vitamin D Response Element (VDRE) located in the promoter region of the CAMP gene, initiating transcription.[2] This pathway is particularly crucial in immune cells like macrophages, where Toll-like receptor (TLR) signaling can upregulate both VDR and the enzyme responsible for producing active vitamin D, creating a localized antimicrobial response.[1]

VitaminD_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25(OH)D3 25(OH)D3 CYP27B1 CYP27B1 (1α-hydroxylase) 25(OH)D3->CYP27B1 Enters Cell 1,25(OH)2D3 1,25(OH)2D3 (Active Vitamin D) VDR VDR 1,25(OH)2D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Dimerizes with RXR RXR VDRE VDRE VDR_RXR->VDRE Translocates & Binds CYP27B1->1,25(OH)2D3 Hydroxylation CAMP_Gene CAMP Gene VDRE->CAMP_Gene Activates LL37_mRNA LL-37 mRNA CAMP_Gene->LL37_mRNA Transcription

Vitamin D signaling pathway for CAMP gene induction.
Epigenetic Regulation by Butyrate and HDAC Inhibition

Short-chain fatty acids (SCFAs), particularly butyrate, produced by microbial fermentation of dietary fiber in the colon, are potent inducers of CAMP expression. Butyrate functions as a histone deacetylase (HDAC) inhibitor.[2] By inhibiting HDACs, butyrate promotes histone hyperacetylation at the CAMP gene promoter, leading to a more relaxed chromatin structure that is accessible to transcription factors. This epigenetic modification facilitates gene expression.[2] The butyrate-mediated induction of LL-37 also involves the activation of the mitogen-activated protein kinase (MAPK) pathway and the transcription factor AP-1.[2]

Butyrate_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Butyrate Butyrate (SCFA) MAPK_Pathway MAPK Pathway (MEK-ERK) Butyrate->MAPK_Pathway Activates HDAC HDAC Butyrate->HDAC Enters Cell & Inhibits AP1 AP-1 MAPK_Pathway->AP1 Activates Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Promotes CAMP_Gene CAMP Gene Open_Chromatin->CAMP_Gene Allows Access AP1->CAMP_Gene Binds & Activates LL37_mRNA LL-37 mRNA CAMP_Gene->LL37_mRNA Transcription

Butyrate-mediated epigenetic regulation of CAMP gene.
Inflammatory and Stress-Induced Regulation

Various inflammatory and stress signals, including bacterial products like lipopolysaccharide (LPS) and cytokines, can modulate CAMP expression.[3][4] These stimuli often trigger signaling pathways that converge on the activation of key transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[5] These transcription factors can then bind to their respective response elements in the CAMP gene promoter to drive LL-37 expression. For instance, endoplasmic reticulum (ER) stress can increase CAMP expression through an NF-κB-C/EBPα activation pathway, independent of the VDR.[5]

Quantitative Data on CAMP Gene Expression

The following tables summarize quantitative data on the fold induction of LL-37 mRNA in response to various stimuli, as reported in the literature.

Table 1: Induction of LL-37 mRNA by Vitamin D Metabolites

Cell TypeStimulusConcentrationTime (hours)Fold Induction (relative to control)Reference
Macrophages1,25-dihydroxyvitamin D3 (1,25D3)Not SpecifiedNot Specified38-fold (±3.1)[6]
Macrophages (M. tuberculosis-infected)25-hydroxyvitamin D3 (25(OH)D3)1 µM24Significant upregulation[5]
Human Gingival Epithelial Cells (Ca9-22)1,25-dihydroxyvitamin D3 (1,25D3)Not Specified24>70-fold[7]
Human Gingival Fibroblasts25(OH)D3 or 1,25(OH)2D3Not SpecifiedNot Specified3 to 4-fold[7]

Table 2: Induction of LL-37 mRNA by Butyrate and Other HDAC Inhibitors

Cell TypeStimulusConcentrationTime (hours)Fold Induction (relative to control)Reference
HT-29 Colon CellsButyrateNot Specified2420-fold[1]
HT-29 Colon CellsButyrateNot Specified4865-fold[1]
SW620 Colon CellsButyrate2 mmol/l24Normalized to 1 (baseline for comparison)[1]

Table 3: Modulation of LL-37 mRNA by Other Stimuli

Cell TypeStimulusConcentrationTime (hours)Fold Induction (relative to control)Reference
Normal Human KeratinocytesPoly(I:C) (dsRNA analog)0.1 µg/ml24Up-regulated 657 genes (≥2-fold)[8]
Normal Human KeratinocytesLL-371.75 µM24Up-regulated 934 genes (≥2-fold)[8]
Normal Human KeratinocytesLPS2.5 µg/mL6 and 12Markedly up-regulated[3]
Normal Human KeratinocytesUVB Irradiation20 mJ/cm²Not SpecifiedMarkedly up-regulated[3]

Experimental Protocols for Studying CAMP Gene Regulation

Accurate and reproducible experimental methods are essential for investigating CAMP gene expression. This section provides detailed methodologies for key experiments.

Quantitative Real-Time PCR (qPCR) for LL-37 mRNA Expression

qPCR is a standard method to quantify changes in CAMP gene expression.

qPCR_Workflow Cell_Treatment 1. Cell Culture & Treatment RNA_Extraction 2. Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Reaction 4. qPCR Reaction (SYBR Green or TaqMan) cDNA_Synthesis->qPCR_Reaction Data_Analysis 5. Data Analysis (2^-ΔΔCT Method) qPCR_Reaction->Data_Analysis

Workflow for qPCR analysis of CAMP gene expression.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., macrophages, colonocytes, keratinocytes) under appropriate conditions.

  • Treat cells with the desired stimulus (e.g., 1,25D3, butyrate, LPS) for the specified time and concentration. Include an untreated or vehicle-treated control group.

2. RNA Extraction:

  • Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's instructions.

  • Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).[9]

4. qPCR Reaction Setup:

  • Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix. A typical reaction may include:

    • 5 µl 2x SYBR Green Master Mix

    • 0.5 µl Forward Primer (10 µM)

    • 0.5 µl Reverse Primer (10 µM)

    • 2.5 µl cDNA (~50 ng)

    • 1.5 µl Nuclease-free water

  • Human CAMP Primers: Primer sequences can be obtained from sources like OriGene (e.g., Cat# HP207673) or designed using tools like Primer3Plus.[10] It is crucial to validate primer efficiency.

  • Housekeeping Genes: Use a stably expressed housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.

5. qPCR Cycling and Data Analysis:

  • Perform the qPCR on a real-time PCR system with cycling conditions such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Calculate the relative fold change in gene expression using the 2-ΔΔCT method.[9]

Luciferase Reporter Assay for Promoter Activity

This assay measures the transcriptional activity of the CAMP gene promoter in response to specific stimuli.

1. Vector Construction:

  • Clone the promoter region of the human CAMP gene upstream of a firefly luciferase reporter gene in a suitable expression vector (e.g., pGL4 series).

  • Co-transfect a control vector expressing Renilla luciferase under a constitutive promoter (e.g., HSV-TK promoter) for normalization of transfection efficiency.[11]

2. Cell Transfection and Treatment:

  • Seed cells (e.g., HEK293, HaCaT) in 24- or 96-well plates.

  • Co-transfect the cells with the CAMP promoter-firefly luciferase construct and the Renilla luciferase control vector using a suitable transfection reagent.

  • After 24-48 hours, treat the cells with the stimuli of interest.

3. Lysis and Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system (e.g., Promega) and a luminometer.[12][13]

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Express the results as fold induction relative to the untreated control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the in vivo binding of transcription factors (e.g., VDR, AP-1) or the presence of specific histone modifications at the CAMP gene promoter.

ChIP_Workflow Crosslinking 1. Crosslink Proteins to DNA (Formaldehyde) Lysis_Sonication 2. Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Lysis_Sonication Immunoprecipitation 3. Immunoprecipitation (Antibody against target protein) Lysis_Sonication->Immunoprecipitation Washing 4. Wash & Elute Complexes Immunoprecipitation->Washing Reverse_Crosslinks 5. Reverse Crosslinks & Purify DNA Washing->Reverse_Crosslinks Analysis 6. DNA Analysis (qPCR or Sequencing) Reverse_Crosslinks->Analysis

General workflow for a Chromatin Immunoprecipitation (ChIP) assay.

1. Cross-linking and Cell Lysis:

  • Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.

2. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-VDR) or a modified histone (e.g., anti-acetyl-H3). An IgG control is essential.

  • Precipitate the antibody-protein-DNA complexes using Protein A/G magnetic beads.

3. Washing and Elution:

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the protein-DNA complexes from the beads.

4. Reverse Cross-linking and DNA Purification:

  • Reverse the formaldehyde cross-links by heating.

  • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • Purify the DNA using phenol-chloroform extraction or a column-based kit.

5. Analysis:

  • ChIP-qPCR: Use qPCR to quantify the amount of the CAMP promoter DNA that was co-precipitated. Design primers flanking the putative binding site (e.g., the VDRE). Results are typically expressed as a percentage of the input DNA.

  • ChIP-Seq: For genome-wide analysis, the purified DNA can be sequenced to identify all binding sites of the protein of interest.

DNA Methylation Analysis

DNA methylation, particularly at CpG islands in the promoter region, can lead to gene silencing.

1. Bisulfite Conversion:

  • Treat genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[14][15]

2. Analysis Methods:

  • Methylation-Specific PCR (MSP): Design two pairs of primers: one that amplifies the bisulfite-converted sequence if it was originally methylated, and another that amplifies it if it was unmethylated.[14][16] The relative amplification indicates the methylation status.

  • Bisulfite Sequencing: PCR amplify the bisulfite-converted promoter region and sequence the product. This provides single-nucleotide resolution of the methylation status of every CpG site in the amplified region.[15]

  • Pyrosequencing: A quantitative, real-time sequencing method that can accurately determine the percentage of methylation at specific CpG sites within a short DNA stretch.[14]

Conclusion

The regulation of the CAMP gene is a complex and multifactorial process, integrating signals from metabolic, immune, and environmental cues. The core pathways involving vitamin D, HDAC inhibition, and inflammatory transcription factors provide key targets for therapeutic intervention aimed at modulating LL-37 levels. The experimental protocols detailed in this guide offer a robust framework for researchers to dissect these regulatory networks further, paving the way for novel strategies to enhance innate immunity and combat a wide range of diseases.

References

The Biological Activity of the C-terminal Fragment LL-37(17-29): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human cathelicidin (B612621) antimicrobial peptide, LL-37, is a crucial component of the innate immune system, exhibiting a broad spectrum of activities against pathogens and playing a significant role in immunomodulation. Its C-terminal fragment, LL-37(17-29), a 13-amino acid peptide, has been identified as the core active region responsible for many of the biological functions of the parent molecule.[1][2] This technical guide provides an in-depth overview of the biological activities of LL-37(17-29), presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Antimicrobial Activity

LL-37(17-29) exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[3][4] Its primary mechanism of action involves the disruption of bacterial cell membranes. The peptide self-assembles into a protein fibril of densely packed helices, creating a supramolecular structure with alternating hydrophobic and positively charged zigzagged belts.[5] This structure facilitates interaction with and subsequent disruption of the negatively charged lipid bilayers of bacterial membranes.[5]

Quantitative Antimicrobial Data

The antimicrobial efficacy of LL-37(17-29) is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that completely inhibits visible growth of a microorganism.

MicroorganismStrainMIC (µM)Reference
Micrococcus luteus-22[6]
Staphylococcus hominis-39[7]
Escherichia coliD21>320[8]
Micrococcus luteus (gLL-37(17-29))-53[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of LL-37(17-29).

Materials:

  • LL-37(17-29) peptide

  • Bacterial strains (e.g., Micrococcus luteus, Staphylococcus hominis)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • Sterile 96-well microtiter plates

  • Spectrophotometer (OD600 nm)

  • Incubator

Procedure:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into the appropriate growth medium and incubate overnight at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture in fresh medium to achieve a starting optical density (OD600) of approximately 0.001, which corresponds to ~10^6 colony-forming units (CFU)/mL.

  • Peptide Preparation: Prepare a stock solution of LL-37(17-29) in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide stock solution in the appropriate growth medium in the 96-well plate.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the 96-well plate containing the peptide dilutions.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (medium only) in each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the OD600 of the wells.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bact_prep Bacterial Culture Preparation inoculation Inoculation of 96-well plate bact_prep->inoculation pep_prep Peptide Serial Dilutions pep_prep->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation readout Visual/Spectrophotometric Reading incubation->readout mic_det MIC Determination readout->mic_det experimental_workflow_mtt cluster_setup Setup cluster_incubation Incubation cluster_readout Readout cell_seeding Cell Seeding in 96-well plate peptide_treatment Peptide Treatment cell_seeding->peptide_treatment cell_incubation Incubation (24-72h) peptide_treatment->cell_incubation mtt_incubation MTT Incubation (2-4h) cell_incubation->mtt_incubation solubilization Formazan Solubilization mtt_incubation->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance ic50_calc IC50 Calculation absorbance->ic50_calc signaling_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response ll37 LL-37(17-29) lps LPS ll37->lps Neutralizes tlr4 TLR4 ll37->tlr4 Modulates fprl1 FPRL1 (GPCR) ll37->fprl1 Activates p2x7 P2X7 Receptor ll37->p2x7 Activates egfr EGFR ll37->egfr Transactivates lps->tlr4 Activates nfkb NF-κB Pathway tlr4->nfkb mapk MAPK Pathway fprl1->mapk p2x7->nfkb egfr->mapk pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt cytokine Cytokine Production (e.g., TNF-α, IL-6, IL-8) nfkb->cytokine mapk->cytokine chemotaxis Chemotaxis mapk->chemotaxis proliferation Cell Proliferation pi3k_akt->proliferation

References

FK-13: A Technical Guide to the Core Antimicrobial Sequence of Human Cathelicidin LL-37

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs), key components of the innate immune system, are promising candidates due to their broad-spectrum activity and lower propensity for inducing resistance. The human cathelicidin (B612621) LL-37 is one of the most studied AMPs, but its therapeutic application is hampered by its size, production cost, and potential cytotoxicity. This has led to a focus on its shorter, active fragments. This technical guide provides an in-depth analysis of FK-13, a 13-amino acid peptide corresponding to residues 17-29 of LL-37, which has been identified as a core antimicrobial sequence. We consolidate quantitative data on its antimicrobial efficacy, detail its mechanism of action, outline its safety profile, and provide comprehensive experimental protocols for its evaluation.

Introduction: The Rationale for LL-37 Fragmentation

Human cathelicidin LL-37 is a 37-amino acid, cationic, and amphipathic peptide that plays a crucial role in the innate immune defense against a wide range of pathogens.[1] Its mechanism primarily involves the disruption of microbial cell membranes.[2][3] However, the therapeutic utility of the full-length LL-37 peptide is limited by factors including its high manufacturing cost and cytotoxicity to human cells at concentrations close to its effective antimicrobial range.[1][4]

Research has focused on identifying the minimal active fragments of LL-37 that retain potent antimicrobial activity while exhibiting reduced cytotoxicity.[2] Truncation of LL-37, particularly the removal of N-terminal residues, has been shown to decrease hemolytic activity and improve selectivity.[2] FK-13 (Sequence: FKRIVQRIKDFLR), representing residues 17-29, has emerged as a key fragment embodying the core antimicrobial and anti-biofilm properties of the parent peptide, making it an attractive candidate for therapeutic development.[2][4][5]

Physicochemical Properties of FK-13

FK-13 is a cationic polypeptide whose properties are critical for its interaction with negatively charged bacterial membranes.[2][6] Its amphipathic nature, characterized by distinct hydrophobic and cationic faces, is believed to facilitate its insertion into and disruption of the lipid bilayer.[6]

PropertyValueReference
Sequence H-Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-OH[5]
One-Letter Sequence FKRIVQRIKDFLR[5]
Residues 13 amino acids (LL-37 residues 17-29)[2][4]
Molecular Weight 1719.11 g/mol [5]
Net Charge (pH 7.4) +4[6]
Predicted Structure Primarily α-helical[7][8]

Antimicrobial Efficacy and Spectrum

FK-13 demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically significant MDR strains.[1][6] Its efficacy is comparable to, and in some cases superior to, the parent LL-37 peptide, particularly against antibiotic-resistant bacteria.[1][4]

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of FK-13 against various bacterial strains as reported in the literature.

OrganismStrainMIC (µg/mL)MIC (µM)Reference
Gram-Positive
Staphylococcus aureusATCC 292134-[6]
Staphylococcus aureus(MRSA) T1444-[6]
Staphylococcus aureus--14.1[8]
Gram-Negative
Escherichia coliB22-[6]
Escherichia coliATCC 259228-[6]
Escherichia coli--14.1[8]
Klebsiella pneumoniae70060316-[6]
Pseudomonas aeruginosaATCC 278538-[6]
Salmonella TyphimuriumATCC 19585 (Polymyxin B-resistant)>512-[9]
Candida albicans--28.1[8]
Synergistic and Anti-Biofilm Activity

FK-13 exhibits synergistic effects when combined with conventional antibiotics, such as penicillin G, ampicillin, and chloramphenicol (B1208), against MRSA and multidrug-resistant P. aeruginosa (MDRPA).[4][10] This suggests a potential role in combination therapies to re-sensitize resistant bacteria to existing drugs.[10] Furthermore, FK-13 and its analogs have demonstrated potent activity in inhibiting and eradicating bacterial biofilms, a key factor in chronic infections.[1][4]

Mechanism of Action

The primary mechanism of FK-13 involves the rapid disruption of bacterial cell membrane integrity.[4][6] This multi-step process leverages the peptide's cationic and amphipathic properties to selectively target and compromise microbial membranes over host cell membranes.

  • Electrostatic Attraction : The positively charged FK-13 is initially attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[2][3]

  • Membrane Permeabilization : Upon binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels.[4][6][11] This disrupts the membrane's barrier function.

  • Membrane Depolarization : The disruption of the membrane leads to the dissipation of the membrane potential, a critical component of cellular energy production and transport.[6]

  • Induction of Oxidative Stress : FK-13 has been shown to trigger the over-production of reactive oxygen species (ROS) within the bacteria, leading to oxidative damage to cellular components and contributing to cell death.[6]

  • Cell Lysis : The culmination of membrane damage, potential dissipation, and oxidative stress results in the leakage of intracellular contents and ultimately, bacterial cell death.[6][8]

FK13_Mechanism_of_Action Peptide FK-13 Peptide (Cationic, Amphipathic) Attraction Electrostatic Attraction and Binding Peptide->Attraction Membrane Bacterial Membrane (Negatively Charged) Membrane->Attraction Permeabilization Membrane Permeabilization (Pore Formation) Attraction->Permeabilization Depolarization Dissipation of Membrane Potential Permeabilization->Depolarization ROS Generation of Reactive Oxygen Species (ROS) Permeabilization->ROS Lysis Cell Lysis and Death Depolarization->Lysis ROS->Lysis

FK-13's bactericidal mechanism of action pathway.

Safety and Selectivity Profile

A critical advantage of FK-13 over its parent peptide LL-37 is its enhanced safety profile and selectivity for microbial cells. Studies consistently show that FK-13 induces minimal or no hemolysis in mammalian red blood cells at concentrations effective against bacteria.[6] This improved cell selectivity is crucial for its potential as a therapeutic agent. Analogs of FK-13 have been developed that further improve the therapeutic index by up to 6.3-fold compared to LL-37.[4]

AssayPeptideResultInterpretationReference
Hemolysis FK-13Minimal hemolysis at MIC valuesSafer than LL-37[6]
Cytotoxicity FK-13-a1 (analog)Therapeutic Index: 6.3x > LL-37High cell selectivity[4]
Cytotoxicity FK-13-a7 (analog)Therapeutic Index: 2.3x > LL-37High cell selectivity[4]

Experimental Protocols

This section provides standardized methodologies for the synthesis and evaluation of FK-13 and its analogs, based on protocols described in the cited literature.

Peptide Synthesis and Verification

FK-13 and related peptides are typically synthesized using solid-phase peptide synthesis (SPPS).[6]

  • Synthesis : Peptides are assembled on a resin support using an automated peptide synthesizer with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

  • Cleavage and Deprotection : The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).

  • Purification : The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification : The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][12]

MIC_Assay_Workflow start Start prep_bacteria Prepare bacterial suspension in Mueller-Hinton Broth (MHB) (adjust to 0.5 McFarland standard) start->prep_bacteria inoculate Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL prep_bacteria->inoculate prep_peptide Prepare 2-fold serial dilutions of FK-13 peptide in a 96-well microtiter plate prep_peptide->inoculate controls Include sterility (broth only) and growth (broth + bacteria) controls inoculate->controls incubate Incubate plate at 37°C for 16-20 hours controls->incubate read Visually inspect for turbidity. MIC is the lowest concentration with no visible growth incubate->read end_node End read->end_node

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Hemolysis Assay

This assay assesses the peptide's lytic activity against mammalian red blood cells (RBCs).

  • RBC Preparation : Obtain fresh human or animal blood and wash the RBCs three to four times with phosphate-buffered saline (PBS) by centrifugation, removing the supernatant and buffy coat each time. Resuspend the final RBC pellet in PBS to a concentration of 4-8% (v/v).

  • Incubation : In a 96-well plate, add serial dilutions of the FK-13 peptide to the RBC suspension.

  • Controls : Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Reaction : Incubate the plate at 37°C for 1 hour.

  • Centrifugation : Centrifuge the plate to pellet intact RBCs.

  • Measurement : Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450-540 nm using a microplate reader.

  • Calculation : Calculate the percentage of hemolysis relative to the positive control.

Cytotoxicity Assay (LDH Release)

Lactate (B86563) dehydrogenase (LDH) is a cytosolic enzyme released upon cell lysis, making it a reliable marker for cytotoxicity.[13]

LDH_Assay_Workflow start Start seed_cells Seed mammalian cells (e.g., HEK293) in a 96-well plate and culture for 24 hours start->seed_cells treat_cells Treat cells with serial dilutions of FK-13 peptide seed_cells->treat_cells controls Prepare controls: - Untreated cells (spontaneous release) - Cells + Lysis Buffer (maximum release) treat_cells->controls incubate Incubate for a defined period (e.g., 24-48 hours) at 37°C, 5% CO2 controls->incubate collect_supernatant Centrifuge plate and transfer supernatant to a new assay plate incubate->collect_supernatant add_reagent Add LDH reaction mixture (substrate, cofactor, dye) to each well collect_supernatant->add_reagent incubate_reagent Incubate at room temperature for 30 minutes, protected from light add_reagent->incubate_reagent measure Measure absorbance at 490 nm incubate_reagent->measure calculate Calculate % Cytotoxicity: [(Sample - Spontaneous) / (Max - Spontaneous)] x 100 measure->calculate end_node End calculate->end_node

Workflow for a lactate dehydrogenase (LDH) cytotoxicity assay.
Membrane Permeabilization Assays

  • Outer Membrane (NPN Uptake Assay) : The fluorescent probe N-phenyl-1-naphthylamine (NPN) is used. It fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Disruption of the outer membrane allows NPN to enter and fluoresce. Increased fluorescence indicates outer membrane permeabilization.

  • Inner Membrane (SYTOX Green Uptake) : SYTOX Green is a nucleic acid stain that cannot cross the membrane of live cells.[4] When the inner membrane is compromised, the dye enters the cell, binds to DNA, and fluoresces brightly. An increase in fluorescence intensity is proportional to the degree of membrane damage.[4]

Conclusion and Future Directions

FK-13 represents a highly promising antimicrobial peptide derived from the human cathelicidin LL-37. Its broad-spectrum efficacy, activity against resistant strains, favorable safety profile, and anti-biofilm capabilities position it as a strong candidate for further therapeutic development. Future research should focus on:

  • In Vivo Efficacy : Validating its antimicrobial and anti-inflammatory effects in relevant animal models of infection.[6]

  • Pharmacokinetics and Stability : Investigating its stability in biological fluids and its pharmacokinetic profile to optimize delivery and dosing.

  • Peptide Optimization : Further designing analogs with enhanced stability, potency, and selectivity through amino acid substitutions and other chemical modifications.[4]

  • Combination Therapies : Exploring its synergistic potential with a wider range of antibiotics to combat complex, polymicrobial infections.

References

Structural Analysis of LL-37's Amphipathic Helix: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human cathelicidin (B612621) LL-37 is a 37-amino-acid antimicrobial peptide (AMP) that plays a critical role in the innate immune system. Its broad-spectrum antimicrobial activity, coupled with its immunomodulatory functions, makes it a subject of intense research for therapeutic applications. A key structural feature of LL-37, essential for its biological activity, is its ability to form an amphipathic α-helix upon interacting with biological membranes. This guide provides an in-depth technical overview of the structural analysis of this crucial domain, focusing on the experimental methodologies used to characterize it and the signaling pathways it influences.

Structural Features of the LL-37 Amphipathic Helix

In aqueous solution, LL-37 generally exists in a random coil conformation. However, in the presence of membrane-mimicking environments such as micelles, lipid bilayers, or trifluoroethanol (TFE), it undergoes a conformational change to form a distinct amphipathic α-helical structure.

The most widely accepted model for the membrane-bound structure of LL-37 is a "helix-break-helix" motif. This structure consists of two helical segments separated by a central kink. The overall structure spans from residue 2 to 31, with the C-terminal tail (residues 32-37) remaining largely unstructured and flexible. The helical conformation is crucial for its antimicrobial and cell-lytic activities.

The amphipathic nature of the helix is characterized by the segregation of hydrophobic and hydrophilic (cationic) residues on opposite faces of the helix. The hydrophobic face interacts with the nonpolar acyl chains of the lipid bilayer, while the cationic face interacts with the negatively charged head groups of bacterial membranes. This amphipathicity is fundamental to its membrane-disruptive mechanisms.

Key Residues in the Amphipathic Helix:

Hydrophobic Face ResiduesHydrophilic (Cationic) Face Residues
Phe5, Phe6, Ile13, Phe17, Ile20, Val21, Ile24, Phe27, Leu28Lys8, Ser9, Lys12, Glu16, Lys18, Arg19, Gln22, Arg23, Asp26, Arg29

Table 1: Distribution of key hydrophobic and hydrophilic residues on the opposing faces of the LL-37 amphipathic helix.

Quantitative Analysis of LL-37's Helical Structure

The helical content of LL-37 is a critical parameter that is often quantified to understand its structure-activity relationship. This is highly dependent on the peptide's environment.

ConditionHelical Content (%)Reference
Water/Aqueous BufferRandom Coil
50% Trifluoroethanol (TFE)~50-60%
SDS MicellesHigh Helical Content
DPC MicellesHigh Helical Content
POPC/POPG (3:1) VesiclesSignificant Induction

Table 2: Summary of LL-37 helical content under various experimental conditions as determined by Circular Dichroism spectroscopy.

Experimental Protocols for Structural Analysis

Circular Dichroism (CD) Spectroscopy for Helical Content Analysis

Circular Dichroism spectroscopy is a widely used technique to assess the secondary structure of peptides and proteins in solution. For LL-37, it is instrumental in quantifying the induction of α-helicity in different environments.

Methodology:

  • Sample Preparation:

    • Synthesize and purify LL-37 peptide to >95% purity.

    • Prepare stock solutions of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.4).

    • Prepare various experimental solutions:

      • Control: Peptide in buffer.

      • Membrane-mimicking: Peptide in buffer containing trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or dodecylphosphocholine (B1670865) (DPC) micelles at concentrations above their critical micelle concentration.

      • Liposomes: Peptide with unilamellar vesicles (LUVs) of desired lipid composition (e.g., POPC, POPC/POPG).

  • CD Spectra Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Acquire spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record spectra at a defined peptide concentration (e.g., 20-50 µM).

  • Data Analysis:

    • Subtract the spectrum of the buffer/solvent from the peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • Estimate the percentage of α-helical content from the MRE value at 222 nm using established formulas. α-Helices exhibit characteristic negative bands at approximately 208 nm and 222 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy provides high-resolution structural information of peptides in solution, including in membrane-mimicking environments like micelles.

Methodology:

  • Sample Preparation:

    • Prepare uniformly ¹⁵N- and/or ¹³C-labeled LL-37 through recombinant expression or synthetic methods.

    • Dissolve the labeled peptide in a buffered solution (e.g., 20 mM phosphate buffer, pH 6.0) containing deuterated membrane mimetics (e.g., DPC-d38 or SDS-d25) to a final peptide concentration of around 1-2 mM.

    • The sample should be in 90% H₂O/10% D₂O for observation of amide protons.

  • NMR Data Acquisition:

    • Acquire a series of 2D and 3D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain distance restraints between protons that are close in space (< 5 Å). A mixing time of 100-200 ms (B15284909) is typically used.

    • 3D HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH: For sequential backbone resonance assignment using triple-resonance experiments on labeled samples.

  • Structure Calculation:

    • Process the NMR spectra using software such as NMRPipe.

    • Assign the chemical shifts of the backbone and side-chain atoms using software like NMRView or CARA.

    • Generate distance restraints from NOESY peak volumes and dihedral angle restraints from chemical shifts using programs like TALOS.

    • Calculate the 3D structure using molecular dynamics and simulated annealing protocols in software packages such as Xplor-NIH or CYANA.

    • Validate the final ensemble of structures based on energetic and geometric criteria.

Membrane Permeabilization Assay

This assay is used to determine the kinetics and extent of membrane disruption caused by LL-37.

Methodology:

  • Liposome (B1194612) Preparation:

    • Prepare large unilamellar vesicles (LUVs) of a desired lipid composition (e.g., POPC for zwitterionic membranes or POPC/POPG for anionic bacterial membrane mimics).

    • Encapsulate a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, at a self-quenching concentration within the liposomes.

    • Remove unencapsulated dye by size-exclusion chromatography.

  • Leakage Assay:

    • Place a diluted suspension of the dye-loaded liposomes in a cuvette of a fluorescence spectrophotometer.

    • Add LL-37 at various concentrations to the liposome suspension.

    • Monitor the increase in fluorescence intensity over time. The leakage of the dye from the liposomes results in its dequenching and a corresponding increase in fluorescence.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximum fluorescence (100% leakage).

  • Data Analysis:

    • Calculate the percentage of dye leakage at each time point relative to the maximum fluorescence.

    • Plot the percentage of leakage as a function of time for each peptide concentration to determine the kinetics of membrane disruption.

Signaling Pathways and Experimental Workflows

LL-37 exerts many of its immunomodulatory effects by interacting with host cell surface receptors and activating downstream signaling pathways.

LL-37 Interaction with Formyl Peptide Receptor 2 (FPR2)

LL-37 is a known agonist for FPR2, a G-protein coupled receptor (GPCR) involved in chemotaxis and inflammation.

FPR2_Signaling LL37 LL-37 FPR2 FPR2 (GPCR) LL37->FPR2 Binds G_protein Gαi/Gβγ FPR2->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, p38) G_protein->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) NFkB->Cellular_Response Promotes

Caption: LL-37/FPR2 signaling cascade.

LL-37-Mediated Transactivation of Epidermal Growth Factor Receptor (EGFR)

LL-37 can indirectly activate the EGFR signaling pathway, which is important for cell proliferation and wound healing.

EGFR_Transactivation cluster_membrane Cell Membrane FPR2 FPR2 GPCR_signaling GPCR Signaling FPR2->GPCR_signaling MMP MMP GPCR_signaling->MMP Activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF Cleaves HBEGF HB-EGF EGFR EGFR HBEGF->EGFR Binds & Activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK LL37 LL-37 LL37->FPR2 Cellular_Response Cellular Response (Migration, Proliferation) PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

Caption: EGFR transactivation by LL-37.

Modulation of Toll-Like Receptor (TLR) Signaling by LL-37

LL-37 can have dual effects on TLR signaling, inhibiting some pathways while enhancing others.

TLR_Modulation cluster_inhibition Inhibition cluster_enhancement Enhancement LPS LPS TLR4 TLR4 Inflammatory_Response1 Inflammatory Response TLR4->Inflammatory_Response1 Inhibits LL37_1 LL-37 LL37_1->LPS Sequesters LPS_LL37 LPS-LL-37 Complex LPS_LL37->TLR4 Blocks Binding dsRNA dsRNA TLR3 TLR3 (Endosomal) Inflammatory_Response2 Inflammatory Response TLR3->Inflammatory_Response2 Potentiates LL37_2 LL-37 LL37_2->dsRNA Binds & Protects dsRNA_LL37 dsRNA-LL-37 Complex dsRNA_LL37->TLR3 Enhances Delivery

The Immunomodulatory Functions of LL-37: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Immunomodulatory Functions of the Human Cathelicidin (B612621) Peptide, LL-37, for Researchers, Scientists, and Drug Development Professionals.

Introduction

LL-37 is the only human member of the cathelicidin family of antimicrobial peptides. It is a 37-amino acid, cationic, and amphipathic peptide cleaved from its precursor, hCAP18.[1] Primarily recognized for its broad-spectrum antimicrobial activity, LL-37 has emerged as a critical modulator of the innate and adaptive immune systems.[1][2] Its functions are pleiotropic and context-dependent, ranging from pro-inflammatory to anti-inflammatory roles, and it is implicated in the pathogenesis of various infectious, inflammatory, and autoimmune diseases.[1][3] This technical guide provides a comprehensive overview of the core immunomodulatory functions of LL-37, with a focus on its interactions with immune cells, the signaling pathways it triggers, and detailed experimental protocols for its study.

Immunomodulatory Effects on Innate Immune Cells

LL-37 exerts profound effects on a variety of innate immune cells, influencing their recruitment, differentiation, and effector functions.

Neutrophils

As a primary producer of LL-37, neutrophils are also significantly influenced by this peptide. LL-37 is a potent chemoattractant for neutrophils, acting through the formyl peptide receptor 2 (FPR2), also known as FPRL1.[1][4] This chemotactic activity is crucial for the recruitment of neutrophils to sites of infection and inflammation.[1]

Macrophages

LL-37 plays a pivotal role in macrophage differentiation and polarization. In the presence of M-CSF, LL-37 directs the differentiation of monocytes towards a pro-inflammatory M1-like phenotype, characterized by low expression of CD163 and enhanced production of IL-12p40 upon LPS stimulation.[3][5] Conversely, LL-37 can also exhibit anti-inflammatory effects on macrophages by neutralizing LPS and reducing the production of pro-inflammatory cytokines like TNF-α.[6]

Dendritic Cells (DCs)

LL-37 is a potent modifier of DC differentiation and function, thereby bridging innate and adaptive immunity. It can enhance the differentiation of monocytes into DCs and promote their maturation.[7] LL-37-matured DCs exhibit increased expression of co-stimulatory molecules and can polarize T-cell responses towards a Th1 phenotype.[8] However, in other contexts, LL-37 has been shown to inhibit the activation of DCs by TLR ligands, suggesting a complex regulatory role.[9]

Mast Cells

LL-37 can directly activate mast cells, leading to degranulation and the release of pro-inflammatory mediators. This activation is mediated, at least in part, through the Mas-related G protein-coupled receptor X2 (MrgX2).[10]

Interaction with Pattern Recognition Receptors (PRRs)

LL-37's immunomodulatory functions are intricately linked to its ability to interact with and modulate signaling through PRRs, particularly Toll-like receptors (TLRs).

Modulation of TLR Signaling

LL-37 can have dual effects on TLR signaling. It can directly bind to and neutralize lipopolysaccharide (LPS), thereby inhibiting TLR4 signaling and subsequent pro-inflammatory cytokine production.[1] Conversely, LL-37 can form complexes with self-DNA and self-RNA, which are then recognized by endosomal TLR9 and TLR7/8, respectively, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][11] This mechanism is implicated in the pathogenesis of autoimmune diseases like psoriasis and systemic lupus erythematosus.[1]

Signaling Pathways Activated by LL-37

LL-37 activates a multitude of intracellular signaling pathways, often in a cell type-specific manner. Key pathways include:

  • G-protein coupled receptors (GPCRs): LL-37 signals through various GPCRs, including FPR2 on neutrophils and MrgX2 on mast cells, leading to downstream signaling cascades involving calcium mobilization and MAP kinases.[1][10]

  • P2X7 Receptor: LL-37 can directly activate the P2X7 receptor on monocytes and macrophages, leading to the processing and release of IL-1β.[12][13]

  • Epidermal Growth Factor Receptor (EGFR): In some cell types, LL-37 can transactivate the EGFR, leading to downstream signaling that promotes cell migration and proliferation.

  • Intracellular Signaling: Upon internalization, LL-37 can interact with intracellular molecules to modulate signaling pathways. For instance, it can enhance TLR3 signaling in response to viral dsRNA.[14]

Quantitative Data on LL-37's Immunomodulatory Functions

The following tables summarize key quantitative data from various studies on the effects of LL-37.

Table 1: Chemotactic Activity of LL-37

Cell TypeChemoattractantConcentration of LL-37Observed Effect
NeutrophilsLL-37Optimal at 10 µg/mLSignificant increase in cell migration[4]
MonocytesLL-37Dose-dependentIncreased chemotaxis[4]
T-cellsLL-37Dose-dependentIncreased chemotaxis[4]

Table 2: LL-37's Effect on Cytokine Production

Cell TypeStimulusLL-37 ConcentrationEffect on Cytokine Production
Monocytes differentiating to Macrophages (M-CSF)LPS10 µg/mLDecreased IL-10, Increased IL-12p40[3][5]
Dendritic CellsLPS20 µg/mLSuppressed IL-6 and TNF-α release[9]
Bronchial Epithelial CellsPro-inflammatory molecules3 µg/mLIncreased IL-8 and IL-6 production[2]
Plasmacytoid Dendritic CellsSelf-RNA10 µg/mLHigh levels of IFN-α production[11]
Myeloid Dendritic CellsSelf-RNA10 µg/mLProduction of TNF-α and IL-6[11]

Table 3: LL-37's Influence on Cell Differentiation and Maturation

Cell TypeDifferentiation/Maturation StimulusLL-37 ConcentrationEffect on Cell Markers/Function
Monocytes to MacrophagesM-CSF10 µg/mLLow expression of CD163[3][5]
Dendritic CellsGM-CSF + IL-410 µMUpregulation of CD141[8]
Dendritic CellsLPS20 µg/mLInhibition of HLA-DR, CD80, CD83, CD86, and CCR7 upregulation[9]

Detailed Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol assesses the chemotactic effect of LL-37 on neutrophils.

Materials:

  • 48-well microchemotaxis chamber (Boyden chamber)

  • Polycarbonate membrane (5 µm pore size)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

  • LL-37 peptide

  • Isolated human neutrophils

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Prepare serial dilutions of LL-37 in chemotaxis buffer and add to the lower wells of the Boyden chamber. Use buffer alone as a negative control and a known chemoattractant (e.g., fMLP) as a positive control.

  • Place the polycarbonate membrane over the lower wells.

  • Add a suspension of isolated human neutrophils (typically 1 x 10^6 cells/mL) to the upper wells.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

  • After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.

  • Fix and stain the migrated cells on the bottom surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Express the results as a chemotactic index (fold increase in migration over the negative control).[4]

Quantification of Cytokine Release by ELISA

This protocol measures the amount of a specific cytokine released by cells in response to LL-37.

Materials:

  • Cell culture plates (e.g., 96-well)

  • Target cells (e.g., monocytes, macrophages, dendritic cells)

  • LL-37 peptide

  • Stimulus (e.g., LPS)

  • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IFN-α)

  • Plate reader

Procedure:

  • Seed the target cells in a cell culture plate and allow them to adhere or equilibrate.

  • Treat the cells with the desired concentrations of LL-37, with or without an additional stimulus (e.g., LPS). Include appropriate controls (untreated cells, cells with stimulus alone).

  • Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, collect the cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a microplate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric reaction.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.[15]

Macrophage Polarization Assay

This protocol evaluates the effect of LL-37 on the differentiation of monocytes into M1 or M2 macrophages.

Materials:

  • Isolated human monocytes

  • Macrophage differentiation medium (e.g., RPMI 1640 with 10% FBS)

  • M-CSF (for M2 polarization) or GM-CSF (for M1 polarization)

  • LL-37 peptide

  • LPS

  • Flow cytometer

  • Antibodies for macrophage surface markers (e.g., anti-CD163, anti-CD80)

  • ELISA kits for relevant cytokines (e.g., IL-10, IL-12p40)

Procedure:

  • Culture isolated human monocytes in macrophage differentiation medium supplemented with either M-CSF or GM-CSF.

  • Add LL-37 at the desired concentration to the cultures at the beginning of the differentiation period. Include control cultures without LL-37.

  • Culture the cells for 6-7 days, replacing the medium as needed.

  • After the differentiation period, assess macrophage polarization by:

    • Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against M1 (e.g., CD80) and M2 (e.g., CD163) markers. Analyze the cells using a flow cytometer.

    • Cytokine Production: Stimulate the differentiated macrophages with LPS for 24 hours. Collect the supernatants and measure the levels of M1 (e.g., IL-12p40) and M2 (e.g., IL-10) cytokines by ELISA.[3][5]

Dendritic Cell Maturation Assay

This protocol assesses the influence of LL-37 on the maturation of dendritic cells.

Materials:

  • Isolated human monocytes

  • DC differentiation medium (e.g., RPMI 1640 with 10% FBS, GM-CSF, and IL-4)

  • LL-37 peptide

  • Maturation stimulus (e.g., LPS)

  • Flow cytometer

  • Antibodies for DC maturation markers (e.g., anti-CD80, anti-CD83, anti-CD86, anti-HLA-DR)

Procedure:

  • Culture isolated human monocytes in DC differentiation medium for 5-6 days to generate immature DCs (iDCs).

  • On day 6, harvest the iDCs and re-plate them.

  • Treat the iDCs with a maturation stimulus (e.g., LPS) in the presence or absence of LL-37. Include controls with no stimulus and with LL-37 alone.

  • Incubate for 24-48 hours.

  • Harvest the cells and stain them with a panel of fluorescently labeled antibodies against DC maturation markers.

  • Analyze the expression of the maturation markers by flow cytometry. An increase in the expression of CD80, CD83, CD86, and HLA-DR indicates DC maturation.[9][11]

Visualizing LL-37 Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to LL-37's immunomodulatory functions.

LL37_Neutrophil_Chemotaxis LL37 LL-37 FPR2 FPR2 (GPCR) LL37->FPR2 G_protein G-protein activation FPR2->G_protein PLC PLC activation G_protein->PLC IP3_DAG IP3 & DAG production PLC->IP3_DAG Ca_release Ca²⁺ release IP3_DAG->Ca_release Actin Actin polymerization Ca_release->Actin Chemotaxis Neutrophil Chemotaxis Actin->Chemotaxis

Caption: LL-37 induced neutrophil chemotaxis via FPR2 signaling.

LL37_TLR_Modulation cluster_inhibition TLR4 Inhibition cluster_activation TLR9 Activation LL37_inhib LL-37 LPS LPS LL37_inhib->LPS Binds & Neutralizes TLR4 TLR4 LPS->TLR4 Inflammation_inhib ↓ Pro-inflammatory Cytokines TLR4->Inflammation_inhib LL37_act LL-37 Complex LL-37/Self-DNA Complex LL37_act->Complex self_DNA Self-DNA self_DNA->Complex Endosome Endosome Complex->Endosome TLR9 TLR9 Endosome->TLR9 IFN_production ↑ Type I Interferon Production TLR9->IFN_production

Caption: Dual role of LL-37 in modulating TLR signaling.

Macrophage_Polarization_Workflow Monocytes Isolated Human Monocytes Culture Culture with M-CSF Monocytes->Culture Add_LL37 Add LL-37 Culture->Add_LL37 Incubate Incubate for 6-7 days Add_LL37->Incubate Differentiated_M Differentiated Macrophages Incubate->Differentiated_M Analysis Analysis Differentiated_M->Analysis Flow_Cytometry Flow Cytometry (CD163, CD80) Analysis->Flow_Cytometry ELISA ELISA after LPS stimulation (IL-10, IL-12p40) Analysis->ELISA

References

The Disruption of Bacterial Defenses: A Technical Guide to FK-13 Peptide's Interaction with Bacterial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antimicrobial peptide FK-13, a synthetic derivative of the human cathelicidin (B612621) LL-37.[1][2][3] Addressed to researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate the interaction of FK-13 with bacterial membranes.

Introduction to FK-13

FK-13 is a 13-amino acid cationic amphiphilic peptide derived from LL-37, identified as a key region responsible for the parent peptide's antimicrobial activity.[1] Its structure allows it to selectively target and disrupt the integrity of bacterial cell membranes, leading to cell death.[1][4] This targeted mechanism makes FK-13 and its analogs promising candidates for novel antimicrobial agents, particularly in an era of rising antibiotic resistance.[1]

Mechanism of Action: A Multi-Step Assault on the Bacterial Membrane

The bactericidal activity of FK-13 is primarily attributed to its ability to compromise the bacterial cell membrane.[4] This process involves an initial electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane. Upon interaction, FK-13 is believed to undergo a conformational change, adopting an α-helical structure which facilitates its insertion into the lipid bilayer.[4]

The subsequent disruption of the membrane leads to several critical events:

  • Increased Membrane Permeability: FK-13 induces permeability in both the outer and inner bacterial membranes.[4][5] This is evidenced by the uptake of membrane-impermeable dyes such as N-phenyl-1-naphthylamine (NPN) and propidium (B1200493) iodide (PI).[4] The extent of this damage is concentration-dependent.[4]

  • Dissipation of Membrane Potential: The peptide causes a significant dissipation of the bacterial membrane potential, a crucial component of cellular energy production and homeostasis.[4]

  • Ion Channel Formation and Cell Lysis: The insertion of FK-13 peptides into the membrane is thought to form ion channels or pores, leading to an imbalance in internal and external pressure, and ultimately, cell lysis.[4] This mechanism is consistent with models like the "barrel-stave," "toroidal-pore," or "carpet" models proposed for other antimicrobial peptides.[4][6]

The interaction and subsequent disruption of the bacterial membrane by FK-13 can be visualized as a sequential process.

FK13_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane (Negatively Charged) cluster_intracellular Intracellular Space FK13 FK-13 Peptide (Cationic) Binding Electrostatic Binding FK13->Binding Initial Attraction Insertion Conformational Change & Membrane Insertion Binding->Insertion Disruption Membrane Disruption Insertion->Disruption Permeabilization Increased Permeability Disruption->Permeabilization Depolarization Membrane Potential Dissipation Disruption->Depolarization Lysis Cell Lysis Permeabilization->Lysis Depolarization->Lysis

FK-13's mechanism of action on bacterial membranes.

Quantitative Data on FK-13 Efficacy

The antimicrobial potency of FK-13 has been quantified against a range of clinically significant pathogens, including multidrug-resistant strains. The primary metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a bacterium.

Bacterial StrainTypeMIC (µg/mL)Reference
Staphylococcus aureus ATCC 29213Gram-positive4[4]
Methicillin-resistant S. aureus (MRSA) T144Gram-positive4[4]
Methicillin-resistant S. aureus (MRSA) ATCC 43300Gram-positive>512[5]
Methicillin-resistant S. aureus (MRSA) ATCC 33592Gram-positive>512[5]
Methicillin-resistant S. aureus (MRSA) ATCC 43866Gram-positive>512[5]
Escherichia coli ATCC 25922Gram-negative8[4]
Escherichia coli B2 (MDR)Gram-negative8[4]
Pseudomonas aeruginosa ATCC 27853Gram-negative8[4]
Acinetobacter baumannii ATCC 19606Gram-negative8[4]
Klebsiella pneumoniae ATCC 700603Gram-negative16[4]
Cutibacterium acnesGram-positive200[7]

Note: MIC values can vary based on the specific strain and experimental conditions. For some MRSA strains, FK-13 alone showed high MIC values but exhibited synergistic effects when combined with traditional antibiotics.[5]

Detailed Experimental Protocols

The investigation of FK-13's interaction with bacterial membranes relies on a suite of established biophysical and microbiological assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow Start Start: Prepare Bacterial Inoculum (Logarithmic Growth Phase) Dilution Serially Dilute FK-13 Peptide in 96-well Plate with Broth Start->Dilution Inoculation Add Standardized Bacterial Suspension to Each Well Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually Inspect for Bacterial Growth (Turbidity) Incubation->Observation Result Determine MIC: Lowest Concentration with No Visible Growth Observation->Result

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Bacterial Preparation: Culture bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic growth phase.[4] Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[8]

  • Peptide Dilution: Serially dilute the FK-13 peptide in the broth medium in a 96-well microtiter plate.[4]

  • Inoculation: Add the standardized bacterial suspension to each well containing the diluted peptide.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.[8]

Membrane Permeabilization Assays

These assays measure the ability of a peptide to disrupt the bacterial membrane, allowing the influx of fluorescent probes that are normally excluded.

4.2.1. Outer Membrane Permeabilization (NPN Uptake Assay)

  • Cell Preparation: Wash and resuspend mid-logarithmic phase Gram-negative bacteria in a suitable buffer (e.g., HEPES buffer).

  • Probe Addition: Add N-phenyl-1-naphthylamine (NPN), a hydrophobic fluorescent probe, to the bacterial suspension. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of membranes.

  • Peptide Addition: Add varying concentrations of FK-13 to the suspension.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates NPN uptake due to outer membrane disruption.[4]

4.2.2. Inner Membrane Permeabilization (SYTOX Green/Propidium Iodide Uptake Assay)

  • Cell Preparation: Prepare bacterial cells as described for the MIC assay.

  • Probe Addition: Add SYTOX Green or Propidium Iodide (PI) to the cell suspension. These are fluorescent dyes that can only enter cells with compromised cytoplasmic membranes and fluoresce upon binding to nucleic acids.[1]

  • Peptide Treatment: Incubate the cells with different concentrations of FK-13.

  • Fluorescence Measurement: Measure the fluorescence intensity. A significant increase in fluorescence indicates inner membrane permeabilization.[1][4]

Membrane Depolarization Assay

This assay assesses the peptide's ability to disrupt the membrane potential.

  • Cell Preparation: Prepare a suspension of bacterial cells.

  • Dye Loading: Incubate the cells with a membrane potential-sensitive fluorescent dye, such as 3,3'-dipropylthiodicarbocyanine iodide (diSC3-5). This dye accumulates in polarized membranes, and its fluorescence is quenched.

  • Peptide Addition: Add FK-13 to the dye-loaded cell suspension.

  • Fluorescence Measurement: Monitor the increase in fluorescence. Depolarization of the membrane releases the dye, leading to an increase in fluorescence intensity.[4]

The logical relationship between these key experimental assays provides a comprehensive picture of FK-13's membrane-disrupting activity.

Experimental_Logic MIC MIC Assay (Overall Antibacterial Activity) Membrane_Perm Membrane Permeabilization Assays MIC->Membrane_Perm Membrane_Depol Membrane Depolarization Assay (Disruption of Membrane Potential) MIC->Membrane_Depol NPN NPN Uptake (Outer Membrane) Membrane_Perm->NPN SYTOX_PI SYTOX Green / PI Uptake (Inner Membrane) Membrane_Perm->SYTOX_PI Conclusion Conclusion: FK-13 disrupts bacterial membrane integrity, leading to cell death. NPN->Conclusion SYTOX_PI->Conclusion Membrane_Depol->Conclusion

References

Understanding the broad-spectrum activity of LL-37

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Broad-Spectrum Activity of LL-37

For Researchers, Scientists, and Drug Development Professionals

Introduction

LL-37 is the only human member of the cathelicidin (B612621) family of antimicrobial peptides (AMPs), representing a critical component of the innate immune system.[1][2][3] It is a 37-amino acid, amphipathic, α-helical peptide cleaved from its precursor, hCAP18 (human cationic antimicrobial protein 18).[4][5] LL-37 is expressed by a wide array of cells, including neutrophils, macrophages, mast cells, and epithelial cells at mucosal surfaces, serving as a first line of defense against invading pathogens.[1][4] Beyond its direct microbicidal effects, LL-37 exhibits a remarkable range of immunomodulatory functions, bridging the innate and adaptive immune responses.[6][7] This guide provides a comprehensive overview of its broad-spectrum activity, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its characterization.

Direct Antimicrobial Activity

LL-37 demonstrates potent, broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[1][2][3][8][9] Its cationic nature (net charge of +6) is crucial for its initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[4][10]

Antibacterial Mechanism

The primary antibacterial mechanism of LL-37 is the disruption of microbial membrane integrity.[10][11] This process is generally understood to occur through several models:

  • Toroidal Pore Model: A loose bundle of peptides inserts into the membrane, inducing the lipid monolayers to bend inward continuously, forming a pore lined by both peptides and lipid head groups.[1]

  • Carpet-like Mechanism: Peptides accumulate on the surface of the microbial membrane, forming a "carpet." Once a threshold concentration is reached, this disrupts the membrane's curvature and integrity, leading to micellization and lysis.[1][12]

  • Barrel-Stave Model: Amphipathic peptide helices insert into the membrane and aggregate to form a transmembrane pore, resembling the staves of a barrel.[1]

Fluorescence measurements suggest a pore-forming mechanism is likely for LL-37.[1] In addition to membrane disruption, LL-37 can translocate into the cytoplasm and interfere with essential cellular processes, including nucleic acid and protein synthesis.[9][13]

G cluster_0 LL-37 Direct Antimicrobial Mechanisms cluster_1 Membrane Disruption cluster_2 Intracellular Targeting LL37 LL-37 Peptide Toroidal Toroidal Pore Model LL37->Toroidal Electrostatic Interaction Carpet Carpet-like Model LL37->Carpet Barrel Barrel-Stave Model LL37->Barrel DNA Inhibition of Nucleic Acid Synthesis LL37->DNA Translocation Protein Inhibition of Protein Synthesis LL37->Protein Lysis Pathogen Lysis & Death Toroidal->Lysis Carpet->Lysis Barrel->Lysis DNA->Lysis Protein->Lysis

Fig. 1: Overview of LL-37's direct antimicrobial mechanisms of action.
Antifungal Activity

LL-37 is also effective against fungal pathogens like Candida albicans and Aspergillus fumigatus.[14][15] The primary mechanism is again membrane disruption.[14] For C. albicans, LL-37 rapidly permeabilizes the cell membrane, leading to vacuolar expansion and cell death within minutes.[14] It can also inhibit fungal adhesion by binding to cell-wall carbohydrates like mannan.[16] Further studies show that LL-37 alters plasma membrane properties, disrupts calcium homeostasis, and triggers oxidative stress, ultimately arresting the cell cycle.[17][18]

Antiviral Activity

LL-37's antiviral activity is most pronounced against enveloped viruses, such as Influenza A Virus (IAV), Respiratory Syncytial Virus (RSV), and Dengue virus.[2][5][19] The primary mechanism involves the direct disruption of the viral envelope, preventing viral entry and replication.[5][8] For IAV, LL-37 acts at a post-entry step, inhibiting replication before viral RNA or protein synthesis begins.[20] In the case of RSV, LL-37 shows efficacy by acting directly on the viral particles and by reducing the susceptibility of epithelial cells to infection.[21]

Quantitative Antimicrobial Data

The potency of LL-37 varies by pathogen and experimental conditions, such as salt concentration.[22] Below is a summary of its activity.

Table 1: Antibacterial Activity of LL-37

Bacterial Species Strain MIC (μg/mL) MIC (μM) MBC (μg/mL) Reference
Staphylococcus aureus ATCC 29213 - 0.62 - [23]
S. aureus (MRSA) Clinical Isolate <10 - - [22]
Staphylococcus epidermidis ATCC 14990 9.38 - 75 - >75 [24]
Pseudomonas aeruginosa ATCC 27853 64 - - [25]
P. aeruginosa Multidrug-Resistant 15.6 - 1000 - - [26]
Escherichia coli O111:B4 <10 - - [22]
Listeria monocytogenes Clinical Isolate <10 - - [22]

| Enterococcus faecium | Vancomycin-Resistant | <10 | - | - |[22] |

Table 2: Antifungal Activity of LL-37

Fungal Species Strain MFC (μg/mL) MFC (μM) Conditions Reference
Candida albicans SC5314 - 10 Low salt buffer [14]
C. albicans Clinical Isolate 0.8 - 8 - - [5]

| Candida auris | MRL6057 | 50 - 200 | - | - |[17] |

Anti-Biofilm Activity

Bacterial biofilms are a critical factor in chronic and recurrent infections due to their inherent resistance to conventional antibiotics and host immune responses.[25] LL-37 has demonstrated potent activity in both preventing the formation of biofilms and disrupting established ones.[2][27]

For P. aeruginosa, LL-37 can inhibit biofilm formation at concentrations as low as 0.5 µg/mL, which is 1/128th of its MIC, indicating a mechanism distinct from direct killing.[25] The proposed anti-biofilm mechanisms include the downregulation of quorum sensing systems, promotion of twitching motility, and interference with bacterial adhesion to surfaces.[28] For established biofilms, LL-37 can penetrate the extracellular matrix and kill the embedded bacteria.[28]

Table 3: Anti-Biofilm Activity of LL-37

Bacterial Species Activity Effective Concentration Reference
Pseudomonas aeruginosa Inhibition of formation 0.5 µg/mL [25]
Staphylococcus aureus Disruption of pre-formed biofilm 10 µM [28]

| Staphylococcus epidermidis | Disruption of pre-formed biofilm | >4.69 µg/mL |[24] |

Immunomodulatory Functions

LL-37 is a pleiotropic molecule that significantly influences the host immune response, a role often considered as important as its direct antimicrobial activity.[6][7][29] Its functions are context-dependent, exhibiting both pro-inflammatory and anti-inflammatory properties.[7]

Key Immunomodulatory Roles:

  • Chemotaxis: LL-37 is a chemoattractant for neutrophils, monocytes, mast cells, and T cells, recruiting them to sites of infection and inflammation.[6][12][30] This is often mediated through the Formyl Peptide Receptor 2 (FPR2, also known as FPRL-1).[6][12]

  • Cytokine and Chemokine Modulation: It can induce the production of a wide range of cytokines and chemokines (e.g., IL-6, IL-8, IL-10, MCP-1, CCL2) from various cells, including epithelial cells, keratinocytes, and monocytes.[5][6][19][30]

  • Modulation of TLR Signaling: LL-37 can have dual effects on Toll-like Receptor (TLR) signaling. It can bind and neutralize LPS, thus dampening TLR4-mediated inflammatory responses.[5][7] Conversely, it can form complexes with self-DNA or self-RNA, which are then transported into endosomes to activate TLR9 and TLR7, respectively, leading to a potent type I interferon response.[6][7][19]

  • Inflammasome Activation: LL-37 can activate the P2X7 receptor on monocytes and macrophages, leading to potassium efflux, NALP3 inflammasome assembly, and the release of pro-inflammatory cytokines IL-1β and IL-18.[7][31]

  • Wound Healing and Angiogenesis: The peptide promotes epithelial cell proliferation and migration and stimulates angiogenesis, contributing to tissue repair.[2][30]

G cluster_host Host Immune Cell FPR2 FPR2 MAPK MAPK Pathway (ERK, p38) FPR2->MAPK Chemotaxis Chemotaxis & Cell Migration FPR2->Chemotaxis P2X7R P2X7R Inflammasome NALP3 Inflammasome Activation P2X7R->Inflammasome TLR TLR9 / TLR7 (Endosomal) IRF7 IRF7 Pathway TLR->IRF7 NFkB NF-κB Pathway MAPK->NFkB Cytokines Cytokine & Chemokine Release (IL-6, IL-8, IL-1β) NFkB->Cytokines Inflammasome->Cytokines IFN Type I Interferon Production IRF7->IFN LL37 LL-37 LL37->FPR2 Binds LL37->P2X7R Activates LL37_DNA LL-37 + self-DNA/RNA Complex LL37_DNA->TLR Internalization & Endosomal Delivery

Fig. 2: Key immunomodulatory signaling pathways activated by LL-37.

Detailed Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar (B569324) plate.

    • Inoculate into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Peptide Preparation:

    • Prepare a stock solution of LL-37 in sterile, nuclease-free water or 0.01% acetic acid.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the LL-37 stock solution in the appropriate broth to achieve concentrations ranging from, for example, 128 µg/mL to 0.125 µg/mL. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of LL-37 that causes complete visual inhibition of bacterial growth.[23]

Protocol: Biofilm Inhibition Assay

This protocol uses the crystal violet staining method to quantify biofilm mass.

  • Assay Setup:

    • In a 96-well flat-bottom plate, add 100 µL of bacterial culture (adjusted to ~1 x 10⁷ CFU/mL in a suitable growth medium like TSB with glucose).

    • Add 100 µL of LL-37 at various sub-MIC concentrations (e.g., from 0.5 µg/mL to 32 µg/mL). Include a peptide-free control.

  • Incubation:

    • Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.

  • Staining and Quantification:

    • Gently discard the planktonic cells by aspirating the medium from each well.

    • Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Fix the remaining biofilm by adding 200 µL of methanol (B129727) to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilm by adding 200 µL of 0.1% (w/v) crystal violet solution to each well for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the control wells are colorless.

    • Solubilize the bound dye by adding 200 µL of 33% (v/v) acetic acid to each well.

    • Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance compared to the control indicates biofilm inhibition.

G start Start: Assess Antimicrobial & Anti-Biofilm Activity prep_culture 1. Prepare Bacterial Inoculum (~1-2 x 10⁸ CFU/mL) start->prep_culture mic_setup 2. Set up 96-well plate with 2-fold serial dilutions of LL-37 prep_culture->mic_setup mic_inoculate 3. Inoculate with bacteria (Final: 5 x 10⁵ CFU/mL) mic_setup->mic_inoculate mic_incubate 4. Incubate 18-24h at 37°C mic_inoculate->mic_incubate mic_read 5. Read MIC (Lowest concentration with no visible growth) mic_incubate->mic_read mbc_plate 6. Plate aliquots from clear wells onto agar plates mic_read->mbc_plate For MBC biofilm_setup 2a. Set up plate with sub-MIC LL-37 + bacteria (~1x10⁷ CFU/mL) mic_read->biofilm_setup Use MIC data to inform sub-MIC concentrations mbc_incubate 7. Incubate 18-24h at 37°C mbc_plate->mbc_incubate mbc_read 8. Read MBC (Lowest concentration with ≥99.9% killing) mbc_incubate->mbc_read end End mbc_read->end biofilm_incubate 3a. Incubate 24h at 37°C biofilm_setup->biofilm_incubate biofilm_wash 4a. Wash wells to remove planktonic cells biofilm_incubate->biofilm_wash biofilm_stain 5a. Stain with Crystal Violet biofilm_wash->biofilm_stain biofilm_read 6a. Solubilize dye & read Absorbance (570nm) biofilm_stain->biofilm_read biofilm_read->end

References

The Physiological Role of LL-37 in Wound Healing: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human cathelicidin (B612621) antimicrobial peptide LL-37 is a crucial component of the innate immune system, demonstrating a multifaceted role in the complex process of wound healing.[1][2][3][4][5][6] Beyond its direct antimicrobial activity, LL-37 acts as a potent signaling molecule, modulating inflammation, promoting cell migration and proliferation, and stimulating angiogenesis to orchestrate tissue repair.[1][2][4][7][8] This technical guide provides a comprehensive overview of the physiological functions of LL-37 in wound healing, detailing its mechanisms of action, summarizing key quantitative data, and providing protocols for essential experimental investigation.

Core Functions of LL-37 in Cutaneous Wound Repair

LL-37 contributes to all phases of wound healing: hemostasis and inflammation, proliferation, and tissue remodeling.[1][2][3] Its expression is upregulated in response to injury and infection, where it is secreted by neutrophils and epithelial cells.[9][10]

1.1. Antimicrobial and Anti-Biofilm Activity: LL-37 exhibits broad-spectrum antimicrobial activity against a wide range of pathogens, including antibiotic-resistant strains like MRSA, which are common contaminants of wounds.[10][11] It disrupts microbial membranes, leading to cell lysis.[6][7][11] Furthermore, LL-37 can prevent and disrupt the formation of biofilms, which are a significant barrier to healing in chronic wounds.[10]

1.2. Immunomodulation: LL-37 is a potent immunomodulatory peptide.[8][12] It can attract immune cells such as neutrophils, monocytes, and T-cells to the wound site.[13][14] LL-37 can also neutralize the inflammatory effects of bacterial components like lipopolysaccharide (LPS), thereby controlling the inflammatory response.[1][3] Its immunomodulatory effects are concentration-dependent, highlighting the complexity of its role.[10]

1.3. Re-epithelialization: A critical step in wound closure is the migration and proliferation of keratinocytes to form a new epithelial layer. LL-37 directly stimulates keratinocyte migration and proliferation, accelerating re-epithelialization.[3][4][5] This process is mediated through the transactivation of the Epidermal Growth Factor Receptor (EGFR).[4][5][15] Deficiencies in LL-37 have been observed in chronic ulcers, suggesting its importance in successful wound closure.[3]

1.4. Angiogenesis: The formation of new blood vessels is essential for supplying nutrients and oxygen to the healing tissue. LL-37 is a pro-angiogenic factor, inducing the proliferation and migration of endothelial cells and promoting the formation of capillary-like structures.[1][7][8][16] This angiogenic activity is mediated, in part, through the formyl peptide receptor-like 1 (FPRL1/FPR2).[7][8]

Data Presentation: Quantitative Effects of LL-37

The following tables summarize the effective concentrations of LL-37 in various assays relevant to wound healing.

Table 1: Pro-proliferative and Pro-migratory Concentrations of LL-37

Cell TypeAssayLL-37 ConcentrationObserved EffectCitation(s)
Human Umbilical Vein Endothelial Cells (HUVECs)Proliferation Assay50 ng/mLMinimal effective concentration for increased proliferation.[7]
Human Umbilical Vein Endothelial Cells (HUVECs)Proliferation Assay (CCK-8)5 µg/mLSignificantly higher OD value after 48h, indicating increased proliferation.[8]
Human Keratinocytes (HaCaT)Migration (Boyden Chamber)1 µg/mLMaximum induction of keratinocyte migration.[17]
Skin Squamous Carcinoma Cells (A431)Proliferation (MTT)0.5 µg/mLSignificant increase in proliferation at 24 and 48 hours.[18][19]
Skin Squamous Carcinoma Cells (A431)Migration/Invasion (Transwell)0.5 µg/mLMost effective concentration for enhancing migration and invasion.[18]
Human Corneal Epithelial Cells (HCECs)EGFR/AKT/ERK Activation0.2 - 10 µg/mLDose-dependent activation, with maximum effect at 5-10 µg/mL.[15]

Table 2: Angiogenic Concentrations of LL-37

Model SystemAssayLL-37 ConcentrationObserved EffectCitation(s)
Human Umbilical Vein Endothelial Cells (HUVECs)Tube Formation (Matrigel)5 µg/mLFormation of tubular structures after 4 hours.[8]
Human Umbilical Vein Endothelial Cells (HUVECs)Tube Formation (Matrigel)60 µg/mLInduced endothelial cord formation.[20]
Chick Chorioallantoic Membrane (CAM)In vivo Angiogenesis5 µ g/pellet Induction of wheel spoke-like vessel formation.[7][21]

Table 3: Antimicrobial and Anti-biofilm Concentrations of LL-37

PathogenAssayLL-37 ConcentrationObserved EffectCitation(s)
Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus epidermidisAntibacterial ActivityEC50: 1.3 - 3.6 µg/mLEffective concentration for 50% bacterial killing.[22]
Various Gram-positive and Gram-negative bacteriaMIC Assay0.125 - 64 µMRange of minimal inhibitory concentrations.[23]
Staphylococcus aureusGrowth Inhibition5 µg/mLInhibition of bacterial growth.

Signaling Pathways Modulated by LL-37

LL-37 exerts its cellular effects by activating several key signaling pathways in resident and immune cells of the skin.

3.1. EGFR Transactivation in Keratinocytes

LL-37 promotes keratinocyte migration, a critical step in re-epithelialization, by transactivating the Epidermal Growth Factor Receptor (EGFR).[4][5][15] This process involves the release of EGFR ligands, such as Heparin-Binding EGF-like growth factor (HB-EGF), which then bind to and activate EGFR, leading to downstream signaling cascades that promote cell motility.[15][17]

LL37_EGFR_Pathway LL37 LL-37 FPRL1 FPRL1/GPCR LL37->FPRL1 HB_EGF_release HB-EGF Release FPRL1->HB_EGF_release  Transactivation EGFR EGFR HB_EGF_release->EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK STAT3 STAT3 EGFR->STAT3 AKT Akt PI3K->AKT Migration Keratinocyte Migration AKT->Migration ERK->Migration STAT3->Migration

Caption: LL-37-induced keratinocyte migration via EGFR transactivation.

3.2. P2X7 Receptor Signaling in Keratinocytes

LL-37 can also modulate inflammatory responses in keratinocytes through the purinergic receptor P2X7.[24][25][26] Activation of this pathway can lead to the production of cytokines and chemokines, as well as the induction of autophagy, contributing to the overall immune response and barrier function in the skin.[24][25]

LL37_P2X7_Pathway LL37 LL-37 P2X7 P2X7 Receptor LL37->P2X7 Ca_influx Ca2+ Influx P2X7->Ca_influx mTOR mTOR Pathway P2X7->mTOR MAPK MAPK Pathway P2X7->MAPK AMPK AMPK Ca_influx->AMPK ULK1 ULK1 AMPK->ULK1 Autophagy Autophagy ULK1->Autophagy mTOR->Autophagy Chemokine_Induction Chemokine Induction MAPK->Chemokine_Induction

Caption: LL-37-mediated immunomodulation and autophagy in keratinocytes via the P2X7 receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of LL-37's role in wound healing are provided below.

4.1. In Vivo Murine Excisional Wound Healing Model

This model is widely used to assess the efficacy of therapeutic agents on wound closure in a living organism.[16][27]

InVivo_Workflow Start Start: Acclimatize Mice Anesthesia Anesthetize Mouse (e.g., Ketamine/Xylazine) Start->Anesthesia Shave Shave and Disinfect Dorsal Skin Anesthesia->Shave Wound Create Full-Thickness Excisional Wound (e.g., 6mm biopsy punch) Shave->Wound Treatment Topical Application of LL-37 or Vehicle Control Wound->Treatment Monitor Monitor Wound Closure (Digital Caliper Measurements) Treatment->Monitor  Daily/Every Other Day Harvest Euthanize and Harvest Wound Tissue at Time Points Monitor->Harvest  e.g., Day 7, 14 Analysis Histological and Molecular Analysis (H&E, IHC, qPCR) Harvest->Analysis End End: Data Interpretation Analysis->End

Caption: Experimental workflow for an in vivo murine wound healing study.

Protocol:

  • Animal Preparation: Anesthetize mice (e.g., intraperitoneal injection of ketamine at 100 mg/kg and xylazine (B1663881) at 10 mg/kg).[1] Remove hair from the dorsal surface using clippers and depilatory cream, followed by disinfection with 70% ethanol.[1][16][28]

  • Wound Creation: Create one or two full-thickness excisional wounds on the dorsum using a sterile biopsy punch (e.g., 4-6 mm diameter).[1][27][28] The excision should extend through the panniculus carnosus.[1]

  • Treatment: Apply LL-37 (e.g., 10 µg in 50 µl of sterile water) topically to the wound bed.[3] The vehicle control group receives sterile water only. Applications are typically performed once or twice daily.[3]

  • Monitoring: Measure the wound area every 2-3 days using a digital caliper until complete closure.[1] The wound area can be calculated using the formula: Area = (π/4) x (major axis) x (minor axis).[1]

  • Tissue Harvesting and Analysis: At predetermined time points (e.g., 7 or 14 days), euthanize the animals and harvest the entire wound tissue.[3] The tissue can then be fixed in 10% formalin for histological analysis (e.g., H&E staining, immunohistochemistry for markers like CD31 for angiogenesis) or snap-frozen for molecular analysis (e.g., qPCR, Western blot).[1][3]

4.2. In Vitro Scratch Assay

This assay models the migration of a sheet of cells, mimicking the re-epithelialization phase of wound healing.[9][29][30][31]

ScratchAssay_Workflow Start Start: Seed Cells in Plate Confluence Culture to 90-100% Confluence Start->Confluence Scratch Create a 'Scratch' in the Monolayer with a Pipette Tip Confluence->Scratch Wash Wash with PBS to Remove Debris Scratch->Wash Treatment Add Media with LL-37 or Vehicle Control Wash->Treatment Image_T0 Image at Time 0 Treatment->Image_T0 Incubate Incubate (37°C, 5% CO2) Image_T0->Incubate Image_TX Image at Subsequent Time Points (e.g., 12h, 24h) Incubate->Image_TX  Time-lapse Imaging Analysis Measure Wound Area and Calculate Closure Rate Image_TX->Analysis End End: Compare Migration Rates Analysis->End

Caption: Workflow for an in vitro scratch assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes) into a multi-well plate at a density that will form a confluent monolayer within 24 hours.[9][29]

  • Scratch Creation: Once confluent, use a sterile pipette tip (e.g., p200) to create a straight scratch down the center of the cell monolayer.[9][29][31]

  • Washing: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.[30][31]

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentration of LL-37 or a vehicle control.[30] To isolate migration from proliferation, serum-free or low-serum media, or a proliferation inhibitor like Mitomycin C, can be used.[9]

  • Imaging and Analysis: Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 8-12 hours) using a phase-contrast microscope.[29] Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).[29] Calculate the percentage of wound closure over time to quantify cell migration.

4.3. Boyden Chamber (Transwell) Chemotaxis Assay

This assay is used to quantify the chemotactic effect of LL-37 on specific cell types.[13][32][33]

Protocol:

  • Chamber Preparation: Place a porous membrane insert (e.g., 8 µm pore size for fibroblasts or keratinocytes) into the wells of a companion plate.[13]

  • Chemoattractant Addition: Add culture medium containing the desired concentration of LL-37 to the lower chamber.[32] The negative control should contain medium without LL-37.[13]

  • Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the insert.[32][33]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow cell migration (e.g., 4-24 hours).[32][34]

  • Quantification: After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab.[34] Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Crystal Violet).[33] Count the number of migrated cells in several high-power fields under a microscope.[34]

4.4. In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix solution (e.g., Matrigel) and allow it to polymerize at 37°C.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated surface.

  • Treatment: Add LL-37 at various concentrations to the wells.[8][20] Include a vehicle control and a positive control (e.g., VEGF).[8][20]

  • Incubation: Incubate the plate at 37°C for 4-24 hours.

  • Analysis: Observe and photograph the formation of tube-like structures using a microscope. Quantify angiogenesis by measuring parameters such as the number of branch points and total tube length using image analysis software.[8]

Conclusion

LL-37 is a pleiotropic peptide that plays a central and non-redundant role in the orchestration of wound healing. Its ability to provide antimicrobial defense, modulate the inflammatory environment, and directly stimulate cellular processes of re-epithelialization and angiogenesis makes it a highly promising candidate for therapeutic development in the context of both acute and chronic wounds.[1][4][5][10] The detailed understanding of its signaling pathways and the availability of robust experimental models, as outlined in this guide, are essential for researchers and drug developers aiming to harness the regenerative potential of this remarkable host defense peptide.

References

FK-13 Peptide: A Promising Candidate in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The FK-13 peptide, a 13-amino acid fragment (residues 17-29) derived from the human cathelicidin (B612621) antimicrobial peptide LL-37, is emerging as a molecule of significant interest in oncology. Initially recognized for its antimicrobial properties, recent research has illuminated its potential as both a direct anti-cancer agent and a potent immune adjuvant. This guide provides a comprehensive overview of the current understanding of FK-13's anti-cancer capabilities, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols to facilitate further research and development in this promising area.

Core Concepts: Dual Anti-Cancer Activity of FK-13

The anti-cancer potential of FK-13 appears to be twofold:

  • Direct Cytotoxicity against Cancer Cells: Evidence from studies on the closely related peptide, FK-16 (residues 17-32 of LL-37), suggests that FK-13 likely induces direct cell death in cancer cells through caspase-independent apoptosis and autophagy. This mechanism appears to be mediated by the p53 signaling pathway.

  • Immunomodulatory Activity: FK-13 has been identified as a valuable adjuvant in cancer vaccines. It enhances anti-tumor immunity by stimulating the activation and maturation of dendritic cells (DCs) and promoting the activity of CD8+ T cells.

Quantitative Data on FK-13 and Related Peptides

While specific IC50 values for FK-13 against a wide range of cancer cell lines are not extensively documented in the current literature, studies on the parent peptide LL-37 and its fragments provide valuable insights into its potential potency. The available quantitative data primarily focuses on its immunomodulatory effects.

Peptide/SystemCancer ModelMetricValueReference
FK-13 -Amino Acid SequenceFKRIVQRIKDFLR[1]
FK-16 Colon Cancer (HCT116, LoVo)Cell ViabilityBetter activity than LL-37[2]
FK-13 (as adjuvant in 8FNs nanovaccine) B16-OVA Melanoma (in vivo)Tumor Growth InhibitionSignificant therapeutic and prophylactic efficacy[1]
FK-13 (as adjuvant in 8FNs nanovaccine) B16-OVA Melanoma (in vivo)SurvivalSignificantly prolonged survival of tumor-bearing mice[1]
17BIPHE2 (LL-37 derivative) Lung Adenocarcinoma (A549)Apoptosis InductionSignificant increase in a dose-dependent manner[3]
17BIPHE2 (LL-37 derivative) Lung Adenocarcinoma (in vivo)Tumor GrowthInhibition of tumor growth[3]

Signaling Pathways and Mechanisms of Action

Direct Anti-Cancer Mechanism: Induction of Caspase-Independent Apoptosis and Autophagy

Based on studies of the related peptide FK-16, FK-13 is proposed to induce cancer cell death through a mechanism that does not rely on caspases. This pathway is initiated by the activation of the p53 tumor suppressor protein, leading to a cascade of events culminating in apoptosis and autophagy.

FK13_Direct_Anticancer_Pathway FK13 FK-13 Peptide p53 p53 Activation FK13->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 LC3 LC3-I to LC3-II Conversion p53->LC3 Atg Atg5/Atg7 Expression p53->Atg Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria AIF_EndoG AIF/EndoG Translocation Mitochondria->AIF_EndoG Apoptosis Caspase-Independent Apoptosis AIF_EndoG->Apoptosis Autophagy Autophagic Cell Death LC3->Autophagy Atg->Autophagy

FK-13 Direct Anti-Cancer Signaling Pathway
Immunomodulatory Mechanism: Adjuvant Effect in Cancer Vaccines

FK-13 enhances the efficacy of peptide-based cancer vaccines by stimulating both the innate and adaptive immune systems. It promotes the maturation of dendritic cells and enhances the cytotoxic activity of CD8+ T cells.

FK13_Adjuvant_Workflow cluster_vaccine Nanovaccine Formulation FK13 FK-13 Peptide Nanoparticle Nanoparticle Carrier FK13->Nanoparticle Antigen Tumor Antigen Antigen->Nanoparticle DC Dendritic Cell (DC) Activation & Maturation Nanoparticle->DC CD8_T_Cell CD8+ T Cell Activation DC->CD8_T_Cell Tumor_Cell Tumor Cell CD8_T_Cell->Tumor_Cell Cytotoxic Killing Immune_Response Anti-Tumor Immune Response CD8_T_Cell->Immune_Response

FK-13 Immunomodulatory Workflow as a Vaccine Adjuvant

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-cancer potential of FK-13. These are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of FK-13 on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • FK-13 peptide (lyophilized)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of FK-13 in sterile water or PBS. Perform serial dilutions in complete medium to achieve the desired concentrations (e.g., 1 to 100 µM).

  • Remove the medium from the wells and add 100 µL of the FK-13 dilutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis and Autophagy Markers

This protocol is for detecting changes in the expression of key proteins in the p53 signaling pathway following FK-13 treatment.

Materials:

  • Cancer cells treated with FK-13

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-LC3, anti-Atg5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse FK-13 treated and control cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and incubate with a chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imaging system.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of FK-13 in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line (e.g., HCT116)

  • FK-13 peptide

  • Sterile saline or other appropriate vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomly assign mice to treatment and control groups.

  • Treatment Administration: Administer FK-13 (e.g., via intraperitoneal or intratumoral injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Conclusion and Future Directions

The FK-13 peptide represents a compelling candidate for further anti-cancer research. Its dual mechanism of action, combining direct cytotoxicity with potent immunomodulation, offers a unique therapeutic potential. While the direct anti-cancer effects require more extensive quantitative validation, particularly across a broader range of cancer types, its role as an immune adjuvant is well-supported by recent preclinical studies.

Future research should focus on:

  • Determining the IC50 values of FK-13 against a comprehensive panel of cancer cell lines.

  • Conducting in vivo studies to evaluate the efficacy of FK-13 as a monotherapy in various tumor models.

  • Elucidating the detailed molecular interactions of FK-13 with its cellular targets.

  • Optimizing delivery strategies to enhance the stability and tumor-targeting of FK-13.

The development of FK-13 and its analogs could lead to novel therapeutic strategies for a variety of cancers, either as a standalone treatment or in combination with existing immunotherapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of the Human Antimicrobial Peptide LL-37

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis and purification of the human cathelicidin (B612621) peptide, LL-37. This 37-amino acid peptide is a critical component of the innate immune system, exhibiting broad-spectrum antimicrobial and immunomodulatory activities.[1][2][3] The synthesis is achieved through Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology.[4][5][6] Subsequent purification of the crude peptide is performed using reverse-phase high-performance liquid chromatography (RP-HPLC), yielding a final product of high purity. Characterization of the synthesized peptide is conducted via mass spectrometry and analytical HPLC to confirm its identity and purity. These protocols are intended to serve as a comprehensive guide for researchers in academia and industry engaged in the study of antimicrobial peptides and the development of novel therapeutics.

Introduction

LL-37 is the sole member of the cathelicidin family of antimicrobial peptides found in humans.[1][2] It is derived from the proteolytic cleavage of the hCAP-18 protein (human cationic antimicrobial protein 18).[7][8] The peptide plays a crucial role in the first line of defense against a wide range of pathogens, including bacteria, viruses, and fungi.[1][2] Its mechanism of action often involves the disruption of microbial membranes.[3] Beyond its direct antimicrobial effects, LL-37 is also known to modulate immune responses, promote wound healing, and has a complex, context-dependent role in cancer.[1][7] The diverse biological functions of LL-37 make it a subject of intense research and a promising candidate for therapeutic development.[3][9]

The chemical synthesis of LL-37 is essential for obtaining the large quantities of pure peptide required for research and preclinical studies.[10] Fmoc-based solid-phase peptide synthesis (SPPS) is the method of choice for this purpose, offering high yields and the ability to automate the process.[4][6] This application note details the step-by-step procedure for the synthesis, cleavage, purification, and characterization of LL-37.

Experimental Protocols

Solid-Phase Peptide Synthesis of LL-37

This protocol outlines the manual synthesis of LL-37 on a 0.1 mmol scale using Fmoc chemistry. The sequence of LL-37 is: LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES.

1.1. Materials and Reagents

  • Rink Amide resin (for C-terminal amide)[4][11]

  • Fmoc-protected amino acids with appropriate side-chain protection (e.g., Pbf for Arg, Boc for Lys, Trt for Asn, Gln, and His, tBu for Asp, Glu, Ser, Thr, and Tyr)[10]

  • Coupling reagents: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (v/v)[11]

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)[12]

  • Washing solvents: DMF, DCM

  • Solid-phase synthesis vessel

1.2. Resin Preparation

  • Place the Rink Amide resin in the synthesis vessel.

  • Swell the resin in DMF for 1-2 hours.[11]

  • Wash the resin with DMF (3 times).

1.3. Fmoc Deprotection

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[12]

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

1.4. Amino Acid Coupling

  • Dissolve the Fmoc-amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours.[4]

  • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

1.5. Synthesis Cycle

Repeat the Fmoc deprotection (Step 1.3) and amino acid coupling (Step 1.4) steps for each amino acid in the LL-37 sequence, starting from the C-terminal amino acid (Serine) and proceeding to the N-terminal amino acid (Leucine).

Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

2.1. Materials and Reagents

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)[13]

  • Cold diethyl ether

  • Centrifuge

2.2. Cleavage Procedure

  • After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a fume hood.[13]

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[12]

  • Incubate at -20°C for at least 1 hour to facilitate precipitation.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice more.

  • Dry the crude peptide pellet under vacuum.

Purification by RP-HPLC

This protocol details the purification of the crude LL-37 peptide using reverse-phase high-performance liquid chromatography.

3.1. Materials and Reagents

  • RP-HPLC system with a UV detector

  • Semi-preparative C8 or C18 column[14][15]

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile[15]

  • Lyophilizer

3.2. Purification Procedure

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A. Some organic solvent (e.g., acetonitrile (B52724) or acetic acid) may be added to aid dissolution.

  • Filter the peptide solution through a 0.45 µm filter to remove any particulate matter.

  • Equilibrate the semi-preparative RP-HPLC column with Mobile Phase A.

  • Inject the filtered peptide solution onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5-60% B over 60 minutes.[12]

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak, which should be the full-length LL-37 peptide.

  • Analyze the collected fractions for purity using analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

  • Freeze the pooled fractions and lyophilize to obtain the purified LL-37 peptide as a white, fluffy powder.

Characterization

4.1. Mass Spectrometry

Confirm the molecular weight of the purified LL-37 peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[12][16]

4.2. Analytical RP-HPLC

Assess the purity of the final product using analytical RP-HPLC with a C8 or C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.[12][16]

Data Presentation

Table 1: Summary of Reagents for LL-37 Synthesis

Step Reagent Purpose Typical Equivalents/Volume
Resin Swelling DMFPrepares the resin for synthesisSufficient to cover the resin
Fmoc Deprotection 20% Piperidine in DMFRemoves the Fmoc protecting group2 x 20 min incubations
Amino Acid Coupling Fmoc-Amino AcidPeptide chain elongation4 equivalents
HBTU/HATUActivating agent for coupling3.9 equivalents
DIPEABase for activation and coupling8 equivalents
Cleavage & Deprotection TFA/TIS/Water (95:2.5:2.5)Cleaves peptide from resin and removes side-chain protecting groups10 mL per gram of resin

Table 2: Expected and Observed Data for LL-37 Characterization

Parameter Expected Value Method
Molecular Weight ~4493.3 DaMass Spectrometry (MALDI-TOF/ESI-MS)
Purity >95%Analytical RP-HPLC
Appearance White, fluffy powderVisual Inspection

Visualization of Experimental Workflow

LL37_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Precipitation cluster_purification Purification and Characterization resin Rink Amide Resin swelling Resin Swelling in DMF resin->swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) deprotection->coupling cycle Repeat for 37 Amino Acids coupling->cycle Chain Elongation cycle->deprotection cleavage Cleavage from Resin (TFA/TIS/Water) cycle->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation crude_peptide Crude LL-37 Peptide precipitation->crude_peptide purification RP-HPLC Purification crude_peptide->purification lyophilization Lyophilization purification->lyophilization characterization Characterization (MS, HPLC) lyophilization->characterization pure_peptide Pure LL-37 Peptide (>95%) characterization->pure_peptide

Caption: Workflow for the synthesis and purification of LL-37 peptide.

Signaling Pathway and Mechanism of Action

While the primary focus of this document is the synthesis protocol, it is important to note the biological context of LL-37. The peptide exerts its antimicrobial effects primarily through the disruption of microbial cell membranes.[3] Its immunomodulatory functions are more complex, involving interactions with various host cell receptors and signaling pathways to influence inflammation, chemotaxis, and wound healing.[1]

LL37_Action_Pathway cluster_antimicrobial Antimicrobial Action cluster_immunomodulatory Immunomodulatory Action LL37 LL-37 Peptide bacterial_membrane Bacterial Cell Membrane LL37->bacterial_membrane Binds to host_cell_receptors Host Cell Receptors (e.g., GPCRs) LL37->host_cell_receptors Activates membrane_disruption Membrane Disruption bacterial_membrane->membrane_disruption cell_lysis Cell Lysis membrane_disruption->cell_lysis signaling_cascades Intracellular Signaling Cascades host_cell_receptors->signaling_cascades cellular_responses Cellular Responses (e.g., Cytokine Release, Chemotaxis) signaling_cascades->cellular_responses

Caption: Simplified mechanism of action for the LL-37 peptide.

References

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of FK-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro antimicrobial susceptibility testing of FK-13, a promising antimicrobial peptide (AMP). The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific considerations for peptide-based antimicrobials.

Introduction to FK-13

FK-13 is a 13-amino acid cathelicidin-derived peptide, identified as the core antimicrobial region of the human cathelicidin (B612621) LL-37 (residues 17-29).[1] As a cationic antimicrobial peptide, its primary mechanism of action involves the disruption of bacterial cell membrane integrity.[1] Studies have shown that FK-13 and its analogs exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1] Its mode of action, targeting the fundamental structure of the bacterial membrane, makes it a compelling candidate for development as a novel antimicrobial agent.

Quantitative Antimicrobial Activity of FK-13

The antimicrobial efficacy of FK-13 is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[2][3][4]

Table 1: Summary of Minimum Inhibitory Concentration (MIC) for FK-13 Against Various Bacterial Strains

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292134[3]
Staphylococcus aureus (MRSA)T1444[3]
Escherichia coliB2 (MDR)8[3]
Pseudomonas aeruginosaPAO1200[2]
Pseudomonas aeruginosaPA19660200[2]
Pseudomonas aeruginosaPA-OS200[2]
Klebsiella pneumoniaeATCC 70060316[3]

Note: MIC values can vary depending on the specific strain, testing methodology, and media composition. The data presented are for illustrative purposes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from CLSI and EUCAST guidelines for broth microdilution testing, with modifications suitable for antimicrobial peptides.

Materials:

  • FK-13 peptide

  • Test bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, round-bottom, low-binding polypropylene (B1209903) microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of FK-13 Dilutions:

    • Prepare a stock solution of FK-13 in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the FK-13 stock solution in CAMHB in a separate 96-well plate or in tubes to cover the desired concentration range.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the appropriate FK-13 dilution to the wells of the 96-well microtiter plate.

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control well (CAMHB with inoculum, no FK-13) and a negative control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of FK-13 at which there is no visible growth of the microorganism.[2]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined by subculturing from the wells of the completed MIC assay.

Materials:

  • Completed MIC microtiter plate

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), plate a 10-100 µL aliquot onto a sterile MHA plate.[3]

    • Also, plate an aliquot from the positive control well to ensure the viability of the initial inoculum.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each MHA plate.

    • The MBC is the lowest concentration of FK-13 that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[2][4]

Visualization of Experimental Workflows and Mechanisms

Experimental Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate (FK-13 + Bacteria) prep_inoculum->inoculate prep_fk13 Prepare Serial Dilutions of FK-13 prep_fk13->inoculate incubate_mic Incubate (18-24h at 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h at 35°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc FK13_Mechanism cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Effects membrane_disruption Membrane Disruption (Pore Formation, Depolarization) cell_lysis Cell Lysis membrane_disruption->cell_lysis ros_generation Reactive Oxygen Species (ROS) Generation oxidative_stress Oxidative Stress ros_generation->oxidative_stress cellular_damage Damage to DNA, Proteins, Lipids oxidative_stress->cellular_damage cellular_damage->cell_lysis fk13 FK-13 Peptide fk13->membrane_disruption Electrostatic Interaction & Insertion fk13->ros_generation Induces

References

Application Notes and Protocols for Assessing the Anti-Biofilm Activity of LL-37

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human cathelicidin (B612621) peptide LL-37 is a crucial component of the innate immune system, demonstrating a broad spectrum of antimicrobial and immunomodulatory activities.[1] A significant area of interest for researchers is its potent anti-biofilm activity, which is observed against a variety of pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[2][3] This document provides detailed application notes and protocols for the robust assessment of LL-37's efficacy in preventing the formation of, and eradicating established, bacterial biofilms.

The anti-biofilm mechanisms of LL-37 are multifaceted. At sub-inhibitory concentrations, it can interfere with bacterial attachment, stimulate twitching motility, and disrupt quorum sensing systems, all of which are critical for biofilm development.[2][4] At higher concentrations, LL-37 can directly kill bacteria within the biofilm matrix.[5] The following sections detail established methodologies to quantify these anti-biofilm effects.

Data Presentation: Quantitative Analysis of LL-37 Anti-Biofilm Activity

The following tables summarize the quantitative data on the anti-biofilm effects of LL-37 against various bacterial strains. These tables provide a comparative overview of the peptide's efficacy under different experimental conditions.

Bacterial Strain LL-37 Concentration (µM) Assay Type Observed Effect Reference
Staphylococcus aureus1.75CFU Quantification0.9 log reduction[5]
Staphylococcus aureus2.5CFU Quantification1.2 log reduction[5]
Staphylococcus aureus3.75CFU Quantification2.8 log reduction[5]
Staphylococcus aureus5CFU Quantification3.5 log reduction[5]
Staphylococcus aureus10CFU Quantification4.3 log reduction[5]
Staphylococcus aureus100CFU Quantification4.3 log reduction[5]
Pseudomonas aeruginosa0.5 µg/mL (~0.1 µM)Crystal Violet Assay~40% decrease in biofilm mass[2][6]
Pseudomonas aeruginosa4 µg/mL (~0.9 µM)Crystal Violet AssayUp to 80% inhibition of biofilm formation[6]
Pseudomonas aeruginosa1 µg/mL (~0.2 µM)Crystal Violet Assay~50% inhibition of biofilm formation[7]
Escherichia coli1 µg/mL to 16 µg/mLCrystal Violet AssaySignificant biofilm inhibition[8]
Candida albicans, S. aureus, E. coliVarious (Sub-MIC to 2x MIC)Crystal Violet AssaySignificant prevention of biofilm formation[9][10]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common assays used to evaluate the anti-biofilm activity of LL-37.

Biofilm Biomass Quantification using Crystal Violet (CV) Assay

This assay is a straightforward method to quantify the total biomass of a biofilm.

cluster_0 Crystal Violet Biofilm Assay Workflow prep Prepare bacterial inoculum and LL-37 dilutions incubation Incubate bacteria with LL-37 in a 96-well plate (24h, 37°C) prep->incubation wash1 Discard planktonic cells and wash wells with PBS incubation->wash1 stain Stain adherent biofilms with 0.1% Crystal Violet (15 min) wash1->stain wash2 Wash away excess stain with water stain->wash2 solubilize Solubilize the stain with 30% acetic acid wash2->solubilize read Measure absorbance at 570-595 nm solubilize->read

Caption: Workflow of the Crystal Violet assay for biofilm quantification.

Protocol:

  • Inoculum Preparation: Grow the bacterial strain of interest overnight in a suitable broth medium (e.g., Tryptic Soy Broth - TSB). Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05.

  • Plate Setup: In a 96-well flat-bottom microtiter plate, add 100 µL of the bacterial inoculum to each well.

  • LL-37 Treatment: Add 100 µL of LL-37 at various concentrations (prepared in the same broth) to the wells. Include a positive control (bacteria without LL-37) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the contents of the wells and gently wash the wells three times with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove planktonic bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[11]

  • Final Wash: Discard the crystal violet solution and wash the wells again with water until the water runs clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at a wavelength between 570 nm and 595 nm using a microplate reader.[6][11]

Quantification of Viable Biofilm Bacteria by Colony Forming Unit (CFU) Count

This method determines the number of live bacteria within a biofilm after treatment with LL-37.

cluster_1 CFU Quantification Workflow form_biofilm Form biofilms on a suitable surface (e.g., cobalt-chromium discs) treat Treat established biofilms with LL-37 for a defined period form_biofilm->treat wash Wash to remove non-adherent cells treat->wash disrupt Disrupt biofilm by sonication or vortexing wash->disrupt serially_dilute Perform serial dilutions of the disrupted biofilm suspension disrupt->serially_dilute plate Plate dilutions on agar (B569324) plates serially_dilute->plate incubate_count Incubate plates and count Colony Forming Units (CFUs) plate->incubate_count cluster_2 CLSM Analysis Workflow grow_biofilm Grow biofilms on a CLSM-compatible surface (e.g., glass coverslips) treat_ll37 Treat biofilms with LL-37 grow_biofilm->treat_ll37 stain_live_dead Stain with a live/dead viability kit (e.g., SYTO 9 and propidium (B1200493) iodide) treat_ll37->stain_live_dead acquire_images Acquire z-stack images using a confocal microscope stain_live_dead->acquire_images analyze_images Analyze 3D biofilm structure and quantify live/dead cell populations acquire_images->analyze_images cluster_3 LL-37's Influence on P. aeruginosa Quorum Sensing and Biofilm Formation LL37 LL-37 QS Quorum Sensing Systems (Las and Rhl) LL37->QS influences Biofilm_genes Biofilm-related gene expression LL37->Biofilm_genes downregulates QS->Biofilm_genes regulates Attachment Decreased Bacterial Attachment Biofilm_genes->Attachment Twitching Increased Twitching Motility Biofilm_genes->Twitching Biofilm_formation Inhibition of Biofilm Formation Attachment->Biofilm_formation Twitching->Biofilm_formation

References

Application Note: Characterizing the Secondary Structure of the Antimicrobial Peptide FK-13 using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: FK-13 is a 13-residue antimicrobial peptide (AMP) derived from the human cathelicidin (B612621) peptide LL-37.[1][2] Like many AMPs, its biological activity is closely linked to its three-dimensional structure, particularly its secondary structure, which influences its interaction with microbial membranes.[3] Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution.[4][5][6] It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, providing characteristic spectra for different secondary structures like α-helices, β-sheets, and random coils.[6][7] This application note provides a detailed protocol for using Far-UV CD spectroscopy to study the secondary structure of FK-13 and interpret the resulting data.

Quantitative Data Summary

The structural and functional properties of peptides are critical for their development as therapeutic agents. The following tables summarize key quantitative data for FK-13 and its parent peptide, LL-37.

Table 1: Molecular and Predicted Structural Properties of FK-13 and Related Peptides. [2]

Peptide Sequence Net Charge Hydrophobic Residues (%) Predicted Helical Content (%)
LL-37 LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES +6 35.1 78.4
FK-13 FKRIVQRIKDFLR +4 38.5 84.6

| CKR12 | CKRIVQRIKDFLR | +5 | 33.3 | 84.6 |

Table 2: Minimum Inhibitory Concentration (MIC) of FK-13 against Various Microorganisms. [2]

Microorganism Strain MIC (μM)
Staphylococcus aureus KCTC 1621 14.1
Escherichia coli KCTC 1682 14.1

| Candida albicans | KCTC 7965 | 28.1 |

Experimental Design and Workflow

A systematic workflow is essential for obtaining high-quality, reproducible CD data. The process begins with sample preparation and culminates in structural interpretation.

G Experimental Workflow for CD Analysis of FK-13 cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis cluster_interp Phase 4: Interpretation Peptide Procure/Synthesize FK-13 Peptide Buffer Prepare Appropriate Buffer Solution (e.g., 10mM Phosphate) Peptide->Buffer Concentration Determine Peptide Concentration Accurately (e.g., UV Absorbance) Buffer->Concentration Instrument Instrument Setup (Wavelength, Temp., etc.) Concentration->Instrument Blank Acquire Buffer Blank Spectrum (190-260 nm) Instrument->Blank Sample Acquire FK-13 Sample Spectrum Blank->Sample Subtract Subtract Blank from Sample Spectrum Sample->Subtract Convert Convert Units to Mean Residue Ellipticity (deg·cm²·dmol⁻¹) Subtract->Convert Deconvolute Deconvolution Analysis to Estimate Secondary Structure Content (%) Convert->Deconvolute Interpret Structural Interpretation (e.g., Predominantly α-helical) Deconvolute->Interpret

Caption: Workflow for FK-13 secondary structure analysis using CD spectroscopy.

Detailed Experimental Protocol

This protocol outlines the steps for acquiring and analyzing the Far-UV CD spectrum of the FK-13 peptide.

1. Materials and Reagents:

  • Lyophilized FK-13 peptide (high purity, >95%)

  • Sodium phosphate (B84403) buffer (10 mM, pH 7.0) or another suitable buffer with low UV absorbance.[8]

  • High-purity water

  • Quartz cuvette with a 1 mm path length.[9]

  • CD Spectropolarimeter

2. Sample Preparation:

  • Peptide Stock Solution: Prepare a stock solution of FK-13 in the chosen buffer. A typical starting concentration for a 1 mm cuvette is 100 µM.[8] An accurate peptide concentration is crucial for calculating mean residue ellipticity and must be determined precisely (e.g., by measuring UV absorbance at 214 nm).[10]

  • Buffer Blank: Prepare a matched buffer solution that is identical to the peptide sample but without the peptide. This will be used for baseline correction.[8]

  • Cuvette Cleaning: Thoroughly clean the quartz cuvette with high-purity water, followed by methanol, and dry it completely with a gentle stream of nitrogen gas before each measurement.[8]

3. Instrument Setup and Data Acquisition:

  • Instrument Parameters: Set up the CD spectropolarimeter with the following typical parameters for Far-UV analysis of peptides[11]:

    • Wavelength Range: 190–260 nm.[8]

    • Scan Rate: 20-30 nm/min.[11]

    • Bandwidth: <2 nm.[11]

    • Integration Time (Time Constant): 1–3 seconds.[11]

    • Number of Acquisitions: 3-5 scans (to improve signal-to-noise ratio).[9]

    • Temperature: 25 °C (controlled by a Peltier device).

  • Blank Spectrum: Fill the cuvette with the buffer blank, place it in the sample holder, and acquire a baseline spectrum using the parameters above.[8]

  • Sample Spectrum: Empty and dry the cuvette, then fill it with the FK-13 peptide solution. Acquire the sample spectrum using the exact same instrument settings.[8]

4. Data Processing and Analysis:

  • Baseline Subtraction: Subtract the averaged buffer blank spectrum from the averaged peptide sample spectrum to correct for any background signal.[11]

  • Conversion to Mean Residue Ellipticity (MRE): The raw CD data, typically in millidegrees (mdeg), must be converted to Mean Residue Ellipticity [θ] to normalize for concentration, path length, and the number of residues. The formula is:

    [θ] = (mdeg * MRW) / (10 * c * l)

    Where:

    • mdeg is the observed ellipticity in millidegrees.

    • MRW is the mean residue weight (Molecular Weight of the peptide / Number of amino acid residues).

    • c is the peptide concentration in mg/mL.

    • l is the cuvette path length in cm.

  • Secondary Structure Estimation: Use deconvolution software (e.g., DichroCalc, BESTSEL) to analyze the MRE spectrum and estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[10]

Structural Context and Mechanism

FK-13 is a key functional fragment of the larger human peptide LL-37. Its antimicrobial activity stems from its amphipathic, helical structure, which allows it to preferentially interact with and disrupt microbial cell membranes.

G Structural Origin and Mechanism of FK-13 cluster_origin Origin cluster_structure Structural Property cluster_mechanism Antimicrobial Mechanism LL37 Human Cathelicidin LL-37 (Parent Peptide) Fragment FK-13 Fragment (Residues 17-29) LL37->Fragment Proteolytic Cleavage or Synthetic Derivation CD Circular Dichroism Analysis Fragment->CD Helix Reveals High α-Helical Content in Membrane- Mimicking Environments CD->Helix Membrane Interaction with Negatively Charged Microbial Membrane Helix->Membrane Enables Disruption Membrane Disruption (Pore Formation / Lysis) Membrane->Disruption Death Bacterial Cell Death Disruption->Death

Caption: Relationship of FK-13 to its parent peptide and its mechanism of action.

Interpretation of Results

The resulting CD spectrum provides a signature of the peptide's secondary structure.

  • α-Helical Structures: Typically show two negative bands at ~222 nm and ~208 nm, and a strong positive band at ~192 nm.[7]

  • β-Sheet Structures: Exhibit a negative band around 218 nm and a positive band around 195 nm.[7]

  • Random Coil: Characterized by a strong negative band near 198 nm.[7]

Based on predictive data, FK-13 is expected to have a high α-helical content (84.6%).[2] Therefore, a CD spectrum confirming strong negative ellipticity at 208 and 222 nm would validate this prediction and provide experimental evidence of its structure, which is fundamental to its antimicrobial function. Comparing spectra in aqueous buffer versus membrane-mimicking environments (e.g., trifluoroethanol or SDS micelles) can also reveal environment-induced conformational changes.

References

Quantifying LL-37 in Biological Samples: A Detailed Guide to ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The human cathelicidin (B612621) antimicrobial peptide, LL-37, is a crucial component of the innate immune system. Beyond its direct antimicrobial activity against a broad spectrum of pathogens, LL-37 is a multifunctional molecule involved in modulating immune responses, promoting wound healing, and influencing inflammation.[1][2] Given its diverse roles in health and disease, accurate quantification of LL-37 in various biological samples is essential for research, diagnostics, and the development of novel therapeutics. This document provides detailed application notes and protocols for the quantification of LL-37 using the Enzyme-Linked Immunosorbent Assay (ELISA) method.

Introduction to LL-37 and its Significance

LL-37 is a 37-amino acid, cationic peptide derived from the C-terminal cleavage of the human cationic antimicrobial protein 18 (hCAP18).[3][4] It is expressed by various immune and epithelial cells, including neutrophils, macrophages, and keratinocytes.[4][5] Its functions extend beyond pathogen elimination and include chemotactic activity for immune cells, modulation of inflammatory signaling pathways, and promotion of angiogenesis.[1][6] Dysregulated levels of LL-37 have been implicated in a range of conditions, including infectious diseases, autoimmune disorders like psoriasis and rheumatoid arthritis, and certain cancers.[3][4]

Principle of LL-37 Quantification by Sandwich ELISA

The most common method for quantifying LL-37 in biological samples is the sandwich ELISA.[6][7][8] This highly sensitive and specific technique utilizes a pair of antibodies that recognize different epitopes on the LL-37 peptide.

The general principle involves the following steps:

  • A microplate is pre-coated with a capture antibody specific for LL-37.

  • Standards and biological samples are added to the wells, and any LL-37 present binds to the capture antibody.

  • A biotinylated detection antibody, which also recognizes LL-37, is added, forming a "sandwich" complex of capture antibody-LL-37-detection antibody.

  • A streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin (B1667282) on the detection antibody.

  • A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.

  • The reaction is stopped, and the optical density (OD) is measured at a specific wavelength (typically 450 nm). The OD is directly proportional to the concentration of LL-37 in the sample.[7][8][9]

Experimental Protocols

This section provides detailed protocols for sample preparation and the ELISA procedure for LL-37 quantification.

Sample Preparation

Proper sample collection and preparation are critical for accurate and reproducible results. The following are general guidelines for various biological samples. Specific protocols may need to be optimized depending on the sample type and the ELISA kit used.

General Recommendations:

  • Avoid repeated freeze-thaw cycles for all samples.[10]

  • After thawing, centrifuge samples to remove any precipitates before use.

  • If samples are expected to have high concentrations of LL-37, they should be diluted with the sample diluent provided in the ELISA kit.[11]

Sample TypeCollection and Preparation Protocol
Serum 1. Collect whole blood in a serum separator tube (SST). 2. Allow the blood to clot for 30 minutes to 2 hours at room temperature or overnight at 4°C.[10][11] 3. Centrifuge at 1000 x g for 15-20 minutes.[11][12] 4. Carefully collect the serum (supernatant) and transfer it to a clean tube. 5. Assay immediately or aliquot and store at -20°C or -80°C.[10][11]
Plasma 1. Collect whole blood into a tube containing an anticoagulant such as EDTA or heparin.[10][13] 2. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[10][13] 3. Collect the plasma (supernatant) and transfer it to a clean tube. 4. Assay immediately or aliquot and store at -20°C or -80°C.[10][13]
Saliva 1. Collect saliva into a sterile collection tube.[14] 2. Centrifuge at 1000 x g for 15 minutes at 2-8°C to remove particulates.[14] 3. Collect the supernatant. 4. Assay immediately or aliquot and store at ≤ -20°C.[14]
Urine 1. Collect the first morning (mid-stream) urine in a sterile container.[14][15] 2. Centrifuge at 1000-2000 x g for 15-20 minutes at 2-8°C to remove particulate matter.[14][15] 3. Collect the supernatant. 4. Assay immediately or aliquot and store at ≤ -20°C.[14][15]
Tissue Homogenates 1. Rinse the tissue with ice-cold PBS to remove excess blood.[10][15] 2. Mince the tissue into small pieces on ice.[15] 3. Homogenize the tissue in a suitable lysis buffer (e.g., 1X PBS or RIPA buffer) containing protease inhibitors.[10][11] 4. Perform freeze-thaw cycles to ensure complete cell lysis.[11] 5. Centrifuge the homogenate at 5000-10000 x g for 5-20 minutes at 4°C.[11][15] 6. Collect the supernatant (soluble protein extract). 7. Assay immediately or aliquot and store at -80°C.[15]
Cell Culture Supernatants 1. Centrifuge the cell culture media at 300-500 x g for 5-10 minutes at 4°C to remove cells and debris.[10] 2. Collect the supernatant. 3. Assay immediately or aliquot and store at -80°C.[10]
LL-37 ELISA Protocol (General)

This protocol is a generalized procedure based on commercially available sandwich ELISA kits. Always refer to the specific manual provided with your ELISA kit for detailed instructions, as incubation times, temperatures, and reagent volumes may vary.

Materials Required (Typically provided in the kit):

  • Microplate pre-coated with anti-LL-37 capture antibody

  • LL-37 standards

  • Biotinylated anti-LL-37 detection antibody

  • Streptavidin-HRP conjugate

  • Sample diluent

  • Wash buffer

  • TMB substrate

  • Stop solution

  • Plate sealers

Materials Required (Not provided):

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Tubes for standard and sample dilutions

  • Absorbent paper

Procedure:

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, detection antibody, and HRP conjugate as instructed in the kit manual.[11][13]

  • Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the microplate. It is recommended to run all standards and samples in duplicate or triplicate.[11][13]

  • Incubation: Cover the plate with a sealer and incubate for 90 minutes to 2 hours at 37°C.[11][13]

  • Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.[11][13]

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody working solution to each well.[11]

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.[11]

  • Washing: Repeat the washing step as described in step 4.

  • HRP Conjugate Addition: Add 100 µL of the streptavidin-HRP conjugate working solution to each well.[11]

  • Incubation: Cover the plate and incubate for 30 minutes to 1 hour at 37°C.[11]

  • Washing: Repeat the washing step as described in step 4 (some protocols may require more washes at this stage).[11]

  • Substrate Development: Add 90-100 µL of TMB substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.[11]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.[11]

  • Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 5-30 minutes of adding the stop solution.[11]

Data Analysis and Interpretation

  • Calculate the average OD for each set of replicate standards, controls, and samples.

  • Subtract the average zero standard OD from all other OD values.

  • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Determine the concentration of LL-37 in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if the samples were diluted.

  • Assess the quality of the assay by checking the coefficient of variation (CV) for replicate wells, which should typically be less than 15-20%.

Quantitative Data Summary

The concentration of LL-37 can vary significantly depending on the biological fluid, the health status of the individual, and the specific ELISA kit used. The following tables summarize reported LL-37 concentrations in various human biological samples.

Table 1: LL-37 Concentrations in Healthy Individuals

Biological SampleConcentration Range (ng/mL)Reference
Plasma25 - 250[6]
Serum0.25 - 12.79[12]

Table 2: LL-37 Concentrations in Disease States

DiseaseBiological SampleConcentration Range (ng/mL)FindingReference
Bacterial Pneumonia (Gram-positive cocci)Serum0.11 - 90.59Significantly higher than healthy controls[12]
Bacterial Pneumonia (H. influenzae)Serum0.09 - 33.27Significantly higher than healthy controls[12]
Bacterial Pneumonia (Enterobacteriaceae)Serum0.11 - 86.12Significantly higher than healthy controls[12]
Bacterial Pneumonia (Gram-negative non-fermenting rods)Serum0.10 - 0.77Significantly lower than healthy controls[12]
PeriodontitisGingival Crevicular FluidNot specifiedElevated levels reported[4][12]
PeriodontitisSalivaNot specifiedElevated levels reported[12]

Visualizations

LL-37 Signaling Pathways

LL-37 exerts its immunomodulatory effects by interacting with various cell surface and intracellular receptors, activating multiple downstream signaling pathways.

LL37_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_sting cGAS-STING Pathway cluster_tlr_signal TLR Signaling LL37 LL-37 FPR2 FPR2 LL37->FPR2 EGFR EGFR LL37->EGFR P2X7 P2X7 LL37->P2X7 TLR3 TLR3 (endosomal) LL37->TLR3 enhances TLR9 TLR9 (endosomal) LL37->TLR9 enhances cGAMP cGAMP LL37->cGAMP transports PI3K PI3K FPR2->PI3K MAPK MAPK FPR2->MAPK EGFR->PI3K P2X7->MAPK TLR_adaptor Adaptor Proteins TLR3->TLR_adaptor TLR9->TLR_adaptor Akt Akt PI3K->Akt Cell_Pro_Mig Cell Proliferation, Migration Akt->Cell_Pro_Mig ERK ERK MAPK->ERK ERK->Cell_Pro_Mig STING STING cGAMP->STING IFN Type I IFN STING->IFN Antiviral Antiviral Response IFN->Antiviral NFkB NF-κB TLR_adaptor->NFkB Pro_Inflammatory Pro-inflammatory Cytokines NFkB->Pro_Inflammatory

Caption: LL-37 activates multiple signaling pathways.

This diagram illustrates how LL-37 can interact with various receptors like FPR2, EGFR, and P2X7 to activate downstream pathways such as PI3K/Akt and MAPK/ERK, promoting cell proliferation and migration.[16] It also highlights LL-37's role in modulating nucleic acid sensing through TLRs and the cGAS-STING pathway.[3][17][18]

Experimental Workflow for LL-37 ELISA

The following diagram outlines the key steps in the LL-37 sandwich ELISA protocol.

ELISA_Workflow start Start prep Prepare Samples and Standards start->prep add_samples Add 100µL of Standards and Samples to Wells prep->add_samples incubate1 Incubate (e.g., 90 min, 37°C) add_samples->incubate1 wash1 Wash Plate (3x) incubate1->wash1 add_detection Add 100µL of Biotinylated Detection Antibody wash1->add_detection incubate2 Incubate (e.g., 60 min, 37°C) add_detection->incubate2 wash2 Wash Plate (3x) incubate2->wash2 add_hrp Add 100µL of Streptavidin-HRP wash2->add_hrp incubate3 Incubate (e.g., 30 min, 37°C) add_hrp->incubate3 wash3 Wash Plate (5x) incubate3->wash3 add_substrate Add 90µL of TMB Substrate wash3->add_substrate incubate4 Incubate (e.g., 15-30 min, 37°C, Dark) add_substrate->incubate4 add_stop Add 50µL of Stop Solution incubate4->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate analyze Analyze Data and Calculate Concentrations read_plate->analyze end End analyze->end

References

Application Notes and Protocols for In Vivo Efficacy Testing of FK-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of in vivo animal models for evaluating the therapeutic efficacy of FK-13, a novel compound with putative anti-inflammatory and immunomodulatory properties. The following sections detail experimental protocols for inducing and assessing inflammation in established animal models, along with methods for data analysis and visualization of relevant biological pathways.

Hypothetical Mechanism of Action of FK-13

For the context of these protocols, we will hypothesize that FK-13 is an inhibitor of the pro-inflammatory cytokine Interleukin-13 (IL-13) signaling pathway. IL-13 is a key mediator in type 2 inflammatory responses, implicated in allergic inflammation, asthma, and fibrosis.[1][2] FK-13 is presumed to either directly bind to IL-13, preventing its interaction with its receptor, or modulate downstream signaling components.

Relevant Signaling Pathway: IL-13 Signaling

The following diagram illustrates the IL-13 signaling cascade, which represents a potential target for FK-13. IL-13 binds to a receptor complex consisting of IL-4Rα and IL-13Rα1, activating the JAK/STAT signaling pathway, primarily leading to the phosphorylation and activation of STAT6. Activated STAT6 translocates to the nucleus and induces the expression of various genes involved in inflammation and tissue remodeling.

IL13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-13 IL-13 receptor_complex IL-4Rα/IL-13Rα1 Complex IL-13->receptor_complex Binding IL-4Ra IL-4Ra IL-13Ra1 IL-13Ra1 JAK1 JAK1 receptor_complex->JAK1 Activation JAK2 JAK2 receptor_complex->JAK2 Activation STAT6 STAT6 JAK1->STAT6 Phosphorylation JAK2->STAT6 Phosphorylation pSTAT6 p-STAT6 STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induction

Caption: IL-13 signaling pathway via JAK/STAT activation.

I. Acute Inflammation Models

Acute inflammation models are crucial for the initial screening of anti-inflammatory compounds. These models are characterized by a rapid onset of edema, erythema, and cellular infiltration.[3][4]

A. Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating acute inflammation.[5]

Experimental Protocol:

  • Animals: Male Wistar rats (180-200 g) are used.

  • Groups (n=6 per group):

    • Vehicle Control (Saline)

    • FK-13 (Dose 1, e.g., 10 mg/kg)

    • FK-13 (Dose 2, e.g., 20 mg/kg)

    • Positive Control (Indomethacin, 10 mg/kg)

  • Procedure:

    • Administer FK-13 or vehicle intraperitoneally (i.p.) 30 minutes before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.080%
FK-13100.85 ± 0.0632%
FK-13200.65 ± 0.05 48%
Indomethacin100.58 ± 0.0453.6%
p<0.05, *p<0.01 compared to Vehicle Control
B. Croton Oil-Induced Ear Edema in Mice

This model is useful for assessing the topical anti-inflammatory activity of compounds.

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Groups (n=6 per group):

    • Vehicle Control (Acetone)

    • FK-13 (Dose 1, e.g., 0.5 mg/ear)

    • FK-13 (Dose 2, e.g., 1 mg/ear)

    • Positive Control (Dexamethasone, 0.1 mg/ear)

  • Procedure:

    • Induce inflammation by applying 20 µL of croton oil solution (1% in acetone) to the inner surface of the right ear.

    • Apply FK-13 or vehicle topically to the same ear immediately after croton oil application.

    • After 4 hours, sacrifice the animals and punch out a 6 mm diameter disc from both the treated (right) and untreated (left) ears.

    • Weigh the ear punches to determine the extent of edema.

  • Data Analysis: Calculate the percentage inhibition of edema by comparing the weight difference between the right and left ear punches.

Data Presentation:

Treatment GroupDose (mg/ear)Ear Punch Weight Difference (mg) (Mean ± SEM)% Inhibition of Edema
Vehicle Control-12.3 ± 1.10%
FK-130.58.1 ± 0.934.1%
FK-1315.9 ± 0.7 52.0%
Dexamethasone0.14.5 ± 0.563.4%
p<0.05, *p<0.01 compared to Vehicle Control

II. Systemic Inflammation and Sepsis Models

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Animal models of sepsis are critical for developing novel therapeutics.[6][7]

A. Lipopolysaccharide (LPS)-Induced Endotoxemia

This model mimics the systemic inflammatory response seen in Gram-negative bacterial sepsis.[8]

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Groups (n=8-10 per group):

    • Sham (Saline i.p.)

    • LPS + Vehicle

    • LPS + FK-13 (Dose 1, e.g., 5 mg/kg)

    • LPS + FK-13 (Dose 2, e.g., 10 mg/kg)

  • Procedure:

    • Administer FK-13 or vehicle intravenously (i.v.) or i.p. 1 hour before LPS challenge.

    • Induce endotoxemia by injecting LPS (e.g., 10 mg/kg, i.p.).

    • Monitor survival for up to 72 hours.

    • Collect blood at 2, 6, and 24 hours post-LPS for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA.

    • Harvest organs (lungs, liver, kidneys) for histological analysis and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

  • Data Analysis: Compare survival rates using Kaplan-Meier curves and log-rank tests. Analyze cytokine levels and MPO activity using ANOVA.

Data Presentation:

Table 1: Survival Rate in LPS-Induced Endotoxemia

Treatment GroupDose (mg/kg)Survival Rate at 72h
Sham-100%
LPS + Vehicle-20%
LPS + FK-13550%
LPS + FK-131080%**
p<0.05, *p<0.01 compared to LPS + Vehicle

Table 2: Serum Cytokine Levels at 6h Post-LPS

Treatment GroupDose (mg/kg)TNF-α (pg/mL) (Mean ± SEM)IL-6 (pg/mL) (Mean ± SEM)
Sham-50 ± 1080 ± 15
LPS + Vehicle-1500 ± 1202500 ± 200
LPS + FK-135950 ± 901600 ± 150
LPS + FK-1310600 ± 70 1000 ± 110
*p<0.05, *p<0.01 compared to LPS + Vehicle

Experimental Workflow:

LPS_Workflow cluster_setup Experimental Setup cluster_induction Induction cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Animal_Grouping Group Animals (n=8-10/group) Treatment_Admin Administer FK-13 or Vehicle Animal_Grouping->Treatment_Admin LPS_Injection Inject LPS (10 mg/kg, i.p.) Treatment_Admin->LPS_Injection Survival_Monitoring Monitor Survival (72h) LPS_Injection->Survival_Monitoring Blood_Collection Blood Collection (2, 6, 24h) LPS_Injection->Blood_Collection Organ_Harvest Organ Harvest (endpoint) LPS_Injection->Organ_Harvest Survival_Analysis Kaplan-Meier Analysis Survival_Monitoring->Survival_Analysis Cytokine_Analysis ELISA for Cytokines Blood_Collection->Cytokine_Analysis Histo_MPO Histology & MPO Assay Organ_Harvest->Histo_MPO ALI_Logic Intratracheal_LPS Intratracheal LPS Instillation Alveolar_Macrophage_Activation Alveolar Macrophage Activation Intratracheal_LPS->Alveolar_Macrophage_Activation Proinflammatory_Cytokine_Release Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Alveolar_Macrophage_Activation->Proinflammatory_Cytokine_Release Neutrophil_Recruitment Neutrophil Recruitment to Lungs Proinflammatory_Cytokine_Release->Neutrophil_Recruitment Increased_Permeability Increased Alveolar-Capillary Permeability Proinflammatory_Cytokine_Release->Increased_Permeability Lung_Injury Acute Lung Injury Neutrophil_Recruitment->Lung_Injury Pulmonary_Edema Pulmonary Edema Increased_Permeability->Pulmonary_Edema Pulmonary_Edema->Lung_Injury

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Immunomodulatory Effects of LL-37

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human cathelicidin (B612621) peptide LL-37 is a crucial component of the innate immune system, demonstrating a broad range of immunomodulatory activities beyond its direct antimicrobial functions. It plays a significant role in orchestrating the host's response to infection and inflammation by influencing cell proliferation, migration, and the production of various signaling molecules.[1][2][3] Understanding the multifaceted effects of LL-37 is paramount for the development of novel therapeutics for infectious diseases, autoimmune disorders, and cancer.

These application notes provide detailed protocols for key cell-based assays to characterize the immunomodulatory properties of LL-37, along with data presentation guidelines and visualizations of the underlying signaling pathways.

Data Presentation: Quantitative Summary of LL-37 Immunomodulatory Effects

The following tables summarize the quantitative effects of LL-37 observed in various cell-based assays as reported in the literature.

Table 1: Effect of LL-37 on Cytokine and Chemokine Release

Cell TypeCytokine/ChemokineLL-37 ConcentrationIncubation TimeObserved EffectReference
A549 Lung Epithelial CellsIL-85 - 50 µg/mLNot SpecifiedDose-dependent increase in IL-8 production (from 53 ± 8.9 to 295 ± 14.2 pg/mL).[4][4]
Human Bronchial Epithelial CellsIL-6, CXCL-1, CXCL-8Not SpecifiedNot SpecifiedInduction of cytokine and chemokine release.[1][1]
Human Corneal FibroblastsIL-6, IL-8Various48 hoursInhibition of LPS-induced IL-6 and IL-8 up-regulation.[5]
J774 MacrophagesTNF-α, IL-6Not SpecifiedNot SpecifiedDrastic reduction in LPS-mediated production of TNF-α and IL-6.[6]
Sepsis-induced MiceIL-6, TNF-α, IL-1βNot SpecifiedNot SpecifiedReduction in levels of IL-6, TNF-α, and IL-1β.[6]

Table 2: Effect of LL-37 on Cell Proliferation and Viability

Cell TypeAssayLL-37 ConcentrationIncubation TimeObserved EffectReference
A431 Skin Squamous Carcinoma CellsMTT0.5 µg/mL24 and 48 hoursSignificant increase in cell proliferation.[7][7]
A431 Skin Squamous Carcinoma CellsMTT0.5 µg/mL24 and 48 hoursSignificant increase in cell viability.[8][8]
Stem Cells from Apical Papilla (SCAPs)CCK-82.5 µg/mLNot SpecifiedUp-regulation of cell proliferation.[9][9]
Escherichia coliMIC1 - 10 µMNot SpecifiedMinimum inhibitory concentration for bacterial growth.[10]
Eukaryotic CellsCytotoxicity13 - 25 µMNot SpecifiedCytotoxic concentrations.[10]

Table 3: Effect of LL-37 on Cell Migration

Cell TypeAssayLL-37 ConcentrationIncubation TimeObserved EffectReference
A431 Skin Squamous Carcinoma CellsTranswell0.05, 0.5, 5 µg/mL12 hoursEnhanced cell migration compared to the control group, with the most effective concentration being 0.5 µg/mL.[7][7]
A431 Skin Squamous Carcinoma CellsTranswell0.05, 0.5, 5 µg/mL24 hoursEnhanced cell invasion, with 0.05 µg/mL showing a significant increase.[8][8]
Stem Cells from Apical Papilla (SCAPs)Transwell2.5 µg/mLNot SpecifiedUp-regulation of cell migration.[9][9]

Experimental Protocols

Cytokine and Chemokine Release Assay

This protocol describes the measurement of cytokines and chemokines released from cells upon stimulation with LL-37 using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Target cells (e.g., A549, human bronchial epithelial cells, macrophages)

  • Complete cell culture medium

  • LL-37 peptide (synthetic)

  • Phosphate-Buffered Saline (PBS)

  • 24- or 96-well tissue culture plates

  • ELISA kit for the specific cytokine/chemokine of interest (e.g., IL-6, IL-8, TNF-α)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 24- or 96-well plate at a density that allows for optimal cell health and responsiveness. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • LL-37 Preparation: Prepare a stock solution of LL-37 in sterile water or an appropriate buffer. On the day of the experiment, prepare serial dilutions of LL-37 in cell culture medium to the desired final concentrations.

  • Cell Stimulation: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of LL-37. Include a negative control (medium without LL-37).

  • Incubation: Incubate the plate for a predetermined time (e.g., 4, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine/chemokine in the collected supernatants.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of the cytokine/chemokine based on a standard curve.

Cell Migration Assay (Transwell Assay)

This protocol outlines the procedure for assessing the chemotactic effect of LL-37 on cells using a Transwell system.

Materials:

  • Target cells (e.g., A431, T-cells)

  • Serum-free cell culture medium

  • LL-37 peptide

  • Transwell inserts (with appropriate pore size for the target cells)

  • 24-well companion plates

  • Staining solution (e.g., Crystal Violet)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture the target cells to sub-confluency. On the day of the experiment, harvest the cells and resuspend them in serum-free medium at a desired concentration.

  • Chemoattractant Preparation: Prepare solutions of LL-37 at various concentrations in serum-free medium.

  • Assay Setup: Add the LL-37 solutions to the lower chambers of the 24-well companion plate. Add serum-free medium without LL-37 to the control wells.

  • Cell Seeding: Place the Transwell inserts into the wells of the companion plate. Add the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration sufficient for cell migration (e.g., 12-24 hours).[7]

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

  • Staining: Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol) and then stain with a staining solution like Crystal Violet.

  • Quantification: Wash the inserts to remove excess stain and allow them to dry. Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured with a plate reader for a more quantitative analysis.

Signaling Pathway Analysis (Western Blotting for Protein Phosphorylation)

This protocol details the investigation of LL-37-induced activation of signaling pathways by detecting the phosphorylation of key signaling proteins via Western blotting.

Materials:

  • Target cells

  • LL-37 peptide

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target proteins, e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with LL-37 at the desired concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Detection: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To determine the total amount of the protein, the membrane can be stripped and re-probed with an antibody against the non-phosphorylated form of the protein.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein level to the total protein level.

Signaling Pathways and Experimental Workflows

LL-37 Signaling Pathways

LL-37 exerts its immunomodulatory effects by engaging with various cell surface receptors and activating multiple downstream signaling cascades.

LL37_Signaling cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/Erk Pathway cluster_nfkb NF-κB Pathway cluster_effects Cellular Responses FPRL1 FPRL1 PI3K PI3K FPRL1->PI3K P2X7 P2X7 IKK IKK P2X7->IKK EGFR EGFR EGFR->PI3K Ras Ras EGFR->Ras TLRs TLRs TLRs->IKK LL37 LL-37 LL37->FPRL1 LL37->P2X7 LL37->EGFR LL37->TLRs Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Migration Cell Migration Akt->Cell_Migration Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Cell_Migration Gene_Expression Gene Expression Erk->Gene_Expression IκBα IκBα IKK->IκBα inhibits NFκB NF-κB (p65/p50) IκBα->NFκB sequesters NFκB->Gene_Expression Cytokine_Release Cytokine/ Chemokine Release Gene_Expression->Cytokine_Release

Caption: Overview of major signaling pathways activated by LL-37.

LL-37 can bind to G-protein coupled receptors like Formyl Peptide Receptor-Like 1 (FPRL1), purinergic receptor P2X7, receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), and Toll-like receptors (TLRs).[11] This engagement triggers downstream signaling cascades, including the PI3K/Akt, MAPK/Erk, and NF-κB pathways.[12][13][14] Activation of these pathways culminates in diverse cellular responses such as the release of cytokines and chemokines, cell migration, and proliferation.[1][7][9]

Experimental Workflow for Investigating LL-37's Immunomodulatory Effects

The following diagram illustrates a typical workflow for studying the immunomodulatory effects of LL-37.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., Macrophages, Epithelial Cells) LL37_Prep 2. LL-37 Preparation (Reconstitution & Dilution) Cell_Culture->LL37_Prep Cell_Stimulation 3. Cell Stimulation with LL-37 (Dose-response & Time-course) LL37_Prep->Cell_Stimulation Cytokine_Assay 4a. Cytokine Release Assay (ELISA) Cell_Stimulation->Cytokine_Assay Migration_Assay 4b. Cell Migration Assay (Transwell) Cell_Stimulation->Migration_Assay Proliferation_Assay 4c. Cell Proliferation Assay (MTT, CCK-8) Cell_Stimulation->Proliferation_Assay Signaling_Assay 4d. Signaling Pathway Analysis (Western Blot) Cell_Stimulation->Signaling_Assay Data_Quant 5. Data Quantification & Statistical Analysis Cytokine_Assay->Data_Quant Migration_Assay->Data_Quant Proliferation_Assay->Data_Quant Signaling_Assay->Data_Quant Conclusion 6. Interpretation of Immunomodulatory Effects Data_Quant->Conclusion

Caption: A typical experimental workflow for studying LL-37.

References

Techniques for Analyzing LL-37 Gene and Protein Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human cathelicidin (B612621) antimicrobial peptide, LL-37, is the sole member of the cathelicidin family in humans and a critical component of the innate immune system. It is the processed form of the human cationic antimicrobial protein 18 (hCAP18), which is encoded by the CAMP gene. Beyond its direct microbicidal activity against a broad spectrum of pathogens, LL-37 is a multifunctional molecule involved in immunomodulation, inflammation, wound healing, and angiogenesis. Given its diverse roles in health and disease, accurate and reliable methods for analyzing LL-37 gene and protein expression are paramount for research and therapeutic development.

These application notes provide detailed protocols and data interpretation guidelines for the most common techniques used to study LL-37 expression: quantitative Real-Time PCR (qPCR) for mRNA quantification, Enzyme-Linked Immunosorbent Assay (ELISA) for protein quantification in biological fluids, Western Blotting for protein detection in cell and tissue lysates, and Immunohistochemistry (IHC) for visualizing protein expression in tissues.

I. Quantitative Real-Time PCR (qPCR) for LL-37 mRNA Expression

Application: To quantify the relative or absolute expression of the CAMP gene, which encodes the LL-37 precursor protein, hCAP18. This technique is highly sensitive and specific for measuring changes in gene transcription in response to various stimuli.

Experimental Workflow for qPCR

qPCR_Workflow cluster_rna RNA Isolation & QC cluster_cdna cDNA Synthesis cluster_qpcr qPCR Amplification cluster_analysis Data Analysis rna_extraction RNA Extraction (e.g., Trizol) rna_quant RNA Quantification (e.g., NanoDrop) rna_extraction->rna_quant rna_integrity RNA Integrity Check (e.g., Bioanalyzer) rna_quant->rna_integrity cdna_synthesis Reverse Transcription (RNA to cDNA) rna_integrity->cdna_synthesis qpcr_setup Prepare qPCR Master Mix (cDNA, Primers, Polymerase, dNTPs, SYBR Green) cdna_synthesis->qpcr_setup qpcr_run Run qPCR Instrument ct_values Determine Ct Values qpcr_run->ct_values relative_quant Relative Quantification (e.g., ΔΔCt method) ct_values->relative_quant

Caption: Workflow for analyzing LL-37 mRNA expression using qPCR.

Detailed Protocol for qPCR

1. RNA Isolation and Quality Control:

  • Isolate total RNA from cells or tissues using a suitable method, such as TRIzol reagent or a column-based kit.

  • Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • Assess RNA integrity using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

3. qPCR Reaction Setup:

  • Prepare a qPCR master mix containing:

    • cDNA template

    • Forward and reverse primers for the human CAMP gene

    • Forward and reverse primers for a housekeeping gene (e.g., GAPDH, ACTB)

    • SYBR Green or other fluorescent dye-based master mix

    • Nuclease-free water

  • Pipette the master mix into qPCR plates or tubes.

  • Add the cDNA template to the respective wells.

  • Seal the plate or tubes and centrifuge briefly.

4. qPCR Instrument Program:

  • Run the qPCR reaction in a real-time PCR detection system with a typical thermal cycling profile:

    • Initial denaturation: 95°C for 5-10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis: To verify the specificity of the amplified product.

5. Data Analysis:

  • Determine the cycle threshold (Ct) value for both the CAMP gene and the housekeeping gene in each sample.

  • Calculate the relative expression of the CAMP gene using the ΔΔCt method.[1]

Quantitative Data for LL-37 mRNA Expression
Cell Type/TissueStimulusFold Change in LL-37 mRNA ExpressionReference
Human Adipose-derived Stem Cells100 nM 1,25(OH)2D3 (4h)~8-fold[2]
Human MacrophagesM. tuberculosis infectionSignificant downregulation[3]
Human Macrophages (from Vitamin D deficient individuals)M. tuberculosis + 1 µM 25(OH)D3Upregulation (restored expression)[3]
A549 lung epithelial cellsM. bovis BCG (MOI 10:1, 18h)~8-fold[4]
Normal Human KeratinocytesLPS (2.5 µg/mL, 6h)Marked upregulation[5]
Normal Human KeratinocytesUVB (20 mJ/cm², 24h)Marked upregulation[5]
SW620 colon cancer cellsButyrate (2 mmol/l, 24h)Defined as 1-fold (baseline for comparison)[6]
SW620 colon cancer cellsIsobutyrate (2 mmol/l, 24h)~1-fold (similar to butyrate)[6]
SW620 colon cancer cellsPropionate (2 mmol/l, 24h)Significant induction[6]

II. Enzyme-Linked Immunosorbent Assay (ELISA) for LL-37 Protein Quantification

Application: To quantify the concentration of LL-37 protein in various biological fluids such as serum, plasma, saliva, and cell culture supernatants. ELISA is a highly sensitive and specific immunoassay ideal for high-throughput screening.

Experimental Workflow for Sandwich ELISA

ELISA_Workflow cluster_coating Plate Coating cluster_sample Sample Incubation cluster_detection Detection cluster_readout Signal Development & Readout coat_plate Coat microplate wells with capture antibody specific for LL-37 wash1 Wash unbound antibody coat_plate->wash1 block Block non-specific binding sites wash1->block add_sample Add standards and samples to the wells block->add_sample incubate1 Incubate to allow LL-37 to bind add_sample->incubate1 wash2 Wash unbound substances incubate1->wash2 add_detection_ab Add biotinylated detection antibody wash2->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash3 Wash incubate2->wash3 add_hrp Add streptavidin-HRP conjugate wash3->add_hrp incubate3 Incubate add_hrp->incubate3 wash4 Wash incubate3->wash4 add_substrate Add TMB substrate wash4->add_substrate develop_color Incubate for color development add_substrate->develop_color add_stop Add stop solution develop_color->add_stop read_plate Measure absorbance at 450 nm add_stop->read_plate

Caption: Workflow for quantifying LL-37 protein using a sandwich ELISA.

Detailed Protocol for Sandwich ELISA

This protocol is a general guideline based on commercially available kits.[7][8][9][10][11] Always refer to the specific manufacturer's instructions.

1. Reagent Preparation:

  • Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual.

  • Create a standard curve by performing serial dilutions of the LL-37 standard.

2. Assay Procedure:

  • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C).

  • Aspirate the liquid from each well and wash the plate multiple times with wash buffer.

  • Add 100 µL of the biotinylated detection antibody to each well.

  • Incubate as directed (e.g., 1 hour at 37°C).

  • Aspirate and wash the plate.

  • Add 100 µL of streptavidin-HRP conjugate to each well.

  • Incubate as directed (e.g., 1 hour at 37°C).

  • Aspirate and wash the plate.

  • Add 90 µL of TMB substrate to each well and incubate in the dark at 37°C for 15-30 minutes.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 5 minutes.

3. Data Analysis:

  • Subtract the absorbance of the blank from all readings.

  • Plot a standard curve of the absorbance versus the concentration of the LL-37 standards.

  • Determine the concentration of LL-37 in the samples by interpolating their absorbance values from the standard curve.

Quantitative Data for LL-37 Protein Levels
Sample TypeConditionLL-37 Concentration (ng/mL)Reference
Human SerumHealthy ControlsVaries, typically within the detection range of commercial kits[7][8]
Human PlasmaHealthy ControlsVaries, typically within the detection range of commercial kits[7][8]
HIV-infected Youth (1-25 years)-Median: 20.1[12]
Healthy Controls (1-25 years)-Median: 17.0[12]
Commercial ELISA Kit 1Detection Range0.156 - 10[7]
Commercial ELISA Kit 2Detection Range1.56 - 100[9][10][11]
Commercial ELISA Kit 3Analytical Sensitivity0.94[8][9]

III. Western Blotting for LL-37 Protein Detection

Application: To detect the presence and relative abundance of the LL-37 precursor, hCAP18 (approximately 18 kDa), and potentially the mature LL-37 peptide (~4.5 kDa) in cell and tissue lysates.

Experimental Workflow for Western Blotting

WesternBlot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Gel Electrophoresis cluster_transfer Protein Transfer cluster_immunodetection Immunodetection cluster_detection_vis Detection & Visualization cell_lysis Cell/Tissue Lysis protein_quant Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant sample_prep Prepare Samples with Loading Buffer protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-LL-37) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab ecl ECL Substrate Incubation secondary_ab->ecl imaging Imaging (Chemiluminescence) ecl->imaging

Caption: Workflow for detecting LL-37 protein using Western blotting.

Detailed Protocol for Western Blotting

1. Sample Preparation:

  • Lyse cells or tissues in RIPA buffer or a similar lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

2. SDS-PAGE:

  • Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel (a high percentage gel, e.g., 15% or a gradient gel, is recommended to resolve the small LL-37 peptide).

  • Run the gel until adequate separation of proteins is achieved.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for LL-37/hCAP18 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Visualization:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

  • For relative quantification, normalize the band intensity of hCAP18 to a loading control (e.g., β-actin or GAPDH).

IV. Immunohistochemistry (IHC) for LL-37 Protein Localization

Application: To visualize the localization and distribution of LL-37 protein within tissue sections. This technique provides valuable spatial information about LL-37 expression in the context of tissue architecture.

Experimental Workflow for Immunohistochemistry

IHC_Workflow cluster_tissue_prep Tissue Preparation cluster_staining Staining Procedure cluster_imaging Imaging & Analysis fixation Fixation (e.g., Formalin) embedding Paraffin Embedding fixation->embedding sectioning Sectioning embedding->sectioning mounting Mounting on Slides sectioning->mounting deparaffinization Deparaffinization & Rehydration mounting->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking_peroxidase Endogenous Peroxidase Blocking antigen_retrieval->blocking_peroxidase blocking_nonspecific Non-specific Binding Blocking blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation (anti-LL-37) blocking_nonspecific->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., DAB) secondary_ab->detection counterstaining Counterstaining (e.g., Hematoxylin) detection->counterstaining dehydration Dehydration & Clearing counterstaining->dehydration coverslipping Coverslipping dehydration->coverslipping microscopy Microscopy coverslipping->microscopy

Caption: Workflow for localizing LL-37 protein in tissues via IHC.

Detailed Protocol for Immunohistochemistry

1. Tissue Preparation:

  • Fix fresh tissue in 10% neutral buffered formalin.

  • Process the fixed tissue and embed in paraffin.

  • Cut 4-5 µm thick sections and mount on charged slides.

2. Staining Procedure:

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Perform antigen retrieval using heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific protein binding with a blocking serum.

  • Incubate the sections with a primary antibody against LL-37 overnight at 4°C.

  • Wash with buffer (e.g., PBS or TBS).

  • Incubate with a biotinylated secondary antibody.

  • Wash with buffer.

  • Incubate with an avidin-biotin-peroxidase complex.

  • Wash with buffer.

  • Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

  • Counterstain with hematoxylin.

3. Imaging and Analysis:

  • Dehydrate the sections through a graded series of ethanol and clear in xylene.

  • Mount a coverslip with a permanent mounting medium.

  • Examine the slides under a light microscope and score the intensity and distribution of the staining.

V. Signaling Pathways Regulating LL-37 Gene Expression

The expression of the CAMP gene is regulated by several signaling pathways, with the Vitamin D and butyrate-induced pathways being among the most well-characterized.

Vitamin D Signaling Pathway

Vitamin D, in its active form 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), is a potent inducer of CAMP gene expression. This pathway is crucial for the antimicrobial activity of macrophages.[13]

VitaminD_Pathway cluster_cell Macrophage/Epithelial Cell cluster_nucleus Nucleus cluster_translation Protein Synthesis vitD 1,25(OH)₂D₃ VDR VDR vitD->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to CAMP_gene CAMP Gene transcription Transcription VDRE->transcription Initiates mRNA CAMP mRNA hCAP18_protein hCAP18 Protein mRNA->hCAP18_protein processing Proteolytic Cleavage hCAP18_protein->processing LL37 LL-37 Peptide processing->LL37

Caption: Vitamin D-mediated regulation of LL-37 gene expression.

Butyrate-Induced Signaling Pathway

Butyrate, a short-chain fatty acid produced by the gut microbiota, induces CAMP gene expression in colon epithelial cells, contributing to mucosal defense. This process involves the activation of MAP kinase (MAPK) signaling pathways.[6]

Butyrate_Pathway cluster_cell Colon Epithelial Cell cluster_mapk MAPK Cascade cluster_nucleus Nucleus cluster_translation Protein Synthesis butyrate Butyrate MEK MEK butyrate->MEK p38 p38 MAPK butyrate->p38 ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activates p38->AP1 Activates CAMP_gene CAMP Gene AP1->CAMP_gene Binds to promoter transcription Transcription CAMP_gene->transcription Initiates mRNA CAMP mRNA hCAP18_protein hCAP18 Protein mRNA->hCAP18_protein processing Proteolytic Cleavage hCAP18_protein->processing LL37 LL-37 Peptide processing->LL37

Caption: Butyrate-induced signaling pathway for LL-37 gene expression.

Conclusion

The analysis of LL-37 expression is a dynamic area of research with significant implications for understanding innate immunity and developing novel therapeutics. The choice of analytical technique depends on the specific research question, sample type, and desired level of quantification. The protocols and data presented here provide a comprehensive resource for researchers to accurately and reliably measure LL-37 gene and protein expression, thereby facilitating advancements in this important field.

References

Protocol for Solid-Phase Synthesis of FK-13 Peptide Analog (FK-13-a1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the FK-13 analog, FK-13-a1, a 13-amino acid cationic peptide derived from the human cathelicidin (B612621) LL-37. FK-13 and its analogs have demonstrated significant antimicrobial and anti-inflammatory activities, making them promising candidates for therapeutic development. The synthesis protocol described herein utilizes the widely adopted Fmoc/tBu strategy. This method offers advantages such as mild deprotection conditions and the availability of a wide range of building blocks.[1][2]

The FK-13-a1 peptide has the following amino acid sequence: H-Trp-Lys-Arg-Ile-Val-Arg-Arg-Ile-Lys-Arg-Trp-Leu-Arg-NH₂

Data Presentation

The following tables summarize the key quantitative parameters for the solid-phase synthesis of the FK-13-a1 peptide.

Table 1: Materials and Reagents for 0.1 mmol Scale Synthesis

ReagentMolar Excess (relative to resin loading)Quantity (for 0.1 mmol scale)Purpose
Rink Amide MBHA Resin (0.33 mmol/g)1~300 mgSolid support for peptide assembly
Fmoc-protected Amino Acids40.4 mmolBuilding blocks for peptide chain
HCTU (or HATU/HOAt)3.90.39 mmolCoupling (activating) agent
N,N-Diisopropylethylamine (DIPEA)80.8 mmolBase for coupling reaction
Piperidine (B6355638)-20% (v/v) in DMFFmoc deprotection
N,N-Dimethylformamide (DMF)-As requiredSolvent for washing and reactions
Dichloromethane (DCM)-As requiredSolvent for washing
Cleavage Cocktail (TFA/TIS/H₂O)-10 mLCleavage from resin and deprotection
Diethyl ether (cold)-As requiredPeptide precipitation

Table 2: Typical Synthesis Cycle Parameters

StepReagent/SolventDuration
SwellingDMF1 hour
Fmoc Deprotection20% Piperidine in DMF2 x 7 minutes
CouplingFmoc-AA/HCTU/DIPEA in DMF1-2 hours
WashingDMF, DCM~5 minutes per wash
CleavageTFA/TIS/H₂O (95:2.5:2.5)2-3 hours

Table 3: Expected Yield and Purity

ParameterExpected ValueMethod of Determination
Crude Peptide Yield70-90%Gravimetric analysis
Purity after HPLC>95%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Final Peptide Yield15-30%Gravimetric analysis after purification

Experimental Protocols

Resin Preparation (Swelling)
  • Weigh approximately 300 mg of Rink Amide MBHA resin (0.33 mmol/g loading) for a 0.1 mmol scale synthesis and place it into a solid-phase synthesis reaction vessel.[3]

  • Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Solid-Phase Peptide Synthesis Cycle

The peptide is assembled from the C-terminus (Arginine) to the N-terminus (Tryptophan). The following cycle is repeated for each amino acid in the sequence.

2.1. Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 7 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 7 minutes.

  • Wash the resin thoroughly with DMF (5 times) and then with Dichloromethane (DCM) (3 times) to remove residual piperidine.

2.2. Amino Acid Coupling

  • In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and HCTU (0.39 mmol, 3.9 equivalents) in DMF.

  • Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling. Longer coupling times may be necessary for sterically hindered amino acids.

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • A small sample of the resin can be taken to perform a Kaiser test to confirm the completion of the coupling reaction (primary amines will give a blue color, while secondary amines like proline will be negative).

Repeat steps 2.1 and 2.2 for each amino acid in the FK-13-a1 sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under a vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[4]

  • Add the cleavage cocktail (approximately 10 mL per gram of resin) to the dry peptide-resin.

  • Gently agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups.[4]

  • Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the crude peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual protecting groups.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the crude peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column.[5]

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient of 5% to 65% Mobile Phase B over 30-60 minutes is a good starting point for purification.[5]

  • Collect the fractions containing the purified peptide.

  • Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final FK-13-a1 peptide as a white powder.

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Next cycle Cleavage 4. Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleavage Final cycle Precipitation 5. Precipitation (Cold Ether) Cleavage->Precipitation Purification 6. HPLC Purification Precipitation->Purification Final_Peptide Pure FK-13-a1 Peptide Purification->Final_Peptide

Caption: Workflow for the solid-phase synthesis of FK-13-a1 peptide.

Proposed Anti-Inflammatory Signaling Pathway of FK-13

FK-13 and other cationic antimicrobial peptides are known to exert anti-inflammatory effects by modulating the Toll-like Receptor 4 (TLR4) signaling pathway. One proposed mechanism is the inhibition of TLR4 endocytosis, which is crucial for the TRIF-dependent signaling cascade that leads to the production of type I interferons and other pro-inflammatory mediators.[6]

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPS LPS LBP LBP LPS->LBP FK13 FK-13 Peptide TLR4_MD2 TLR4/MD2 Complex FK13->TLR4_MD2 Inhibition of Endocytosis CD14 CD14 LBP->CD14 CD14->TLR4_MD2 LPS Transfer MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway Endosome Endosome TLR4_MD2->Endosome Endocytosis NFkB NF-κB Activation MyD88->NFkB TRIF TRIF IRF3 IRF3 Activation TRIF->IRF3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Type_I_IFN Type I Interferons (IFN-β) IRF3->Type_I_IFN TLR4_Endosome TLR4/MD2 TLR4_Endosome->TRIF TRIF-dependent pathway

References

Application Notes and Protocols: Flow Cytometry Analysis of LL-37's Effect on Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human cathelicidin (B612621) antimicrobial peptide, LL-37, is a crucial component of the innate immune system. Beyond its direct antimicrobial activity, LL-37 exhibits a wide range of immunomodulatory functions, influencing the behavior of various immune cells. Flow cytometry is an indispensable tool for dissecting these complex cellular responses, enabling multi-parametric analysis of individual cells within heterogeneous populations. These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of LL-37 on key immune cells using flow cytometry.

Effects of LL-37 on Immune Cell Subsets: A Summary of Flow Cytometry Data

The following tables summarize the quantitative effects of LL-37 on different immune cell populations as determined by flow cytometry.

Table 1: Effect of LL-37 on Neutrophil Apoptosis and Activation

ParameterCell TypeTreatmentObserved EffectReference
Apoptosis (Annexin V+)Human NeutrophilsLL-37 (50 µg/ml)Selective permeabilization of apoptotic (Annexin V-positive) cells, while viable cells remain unaffected.[1][1]
ViabilityHuman NeutrophilsLL-37No cytotoxic effect on freshly prepared neutrophils.
Reactive Oxygen Species (ROS) ProductionHuman NeutrophilsLL-37Increased ROS production.[2][2]
PhagocytosisHuman NeutrophilsLL-37Increased engulfment of bacteria.[2][2]

Table 2: Effect of LL-37 on Monocyte and Macrophage Differentiation and Activation

ParameterCell TypeTreatmentObserved EffectReference
Differentiation to Dendritic Cells (CD1a+, CD14-)Human MonocytesLL-37 + PGNIncreased differentiation into immature dendritic cells.[3][3]
Surface Marker Expression (TREM-1, HLA-DR, CD16)Human MonocytesLL-37 + PGNUpregulation of TREM-1, HLA-DR, and CD16.[3][3]
Cytokine Production (TNF-α, IL-6, IL-1β, GM-CSF)Human MonocytesLL-37 + PGNInhibition of PGN-induced TNF-α and IL-6; synergistic increase in IL-1β and GM-CSF.[3][3]
M1 Polarization (TNF-α, NO production)Mouse Bone Marrow-Derived MacrophagesLL-37 + LPS/IFN-γDramatic reduction in TNF-α and nitric oxide levels.[4][5][6][4][5][6]

Table 3: Effect of LL-37 on Dendritic Cell (DC) Maturation and Function

ParameterCell TypeTreatmentObserved EffectReference
Maturation Markers (CD80, CD83, CD86, HLA-DR, CCR7)Human Monocyte-Derived DCsLL-37 + LPSInhibition of LPS-induced upregulation of maturation markers.[7][8][7][8]
Cytokine Secretion (IL-6, TNF-α, IL-12)Human Monocyte-Derived DCsLL-37 + LPSSuppression of LPS-induced cytokine release.[7][8][7][8]
T Cell ProliferationNaive CD4+ T cells co-cultured with LL-37-treated DCsLL-37 + LPS-treated DCsReduced capacity of DCs to induce T cell proliferation.[7][8][7][8]
CD141 ExpressionHuman Monocyte-Derived DCsLL-37Upregulation of CD141, a marker for a cDC1-like subset.[9][9]
CD8+ T cell ExpansionAutologous lymphocytes stimulated with LL-37-treated DCsLL-37-treated DCsSignificantly enhanced expansion of CD8+ T cells.[10][10]

Experimental Workflows and Signaling Pathways

Experimental Workflow for Analyzing LL-37's Effect on Immune Cells

experimental_workflow cluster_prep Cell Preparation cluster_treat LL-37 Treatment cluster_stain Flow Cytometry Staining cluster_acq Data Acquisition and Analysis isolate Isolate Immune Cells (e.g., PBMCs, Neutrophils) culture Culture Cells isolate->culture treat Treat with LL-37 (and/or other stimuli) culture->treat surface_stain Surface Marker Staining treat->surface_stain fix_perm Fixation and Permeabilization (for intracellular targets) surface_stain->fix_perm acquire Acquire on Flow Cytometer surface_stain->acquire intra_stain Intracellular Staining (Cytokines, Transcription Factors) fix_perm->intra_stain intra_stain->acquire analyze Data Analysis (Gating, Quantification) acquire->analyze

Caption: General experimental workflow for flow cytometry analysis of LL-37's effects.

LL-37 Signaling Pathways in Immune Cells

ll37_signaling cluster_receptors Cell Surface Receptors cluster_pathways Downstream Signaling Pathways cluster_responses Cellular Responses LL37 LL-37 FPRL1 FPRL1/FPR2 LL37->FPRL1 P2X7 P2X7R LL37->P2X7 TLR4 TLR4 (modulation) LL37->TLR4 EGFR EGFR LL37->EGFR PI3K_Akt PI3K/Akt FPRL1->PI3K_Akt MAPK_ERK MAPK/ERK FPRL1->MAPK_ERK NFkB NF-κB P2X7->NFkB TLR4->NFkB inhibition of LPS signal EGFR->PI3K_Akt EGFR->MAPK_ERK Proliferation Proliferation/ Differentiation PI3K_Akt->Proliferation Apoptosis Apoptosis Modulation PI3K_Akt->Apoptosis inhibition Phagocytosis Phagocytosis PI3K_Akt->Phagocytosis Cytokine Cytokine/Chemokine Production MAPK_ERK->Cytokine MAPK_ERK->Proliferation NFkB->Cytokine STING STING/TBK1 STING->Cytokine Type I IFN LL37_DNA LL-37/DNA Complex LL37_DNA->STING

Caption: Key signaling pathways activated or modulated by LL-37 in immune cells.

Detailed Experimental Protocols

Protocol 1: Analysis of Neutrophil Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic neutrophils following treatment with LL-37.

Materials:

  • Human neutrophils isolated from peripheral blood.

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS).

  • Recombinant human LL-37 peptide.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometry tubes.

Procedure:

  • Isolate human neutrophils from healthy donor blood using a density gradient centrifugation method.

  • Resuspend neutrophils at a concentration of 1 x 10^6 cells/mL in RPMI 1640 with 10% FBS.

  • Add LL-37 to the desired final concentration (e.g., 50 µg/mL). Include an untreated control.

  • Incubate the cells for the desired time points (e.g., 1, 4, 20 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Gating Strategy:

  • Gate on the neutrophil population based on Forward Scatter (FSC) and Side Scatter (SSC).

  • Create a dot plot of Annexin V-FITC vs. PI.

  • Viable cells: Annexin V-negative, PI-negative.

  • Early apoptotic cells: Annexin V-positive, PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 2: Immunophenotyping of Monocyte-to-Dendritic Cell Differentiation

Objective: To assess the effect of LL-37 on the differentiation of monocytes into dendritic cells by analyzing cell surface marker expression.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs).

  • Recombinant human GM-CSF and IL-4.

  • Recombinant human LL-37 peptide.

  • Peptidoglycan (PGN) from S. aureus.

  • Fluorochrome-conjugated antibodies: anti-CD1a, anti-CD14, anti-HLA-DR, anti-CD86.

  • Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.09% sodium azide).

Procedure:

  • Isolate PBMCs from healthy donor blood. Isolate monocytes by plastic adherence or magnetic bead selection.

  • Culture monocytes at 1 x 10^6 cells/mL in RPMI 1640 with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL).

  • Set up treatment groups: Control (GM-CSF/IL-4 only), LL-37 (e.g., 20 µg/mL), PGN (e.g., 10 µg/mL), and LL-37 + PGN.

  • Incubate cells for 5 days at 37°C in a 5% CO2 incubator.

  • Harvest cells and wash with Flow Cytometry Staining Buffer.

  • Resuspend cells in 100 µL of staining buffer and add the antibody cocktail (anti-CD1a, anti-CD14, anti-HLA-DR, anti-CD86).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash cells twice with staining buffer.

  • Resuspend in 300 µL of staining buffer for flow cytometry analysis.

Gating Strategy:

  • Gate on live, single cells based on FSC, SSC, and a viability dye.

  • From the live singlet gate, create a dot plot of CD1a vs. CD14 to identify immature DCs (CD1a+, CD14-).

  • Gate on the immature DC population and analyze the expression of HLA-DR and CD86 using histograms.

Protocol 3: Intracellular Cytokine Staining of T cells Co-cultured with LL-37-Treated DCs

Objective: To determine the effect of LL-37-modulated DCs on T cell cytokine production.

Materials:

  • Monocyte-derived DCs (generated as in Protocol 2).

  • Allogeneic naive CD4+ T cells.

  • Lipopolysaccharide (LPS).

  • LL-37 peptide.

  • Brefeldin A.

  • Fixation/Permeabilization Buffer.

  • Permeabilization/Wash Buffer.

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-IFN-γ, anti-IL-2.

Procedure:

  • Generate monocyte-derived immature DCs.

  • Treat DCs with LPS (e.g., 10 ng/mL) with or without LL-37 (e.g., 20 µg/mL) for 48 hours to induce maturation.

  • Harvest and wash the DCs.

  • Isolate naive CD4+ T cells from a different donor.

  • Co-culture the treated DCs with the naive CD4+ T cells at a 1:10 ratio (DC:T cell) for 5 days.

  • For the last 4-6 hours of culture, add Brefeldin A to block cytokine secretion.

  • Harvest the cells and perform surface staining for CD3 and CD4.

  • Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

  • Perform intracellular staining for IFN-γ and IL-2.

  • Wash the cells and resuspend for flow cytometry analysis.

Gating Strategy:

  • Gate on lymphocytes based on FSC and SSC.

  • Identify CD4+ T cells by gating on CD3+ and CD4+ cells.

  • From the CD4+ T cell gate, create dot plots to analyze the percentage of cells producing IFN-γ and IL-2.

Disclaimer: These protocols provide a general framework. Researchers should optimize concentrations of LL-37, antibodies, and other reagents, as well as incubation times, for their specific experimental conditions and cell types. Appropriate controls, including isotype controls and fluorescence minus one (FMO) controls, are essential for accurate data interpretation.

References

Application Notes and Protocols: Assaying the Effect of LL-37 on Macrophage Phagocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human cathelicidin (B612621) peptide LL-37 is a crucial component of the innate immune system, exhibiting a wide range of immunomodulatory functions beyond its direct antimicrobial activities. One of its key roles is the modulation of macrophage functions, including phagocytosis, the process by which macrophages engulf and eliminate pathogens and cellular debris. Understanding the impact of LL-37 on macrophage phagocytosis is vital for the development of novel therapeutics for infectious and inflammatory diseases. These application notes provide detailed protocols for assaying the effect of LL-37 on macrophage phagocytosis, data presentation guidelines, and a summary of the known signaling pathways involved.

Data Presentation

Quantitative Summary of LL-37's Effects

The following tables summarize the reported effects of LL-37 on macrophage phagocytosis and cytokine production. This data is compiled from various studies and provides a comparative overview.

Table 1: Effect of LL-37 on Macrophage Phagocytosis of Bacteria

Cell TypeBacteriaOpsonizationLL-37 ConcentrationIncubation TimeObserved Effect on PhagocytosisReference
dTHP-1 cellsE. coli (Gram-negative)IgG-opsonized1 µg/mL8 hoursEnhanced phagocytosis[1][2]
dTHP-1 cellsS. aureus (Gram-positive)IgG-opsonized1 µg/mL8 hoursEnhanced phagocytosis[1][2]
Human macrophagesE. coliNon-opsonizedNot specifiedNot specifiedEnhanced phagocytosis[1]
Murine IC-21 macrophagesE. coliNot specified5 µg/mLNot specified~17-fold increase[3]
Murine IC-21 macrophagesS. aureusNot specified5 µg/mLNot specified~10-fold increase[3]
M1-polarized BMDMBacteriaNot specifiedNot specifiedNot specifiedNo compromise in phagocytosis and killing[4][5]

dTHP-1: Differentiated THP-1 cells; BMDM: Bone Marrow-Derived Macrophages.

Table 2: Immunomodulatory Effects of LL-37 on Macrophages

Macrophage TypeStimulusLL-37 ConcentrationEffect on Cytokine/Marker ExpressionReference
M. tuberculosis-infected MDMsM. tuberculosis5 µg/mLDecreased TNF-α and IL-17; Increased IL-10 and TGF-β[6]
LPS and IFN-γ-polarized M1-BMDMLPSNot specifiedReduced TNF-α and nitric oxide levels[4][5]
M-CSF-driven human monocytesM-CSF10 µg/mLDifferentiation towards a proinflammatory phenotype (low CD163, low IL-10, high IL-12p40)[7]
LPS/ATP-stimulated J774 cellsLPS/ATPNot specifiedInhibited IL-1β expression and caspase-1 activation[8]

MDMs: Monocyte-Derived Macrophages; BMDM: Bone Marrow-Derived Macrophages.

Experimental Protocols

I. Macrophage Preparation

A. Differentiation of THP-1 Monocytes

The human monocytic cell line THP-1 is a commonly used model for studying macrophage functions.[9] Differentiation into macrophage-like cells is required to enhance their phagocytic capacity.[9]

  • Materials:

  • Protocol:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed THP-1 cells into 6-well plates at a density of 1 x 10^6 cells/well.

    • Induce differentiation by adding PMA to a final concentration of 100-150 nM.[9]

    • Incubate for 48-72 hours. Differentiated cells will become adherent and exhibit a macrophage-like morphology.[10][11]

    • After incubation, remove the PMA-containing medium and wash the adherent cells gently with pre-warmed sterile PBS.

    • Add fresh, pre-warmed RPMI-1640 medium without PMA and rest the cells for 24 hours before proceeding with the phagocytosis assay.

B. Isolation and Culture of Primary Human Monocytes

For studies requiring primary cells, monocytes can be isolated from peripheral blood.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs)

    • Ficoll-Paque

    • MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)

    • CD14 MicroBeads

    • M-CSF or GM-CSF

  • Protocol:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.

    • Culture the isolated monocytes in RPMI-1640 with 10% FBS and either M-CSF (for M2-like macrophages) or GM-CSF (for M1-like macrophages) for 5-7 days to allow differentiation into macrophages.[7]

II. Bacterial Preparation for Phagocytosis Assay

Using fluorescently labeled bacteria allows for easy visualization and quantification of phagocytosis.

  • Materials:

    • E. coli strain (e.g., expressing Green Fluorescent Protein - GFP)

    • Luria Broth (LB)

    • Appropriate antibiotics for selection

    • Spectrophotometer

  • Protocol:

    • Inoculate a single colony of GFP-expressing E. coli into 100 mL of LB medium containing the appropriate antibiotic.[12]

    • Grow the culture overnight at 37°C in a shaking incubator.[12]

    • The next day, sub-culture the overnight culture into fresh LB medium and grow to an optical density (OD600) of approximately 1.0.[12]

    • Harvest the bacteria by centrifugation at 13,000 x g for 5 minutes.[13]

    • Wash the bacterial pellet twice with sterile PBS.

    • Resuspend the bacteria in PBS and adjust the concentration as needed for the assay (e.g., to achieve a multiplicity of infection (MOI) of 10 bacteria per macrophage).[13]

III. Phagocytosis Assay

This protocol describes a fluorescence microscopy-based method to quantify phagocytosis.

  • Materials:

    • Differentiated macrophages in a 12-well plate with glass coverslips[13]

    • Prepared fluorescent bacteria (e.g., GFP-E. coli)

    • LL-37 peptide

    • Complete culture medium

    • Ice-cold PBS

    • Mounting medium with DAPI

    • Fluorescence microscope

  • Protocol:

    • Seed macrophages onto glass coverslips in a 12-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[13]

    • Treat the macrophages with the desired concentration of LL-37 (e.g., 1-10 µg/mL) for a specified duration (e.g., 8 hours). Include an untreated control group.

    • After LL-37 treatment, wash the cells with pre-warmed PBS.

    • Add the suspension of GFP-E. coli to the wells at an MOI of 10.[13]

    • Incubate for 1 hour at 37°C and 5% CO2 to allow for phagocytosis.[13][14]

    • To stop phagocytosis, add 500 µL of ice-cold PBS to each well.[13]

    • Wash the cells three times with cold PBS to remove non-adherent bacteria.[13]

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Gently wash the coverslips with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the macrophage nuclei.

    • Analyze the slides using a fluorescence microscope.

IV. Quantification of Phagocytosis

Several methods can be used to quantify the extent of phagocytosis.

  • Phagocytic Index:

    • Count the number of macrophages containing at least one fluorescent bacterium and the total number of macrophages in several random fields of view (at least 100 cells per condition).[15]

    • Calculate the phagocytic index as: (Number of macrophages with internalized bacteria / Total number of macrophages) x 100%.

  • Bacteria per Macrophage:

    • Count the total number of internalized bacteria within a defined number of macrophages.

    • Calculate the average number of bacteria per macrophage.[15]

  • Flow Cytometry:

    • After the phagocytosis incubation, detach the macrophages using a non-enzymatic cell dissociation solution.

    • Analyze the cell suspension by flow cytometry to determine the percentage of fluorescently positive macrophages and the mean fluorescence intensity.

Visualizations

Experimental Workflow

experimental_workflow cluster_macrophage_prep Macrophage Preparation cluster_bacteria_prep Bacterial Preparation cluster_assay Phagocytosis Assay cluster_quantification Quantification thp1 THP-1 Monocytes pma PMA Differentiation (48-72h) thp1->pma dthp1 Adherent Macrophage-like Cells pma->dthp1 ll37_treat LL-37 Treatment dthp1->ll37_treat ecoli GFP-E. coli culture Overnight Culture ecoli->culture harvest Harvest & Wash culture->harvest coincubation Co-incubation with Bacteria (1h) harvest->coincubation ll37_treat->coincubation wash_fix Wash & Fix coincubation->wash_fix microscopy Fluorescence Microscopy wash_fix->microscopy phag_index Phagocytic Index microscopy->phag_index bac_per_mac Bacteria per Macrophage microscopy->bac_per_mac ll37_signaling cluster_receptors Macrophage Surface cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling FPR2 FPR2/ALX Signaling Downstream Signaling FPR2->Signaling TLR4 TLR4 TLR4->Signaling Mac1 Mac-1 (αMβ2) Phagocytosis Enhanced Phagocytosis Mac1->Phagocytosis LL37 LL-37 LL37->FPR2 LL37->TLR4 Bacteria Bacteria LL37->Bacteria Opsonization Bacteria->Mac1 Receptor_Exp Upregulation of Phagocytic Receptors (e.g., FcγRs, CD14) Signaling->Receptor_Exp Receptor_Exp->Phagocytosis

References

Application of LL-37 in Developing Novel Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LL-37 is a naturally occurring 37-amino-acid, cationic, and amphipathic peptide, the only member of the cathelicidin (B612621) family found in humans. It is a crucial component of the innate immune system, demonstrating a broad spectrum of antimicrobial activity against bacteria, viruses, and fungi. Beyond its direct microbicidal effects, LL-37 is a pleiotropic molecule with potent immunomodulatory, anti-inflammatory, and wound healing properties.[1][2] Its multifaceted activities have garnered significant interest in its potential as a novel therapeutic agent for a wide range of diseases, from infectious diseases and chronic wounds to cancer and inflammatory disorders.

These application notes provide a comprehensive overview of the therapeutic potential of LL-37, supported by quantitative data and detailed experimental protocols to guide researchers in their investigations.

Therapeutic Applications and Mechanisms of Action

LL-37's therapeutic potential stems from its diverse biological functions:

  • Antimicrobial and Anti-Biofilm Activity: LL-37 directly disrupts the integrity of microbial membranes, leading to cell lysis and death.[3] This mechanism is effective against a broad range of pathogens, including antibiotic-resistant strains.[3] It also shows efficacy in disrupting biofilms, which are notoriously difficult to treat with conventional antibiotics.

  • Immunomodulation: LL-37 can modulate the immune response in a context-dependent manner. It can act as a chemoattractant for immune cells such as neutrophils, monocytes, and T cells, recruiting them to sites of infection or injury.[4][5] It can also influence cytokine production, either promoting or suppressing inflammation.[1]

  • Wound Healing: LL-37 promotes wound healing by stimulating the proliferation and migration of keratinocytes and endothelial cells, enhancing re-epithelialization and angiogenesis.[6][7]

  • Anti-Cancer Activity: The role of LL-37 in cancer is complex and appears to be tissue-specific. It has been shown to have both tumor-promoting and tumor-suppressing effects.[8] In some cancers, like colon and gastric cancer, it can induce apoptosis and inhibit cell proliferation, while in others, such as breast and ovarian cancer, it may promote tumorigenesis.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the therapeutic efficacy of LL-37 from various studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of LL-37 against Various Pathogens

PathogenStrainMIC (µM)MIC (µg/mL)Reference
Staphylococcus aureusClinical Strain32~143[5]
Staphylococcus aureusATCC 29213>128>573[5]
Escherichia coli-5 - 32~22 - 143[11]
Pseudomonas aeruginosaATCC 9027->1000[12]
Acinetobacter baumannii--1.5[13]
Candida albicansATCC 10231-30 (LC50)[11]
Streptococcus pyogenes--7.65 - 9.28[1]
Streptococcus agalactiae--2.9 - 35.87[1]

Table 2: In Vivo Efficacy of LL-37 in Animal Models

Animal ModelConditionTreatmentKey FindingsReference
MouseMRSA-infected surgical woundTopical and systemic LL-37Significant reduction in bacterial load, enhanced wound closure, and re-epithelialization compared to teicoplanin.[4]
Mouse (dexamethasone-treated)Impaired wound healingTopical application of LL-37 (20 µg)Increased vascularization and re-epithelialization.[14]
Mouse (ob/ob)Excisional woundAdenoviral transfer of LL-37Significantly improved re-epithelialization and granulation tissue formation.[3]
RabbitPseudomonas aeruginosa sinusitis2.5 mg/mL peptide derivativeEradicated biofilms and decreased bacterial counts.[15]
MouseSystemic Acinetobacter baumannii infectionRecombinant LL-37100% survival of infected mice with no bacteria in blood samples.[13]
MousePressure ulcerLL-37/Chitosan hydrogel (20 µg LL-37)Significantly reduced ulcer area and increased epithelial thickness and capillary density.[16]

Table 3: Cytotoxicity of LL-37 against Cancer Cells (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
Glioblastoma Multiforme (GBM) cells (patient-derived)Brain Cancer1.0 - 35.6[16]
C6 glioma (rat)Brain Cancer300 (in vivo dose)[14]

Signaling Pathways Modulated by LL-37

LL-37 exerts its diverse effects by interacting with various cell surface receptors and modulating downstream signaling pathways.

LL37_Signaling cluster_receptors Cell Surface Receptors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Responses FPRL1 FPRL1/FPR2 MAPK MAPK (ERK, JNK, p38) FPRL1->MAPK PI3K_Akt PI3K/Akt FPRL1->PI3K_Akt TLR TLRs (e.g., TLR4) NFkB NF-κB TLR->NFkB EGFR EGFR EGFR->PI3K_Akt P2X7R P2X7R Inflammasome Inflammasome Activation P2X7R->Inflammasome Chemotaxis Chemotaxis MAPK->Chemotaxis Proliferation Cell Proliferation & Migration PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibition Cytokine Cytokine/ Chemokine Production NFkB->Cytokine Inflammation Inflammation (Pro- or Anti-) Inflammasome->Inflammation LL37 LL-37 LL37->FPRL1 LL37->TLR LL37->EGFR LL37->P2X7R

Caption: Key signaling pathways activated by LL-37.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of LL-37 that inhibits the visible growth of a bacterial strain.[5]

  • Materials:

    • Lyophilized LL-37 peptide

    • Sterile, nuclease-free water for reconstitution

    • Bacterial strain of interest (e.g., S. aureus, E. coli)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer or plate reader (600 nm)

    • Incubator (37°C)

  • Procedure:

    • Peptide Reconstitution: Aseptically reconstitute lyophilized LL-37 in sterile water to a stock concentration of 1-2 mg/mL. Aliquot and store at -20°C or -80°C.

    • Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and grow overnight at 37°C with agitation.

    • Standardization of Inoculum: Dilute the overnight culture in fresh MHB to an optical density (OD) at 600 nm that corresponds to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

    • Preparation of LL-37 Dilutions: Prepare a two-fold serial dilution of LL-37 in MHB directly in the 96-well plate. A typical concentration range is 0.125 to 64 µM.

    • Inoculation: Add the standardized bacterial inoculum to each well containing the LL-37 dilutions.

    • Controls: Include a positive control (bacteria in MHB without LL-37) and a negative control (MHB only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of LL-37 at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow start Start reconstitute Reconstitute LL-37 start->reconstitute prep_culture Prepare & Standardize Bacterial Culture start->prep_culture serial_dilute Prepare Serial Dilutions of LL-37 in 96-well plate reconstitute->serial_dilute inoculate Inoculate Wells with Bacterial Suspension prep_culture->inoculate serial_dilute->inoculate controls Add Positive & Negative Controls inoculate->controls incubate Incubate at 37°C for 18-24h controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

2. In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of LL-37 on the migration of keratinocytes, a key process in wound re-epithelialization.[9]

  • Materials:

    • Human keratinocyte cell line (e.g., HaCaT)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile 12-well or 24-well tissue culture plates

    • Sterile 200 µL pipette tips

    • LL-37 reconstituted stock solution

    • Phosphate-Buffered Saline (PBS)

    • Inverted microscope with a camera

  • Procedure:

    • Cell Seeding: Seed keratinocytes into the wells of a culture plate at a density that will result in a confluent monolayer after 24-48 hours.

    • Creating the "Wound": Once the cells are confluent, use a sterile 200 µL pipette tip to create a linear scratch in the center of the monolayer.

    • Washing: Gently wash the wells with PBS to remove detached cells and debris.

    • Treatment: Replace the medium with fresh culture medium containing various concentrations of LL-37 (e.g., 0.1 to 10 µg/mL). Include a vehicle control (medium without LL-37).

    • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

    • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

    • Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).

    • Analysis: Measure the width of the scratch at each time point for each treatment condition. Calculate the percentage of wound closure relative to the 0-hour time point.

3. Neutrophil and Monocyte Chemotaxis Assay

This protocol describes a method to evaluate the chemoattractant properties of LL-37 for neutrophils and monocytes using a Boyden chamber assay.[4]

  • Materials:

    • Freshly isolated human neutrophils or monocytes

    • Chemotaxis medium (e.g., RPMI 1640 with 1% BSA)

    • LL-37 reconstituted stock solution

    • 48-well microchemotaxis chamber (e.g., Neuro Probe)

    • Polycarbonate membrane with 5 µm pores

    • Staining solution (e.g., Diff-Quik)

    • Microscope

  • Procedure:

    • Cell Preparation: Isolate neutrophils or monocytes from fresh human peripheral blood using standard density gradient centrifugation methods. Resuspend the cells in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.

    • Chamber Setup: Place the polycarbonate membrane in the chemotaxis chamber.

    • Loading Chemoattractant: Add different concentrations of LL-37 (e.g., 0.1 to 10 µg/mL) diluted in chemotaxis medium to the lower wells of the chamber. Include a negative control (chemotaxis medium alone) and a positive control (e.g., fMLP for neutrophils).

    • Adding Cells: Add the cell suspension to the upper wells of the chamber.

    • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for an appropriate duration (e.g., 60 minutes for neutrophils, 90 minutes for monocytes).

    • Cell Staining and Counting: After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane. Stain the migrated cells on the bottom surface of the membrane.

    • Quantification: Count the number of migrated cells in several high-power fields for each well using a microscope. Express the results as a chemotactic index (fold increase in migration over the negative control).

Chemotaxis_Workflow start Start isolate_cells Isolate Neutrophils/Monocytes start->isolate_cells prep_chemoattractant Prepare LL-37 Dilutions start->prep_chemoattractant load_upper Add Cell Suspension to Upper Wells isolate_cells->load_upper load_lower Load LL-37 into Lower Wells prep_chemoattractant->load_lower setup_chamber Assemble Boyden Chamber setup_chamber->load_lower setup_chamber->load_upper incubate Incubate Chamber at 37°C load_lower->incubate load_upper->incubate process_membrane Remove & Process Membrane (Scrape non-migrated cells, Stain migrated cells) incubate->process_membrane count_cells Count Migrated Cells (Microscopy) process_membrane->count_cells analyze Calculate Chemotactic Index count_cells->analyze end End analyze->end

Caption: Workflow for chemotaxis assay.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific experimental setup, cell types, and bacterial strains. Always adhere to appropriate safety guidelines when handling biological materials.

References

Application Notes and Protocols for FK-13 Peptide in Membrane Disruption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FK-13 peptide, a 13-amino acid fragment (residues 17-29) derived from the human cathelicidin (B612621) antimicrobial peptide LL-37, has emerged as a significant tool for studying membrane disruption.[1][2] Its potent antimicrobial activity is primarily attributed to its ability to permeabilize and disrupt the integrity of microbial cell membranes.[1][3] This document provides detailed application notes and experimental protocols for utilizing FK-13 to investigate membrane disruption phenomena. The methodologies outlined are crucial for researchers in the fields of antimicrobial drug development, cell biology, and biophysics.

FK-13 and its analogs have demonstrated broad-spectrum antibacterial properties against various pathogens, including multidrug-resistant strains.[1][3] Mechanistic studies reveal that FK-13 compromises bacterial membrane integrity, leading to the dissipation of membrane potential.[3] Due to its targeted action on microbial membranes, FK-13 exhibits favorable safety profiles with low hemolytic activity against mammalian red blood cells.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for the FK-13 peptide and its analogs, providing a comparative overview of its biological activity.

Table 1: Minimum Inhibitory Concentration (MIC) of FK-13 Against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 292134[3]
Methicillin-resistant S. aureus (MRSA) T1444[3]
Escherichia coli B22-8[3]
Pseudomonas aeruginosa2-8[3]
Acinetobacter baumannii2-8[3]
Klebsiella pneumoniae 70060316[3]

Table 2: Hemolytic Activity and Therapeutic Index of FK-13 and Its Analogs

PeptideHemolytic Rate at 128 µg/mLTherapeutic Index (vs. LL-37)Reference
FK-13≤2%-[3]
FK-13-a1-6.3-fold higher[1]
FK-13-a7-2.3-fold higher[1]

Mechanism of Action: Membrane Disruption

The primary mechanism of action for FK-13 involves the direct disruption of the cell membrane. This process can be visualized as a multi-step interaction.

cluster_initial_interaction Initial Interaction cluster_membrane_insertion Membrane Insertion & Disruption FK13 FK-13 Peptide BacterialMembrane Bacterial Membrane (Negatively Charged) FK13->BacterialMembrane Electrostatic Attraction Insertion Peptide Insertion into Lipid Bilayer Permeabilization Membrane Permeabilization Insertion->Permeabilization Depolarization Membrane Depolarization Permeabilization->Depolarization Leakage Leakage of Cellular Contents Depolarization->Leakage CellDeath Cell Death Leakage->CellDeath

FK-13 peptide's mechanism of membrane disruption.

Experimental Protocols

Detailed protocols for key experiments to study FK-13-induced membrane disruption are provided below.

Membrane Permeabilization Assay using SYTOX™ Green

This assay quantifies the extent of plasma membrane damage by measuring the uptake of the membrane-impermeable DNA-binding dye, SYTOX™ Green.

Workflow:

cluster_workflow SYTOX™ Green Assay Workflow step1 Prepare Bacterial Suspension step2 Add SYTOX™ Green step1->step2 step3 Incubate with FK-13 Peptide step2->step3 step4 Measure Fluorescence step3->step4 step5 Data Analysis step4->step5

Workflow for the SYTOX™ Green membrane permeabilization assay.

Materials:

  • FK-13 peptide solution

  • Bacterial culture in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • SYTOX™ Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

  • Positive control (e.g., melittin (B549807) or Triton™ X-100)

  • Negative control (buffer only)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Bacterial Preparation: Centrifuge the bacterial culture, wash the pellet with buffer, and resuspend to a final optical density (OD600) of 0.2.

  • Dye Addition: Add SYTOX™ Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15 minutes at room temperature.

  • Peptide Treatment: Aliquot the bacterial suspension with SYTOX™ Green into the wells of the 96-well plate. Add varying concentrations of the FK-13 peptide to the wells. Include positive and negative controls.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[2] Monitor the fluorescence kinetically over a period of 30-60 minutes.

  • Data Analysis: The percentage of membrane permeabilization can be calculated using the following formula: % Permeabilization = [(F_sample - F_negative) / (F_positive - F_negative)] * 100 Where F_sample is the fluorescence of the peptide-treated sample, F_negative is the fluorescence of the negative control, and F_positive is the fluorescence of the positive control (representing 100% permeabilization).

Membrane Depolarization Assay using DiSC3(5)

This assay measures changes in the bacterial cytoplasmic membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

Workflow:

cluster_workflow DiSC3(5) Assay Workflow step1 Prepare Bacterial Suspension step2 Add DiSC3(5) Dye step1->step2 step3 Equilibrate and Measure Baseline step2->step3 step4 Add FK-13 Peptide step3->step4 step5 Monitor Fluorescence Increase step4->step5 cluster_workflow Calcein Leakage Assay Workflow step1 Prepare Calcein-Loaded Lipid Vesicles (LUVs) step2 Purify Vesicles step1->step2 step3 Treat with FK-13 Peptide step2->step3 step4 Measure Fluorescence Increase step3->step4 step5 Data Analysis step4->step5 cluster_workflow MTT Assay Workflow step1 Seed Mammalian Cells step2 Treat with FK-13 Peptide step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate and Solubilize Formazan step3->step4 step5 Measure Absorbance step4->step5 cluster_pathway Potential Anti-inflammatory Signaling Pathway FK13 FK-13 Peptide LPS Lipopolysaccharide (LPS) FK13->LPS Neutralization TLR4 Toll-like Receptor 4 (TLR4) FK13->TLR4 Inhibition of LPS Binding LPS->TLR4 Activation Inflammatory_Cascade Pro-inflammatory Cytokine Release TLR4->Inflammatory_Cascade Initiation

References

Recombinant Expression and Purification of the Human Antimicrobial Peptide LL-37 in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The human cathelicidin (B612621) antimicrobial peptide, LL-37, is a crucial component of the innate immune system, demonstrating a broad spectrum of antimicrobial activity against bacteria, viruses, and fungi.[1] Beyond its direct microbicidal effects, LL-37 exhibits a range of immunomodulatory functions, including chemoattraction of immune cells, promotion of wound healing, and modulation of inflammatory responses.[1][2] These multifaceted activities make LL-37 a promising candidate for therapeutic development. However, obtaining sufficient quantities of pure, biologically active LL-37 for research and preclinical studies can be challenging and costly through chemical synthesis. Recombinant expression in Escherichia coli (E. coli) offers a cost-effective and scalable alternative for producing this important peptide.

These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant LL-37 in E. coli. Due to the potential toxicity of this cationic peptide to the bacterial host, expression is typically achieved using a fusion protein strategy. This approach masks the peptide's toxicity during expression and facilitates purification. Here, we detail methodologies employing various common fusion partners.

Choosing an Expression Strategy

The successful recombinant production of LL-37 in E. coli is highly dependent on the choice of fusion partner, expression vector, and bacterial strain. The cationic and amphipathic nature of LL-37 can be detrimental to the integrity of the bacterial cell membrane, leading to low yields or cell death.[3] Fusion tags not only help to mitigate this toxicity but also aid in solubility and purification.

Common Fusion Tags for LL-37 Expression:

  • Thioredoxin (Trx): Known to enhance the solubility of its fusion partners.[4]

  • Glutathione (B108866) S-transferase (GST): A versatile tag that allows for efficient purification via glutathione affinity chromatography.[5]

  • Small Ubiquitin-like Modifier (SUMO): Can improve protein expression and solubility, and its specific proteases allow for cleavage to produce LL-37 with a native N-terminus.[6][7]

The choice of E. coli strain is also critical. Strains such as BL21(DE3) are common for protein expression. However, for potentially toxic proteins like LL-37, strains like C41(DE3) or C43(DE3), which have mutations allowing for better tolerance of toxic proteins, can be advantageous.[6][8]

Quantitative Data Summary

The following table summarizes representative quantitative data from various LL-37 fusion protein expression and purification strategies in E. coli. Yields can vary significantly based on the specific constructs, expression conditions, and purification methods used.

Fusion PartnerVector SystemE. coli StrainExpression ConditionsPurification Method(s)Fusion Protein Yield (mg/L)Final LL-37 Yield (mg/L)Reference(s)
Thioredoxin (Trx)pET-32a derivativeBL21(DE3)IPTG InductionNi-NTA, Size-Exclusion ChromatographyNot explicitly statedHigh quality and decent amount[2]
Trx-SUMOpET-basedBL21(DE3)IPTG InductionNi-NTA, Size-Exclusion ChromatographyNot explicitly stated~2.4[6][7]
GSTpGEX-4T3BL21(DE3)IPTG InductionGlutathione Affinity, RP-HPLC~8~0.3[5]
SUMOpET-SUMOBL21(DE3)IPTG InductionNi-NTA Affinity Chromatography89.1417.54[9]

Experimental Workflow

The general workflow for recombinant LL-37 production involves several key stages, from gene cloning to final purity and activity assessment.

experimental_workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification cluster_analysis Analysis gene_synthesis Codon-Optimized LL-37 Gene Synthesis cloning Cloning into Fusion Protein Vector gene_synthesis->cloning transformation Transformation into E. coli Expression Strain cloning->transformation culture_growth Cell Culture Growth transformation->culture_growth induction IPTG Induction of Fusion Protein Expression culture_growth->induction cell_harvest Cell Harvest & Lysis induction->cell_harvest ib_solubilization Inclusion Body Solubilization & Refolding (if necessary) cell_harvest->ib_solubilization affinity_chrom Affinity Chromatography (e.g., Ni-NTA, Glutathione) cell_harvest->affinity_chrom ib_solubilization->affinity_chrom cleavage Proteolytic Cleavage of Fusion Tag affinity_chrom->cleavage final_purification Final Purification (e.g., RP-HPLC, SEC) cleavage->final_purification sds_page SDS-PAGE & Western Blot final_purification->sds_page mass_spec Mass Spectrometry (MALDI-TOF) sds_page->mass_spec activity_assay Biological Activity Assay (Antimicrobial Assay) mass_spec->activity_assay

Caption: A generalized experimental workflow for the recombinant expression and purification of LL-37 in E. coli.

Experimental Protocols

The following are detailed protocols for key experiments in the expression, purification, and characterization of recombinant LL-37.

Protocol 1: Expression of Thioredoxin-LL-37 (Trx-LL-37) Fusion Protein

This protocol is adapted from methodologies using a pET-based vector system for Trx fusion proteins.[2][5]

  • Transformation: Transform the expression vector (e.g., a modified pET-32a containing the LL-37 gene) into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Incubation: Continue to incubate the culture for 4-6 hours at 30°C or overnight at a lower temperature (e.g., 16-20°C) to potentially improve protein solubility.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

Protocol 2: Purification of Trx-LL-37 and Cleavage
  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (soluble fraction).

  • Affinity Chromatography (Ni-NTA):

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the soluble fraction onto the column.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged Trx-LL-37 fusion protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).[10]

  • Proteolytic Cleavage:

    • Dialyze the eluted fusion protein against a cleavage buffer compatible with the chosen protease (e.g., thrombin or TEV protease).

    • Add the protease at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) and incubate at the recommended temperature and time (e.g., 4°C overnight or room temperature for a few hours).[11]

  • Final Purification (Size-Exclusion Chromatography):

    • Separate the cleaved LL-37 from the Trx tag and the protease using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer (e.g., PBS or Tris-HCl).[2][6]

    • Collect fractions and analyze by SDS-PAGE to identify those containing pure LL-37.

Protocol 3: Inclusion Body Solubilization and Refolding

If LL-37 fusion proteins are expressed as insoluble inclusion bodies, the following protocol can be applied.[12][13]

  • Inclusion Body Isolation: After cell lysis, the insoluble pellet contains the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins.[12][14]

  • Solubilization: Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 10 mM Tris-HCl, 8 M urea, 10 mM DTT, pH 8.0).[14] Incubate with gentle agitation until the pellet is dissolved.

  • Refolding:

    • Refold the solubilized protein by rapid or stepwise dialysis against a refolding buffer with decreasing concentrations of the denaturant.

    • A typical refolding buffer might contain 50 mM Tris-HCl, 0.5 mM EDTA, and additives like L-arginine to suppress aggregation, at a pH of around 8.0.[13]

  • Purification: Purify the refolded protein using the chromatography steps described in Protocol 2.

Protocol 4: Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of the purified LL-37.[15][16]

  • Bacterial Culture Preparation: Grow the target bacterial strain (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Inoculum Standardization: Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Further dilute to a final concentration of 5 x 10^5 CFU/mL in the assay wells.[16]

  • Peptide Dilution: Prepare a two-fold serial dilution of the purified LL-37 in MHB in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of LL-37 that results in no visible bacterial growth.[16]

Protocol 5: Western Blot Analysis

This protocol is for the confirmation of LL-37 expression and identity.[17][18]

  • SDS-PAGE: Separate protein samples (from expression cultures, purification fractions) on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LL-37 or the fusion tag overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

LL-37 Signaling Pathways

LL-37 exerts its immunomodulatory effects by interacting with various cell surface receptors, which triggers downstream signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action in different biological contexts, including cancer progression and wound healing.

signaling_pathway cluster_receptors Cell Surface Receptors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Responses LL37 LL-37 FPR2 FPR2 LL37->FPR2 EGFR EGFR LL37->EGFR P2X7 P2X7 LL37->P2X7 PI3K PI3K FPR2->PI3K MAPK_Erk MAPK/Erk FPR2->MAPK_Erk EGFR->PI3K EGFR->MAPK_Erk Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration MAPK_Erk->Proliferation MAPK_Erk->Migration TumorProgression Tumor Progression Proliferation->TumorProgression Migration->TumorProgression

Caption: LL-37 signaling pathways involved in cancer cell proliferation and migration.[19]

LL-37 can bind to several receptors, including Formyl Peptide Receptor 2 (FPR2), Epidermal Growth Factor Receptor (EGFR), and the P2X7 purinergic receptor.[19][20] This interaction can activate downstream signaling pathways such as the PI3K/Akt and MAPK/Erk pathways, which are known to regulate cell proliferation, migration, and survival.[19] The transactivation of EGFR by LL-37 is a key mechanism in promoting epithelial cell migration and wound healing.[21]

Conclusion

The recombinant expression of LL-37 in E. coli using fusion protein technology is a viable and scalable method for producing this biologically important peptide for research and therapeutic development. The choice of fusion partner and purification strategy must be carefully considered to maximize yield and ensure the biological activity of the final product. The protocols and data presented here provide a comprehensive guide for researchers to establish a robust production pipeline for recombinant LL-37. Further optimization of expression and refolding conditions may be necessary to achieve the desired yields and purity for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming LL-37 Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols to address the common challenge of LL-37 peptide aggregation in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with LL-37 in a question-and-answer format.

Question 1: My lyophilized LL-37 peptide won't dissolve completely in water or buffer. What should I do?

Answer:

Incomplete dissolution is often the first sign of aggregation. Here’s a systematic approach to troubleshoot this issue:

  • Start with the Right Solvent: Initially, attempt to dissolve the peptide in sterile, nuclease-free water. If solubility is poor, consider the peptide's charge. Since LL-37 is a basic peptide (net charge of +6 at neutral pH), dissolving it in a slightly acidic solution can improve solubility. Try 10% acetic acid or 0.1% trifluoroacetic acid (TFA).

  • Sonication: Briefly sonicate the peptide solution in a cold water bath. This can help break up small aggregates. However, avoid prolonged sonication as it can generate heat and potentially degrade the peptide.

  • Check Peptide Concentration: Attempting to dissolve the peptide at a very high concentration can promote aggregation. Start with a lower concentration and gradually increase it if needed.

  • Consider Organic Solvents for Highly Hydrophobic Analogs: If you are working with a modified, more hydrophobic version of LL-37, you may need to first dissolve it in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) and then slowly add it to your aqueous buffer.

Question 2: I've successfully dissolved my LL-37, but it precipitates out of solution after a short time, especially in PBS. How can I prevent this?

Answer:

Precipitation after initial dissolution indicates that the solution conditions are not optimal for keeping the peptide in its monomeric state.

  • pH Adjustment: The solubility of LL-37 is pH-dependent. At physiological pH (~7.4), the peptide is prone to aggregation. Lowering the pH to slightly acidic conditions (e.g., pH 4-6) can increase its stability in solution.[1][2]

  • Ionic Strength: High salt concentrations, particularly divalent cations, can promote LL-37 aggregation.[1] If you are using Phosphate-Buffered Saline (PBS), the phosphate (B84403) ions can sometimes contribute to precipitation. Consider using a different buffer system with lower ionic strength, such as Tris-HCl or HEPES. If PBS is required for your assay, try using it at a lower concentration.

  • Use of Excipients: Certain additives can help stabilize the peptide and prevent aggregation.

    • Arginine: This amino acid is known to suppress protein and peptide aggregation. Adding 50-100 mM L-arginine to your buffer can significantly improve LL-37 solubility.

    • Sugars: Sugars like sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and stabilizers.

  • Storage Conditions: Avoid repeated freeze-thaw cycles, as this is a major cause of peptide aggregation. Aliquot your stock solution into single-use vials before freezing.

Question 3: My LL-37 peptide seems to have lost its biological activity. Could this be related to aggregation?

Answer:

Yes, aggregation can significantly impact the biological activity of LL-37. While in some contexts, oligomerization can protect the peptide from degradation, large, insoluble aggregates are generally inactive.[3] The active form of LL-37 is believed to be the monomeric or small oligomeric state that can interact with bacterial membranes.

  • Confirm Aggregation: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to check for the presence of aggregates in your peptide stock.

  • Disaggregate and Refold: In some cases, it may be possible to disaggregate the peptide. This can be attempted by dissolving the peptide in a denaturing agent like 6 M guanidine-HCl, followed by dialysis into the desired buffer. However, refolding may not always be successful.

  • Prepare Fresh Solutions: The most reliable approach is to prepare fresh peptide solutions from a new lyophilized stock, following the best practices for dissolution and storage to minimize aggregation from the outset.

Frequently Asked Questions (FAQs)

What is LL-37 and why does it aggregate?

LL-37 is a 37-amino acid, cationic, and amphipathic peptide that is a key component of the human innate immune system. Its amphipathic nature, with distinct hydrophobic and hydrophilic faces, drives its self-association in aqueous environments to minimize the exposure of hydrophobic residues to water, leading to aggregation.[4]

What is the role of pH in LL-37 aggregation?

The secondary structure and aggregation state of LL-37 are highly sensitive to pH. At neutral to alkaline pH, LL-37 tends to adopt a more helical structure, which can facilitate self-assembly and aggregation.[1][2] Lowering the pH leads to a more disordered, random-coil conformation, which can reduce the propensity for aggregation.[1][2][5]

How do salts affect LL-37 stability?

Salts can have a dual effect on LL-37. At low concentrations, they can screen the electrostatic repulsion between the positively charged peptide molecules, which can promote aggregation. Divalent cations like Ca²⁺ and Mg²⁺ are particularly effective at inducing aggregation. However, the specific effects can be complex and depend on the salt type and concentration.[1]

Can I use additives to prevent LL-37 aggregation?

Yes, several excipients can be used to improve the solubility and stability of LL-37. L-arginine is a commonly used aggregation suppressor. Sugars like sucrose and trehalose can also act as stabilizers. The choice of excipient will depend on the specific requirements of your experiment.

How should I store my LL-37 solutions?

For long-term storage, it is recommended to store lyophilized LL-37 at -20°C or -80°C. Once reconstituted, the peptide solution should be aliquoted into single-use vials and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (a few days), 4°C is acceptable.

Data Presentation

The following tables summarize the quantitative effects of various factors on the stability and aggregation of LL-37.

Table 1: Effect of pH on the Secondary Structure of LL-37

pH% Helix% Beta-Strand% Turn% UnorderedReference
2.05.325.118.251.4[1][2]
4.010.222.317.949.6[1][2]
6.018.919.516.844.8[1][2]
7.426.117.816.140.0[1][2]
10.032.516.215.336.0[1][2]

Table 2: Effect of NaCl Concentration on the Helical Content of LL-37 at pH 7.4

NaCl Concentration (mM)% HelixReference
026[1]
10018[1]
500Increased[1]
800Increased[1]

Note: While higher NaCl concentrations were observed to slightly increase helicity, this does not necessarily correlate with decreased aggregation. High salt can still promote aggregation through charge screening.

Experimental Protocols

Here are detailed protocols for key experiments to assess and manage LL-37 aggregation.

Protocol 1: Reconstitution of Lyophilized LL-37

  • Pre-cool solutions: Before starting, ensure all your solutions and equipment are pre-cooled to 4°C.

  • Equilibrate the vial: Allow the vial of lyophilized LL-37 to equilibrate to room temperature before opening to prevent condensation.

  • Add solvent: Aseptically add the desired volume of sterile, cold, nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) to the vial. Aim for a stock concentration of 1-2 mg/mL.

  • Gentle mixing: Gently swirl or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking or vortexing, which can induce aggregation.

  • Sonication (if necessary): If the peptide does not fully dissolve, sonicate the vial in an ice-water bath for short bursts (e.g., 3 x 10 seconds), allowing the sample to cool between bursts.

  • Sterile filtration: Filter the reconstituted peptide solution through a 0.22 µm syringe filter to remove any remaining particulates or pre-existing aggregates.

  • Aliquoting and storage: Aliquot the stock solution into single-use, low-protein-binding tubes and store them at -20°C or -80°C.

Protocol 2: Circular Dichroism (CD) Spectroscopy to Determine LL-37 Secondary Structure

  • Sample Preparation:

    • Prepare a 10-50 µM solution of LL-37 in the desired buffer (e.g., 10 mM phosphate buffer at various pH values).

    • Ensure the buffer itself has low absorbance in the far-UV region.

    • Filter the sample through a 0.22 µm filter immediately before analysis.

  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Purge the instrument with nitrogen gas.

    • Set the temperature to 25°C using a Peltier temperature controller.

  • Data Acquisition:

    • Use a quartz cuvette with a pathlength of 1 mm.

    • Record CD spectra from 190 nm to 260 nm.

    • Set the scanning speed to 50 nm/min, with a data pitch of 0.5 nm and a bandwidth of 1 nm.

    • Average at least three scans for each sample.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectra.

    • Convert the raw data (millidegrees) to mean residue ellipticity [θ].

    • Deconvolute the spectra using a secondary structure estimation program (e.g., BeStSel, CONTIN) to determine the percentage of α-helix, β-sheet, turn, and random coil.[1][2]

Protocol 3: Thioflavin T (ThT) Assay for Monitoring LL-37 Aggregation

  • Reagent Preparation:

    • Prepare a 1 mM Thioflavin T (ThT) stock solution in water and filter it through a 0.22 µm syringe filter. Store protected from light at 4°C.

    • Prepare your LL-37 peptide solution at the desired concentration in the buffer of choice.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add your LL-37 sample.

    • Add the ThT stock solution to each well to a final concentration of 10-25 µM.

    • Include a buffer-only control with ThT.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C in a plate reader with shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Data Analysis:

    • Subtract the fluorescence of the buffer-only control from the sample readings.

    • Plot the fluorescence intensity versus time to monitor the kinetics of aggregation. An increase in fluorescence indicates the formation of amyloid-like fibrils.

Visualizations

The following diagrams illustrate key concepts and workflows related to LL-37 aggregation.

LL37_Aggregation_Pathway Monomer Monomeric LL-37 (Random Coil/α-Helix) Oligomer Soluble Oligomers Monomer->Oligomer Self-Assembly Fibril Insoluble Fibrils (Aggregates) Oligomer->Fibril Growth Inactive Loss of Activity Fibril->Inactive

Caption: The aggregation pathway of LL-37 from active monomers to inactive fibrils.

Troubleshooting_Workflow Start Problem: LL-37 Aggregation Check_pH Adjust pH (4.0-6.0) Start->Check_pH Check_Salt Lower Ionic Strength Check_pH->Check_Salt Still Aggregates Success Soluble, Active LL-37 Check_pH->Success Resolved Add_Excipient Add Stabilizer (e.g., Arginine) Check_Salt->Add_Excipient Still Aggregates Check_Salt->Success Resolved Store_Properly Aliquot and Freeze (-20°C / -80°C) Add_Excipient->Store_Properly Still Aggregates Add_Excipient->Success Resolved Store_Properly->Success Resolved

Caption: A troubleshooting workflow for addressing LL-37 aggregation issues.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_activity Activity Assay Reconstitute Reconstitute LL-37 Formulate Formulate with Buffers/Excipients Reconstitute->Formulate CD Circular Dichroism (Secondary Structure) Formulate->CD ThT Thioflavin T Assay (Fibril Formation) Formulate->ThT DLS Dynamic Light Scattering (Particle Size) Formulate->DLS SEC Size Exclusion Chromatography (Monomer vs. Aggregate) Formulate->SEC Bioassay Biological Activity Assay (e.g., MIC) SEC->Bioassay

Caption: An experimental workflow for preparing and analyzing LL-37 samples for aggregation.

References

Technical Support Center: Improving the Proteolytic Stability of FK-13

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the FK-13 peptide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the proteolytic stability of FK-13. Here you will find troubleshooting guides and frequently asked questions in a straightforward Q&A format.

Frequently Asked Questions (FAQs)

Q1: What is the FK-13 peptide and what is its primary sequence?

A1: FK-13 is a 13-amino acid synthetic peptide derived from the human cathelicidin (B612621) antimicrobial peptide LL-37 (residues 17-29). It is recognized as the core region responsible for the antimicrobial activity of LL-37.[1] The primary sequence of FK-13 is Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg.[2]

Q2: My FK-13 peptide is degrading rapidly in my plasma-based assay. What are the common causes?

A2: Rapid degradation in plasma is a common issue for peptides and is typically caused by proteolytic enzymes. Plasma contains a variety of proteases, such as exopeptidases (aminopeptidases and carboxypeptidases) and endopeptidases, that can cleave peptide bonds. Structures with amide groups, which are inherent to peptides, are particularly susceptible to hydrolysis by these enzymes.[3][4]

Q3: What initial, simple modifications can I make to FK-13 to prevent degradation by exopeptidases?

A3: To protect against exopeptidases that cleave from the ends of the peptide, you can modify the N- and C-termini.[3][5]

  • N-terminal Acetylation: Adding an acetyl group to the N-terminus can block degradation by aminopeptidases.

  • C-terminal Amidation: Converting the C-terminal carboxylic acid to an amide can prevent cleavage by carboxypeptidases. An analog of FK-13, FK-13-a1, utilizes C-terminal amidation.[6]

Q4: How can I address cleavage at internal sites within the FK-13 sequence?

A4: Internal cleavage by endopeptidases can be mitigated by making strategic substitutions within the peptide backbone.

  • D-Amino Acid Substitution: Replacing a standard L-amino acid at a known or suspected cleavage site with its D-amino acid counterpart can make the peptide bond unrecognizable to many proteases.[5][7]

  • Incorporate Unnatural Amino Acids: Using amino acids not commonly found in proteins can also hinder protease recognition.[3]

  • Stapled Peptides: This technique introduces a synthetic brace (e.g., a lactam bridge or hydrocarbon staple) to lock the peptide into a specific conformation, often an alpha-helix. This can enhance stability by making cleavage sites less accessible to proteases.[7][8]

Q5: What is the target of FK-13 and how does it relate to its function?

A5: While initially identified for its antimicrobial properties, the parent peptide LL-37 and its derivatives can interact with various cellular targets. One key target relevant to cancer and cellular stress is the Glucose-Regulated Protein 78 (GRP78).[9][10] Under stress conditions, GRP78 can be present on the cell surface and act as a receptor, mediating signaling through pathways like PI3K/AKT and MAPK.[9][11] Understanding this interaction is crucial when evaluating the biological activity of stabilized FK-13 analogs.

Troubleshooting Guides

Problem: Significant loss of FK-13 detected in early time points of a plasma stability assay.
Possible Cause Troubleshooting Step Rationale
High Protease Activity Add a broad-spectrum protease inhibitor cocktail to your plasma sample.This will help determine if enzymatic degradation is the primary cause of the rapid loss.
Peptide Adsorption Use low-protein-binding labware (e.g., polypropylene (B1209903) tubes and pipette tips).Peptides can adsorb to certain plastic surfaces, leading to an apparent loss of concentration.
Precipitation Issues Optimize the protein precipitation step. Use cold organic solvents like acetonitrile (B52724) (e.g., 3:1 ratio of solvent to plasma) for quenching the reaction.[3]Inefficient precipitation can lead to continued enzymatic activity, while harsh methods (e.g., strong acids) can cause the peptide itself to be lost.[12][13]
Problem: A modified FK-13 analog shows improved stability but has lost its biological activity.
Possible Cause Troubleshooting Step Rationale
Disruption of Binding Motif Map the critical residues for FK-13's activity. Avoid modifying residues known to be essential for binding to its target.Modifications, especially D-amino acid substitutions, can alter the peptide's conformation and disrupt the specific interactions required for its function.[7]
Altered Conformation If using peptide stapling, experiment with different staple locations (e.g., i, i+4 vs. i, i+7).The position of the synthetic brace is critical for maintaining the correct alpha-helical structure needed for activity.[8]
Changes in Solubility/Aggregation Characterize the physicochemical properties of the new analog.Modifications can change the peptide's hydrophobicity, potentially leading to aggregation and loss of effective concentration.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol is a general guideline for assessing the half-life of FK-13 or its analogs in plasma.

1. Materials:

  • FK-13 peptide stock solution (e.g., 1 mM in DMSO).

  • Pooled human, mouse, or rat plasma (heparinized), thawed at 37°C.[3]

  • Quenching solution: Cold acetonitrile with an internal standard.

  • Low-protein-binding microcentrifuge tubes.

  • Incubator/shaker set to 37°C.

  • Centrifuge capable of >10,000 x g.

  • LC-MS/MS or RP-HPLC system for analysis.

2. Procedure:

  • Pre-warm the plasma to 37°C.

  • Initiate the reaction by spiking the peptide stock solution into the plasma to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<1%) to avoid protein precipitation.[14][15]

  • Incubate the mixture at 37°C, preferably with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.[15]

  • Immediately stop the reaction by adding the aliquot to a tube containing at least 3 volumes of the cold quenching solution.[3]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed for 10-15 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS or HPLC to quantify the remaining concentration of the intact peptide.

  • Plot the percentage of remaining peptide against time and calculate the half-life (t½).

Diagrams and Visualizations

GRP78 Signaling Pathway

Under endoplasmic reticulum (ER) stress, GRP78 dissociates from transmembrane sensors (PERK, IRE1, ATF6), activating the Unfolded Protein Response (UPR). Overexpressed GRP78 can also move to the cell surface, where it acts as a receptor, activating pro-survival pathways like PI3K/Akt and MAPK.[11][16]

GRP78_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) cluster_Surface Cell Surface cluster_downstream Downstream Signaling GRP78 GRP78 PERK PERK GRP78->PERK inhibits IRE1 IRE1 GRP78->IRE1 inhibits ATF6 ATF6 GRP78->ATF6 inhibits CS_GRP78 Cell Surface GRP78 GRP78->CS_GRP78 translocates PERK_act Activated PERK PERK->PERK_act activates IRE1_act Activated IRE1 IRE1->IRE1_act activates ATF6_act Activated ATF6 ATF6->ATF6_act activates Stress ER Stress (Unfolded Proteins) Stress->GRP78 causes dissociation PI3K_AKT PI3K/Akt Pathway CS_GRP78->PI3K_AKT MAPK MAPK Pathway CS_GRP78->MAPK Survival Cell Survival & Proliferation PI3K_AKT->Survival MAPK->Survival

Caption: Simplified GRP78 signaling in response to ER stress.

Experimental Workflow for Stability Enhancement

A systematic approach is required to improve peptide stability while maintaining function. This involves identifying the degradation, designing and synthesizing modified analogs, and then evaluating their stability and activity.[17]

Stability_Workflow cluster_ID 1. Degradation Analysis cluster_Design 2. Analog Design cluster_Eval 3. Evaluation A Incubate FK-13 in biological matrix (e.g., plasma) B Analyze via LC-MS at time points A->B C Identify cleavage sites & calculate half-life B->C D Propose modifications (e.g., D-amino acid scan, terminal capping, stapling) C->D Inform Design E Synthesize modified peptides D->E F Repeat stability assay with new analogs E->F Test Analogs G Perform biological activity assay F->G H Select lead candidate G->H H->D Iterate

Caption: Iterative workflow for improving peptide proteolytic stability.

References

Optimizing FK-13 Peptide Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of the FK-13 peptide in various in vitro assays. FK-13, a derivative of the human cathelicidin (B612621) antimicrobial peptide LL-37, has demonstrated a range of biological activities, including antimicrobial, anticancer, and immunomodulatory effects.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for FK-13 in a new in vitro assay?

A1: For initial experiments, it is advisable to perform a broad-range dose-response curve to determine the optimal concentration range for your specific cell type and assay. A suggested starting range is from 1 µM to 100 µM.[4] Subsequent experiments can then focus on a narrower range of concentrations to accurately determine key parameters such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Q2: How should I properly dissolve and store the FK-13 peptide?

A2: Proper handling and storage of FK-13 are critical for maintaining its bioactivity and ensuring experimental reproducibility.

  • Dissolving: FK-13 is a cationic peptide, and its solubility can be influenced by pH.[2][5] Start by attempting to dissolve the peptide in sterile, distilled water. If solubility is an issue, adding a small amount of a weak acid, such as 0.1% acetic acid, can help. For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to create a stock solution, which can then be diluted in the appropriate aqueous buffer.[6] Always ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could cause cell toxicity (typically <0.5%).

  • Storage: Lyophilized FK-13 peptide should be stored at -20°C or colder.[7] Once reconstituted, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4]

Q3: I am observing high variability between my experimental replicates. What could be the cause?

A3: High variability in in vitro assays using peptides can arise from several factors:

  • Inaccurate Pipetting: Ensure your pipettes are properly calibrated, especially when working with small volumes.

  • Peptide Aggregation: Peptides can sometimes aggregate, leading to inconsistent concentrations in solution. Gentle vortexing or sonication during dissolution can help minimize aggregation.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a homogenous cell suspension before seeding.

  • Improper Mixing: After adding the peptide to the wells, ensure thorough but gentle mixing to achieve a uniform concentration.

  • Edge Effects: In plate-based assays, the outer wells are more prone to evaporation, which can concentrate the peptide and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and use the inner wells for your experiment.[8]

Q4: My FK-13 peptide appears to be inactive or shows lower than expected activity in my assay. What should I do?

A4: If you observe a lack of activity, consider the following troubleshooting steps:

  • Verify Peptide Integrity: Confirm the purity and identity of your FK-13 peptide using techniques like mass spectrometry or HPLC.

  • Check for Contamination: Trifluoroacetic acid (TFA), a residual counterion from peptide synthesis, can be cytotoxic to some cell lines.[7] If you suspect TFA interference, consider using a TFA-removed version of the peptide or performing a salt exchange.

  • Optimize Assay Conditions: Ensure that the pH, temperature, and incubation time of your assay are optimal for both the peptide and the cells.

  • Assess Peptide Stability: Peptides can be susceptible to degradation by proteases present in serum-containing media. You can assess stability by incubating the peptide in your assay medium for various time points and then analyzing its integrity by HPLC.

  • Consider a Different Assay: If the peptide remains inactive, the chosen cell line or assay system may not be responsive. Consider testing the peptide in a different, validated system if possible.

Data Presentation: FK-13 Concentration in Various In Vitro Assays

The following tables summarize the effective concentrations of FK-13 and its analogs reported in various in vitro assays. These values should serve as a starting point for your own experimental design.

Table 1: Antimicrobial Activity of FK-13

Target OrganismAssay TypeEffective Concentration (µg/mL)Effective Concentration (µM)Reference
Staphylococcus aureus ATCC 29213MIC4~2.3[3]
Methicillin-resistant S. aureus (MRSA) T144MIC4~2.3[3]
Escherichia coli B2MIC2-8~1.2-4.7[3]
Klebsiella pneumoniae 700603MIC16~9.3[3]
Staphylococcus aureusMIC14.1[9]
Escherichia coliMIC14.1[9]
Candida albicansMIC28.1[9]

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxicity of FK-13 and Analogs against Mammalian Cells

Cell LineAssay TypePeptideConcentrationEffectReference
Human Fibroblasts (BJ cell line)MTT AssayFK-13-NH250 µM~80% Viability[10]
Colon Cancer Cells (HCT116)MTT AssayFK-16 (LL-37 derivative)40 µMSignificant decrease in viability[11]
Sheep Red Blood CellsHemolysis AssayFK-132-128 µg/mL≤2% Hemolysis[2]

MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for assessing the antimicrobial activity of FK-13.

Materials:

  • FK-13 peptide

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight and dilute to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

  • Peptide Dilution: Prepare a stock solution of FK-13 in a suitable solvent. Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement: Determine the MIC by visually inspecting for the lowest concentration of FK-13 that inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.

Protocol 2: Cell Viability Assay using MTT

This protocol measures the cytotoxic effect of FK-13 on mammalian cells.

Materials:

  • FK-13 peptide

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Sterile 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of FK-13 in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the logarithm of the FK-13 concentration to determine the IC50 value.[4]

Signaling Pathways and Experimental Workflows

FK-13 Antimicrobial Mechanism

The primary antimicrobial mechanism of FK-13 involves the disruption of bacterial cell membranes. As a cationic and amphipathic peptide, it interacts with the negatively charged components of bacterial membranes, leading to permeabilization and cell death.[2][12]

FK13_Antimicrobial_Mechanism FK13 FK-13 Peptide (Cationic, Amphipathic) Interaction Electrostatic Interaction FK13->Interaction Binds to BacterialMembrane Bacterial Cell Membrane (Negatively Charged) BacterialMembrane->Interaction Permeabilization Membrane Permeabilization Interaction->Permeabilization Leads to CellDeath Bacterial Cell Death Permeabilization->CellDeath Results in

Caption: Antimicrobial mechanism of FK-13 peptide.

FK-13 in Anti-Inflammatory Signaling

FK-13 and its parent peptide LL-37 have been shown to possess anti-inflammatory properties, in part by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14][15]

FK13_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to MAPK->nucleus Activates AP-1, etc. ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) nucleus->ProInflammatory_Genes Upregulates FK13 FK-13 Peptide FK13->IKK Inhibits FK13->MAPK Inhibits

Caption: FK-13 modulation of inflammatory signaling pathways.

Experimental Workflow for Optimizing FK-13 Concentration

A systematic approach is crucial for efficiently determining the optimal concentration of FK-13 for your in vitro assays.

Optimization_Workflow start Start: Define Assay and Cell Type solubility Step 1: Peptide Solubilization and Stock Preparation start->solubility dose_response Step 2: Broad-Range Dose-Response Assay (e.g., 1-100 µM) solubility->dose_response data_analysis1 Step 3: Analyze Data (Viability, Activity, etc.) dose_response->data_analysis1 narrow_range Step 4: Narrow-Range Dose-Response Assay data_analysis1->narrow_range Identify active range ic50_ec50 Step 5: Determine IC50/EC50 narrow_range->ic50_ec50 functional_assays Step 6: Proceed with Functional Assays at Optimal Concentration ic50_ec50->functional_assays end End: Optimized Protocol functional_assays->end

Caption: Workflow for optimizing FK-13 concentration.

References

Technical Support Center: Troubleshooting Low Yield in Synthetic FK-13 Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthetic production of FK-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of this complex macrolide. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the synthesis of FK-13 that are prone to low yields?

The total synthesis of FK-13, a complex macrocycle analog of FK506, involves several challenging steps where yield can be compromised. Based on synthetic strategies for related compounds, the most critical stages include:

  • The Aldol (B89426) Condensation to form the C8-C9 bond: This step is crucial for setting the stereochemistry of the molecule. In the synthesis of a C13-labeled FK506 analog, a glycolic ester was added via an aldol reaction.[1] Achieving high diastereoselectivity and yield in this step can be challenging.

  • The Mukaiyama Macrolactamization: The ring-closing step to form the macrocycle is often a low-yielding process due to the high conformational strain of the transition state.[1] The success of this reaction is highly dependent on the choice of reagents, reaction concentration, and temperature.

  • Selective Deprotection and Oxidation Sequence: The final steps of the synthesis involve the removal of protecting groups and oxidation of specific functionalities.[1] These steps require careful optimization to avoid side reactions and degradation of the complex molecule. The order of deprotection and oxidation is critical for success.[1]

Q2: My final product is a complex mixture, and purification by column chromatography is resulting in significant product loss. What are some alternative purification strategies?

Purification of complex, high molecular weight molecules like FK-13 can indeed be challenging. If standard column chromatography is leading to low recovery, consider the following:

  • High-Performance Liquid Chromatography (HPLC): Preparative reversed-phase HPLC is a powerful technique for purifying complex mixtures with high resolution.[2][3] It separates compounds based on their hydrophobicity.[3]

  • Solid-Phase Extraction (SPE): SPE can be a rapid method for preliminary purification to remove major impurities before a final high-resolution purification step.[2]

  • Affinity Chromatography: If a specific binding partner for FK-13 is known (e.g., an antibody or receptor), affinity chromatography can provide highly selective purification.[4][5]

Troubleshooting Guide

Issue 1: Low Yield in the Key Coupling Reactions

Potential Cause: Inefficient coupling of key fragments is a common source of low overall yield in multi-step syntheses.

Troubleshooting Workflow:

G start Low Yield in Coupling Reaction reagent_quality Check Reagent Purity and Stoichiometry start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK catalyst_choice Evaluate Catalyst and Ligand reaction_conditions->catalyst_choice Conditions Optimized solvent_effects Investigate Solvent Effects catalyst_choice->solvent_effects Catalyst System Optimized purification_loss Assess Purification Method solvent_effects->purification_loss Solvent Optimized success Improved Yield purification_loss->success Purification Optimized

Troubleshooting Low Yield in Coupling Reactions

Detailed Steps:

  • Verify Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and anhydrous. Impurities can poison catalysts and lead to side reactions. Confirm the stoichiometry of all reactants.

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and concentration. A Design of Experiments (DoE) approach can be efficient in identifying optimal conditions.

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is critical for cross-coupling reactions. Screen a variety of palladium or other transition metal catalysts and phosphine (B1218219) ligands to find the most effective combination for your specific substrates.

  • Solvent Selection: The polarity and coordinating ability of the solvent can significantly impact reaction rates and selectivity. Test a range of aprotic solvents.

  • Purification Method Review: Analyze crude reaction mixtures by LC-MS to determine the extent of product formation versus side products. This will help differentiate between a poor reaction conversion and loss during workup and purification.

Issue 2: Incomplete or Failed Macrolactamization

Potential Cause: The formation of the large macrocyclic ring is an entropically disfavored process and is often the bottleneck in the synthesis of macrolides.

Troubleshooting Workflow:

G start Failed Macrolactamization concentration Adjust Reactant Concentration (High Dilution) start->concentration reagent Screen Macrolactamization Reagents concentration->reagent Concentration Optimized temperature Optimize Reaction Temperature reagent->temperature Reagent Selected precursor_purity Verify Purity of Linear Precursor temperature->precursor_purity Temperature Optimized success Successful Cyclization precursor_purity->success Precursor is Pure

Troubleshooting Failed Macrolactamization

Detailed Steps:

  • Employ High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, perform the reaction at very low concentrations (typically 0.001-0.01 M). Use a syringe pump for slow addition of the linear precursor to the reaction mixture.

  • Screen a Variety of Macrolactamization Reagents: Besides the Mukaiyama reagent, other effective reagents for macrolactamization include Yamaguchi reagents, Shiina macrolactonization conditions, and various carbodiimide-based coupling agents.

  • Optimize Temperature: The optimal temperature for macrolactamization can vary significantly. Experiment with a range of temperatures, from room temperature to reflux.

  • Ensure Precursor Purity: Any impurities in the linear precursor can inhibit the cyclization reaction. Thoroughly purify the precursor immediately before the macrolactamization step.

Data Presentation

Table 1: Optimization of a Key Coupling Step (Hypothetical Data)

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene10045
2Pd₂(dba)₃ (2.5)SPhosCs₂CO₃Dioxane8065
3Pd(OAc)₂ (2)XPhosK₃PO₄THF6578
4Pd(OAc)₂ (2)XPhosK₃PO₄THF8075

Table 2: Characterization Data for a Propargyl-FK506 Analog

The following data for a related FK506 analog can be used as a reference for the characterization of FK-13 and its intermediates.

Position¹³C Chemical Shift (ppm) - Rotamer 1¹³C Chemical Shift (ppm) - Rotamer 2¹H Chemical Shift (ppm) - Rotamer 1¹H Chemical Shift (ppm) - Rotamer 2
C1170.42170.50--
C257.553.36--
C639.8645.01--
C8167.47167.70--
C9199.40200.09--
C22210.13209.38--
C38----
C39----
C40----

Data adapted from a study on a propargyl-FK506 analog.[6]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol is a general guideline and should be optimized for the specific substrates used in the FK-13 synthesis.

  • Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and ligand (e.g., XPhos, 0.04 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the anhydrous solvent (e.g., THF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Preparative Reversed-Phase HPLC Purification
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). Filter the solution through a 0.45 µm syringe filter.[3]

  • Column and Mobile Phase: Use a preparative C18 column. The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, 0.1%).[3]

  • Purification: Inject the sample onto the equilibrated column. Run a linear gradient from a low to a high concentration of acetonitrile to elute the compounds.

  • Fraction Collection: Collect fractions corresponding to the desired product peak, as detected by UV absorbance.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization to obtain the purified product as a solid.

Visualizations

G cluster_synthesis Simplified FK-13 Synthetic Strategy FragmentA Fragment A (e.g., C10-C20) Coupling Key Coupling Reaction (e.g., Suzuki, Stille) FragmentA->Coupling FragmentB Fragment B (e.g., C21-C34) FragmentB->Coupling LinearPrecursor Linear Precursor Coupling->LinearPrecursor Macrolactamization Macrolactamization LinearPrecursor->Macrolactamization ProtectedFK13 Protected FK-13 Macrolactamization->ProtectedFK13 Deprotection Deprotection/ Oxidation ProtectedFK13->Deprotection FK13 FK-13 Deprotection->FK13

Simplified Synthetic Strategy for FK-13

References

Technical Support Center: Strategies to Enhance the Antimicrobial Potency of FK-13 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with FK-13 analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, characterization, and antimicrobial testing of FK-13 analogs.

Q1: I am observing low yield during the solid-phase peptide synthesis (SPPS) of my FK-13 analog. What are the potential causes and how can I troubleshoot this?

A1: Low peptide yield in SPPS is a common issue, often stemming from incomplete deprotection or poor coupling efficiency, especially with hydrophobic sequences characteristic of many antimicrobial peptides.[1][2][3]

  • Incomplete Fmoc Deprotection: The Fmoc protecting group may not be fully removed, preventing the next amino acid from coupling.

    • Solution: Increase the deprotection time with piperidine (B6355638) solution or perform a second deprotection step. Ensure your piperidine solution is fresh.[1]

  • Poor Amino Acid Coupling: Steric hindrance from bulky amino acids or peptide aggregation on the resin can lead to inefficient coupling.[1]

    • Solution: Double-couple problematic amino acids. Consider using a more effective coupling reagent or a different solvent system (e.g., adding DMSO) to disrupt secondary structures.[1]

  • Peptide Aggregation: Hydrophobic FK-13 analogs can aggregate on the resin, blocking reactive sites.[2][3]

    • Solution: Use a more polar solvent mixture, increase the synthesis temperature, or incorporate backbone-protecting groups like Hmb.[4]

Q2: My FK-13 analog shows no antimicrobial activity in a disk diffusion assay. Does this mean it's inactive?

A2: Not necessarily. The disk diffusion (Kirby-Bauer) method is often unsuitable for cationic antimicrobial peptides like FK-13 analogs.[5] The peptide's positive charge can cause it to bind to the negatively charged filter paper disc or the agar (B569324) matrix, preventing its diffusion and leading to a false-negative result.[5]

  • Recommended Action: Use a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) as a more reliable method for assessing the antimicrobial activity of peptides.[5][6]

Q3: The MIC values for my FK-13 analog are inconsistent between experiments. What factors could be causing this variability?

A3: Inconsistent MIC results for antimicrobial peptides are a frequent challenge.[5] This variability is often due to the sensitivity of these peptides to the specific conditions of the assay.[5][7][8]

  • Bacterial Inoculum: The growth phase and final concentration of the bacterial inoculum must be standardized (typically ~5 x 10⁵ CFU/mL).[5]

  • Media Composition: The presence of salts, divalent cations (e.g., Mg²⁺, Ca²⁺), or serum components in the media can inhibit the activity of cationic peptides.[5] It is crucial to use a consistent and appropriate medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Peptide Adsorption: Cationic peptides can adhere to the surface of standard polystyrene 96-well plates, reducing the effective concentration.[5][6]

  • Peptide Solubility and Aggregation: Ensure your peptide is fully dissolved. It is advisable to first dissolve the peptide in a small amount of a suitable solvent (like DMSO) before diluting it in the assay medium.[5]

Q4: I am trying to assess the effect of my FK-13 analog on the bacterial membrane, but my results from the SYTOX Green uptake assay are unclear. What could be going wrong?

A4: The SYTOX Green assay measures membrane permeabilization.[1][9] Unclear results can arise from several factors:

  • Incorrect Dye Concentration: Ensure the final concentration of SYTOX Green is optimal (typically around 0.5-1 µM).[1][9]

  • Cell Density: The bacterial cell suspension should be in the mid-log phase and at an appropriate density.[1]

  • Incubation Time: The fluorescence should be monitored over a sufficient period to observe the kinetics of membrane permeabilization.[9]

  • Control Peptides: Include a positive control (e.g., melittin, which is known to permeabilize membranes) and a negative control (e.g., a peptide with no membrane activity) to validate your assay setup.[9]

Quantitative Data Summary

The following tables summarize the antimicrobial activity of FK-13 and its analogs against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of FK-13 Analogs (µg/mL)

PeptideS. aureus ATCC 29213MRSA T144E. coli B2
FK-13 4--
YI12 2--
CKR12 Lower than FK-13--
CKR12-PLGA Higher than FK-13--

Data sourced from multiple studies.[5][10]

Table 2: Stability of YI12 and FK-13 under Various Conditions (MIC, µg/mL)

ConditionYI12 (vs. E. coli B2)FK-13 (vs. E. coli B2)YI12 (vs. MRSA T144)FK-13 (vs. MRSA T144)
MgCl₂ 4>12816>128
CaCl₂ >128>128>128>128
Pepsin (1 mg/mL) 64646464
Trypsin (1 mg/mL) 64>12864>128
Papain (1 mg/mL) >128>128>128>128
Serum (10%) 4321632
DMEM (10%) 6416816

Data extracted from a 2024 study on the antibacterial potential of YI12 and FK13.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[11][12][13]

Materials:

  • FK-13 analog (lyophilized powder)

  • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Prepare a stock solution of the FK-13 analog in a suitable solvent (e.g., sterile water with 0.02% acetic acid or DMSO).

  • Bacterial Inoculum Preparation: a. Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[12] d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Microdilution: a. Perform serial twofold dilutions of the peptide stock solution in CAMHB directly in the 96-well plate (final volume of 50 µL per well). b. Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL. c. Include a positive control (bacteria, no peptide) and a negative control (media only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

SYTOX Green Uptake Assay (Membrane Permeabilization)

This assay measures the permeabilization of the bacterial cytoplasmic membrane.[1][9]

Materials:

  • FK-13 analog

  • Bacterial cells in mid-log phase

  • SYTOX Green nucleic acid stain (e.g., from Invitrogen)

  • HEPES buffer (5 mM HEPES, 20 mM glucose, pH 7.4)

  • Fluorometer or microplate reader with appropriate filters (Excitation ~485 nm, Emission ~520 nm)

Procedure:

  • Cell Preparation: a. Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). b. Wash the cells three times with HEPES buffer. c. Resuspend the cells in HEPES buffer to a concentration of ~1 x 10⁶ CFU/mL.[1]

  • Assay: a. Add SYTOX Green to the bacterial suspension to a final concentration of 0.5 µM and incubate in the dark for 15 minutes.[1] b. Transfer the cell suspension to a 96-well black plate. c. Measure the baseline fluorescence for a few minutes. d. Add the FK-13 analog at the desired concentration (e.g., 2x MIC). e. Immediately begin monitoring the increase in fluorescence over time (e.g., for 30-60 minutes).

Membrane Depolarization Assay using DiSC₃(5)

This assay detects changes in the bacterial membrane potential.[14][15][16][17]

Materials:

  • FK-13 analog

  • Bacterial cells in early- to mid-log phase

  • DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide)

  • LB medium supplemented with 0.5 mg/mL BSA

  • Fluorometer or microplate reader (Excitation ~622 nm, Emission ~670 nm)

Procedure:

  • Cell Preparation: a. Grow bacteria to an OD₆₀₀ of 0.2-0.3 in LB medium.[14] b. Transfer the cell suspension to the wells of a microtiter plate.

  • Assay: a. Measure the background fluorescence for 2-3 minutes. b. Add DiSC₃(5) to a final concentration of 1 µM.[14] Allow the dye to be taken up by the cells, indicated by a quenching of the fluorescence signal until a stable baseline is reached. c. Add the FK-13 analog at the desired concentration. d. Monitor the increase in fluorescence, which indicates membrane depolarization.

Anti-Biofilm Assay

This protocol assesses the ability of an FK-13 analog to inhibit biofilm formation.[18][19][20][21]

Materials:

  • FK-13 analog

  • Biofilm-forming bacterial strain (e.g., P. aeruginosa PAO1)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 96-well polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 70% Ethanol

Procedure:

  • Inhibition of Biofilm Formation: a. Add 97.5 µL of a diluted bacterial culture in TSB with glucose to the wells of a 96-well plate.[19] b. Add 2.5 µL of the FK-13 analog at various concentrations.[19] c. Incubate the plate at 37°C for 24-48 hours without shaking.

  • Quantification: a. Carefully remove the planktonic cells by washing the wells with deionized water. b. Stain the remaining adhered biofilm with 0.1% crystal violet for 15 minutes. c. Wash away the excess stain with water. d. Solubilize the stain in the biofilm with 70% ethanol.[19] e. Measure the absorbance at ~570 nm to quantify the biofilm biomass.

Visualizations

Signaling Pathways and Experimental Workflows

Strategies_to_Enhance_Potency cluster_strategies Enhancement Strategies cluster_outcomes Improved Properties Amino_Acid_Substitution Amino Acid Substitution (e.g., increase hydrophobicity, charge) Increased_Potency Increased Antimicrobial Potency (Lower MIC) Amino_Acid_Substitution->Increased_Potency Reduced_Toxicity Reduced Hemolysis & Cytotoxicity Amino_Acid_Substitution->Reduced_Toxicity Peptide_Modification Peptide Modification (e.g., Cyclization, Halogenation) Enhanced_Stability Enhanced Stability (vs. proteases, salts) Peptide_Modification->Enhanced_Stability Conjugation Conjugation (e.g., with PLGA, AgNPs) Conjugation->Increased_Potency Synergy Synergistic Combination (with conventional antibiotics) Synergy->Increased_Potency Anti_Biofilm Improved Anti-Biofilm Activity Synergy->Anti_Biofilm FK13_Analog FK-13 Analog Development FK13_Analog->Amino_Acid_Substitution FK13_Analog->Peptide_Modification FK13_Analog->Conjugation FK13_Analog->Synergy

Caption: Strategies to enhance the antimicrobial potency of FK-13 analogs.

Antimicrobial_Assay_Workflow cluster_synthesis Peptide Preparation cluster_testing Antimicrobial Testing cluster_evaluation Evaluation SPPS Solid-Phase Peptide Synthesis (SPPS) of FK-13 Analog Purification Purification (HPLC) & Characterization (MS) SPPS->Purification Quantification Peptide Quantification Purification->Quantification MIC_Assay Determine Minimum Inhibitory Concentration (MIC) Quantification->MIC_Assay Membrane_Assays Mechanism of Action Assays (SYTOX Green, DiSC3(5)) MIC_Assay->Membrane_Assays If Active Biofilm_Assay Anti-Biofilm Activity MIC_Assay->Biofilm_Assay If Active Synergy_Assay Synergy with Antibiotics MIC_Assay->Synergy_Assay If Active Data_Analysis Data Analysis & Comparison Membrane_Assays->Data_Analysis Biofilm_Assay->Data_Analysis Synergy_Assay->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Study Data_Analysis->SAR_Study Membrane_Interaction_Pathway FK13_Analog Cationic FK-13 Analog Bacterial_Membrane Anionic Bacterial Membrane FK13_Analog->Bacterial_Membrane Attraction Electrostatic_Interaction Initial Electrostatic Interaction Bacterial_Membrane->Electrostatic_Interaction Membrane_Depolarization Membrane Depolarization (Ion Efflux) Electrostatic_Interaction->Membrane_Depolarization Leads to Membrane_Permeabilization Membrane Permeabilization (Pore Formation) Membrane_Depolarization->Membrane_Permeabilization Followed by Cell_Death Bacterial Cell Death Membrane_Permeabilization->Cell_Death Results in

References

LL-37 Peptide in Human Serum: A Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability challenges of the human cathelicidin (B612621) peptide, LL-37, in human serum. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on peptide stability to facilitate successful experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LL-37 peptide is rapidly degrading in my human serum-based assay. What are the likely causes?

A1: Rapid degradation of LL-37 in human serum is a common issue primarily due to the presence of various proteases. Key factors include:

  • Serum Proteases: Human serum contains a complex mixture of proteases (e.g., serine proteases, metalloproteinases) that can readily cleave LL-37.

  • Bacterial Contamination: If working with infected serum samples or bacterial cultures, pathogen-derived proteases can significantly accelerate LL-37 degradation. For instance, Staphylococcus aureus produces aureolysin, a metalloproteinase, and V8 protease, which are known to cleave and inactivate LL-37.[1][2]

  • Peptide Modifications: Post-translational modifications, such as citrullination, can occur in inflammatory environments and have been shown to significantly shorten the half-life of LL-37 in serum from healthy donors.

  • Experimental Conditions: Incubation temperature (typically 37°C) and pH can influence the activity of proteases.

Q2: How can I improve the stability of LL-37 in my experiments?

A2: Several strategies can be employed to enhance the stability of LL-37:

  • Use of Protease Inhibitors: Supplementing your serum-containing media with a broad-spectrum protease inhibitor cocktail can significantly reduce proteolytic degradation.

  • Peptide Analogs: Consider using more stable, modified versions of LL-37. For example, the D-enantiomer (d-LL-37) has shown resistance to trypsin degradation.[3] Cyclization of LL-37-derived peptides has also been demonstrated to increase proteolytic stability.[4]

  • Minimize Incubation Time: If experimentally feasible, reduce the duration of exposure of LL-37 to human serum.

  • Control for Bacterial Proteases: In experiments involving bacteria, consider using protease-deficient strains or sterile-filtered culture supernatants to distinguish between degradation by serum proteases and bacterial proteases.

Q3: I am observing lower than expected antimicrobial activity of LL-37 in the presence of serum. Is this related to stability?

A3: While degradation is a major factor, reduced antimicrobial activity can also be caused by:

  • Serum Protein Binding: LL-37 can bind to various serum proteins, which can sequester the peptide and reduce its effective concentration available to act on microbes. Truncating the N-terminal hydrophobic amino acids of LL-37 has been shown to decrease its inhibition by serum.[5]

  • Inhibition by Serum Components: Components in serum, such as salts and glycosaminoglycans (GAGs), can interfere with the antimicrobial action of LL-37.[3]

  • Peptide Aggregation: LL-37 is known to form oligomers and larger aggregates in solution, which may affect its bioavailability and activity.[6]

Q4: What is the expected half-life of LL-37 in human serum?

A4: The exact half-life of LL-37 in human serum is not well-defined and can be highly variable depending on the specific conditions. While some studies indicate rapid degradation within minutes to hours by specific proteases, the complex environment of serum with its own inhibitors can sometimes offer a protective effect. For instance, LL-37's susceptibility to trypsin was found to be diminished in the presence of wound fluid. It is crucial to experimentally determine the stability of LL-37 under your specific assay conditions.

LL-37 Stability in Human Serum and Other Relevant Conditions

The stability of LL-37 is highly context-dependent. The following table summarizes findings on its degradation under various conditions.

ConditionObservationReference
Human Serum/Plasma Marked decrease in antibacterial activity of LL-37, suggesting binding and/or degradation. N-terminal truncation of LL-37 can reduce this inhibition.[5]
Wound Fluid LL-37 was found to be fairly resistant to proteolytic cleavage when incubated with wound fluid from non-healing venous leg ulcers for up to 24 hours. The presence of wound fluid also diminished its degradation by trypsin.[7]
Bacterial Proteases (S. aureus) Aureolysin cleaves and inactivates LL-37 in a time- and concentration-dependent manner. The V8 proteinase also cleaves LL-37, but can produce a C-terminal fragment that retains antibacterial activity.[1][2][8]
Human Proteases Susceptible to degradation by human neutrophil elastase and cathepsin G.[9]
Citrullination Citrullinated LL-37 has a significantly shorter half-life in sera from healthy donors compared to the native peptide.[9]
Modified Peptides Head-to-tail cyclized dimers of a KR-12 derivative (from LL-37) show increased proteolytic stability.[4]

Experimental Protocol: Assessing LL-37 Stability in Human Serum

This protocol provides a general framework for determining the stability of LL-37 in human serum.

1. Materials

  • Synthetic LL-37 peptide

  • Pooled human serum (commercially available)

  • Phosphate-buffered saline (PBS), sterile

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile (B52724) with 1% formic acid)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., LC-MS)

2. Procedure

  • Preparation of LL-37 Stock Solution: Prepare a stock solution of LL-37 (e.g., 1 mg/mL) in sterile water or a suitable buffer.

  • Incubation with Human Serum:

    • In a microcentrifuge tube, mix the LL-37 stock solution with human serum to achieve the desired final peptide concentration (e.g., 100 µg/mL) and serum concentration (e.g., 50% v/v in PBS).

    • Prepare a control sample with LL-37 in PBS without serum.

    • Incubate the tubes at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) from the incubation mixture.

    • The 0-minute time point should be taken immediately after mixing.

  • Quenching the Reaction:

    • Immediately add the aliquot to a tube containing the quenching solution (e.g., 100 µL of 10% TCA) to stop proteolytic activity.

  • Protein Precipitation:

    • Incubate the quenched samples on ice for at least 30 minutes to precipitate the serum proteins.

    • Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the intact LL-37 and any degradation fragments.

    • Analyze the supernatant by RP-HPLC to separate the intact peptide from its fragments. The amount of remaining intact LL-37 can be quantified by integrating the peak area.

    • Confirm the identity of the peaks corresponding to intact LL-37 and its degradation products using mass spectrometry.

  • Data Analysis:

    • Plot the percentage of intact LL-37 remaining versus time.

    • Calculate the half-life (t½) of the peptide under the tested conditions.

Visual Guides: Pathways and Workflows

The following diagrams illustrate key processes and decision points when working with LL-37 in human serum.

G LL-37 Degradation in Human Serum LL37 Intact LL-37 Peptide Fragments Inactive/Less Active Peptide Fragments LL37->Fragments Cleavage by SerumProteases Human Serum Proteases (e.g., Trypsin-like, MMPs) SerumProteases->Fragments BacterialProteases Bacterial Proteases (e.g., Aureolysin, V8 Protease) BacterialProteases->Fragments LossOfActivity Loss of Antimicrobial & Immunomodulatory Activity Fragments->LossOfActivity G Experimental Workflow for LL-37 Serum Stability Assay Start Start: Prepare LL-37 & Human Serum Mix Mix LL-37 with Serum (e.g., 50% v/v) Incubate at 37°C Start->Mix TimePoints Collect Aliquots at Multiple Time Points (t=0, 15, 30, 60... min) Mix->TimePoints Quench Stop Reaction with Quenching Solution (e.g., TCA) TimePoints->Quench Precipitate Precipitate Serum Proteins (Incubate on Ice) Quench->Precipitate Centrifuge Centrifuge at High Speed (4°C) Precipitate->Centrifuge Analyze Analyze Supernatant by RP-HPLC / LC-MS Centrifuge->Analyze End End: Determine % Intact Peptide & Calculate Half-life Analyze->End G Troubleshooting LL-37 Instability in Serum Start Problem: LL-37 Shows Low Activity/Stability CheckDegradation Is peptide being degraded? (Run HPLC/MS time course) Start->CheckDegradation YesDegradation Add Protease Inhibitor Cocktail CheckDegradation->YesDegradation Yes NoDegradation Consider Peptide Sequestration (Serum Protein Binding) CheckDegradation->NoDegradation No TestAnalogs Use Protease-Resistant Analogs (e.g., d-LL-37, cyclized) YesDegradation->TestAnalogs If degradation persists ReduceBinding Test Truncated Peptides (less hydrophobic) NoDegradation->ReduceBinding CheckAssay Review Assay Conditions (Salt, pH, GAGs) NoDegradation->CheckAssay

References

Technical Support Center: Managing LL-37 Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the human cathelicidin (B612621) antimicrobial peptide, LL-37. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the potential cytotoxicity of LL-37 in your mammalian cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: Why is LL-37 cytotoxic to mammalian cells at high concentrations?

A1: LL-37, a cationic and amphipathic peptide, can be cytotoxic to mammalian cells, particularly at high concentrations, through several mechanisms. Its primary mode of action involves the disruption of the cell membrane's integrity. Due to its positive charge, LL-37 can interact with the negatively charged components of mammalian cell membranes, leading to permeabilization and lysis. This interaction is influenced by the lipid composition of the membrane, with LL-37 showing an ability to cause membrane disruption in both model bacterial and eukaryotic membranes.[1][2]

Furthermore, LL-37 can be internalized by mammalian cells and interact with intracellular components.[3][4] It has been shown to accumulate in mitochondria, where it can disrupt the mitochondrial membrane potential and trigger the release of pro-apoptotic factors like apoptosis-inducing factor (AIF) and cytochrome C.[3][4][5] This mitochondrial-mediated pathway can induce apoptosis, or programmed cell death, in a caspase-independent manner.[3][6][7][8]

Q2: What are the typical concentrations of LL-37 that induce cytotoxicity?

A2: The cytotoxic concentration of LL-37 can vary significantly depending on the cell type, experimental conditions, and exposure time. Generally, cytotoxic effects are observed in the micromolar (µM) range. For many human cell types, concentrations between 1 µM and 10 µM can lead to reduced cell viability.[6] However, in certain contexts, such as in psoriatic lesions, local concentrations of LL-37 can be much higher.[6] It is crucial to determine the cytotoxic concentration of LL-37 for your specific cell line and experimental setup by performing a dose-response curve.

Q3: How can I reduce the cytotoxicity of LL-37 in my experiments while retaining its antimicrobial or immunomodulatory activity?

A3: Several strategies can be employed to mitigate the cytotoxicity of LL-37:

  • Use of Truncated or Modified Analogs: Shorter fragments of LL-37, such as KR-12, FK-13, FK-16, and GF-17, have been developed that retain antimicrobial properties with significantly reduced cytotoxicity and hemolytic activity.[2][9][10][11] Removing N-terminal hydrophobic amino acids has been shown to decrease cytotoxicity without negatively impacting antimicrobial or LPS-neutralizing actions.[12]

  • Formulation Strategies: Encapsulating LL-37 in liposomes or other nanoparticle-based delivery systems can help to shield it from direct interaction with mammalian cell membranes, potentially reducing its toxicity while allowing for targeted delivery.[13][14]

  • Combination Therapy: Using LL-37 in combination with conventional antibiotics may allow for lower, less toxic concentrations of the peptide to be used while still achieving a synergistic antimicrobial effect.[15]

  • Control of Experimental Conditions: The presence of serum in culture media can sometimes reduce the cytotoxic effects of LL-37.[16] However, it's important to note that serum components can also inhibit the antimicrobial activity of the peptide.[17]

Troubleshooting Guides

Problem 1: High levels of cell death observed in my cell culture after LL-37 treatment.

Possible Cause 1: LL-37 concentration is too high.

  • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of LL-37 for your specific cell line. Start with a broad range of concentrations and narrow it down to find the highest concentration that does not significantly impact cell viability.

Possible Cause 2: The cell line is particularly sensitive to LL-37.

  • Solution: Consider using a less sensitive cell line if your experimental goals allow. Alternatively, explore the use of less cytotoxic LL-37 fragments.

Possible Cause 3: Extended exposure time.

  • Solution: Optimize the incubation time with LL-37. A shorter exposure may be sufficient to achieve the desired biological effect without causing excessive cell death.

Problem 2: Inconsistent results in cytotoxicity assays.

Possible Cause 1: Issues with the cytotoxicity assay protocol.

  • Solution: Ensure that your assay protocol is optimized and followed consistently. Pay close attention to factors like cell seeding density, reagent preparation, and incubation times. Refer to the detailed experimental protocols provided below for guidance.

Possible Cause 2: LL-37 peptide quality and handling.

  • Solution: Use high-purity, well-characterized LL-37. Ensure proper storage and handling of the peptide to maintain its stability and activity. Repeated freeze-thaw cycles should be avoided.

Possible Cause 3: Contamination of cell cultures.

  • Solution: Regularly check your cell cultures for any signs of contamination, which can affect cell health and lead to unreliable assay results.

Quantitative Data Summary

The following tables summarize the cytotoxicity of full-length LL-37 compared to some of its derivatives. This data is compiled from various studies and is intended for comparative purposes. The specific values may vary depending on the experimental conditions.

Table 1: Comparison of Hemolytic Activity of LL-37 and its Analogs

PeptideHemolytic Activity (HC50 in µM)Reference
LL-37> 300[12]
Fragment 106 (residues 3-37)> 300[12]
Fragment 110 (residues 7-37)> 300[12]
18-mer LLKKK< 20[12]
17BIPHE2> 900[8]

HC50: The concentration of peptide that causes 50% hemolysis of human red blood cells.

Table 2: Cytotoxicity of LL-37 and its Derivatives on Mammalian Cells

PeptideCell LineAssayCytotoxicity Metric (e.g., IC50)Reference
LL-37Human Vascular Smooth Muscle CellsDNA FragmentationSignificant at 6 and 20 µM[12]
Fragment 106Human Vascular Smooth Muscle CellsDNA FragmentationSignificant at 20 µM[12]
Fragment 110Human Vascular Smooth Muscle CellsDNA FragmentationNot significant at 20 µM[12]
GF-17NIH-3T3 FibroblastsMTT AssayNo toxicity below 75 µg/mL[9][18]
FK-16NIH-3T3 FibroblastsMTT AssayNo toxicity below 150 µg/mL[9][18]

IC50: The concentration of peptide that inhibits 50% of cell growth or viability.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.[10][17]

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • LL-37 or its derivatives

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of LL-37 or its analogs in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions to the respective wells. Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[19]

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • LL-37 or its derivatives

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Assay Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the spontaneous and no-cell control values from the experimental values and normalizing to the maximum LDH release control.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[20][21]

Materials:

  • Mammalian cells grown on coverslips or in chamber slides

  • LL-37 or its derivatives

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Commercially available TUNEL assay kit (with TdT enzyme and labeled dUTP)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on a suitable support (coverslips or chamber slides) and treat them with LL-37 as desired. Include positive (e.g., DNase I treated) and negative controls.

  • Fixation: After treatment, wash the cells with PBS and fix them with the fixation solution for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization solution for 2-5 minutes on ice.

  • TUNEL Reaction: Wash the cells with PBS. Prepare the TUNEL reaction mixture according to the kit's instructions (mixing the TdT enzyme and labeled dUTP in the reaction buffer).

  • Labeling: Add the TUNEL reaction mixture to the cells and incubate in a humidified chamber at 37°C for 1 hour, protected from light.

  • Washing: Wash the cells several times with PBS to remove unincorporated nucleotides.

  • Counterstaining: Stain the cell nuclei with DAPI or Hoechst for 5-10 minutes.

  • Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show fluorescence at the appropriate wavelength for the label used, indicating DNA fragmentation.

Signaling Pathways and Experimental Workflows

LL-37 Induced Cytotoxicity Signaling Pathway

LL-37 can induce cytotoxicity through multiple pathways, primarily by disrupting the cell membrane and by triggering apoptosis through mitochondrial-dependent mechanisms.

LL37_Cytotoxicity_Pathway LL37 LL-37 Membrane Mammalian Cell Membrane LL37->Membrane Internalization Internalization LL37->Internalization Disruption Membrane Disruption (Pore Formation, Permeabilization) Membrane->Disruption Direct Interaction Lysis Cell Lysis Disruption->Lysis Mitochondria Mitochondria Internalization->Mitochondria Mito_Disruption Mitochondrial Membrane Disruption Mitochondria->Mito_Disruption LL-37 Accumulation AIF_CytoC_Release Release of AIF & Cytochrome C Mito_Disruption->AIF_CytoC_Release Apoptosis Caspase-Independent Apoptosis AIF_CytoC_Release->Apoptosis

Caption: LL-37 cytotoxicity pathways in mammalian cells.

Experimental Workflow for Assessing LL-37 Cytotoxicity

This workflow outlines the general steps for investigating the cytotoxic effects of LL-37.

Cytotoxicity_Workflow Start Start: Hypothesis (e.g., LL-37 analog is less toxic) Cell_Culture Cell Culture (Select appropriate cell line) Start->Cell_Culture Treatment LL-37 Treatment (Dose-response and time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Membrane_Assay Membrane Integrity Assay (e.g., LDH) Treatment->Membrane_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Membrane_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for studying LL-37 cytotoxicity.

Logical Relationship for Mitigating LL-37 Cytotoxicity

This diagram illustrates the logical approach to reducing the unwanted cytotoxic effects of LL-37 in experimental settings.

Mitigation_Strategy Problem Problem: High LL-37 Cytotoxicity Strategy1 Strategy 1: Peptide Modification (Truncation/Analogs) Problem->Strategy1 Strategy2 Strategy 2: Formulation (Liposomes/Nanoparticles) Problem->Strategy2 Strategy3 Strategy 3: Experimental Optimization (Concentration, Time, Serum) Problem->Strategy3 Goal Goal: Reduce Cytotoxicity, Maintain Activity Validation Validation: Re-evaluate cytotoxicity and desired activity Strategy1->Validation Strategy2->Validation Strategy3->Validation Validation->Goal

Caption: Strategies to address and mitigate LL-37 cytotoxicity.

References

FK-13 peptide solubility challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the FK-13 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of the FK-13 peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of FK-13 in your research.

Frequently Asked Questions (FAQs)

1. What is the FK-13 peptide and what are its primary characteristics?

FK-13 is a 13-amino acid synthetic peptide (sequence: Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg) derived from the human cathelicidin (B612621) antimicrobial peptide LL-37.[1] It is recognized for its antimicrobial and potential anticancer activities.[2] As a cationic and amphipathic peptide, its solubility and handling require careful consideration of its physicochemical properties.

2. My lyophilized FK-13 peptide won't dissolve in aqueous buffers like PBS. What should I do?

This is a common issue due to the amphipathic nature of the FK-13 peptide, which contains both hydrophobic and hydrophilic residues. Direct dissolution in aqueous buffers can be challenging. The recommended approach is to first dissolve the peptide in a small amount of a suitable organic solvent and then slowly add it to your aqueous buffer with gentle mixing.

3. What is the recommended solvent for initial reconstitution of FK-13?

For initial reconstitution, sterile, distilled water is a good starting point, especially as the peptide has a net positive charge.[3][4] If solubility in water is limited, using a small amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) is recommended.[3] A general guideline is to create a concentrated stock solution in the organic solvent first.

4. How does the presence of Trifluoroacetic acid (TFA) salt affect FK-13 solubility?

FK-13 is often supplied as a TFA salt, which is a byproduct of the peptide synthesis and purification process. The presence of TFA salts generally enhances the solubility of peptides in aqueous solutions.[2][5] For most standard in vitro assays, the residual TFA levels do not interfere with the experimental results.[5] However, for highly sensitive cellular assays, it is an important factor to consider.

5. My FK-13 solution appears cloudy or has visible precipitates. What does this indicate and how can I resolve it?

Cloudiness or precipitates are signs of peptide aggregation or that the peptide has exceeded its solubility limit in the current solvent. To address this, you can try the following:

  • Sonication: A brief sonication in a water bath can help to break up aggregates and improve dissolution.

  • pH Adjustment: Since FK-13 is a basic peptide, dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can improve its solubility.[3]

  • Use of Organic Solvents: If you are using an aqueous buffer, the addition of a small percentage of an organic solvent like DMSO may be necessary to maintain solubility.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no biological activity Improper peptide solubilization leading to inaccurate concentration.Ensure complete dissolution of the peptide. Use a combination of appropriate solvents and sonication if necessary. Perform a small-scale solubility test first.
Peptide degradation.Store lyophilized peptide at -20°C or colder. Once in solution, aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
Inconsistent results between experiments Variability in peptide stock solution preparation.Prepare a fresh stock solution for each experiment or use aliquots from a single, well-characterized stock. Ensure the stock is fully dissolved and homogenous before use.
Peptide aggregation over time.Use freshly prepared dilutions for your experiments. If you must store solutions, do so at low temperatures and consider the stability of the peptide in your chosen solvent.
Cell toxicity observed in assays High concentration of organic solvent (e.g., DMSO).Keep the final concentration of the organic solvent in your assay as low as possible, typically below 1% (v/v).
Peptide concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.

Quantitative Data Summary

Solvent General Solubility Recommendation for Cationic Peptides Notes
Sterile Water Good starting point for initial dissolution.Solubility may be limited depending on the hydrophobicity of the peptide.
Phosphate-Buffered Saline (PBS) May be used for final dilutions, but initial reconstitution can be difficult.Salts in the buffer can sometimes decrease peptide solubility.
Dimethyl Sulfoxide (DMSO) Excellent for creating concentrated stock solutions of hydrophobic and amphipathic peptides.[3]Use a minimal amount for the initial stock and dilute with aqueous buffer. Final DMSO concentration in assays should be kept low.
10% Acetic Acid Can be used to dissolve basic peptides that are insoluble in water.[3]Useful for creating a stock solution that can then be diluted into the desired buffer.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized FK-13 Peptide

This protocol provides a general procedure for dissolving lyophilized FK-13 peptide to create a stock solution.

Materials:

  • Lyophilized FK-13 peptide

  • Sterile, distilled water

  • Dimethyl sulfoxide (DMSO)

  • Sterile, low-protein binding microcentrifuge tubes

  • Pipettes and sterile tips

Methodology:

  • Before opening, allow the vial of lyophilized FK-13 to equilibrate to room temperature.

  • Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

  • To a pre-weighed amount of FK-13, add the desired volume of sterile water to achieve a target concentration (e.g., 10 mg/mL).

  • If the peptide does not fully dissolve in water, add a small volume of DMSO (e.g., 10-50 µL) and gently vortex.

  • If solubility is still an issue, a brief sonication (10-20 seconds) in a water bath sonicator can be applied.

  • Once the peptide is fully dissolved, the stock solution can be aliquoted into sterile, low-protein binding tubes and stored at -20°C or colder for long-term storage.

Protocol 2: Preparation of FK-13 Working Solutions for in vitro Assays

This protocol describes the dilution of the FK-13 stock solution for use in cell-based or other in vitro experiments.

Materials:

  • FK-13 stock solution (from Protocol 1)

  • Sterile aqueous buffer suitable for the assay (e.g., cell culture medium, PBS)

  • Sterile, low-protein binding microcentrifuge tubes

  • Pipettes and sterile tips

Methodology:

  • Thaw an aliquot of the FK-13 stock solution at room temperature.

  • Gently vortex the stock solution to ensure it is homogenous.

  • Perform serial dilutions of the stock solution with the appropriate aqueous buffer to achieve the desired final concentrations for your experiment.

  • When diluting, add the peptide stock solution to the buffer and mix gently by pipetting up and down. Avoid vigorous vortexing which can cause aggregation.

  • Use the freshly prepared working solutions in your assay as soon as possible.

Visualizations

Logical Workflow for Troubleshooting FK-13 Solubility Issues

FK13_Solubility_Troubleshooting start Start: Lyophilized FK-13 dissolve_water Attempt to dissolve in sterile water start->dissolve_water is_soluble_water Is the solution clear? dissolve_water->is_soluble_water use_solution Use in experiment is_soluble_water->use_solution Yes add_dmso Add minimal DMSO is_soluble_water->add_dmso No is_soluble_dmso Is the solution clear? add_dmso->is_soluble_dmso is_soluble_dmso->use_solution Yes sonicate Briefly sonicate is_soluble_dmso->sonicate No is_soluble_sonicate Is the solution clear? sonicate->is_soluble_sonicate is_soluble_sonicate->use_solution Yes acidic_solution Try 10% Acetic Acid is_soluble_sonicate->acidic_solution No is_soluble_acid Is the solution clear? acidic_solution->is_soluble_acid is_soluble_acid->use_solution Yes consult_specialist Consult technical support for further advice is_soluble_acid->consult_specialist No

Caption: A step-by-step workflow for troubleshooting FK-13 peptide solubility.

Proposed Mechanism of FK-13 Action on Bacterial Cell Membranes

FK13_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space FK13 FK-13 Peptide LPS Lipopolysaccharides (LPS) FK13->LPS Electrostatic Interaction Membrane Lipid Bilayer LPS->Membrane Anchoring Pore Pore Formation Membrane->Pore Disruption & Permeabilization Depolarization Membrane Depolarization Pore->Depolarization Leakage Ion & ATP Leakage Pore->Leakage CellDeath Cell Death Depolarization->CellDeath Leakage->CellDeath

References

Technical Support Center: Preventing Degradation of LL-37 by Bacterial Proteases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the human cathelicidin (B612621) antimicrobial peptide, LL-37. The focus is on preventing its degradation by bacterial proteases during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LL-37 peptide shows reduced or no antimicrobial activity in my assay. What are the possible causes?

A1: Reduced activity of LL-37 is a common issue and can stem from several factors. One of the primary causes is proteolytic degradation by enzymes secreted by the bacteria in your experiment.[1][2] Here are some troubleshooting steps:

  • Confirm Peptide Integrity: Before assuming degradation, verify the quality and activity of your LL-37 stock. Run a control experiment with a known sensitive bacterial strain in a protease-free buffer.

  • Suspect Protease Activity: If the peptide is active in a clean buffer but not in the presence of your bacterial culture, protease degradation is highly likely. Many pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Enterococcus faecalis, secrete proteases that can rapidly inactivate LL-37.[2][3][4]

  • Check Experimental Conditions: Ensure that the pH and ionic strength of your assay medium are optimal for LL-37 activity. High salt concentrations can sometimes inhibit the function of antimicrobial peptides.[5]

Q2: I suspect bacterial proteases are degrading my LL-37. How can I confirm this?

A2: To confirm LL-37 degradation, you can perform a stability assay. A common method involves incubating LL-37 with the bacterial culture supernatant, which will contain the secreted proteases. The stability of the peptide can then be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the disappearance of the intact LL-37 peak and the appearance of smaller fragments.[6][7]

Q3: How can I prevent the degradation of LL-37 in my experiments?

A3: There are several strategies to mitigate LL-37 degradation by bacterial proteases:

  • Use Protease Inhibitors: Incorporating a cocktail of protease inhibitors into your experimental setup can be effective. The choice of inhibitor will depend on the type of protease secreted by your bacterial strain. For example, metalloprotease inhibitors like EDTA or 1,10-phenanthroline (B135089) can be used against proteases from Bacillus anthracis.[2][7]

  • Employ Stabilized LL-37 Analogs: Consider using chemically modified versions of LL-37 that are designed to be more resistant to proteolysis. Strategies such as backbone cyclization or dimerization have been shown to significantly enhance the stability of LL-37-derived peptides.[6] For instance, the cyclized dimeric peptide CD4-PP, derived from the KR-12 fragment of LL-37, demonstrates significantly enhanced stability compared to the linear LL-37.[6]

  • Reduce Incubation Time: If possible, shorten the duration of your experiment to minimize the exposure of LL-37 to bacterial proteases.

Q4: Are there any commercially available, protease-resistant LL-37 analogs?

A4: Several research groups have developed and characterized protease-resistant LL-37 analogs. While availability may vary, peptides like CD4-PP and other cyclized or dimeric forms based on the KR-12 fragment of LL-37 have been reported in the scientific literature to have enhanced stability and antimicrobial activity.[6][8] It is recommended to consult scientific publications and peptide synthesis companies for the availability of such analogs.

Q5: My recombinant LL-37 is inactive, while the synthetic version works. What could be the problem?

A5: This issue can arise from differences in the final folded structure of the peptide. The antimicrobial activity of LL-37 is dependent on its α-helical conformation. It's possible that your recombinant LL-37 is misfolded or in an inactive conformation. Circular dichroism spectroscopy can be used to compare the secondary structure of your recombinant peptide with that of an active synthetic standard.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and stability of LL-37 and its derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of LL-37 and its Analogs against Various Bacterial Strains

PeptideBacterial StrainMIC (µg/mL)MIC (µM)Reference
LL-37Escherichia coli ATCC 25922-15.62[6]
LL-37Pseudomonas aeruginosa ATCC 27853-15.62[6]
LL-37Staphylococcus aureus ATCC 292139.38 - 75-[9]
LL-37Staphylococcus epidermidis ATCC 1499075-[9]
CD4-PPEscherichia coli CFT073-3.9[6]
CD4-PPPseudomonas aeruginosa ATCC 27853-7.8[6]
FK-16Staphylococcus aureus2.34 - 18.75-[9]
GF-17Staphylococcus aureus2.34 - 18.75-[9]
KR-12Escherichia coli-2.5
KR-12Pseudomonas aeruginosa-10
KR-12Staphylococcus aureus-10
cd4(Q5K,D9K)Pseudomonas aeruginosa-0.625
cd4(Q5K,D9K)Staphylococcus aureus-1.25

Table 2: Proteolytic Stability of LL-37 and a Modified Analog

PeptideProtease SourceIncubation TimeRemaining Intact PeptideReference
LL-37S. aureus aureolysinMinutesRapidly degraded[6]
CD4-PPS. aureus aureolysinUp to 6 hoursStable[6]
LL-37B. anthracis supernatant6 hours~5%[2][7]
LL-37B. anthracis supernatant + Metalloprotease inhibitors48 hours~85%[2][7]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is a standard method to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a bacterium.[10][11]

  • Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase in an appropriate broth medium (e.g., Tryptic Soy Broth). Wash the bacterial cells and resuspend them in a low-salt buffer (e.g., 10 mM Tris buffer, pH 7.4) to a final concentration of approximately 1 x 106 CFU/mL.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of LL-37 or its analog in the same low-salt buffer in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (buffer only).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 5 hours).

  • Addition of Growth Medium: Add a small volume of concentrated growth medium (e.g., 20% TSB) to each well to support the growth of surviving bacteria.

  • Final Incubation: Re-incubate the plate at 37°C for 16-18 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: LL-37 Stability Assay using LC-MS

This protocol allows for the quantitative assessment of LL-37 degradation by bacterial proteases.[6]

  • Prepare Protease Solution: Culture the bacterium of interest and harvest the supernatant by centrifugation and filtration. This supernatant will contain the secreted proteases.

  • Incubation: Mix LL-37 with the bacterial supernatant at a defined ratio and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 10, 30, 60, 120 minutes, and longer for stabilized peptides), take an aliquot of the reaction mixture.

  • Stop Reaction: Immediately stop the proteolytic reaction by adding a quenching solution, such as an acid (e.g., trifluoroacetic acid) or by boiling the sample.

  • LC-MS Analysis: Analyze the samples using reverse-phase HPLC coupled to a mass spectrometer.

  • Data Analysis: Quantify the peak corresponding to the intact LL-37 at each time point. The rate of disappearance of this peak indicates the stability of the peptide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results start Start bacterial_culture Bacterial Culture (e.g., S. aureus) start->bacterial_culture ll37_prep Prepare LL-37 Solution start->ll37_prep inhibitor_prep Prepare Protease Inhibitor (Optional) start->inhibitor_prep incubation Incubate LL-37 with: - Bacteria - Bacterial Supernatant - Purified Protease (+/- Inhibitor) bacterial_culture->incubation ll37_prep->incubation inhibitor_prep->incubation activity_assay Antimicrobial Activity Assay (e.g., MIC Assay) incubation->activity_assay stability_assay Stability Assay (e.g., LC-MS) incubation->stability_assay activity_results Determine MIC/ Loss of Activity activity_assay->activity_results stability_results Quantify LL-37 Degradation stability_assay->stability_results

Caption: Workflow for assessing LL-37 degradation and activity.

degradation_prevention cluster_problem Problem cluster_outcome Outcome cluster_solutions Prevention Strategies ll37 LL-37 degraded_ll37 Degraded LL-37 Fragments (Inactive) ll37->degraded_ll37 Degradation protease Bacterial Protease protease->degraded_ll37 inhibitors Protease Inhibitors inhibitors->protease Inhibit stabilized_analogs Stabilized Analogs (e.g., Cyclized, Dimerized) stabilized_analogs->degraded_ll37 Resist Degradation protective_molecules Protective Molecules protective_molecules->ll37 Shield

References

Optimizing storage conditions for lyophilized FK-13 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage conditions for lyophilized FK-13 peptide. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your peptide for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for lyophilized FK-13 peptide?

For long-term storage, it is recommended to store lyophilized FK-13 peptide at -20°C or colder, preferably at -80°C.[1] Storing at these temperatures significantly slows down degradation processes, ensuring the peptide's stability for several years.

Q2: Can I store lyophilized FK-13 peptide at room temperature or in a refrigerator?

For short-term storage, spanning a few weeks to a couple of months, lyophilized FK-13 may be stored at 4°C. While generally stable at room temperature for several weeks, prolonged exposure can lead to degradation. For any storage period beyond a few weeks, -20°C is the recommended temperature.

Q3: How important is it to protect lyophilized FK-13 from moisture and light?

It is critical to protect the lyophilized peptide from both moisture and light. FK-13, like many peptides, can be hygroscopic, meaning it readily absorbs moisture from the air. This can accelerate degradation pathways such as hydrolysis. Exposure to light, especially UV light, can also degrade the peptide. Therefore, always store the peptide in a tightly sealed vial in a dark, dry environment, such as a desiccator.

Q4: What is the proper procedure for bringing lyophilized FK-13 to room temperature before use?

Before opening the vial, it is crucial to allow it to warm to room temperature inside a desiccator. This prevents condensation from forming on the cold peptide powder when exposed to ambient air, which would introduce moisture and compromise stability.[2]

Q5: How many times can I freeze-thaw a reconstituted solution of FK-13?

It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[1] The best practice is to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Difficulty dissolving the lyophilized FK-13 peptide. The peptide may be hydrophobic or has formed aggregates.- First, try sterile, distilled water. - If solubility is an issue, for this basic peptide (net charge > 0), try reconstituting in a small amount of 10% acetic acid or 0.1% TFA, then dilute with your buffer. - Sonication can help break up aggregates and improve dissolution.[3] - For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the aqueous buffer.[2][4]
The reconstituted peptide solution appears cloudy or contains particulates. Incomplete dissolution or peptide aggregation.- Ensure the peptide and solvent were at room temperature before mixing. - Gentle vortexing or sonication may help to fully dissolve the peptide.[3] - If the solution remains cloudy, it may indicate aggregation. Consider filtering the solution through a 0.22 µm filter if sterility is required and the aggregates are not the active form.
Loss of biological activity in experiments. Peptide degradation due to improper storage or handling.- Review storage conditions. Was the lyophilized peptide stored at -20°C or below and protected from moisture and light? - Were freeze-thaw cycles of the reconstituted solution avoided? - Confirm the accuracy of the peptide concentration after reconstitution. - Perform a stability analysis using HPLC to check for degradation products.
Inconsistent experimental results between different vials of the same batch. Inconsistent storage conditions or handling of individual vials.- Ensure all vials are stored under the same optimal conditions. - Standardize the reconstitution protocol across all experiments. - Aliquot reconstituted peptide from a single, freshly prepared stock solution for a series of experiments to ensure consistency.

Quantitative Data on Peptide Stability

Table 1: Estimated Stability of Lyophilized FK-13 Peptide at Different Temperatures

Storage TemperatureExpected Purity after 12 MonthsExpected Purity after 24 Months
-80°C>98%>97%
-20°C>95%>90%
4°C85-90%<80%
25°C (Room Temp)<70%Significantly degraded

Table 2: Effect of Residual Moisture on Lyophilized Peptide Stability at -20°C

Residual Moisture ContentExpected Purity after 12 Months
<1%>98%
1-3%95-98%
>3%<95%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of FK-13 peptide using reverse-phase HPLC (RP-HPLC).

  • Objective: To separate and quantify the intact FK-13 peptide from any degradation products or impurities.

  • Materials:

    • HPLC system with a gradient pump and UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • FK-13 peptide sample, reconstituted in Mobile Phase A

  • Procedure:

    • Sample Preparation: Dissolve the lyophilized FK-13 peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min[7]

      • Column Temperature: 30-40°C[7]

      • Detection Wavelength: 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present).[7][8]

      • Injection Volume: 20 µL

    • Gradient Elution:

      • 0-5 min: 5% Mobile Phase B

      • 5-35 min: Linear gradient from 5% to 65% Mobile Phase B

      • 35-40 min: Linear gradient from 65% to 95% Mobile Phase B

      • 40-45 min: 95% Mobile Phase B

      • 45-50 min: Return to 5% Mobile Phase B

    • Data Analysis: Integrate the peak areas of all detected peaks. The purity of the FK-13 peptide is calculated as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification

This protocol is for the identification of potential degradation products of the FK-13 peptide.

  • Objective: To determine the mass of the intact peptide and any degradation products to understand degradation pathways.

  • Materials:

    • LC-MS system (e.g., coupled to an Orbitrap or Time-of-Flight mass spectrometer)

    • C18 reverse-phase column suitable for MS

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • FK-13 peptide sample, reconstituted in Mobile Phase A

  • Procedure:

    • Sample Preparation: Prepare the sample as described in the HPLC protocol, using formic acid-based mobile phases.

    • LC Conditions: Use a similar gradient as for the HPLC analysis, adjusting the flow rate for the specific LC-MS setup (e.g., nano-LC for higher sensitivity).[9]

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Mass Range: Scan a range that includes the expected mass of FK-13 (approximately 1719.09 Da) and potential fragments or modifications.

      • Fragmentation: Perform tandem MS (MS/MS) on the most abundant peaks to obtain fragment ion spectra for identification.

    • Data Analysis: Compare the observed masses to the theoretical mass of FK-13. Analyze the MS/MS spectra of any additional peaks to identify potential degradation products, such as deamidation, oxidation, or hydrolysis products.[9]

Karl Fischer Titration for Residual Moisture Analysis

This protocol describes the determination of residual moisture in lyophilized FK-13 peptide.

  • Objective: To quantify the water content in the lyophilized peptide powder, a critical parameter for stability.

  • Materials:

    • Karl Fischer titrator (coulometric is preferred for low moisture content)[10][11]

    • Anhydrous methanol (B129727) or a specialized Karl Fischer solvent

    • Lyophilized FK-13 peptide sample

  • Procedure:

    • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

    • Sample Handling: In a controlled environment with low humidity (e.g., a glove box), accurately weigh a sample of the lyophilized FK-13 peptide.

    • Titration: Introduce the weighed sample directly into the titration vessel. The titration will start automatically and stop once all the water in the sample has reacted.

    • Calculation: The instrument will calculate the amount of water in the sample. Express the result as a percentage of the total sample weight. For improved accuracy, perform the measurement in triplicate.[11]

Visualizations

TroubleshootingWorkflow cluster_start Start: Experimental Issue cluster_check Initial Checks cluster_reconstitution Reconstitution Process cluster_analysis Analytical Troubleshooting cluster_conclusion Conclusion start Inconsistent Results or Loss of Peptide Activity check_storage Verify Lyophilized Storage Conditions (-20°C or -80°C, dark, dry) start->check_storage check_handling Review Handling Procedures (Equilibration to RT before opening) check_storage->check_handling check_reconstitution Examine Reconstitution Protocol (Correct solvent, no vigorous shaking) check_handling->check_reconstitution check_solution_storage Check Reconstituted Solution Storage (Aliquoted, -20°C or -80°C, no freeze-thaw) check_reconstitution->check_solution_storage analyze_purity Perform HPLC Analysis (Check for degradation peaks) check_solution_storage->analyze_purity analyze_identity Perform LC-MS Analysis (Confirm mass and identify modifications) analyze_purity->analyze_identity conclusion Peptide Stable or Degradation Identified analyze_identity->conclusion

Caption: Troubleshooting workflow for investigating issues with lyophilized FK-13 peptide.

References

Technical Support Center: Mitigating Hemolytic Activity of LL-37 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the hemolytic activity of LL-37 and its derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is hemolytic activity and why is it a critical concern for LL-37 derivatives?

A1: Hemolytic activity is the lysis, or breakdown, of red blood cells (erythrocytes), which results in the release of hemoglobin into the surrounding plasma.[1][2] For antimicrobial peptides (AMPs) like LL-37 and its derivatives that are being developed for systemic therapeutic use, high hemolytic activity is a major toxicity issue and a significant safety concern that can hinder clinical development.[1][3] While potent in their antimicrobial action, LL-37 and many of its derivatives can exhibit this undesirable side effect, limiting their therapeutic potential.[3][4] Therefore, a primary objective in the development of these peptides is to engineer variants that maintain robust antimicrobial efficacy while exhibiting minimal or no hemolytic activity.[1]

Q2: What are the primary molecular factors influencing the hemolytic activity of LL-37 derivatives?

A2: The hemolytic potential of LL-37 derivatives is determined by a delicate balance of their physicochemical properties. The most critical factors include:

  • Hydrophobicity: Increased hydrophobicity is strongly correlated with higher hemolytic activity.[1][5][6] This is often attributed to the non-specific insertion of the peptide into the lipid bilayer of erythrocyte membranes.[5][7]

  • Cationic Charge: A net positive charge is essential for the antimicrobial function of these peptides, as it facilitates their interaction with the negatively charged membranes of bacteria. However, the distribution and density of this charge can also influence interactions with the zwitterionic membranes of red blood cells.

  • Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues, creating distinct polar and nonpolar faces (amphipathicity), is crucial for membrane interaction.[8][9] An increase in amphipathicity can lead to increased antimicrobial activity but also a concurrent rise in toxicity and hemolytic activity.[8]

  • Secondary Structure: The ability of the peptide to adopt a specific secondary structure, such as an α-helix, upon membrane interaction plays a significant role in its lytic capabilities.[10]

Q3: What are the main strategic approaches to reduce the hemolytic activity of a promising LL-37 derivative?

A3: Several strategies can be employed to decrease the hemolytic activity of LL-37 derivatives:

  • Amino Acid Substitution: Systematically replacing specific amino acids can modulate the peptide's properties.

    • Reducing Hydrophobicity: Replacing highly hydrophobic residues (e.g., Tryptophan, Leucine) with less hydrophobic ones (e.g., Alanine) or with charged residues (e.g., Lysine, Arginine) can decrease non-specific membrane interactions.[11][12]

    • Modulating Cationicity: Adjusting the number and positioning of positively charged residues can help optimize selectivity for bacterial membranes over erythrocyte membranes.[11]

    • L-to-D Amino Acid Substitution: The introduction of D-amino acids can alter the peptide's secondary structure and its mode of interaction with membranes, sometimes leading to a significant reduction in hemolytic activity while preserving antimicrobial potency.[11]

  • Peptide Truncation: Creating shorter versions of LL-37 can be an effective strategy. For example, N-terminal truncation to remove hydrophobic amino acids has been shown to decrease cytotoxicity without negatively impacting antimicrobial or LPS-neutralizing actions.[13] The fragment KR-12 (residues 18-29) is a well-studied derivative with notably low toxicity to human cells.[14]

  • Structural Modifications:

    • Peptide Cyclization: Cyclizing the peptide can constrain its conformation, which may reduce its ability to insert into and disrupt erythrocyte membranes.[11] However, this approach needs careful optimization, as some cyclic derivatives have shown increased hemolytic activity.[15][16]

    • Dimerization: Creating dimeric versions of LL-37 fragments can enhance antimicrobial activity, but this may also lead to an increase in hemolytic and cytotoxic effects.[15][16]

  • Formulation-Based Strategies: Encapsulating the peptide in delivery systems like liposomes or nanoparticles can shield it from direct interaction with red blood cells, thereby reducing hemolytic activity.[1][11]

Q4: Is there an intracellular mechanism that can protect host cells from LL-37-induced cytotoxicity?

A4: Yes, research has shown that the globular C1q receptor, also known as p33 (gC1qR), can act as an intracellular antagonist to LL-37.[17] High endogenous levels of p33 have been correlated with increased viability in human cells treated with LL-37.[17] This protein can directly bind to intracellular LL-37, effectively scavenging it and counteracting its cytotoxic effects.[17] This suggests a protective mechanism within host cells that helps to mitigate the potential for self-harm from this potent host defense peptide.

Troubleshooting Guides

Problem 1: My modified LL-37 derivative shows reduced hemolytic activity but also a significant loss of antimicrobial activity.

This is a common challenge, as the physicochemical properties that drive antimicrobial efficacy often overlap with those that cause hemolysis.[11]

  • Possible Cause: Excessive Reduction in Hydrophobicity. The modifications may have rendered the peptide too polar to effectively interact with and disrupt bacterial membranes.[11]

  • Suggested Solution:

    • Iterative Modification: Instead of making drastic changes, introduce more subtle modifications. For example, replace a highly hydrophobic residue like Tryptophan with a less hydrophobic one like Leucine or Alanine (B10760859), rather than a charged residue.[11]

    • Alanine Scanning: Conduct an alanine scan to systematically replace each amino acid with alanine. This can help identify residues that are critical for antimicrobial activity versus those that contribute more significantly to hemolysis.[11]

    • Maintain Amphipathicity: Use helical wheel projections to guide your amino acid substitutions. The goal should be to reduce the hydrophobicity of the non-polar face of the helix while preserving the overall amphipathic character, which is crucial for bacterial membrane selectivity.[10][11]

Problem 2: My hemolysis assay results are inconsistent across different experiments.

  • Possible Causes & Suggested Solutions:

    • Red Blood Cell (RBC) Source and Age: RBCs from different donors or of varying ages can exhibit different levels of membrane fragility.

      • Solution: Always use fresh RBCs from a consistent and reliable source for all comparative experiments.[1]

    • Inaccurate Peptide Concentration: Errors in quantifying the peptide stock solution can lead to misleading and irreproducible results.

      • Solution: Accurately determine the concentration of your peptide stock solution using a reliable method, such as UV absorbance at 280 nm (if the peptide contains Tryptophan or Tyrosine) or a colorimetric peptide quantification assay.[11]

    • Inconsistent Incubation Conditions: Variations in time and temperature can affect the rate and extent of hemolysis.

      • Solution: Strictly adhere to a standardized incubation time and temperature (e.g., 1 hour at 37°C) for all assays.[11]

    • Interference from Solvents: The solvent used to dissolve the peptide (e.g., DMSO) may have lytic effects at higher concentrations.

      • Solution: Always include a vehicle control (the highest concentration of the solvent used for the peptide dilutions) to assess its contribution to hemolysis. Keep the final solvent concentration as low as possible, typically below 1%.[11]

    • Compound Precipitation: At high concentrations, your peptide derivative may be precipitating out of solution, leading to artificially low hemolysis readings.

      • Solution: Visually inspect your assay plates or tubes for any signs of precipitation. If observed, consider the solubility limits of your peptide in the assay buffer.[1]

Quantitative Data on Hemolysis Reduction

The following tables summarize data from studies on LL-37 and other antimicrobial peptides, illustrating the potential for significant reduction in hemolytic activity through modification. The hemolytic activity is often reported as the HC50 value, which is the peptide concentration that causes 50% hemolysis. A higher HC50 value indicates lower hemolytic activity.

Table 1: Hemolytic Activity of LL-37 and its Truncated Fragments

PeptideSequenceHC50 (µM)Reference
LL-37LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES< 80[16]
Fragment 106GDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES> LL-37[13]
Fragment 110RKSKEKIGKEFKRIVQRIKDFLRNLVPRTES> Fragment 106[13]
KR-12KRIVQRIKDFLR> 80[16]

Note: Specific HC50 values for fragments 106 and 110 were not provided in the source but were stated to be significantly less hemolytic than LL-37.[13]

Table 2: Effect of Modifications on Hemolytic Activity of Various Antimicrobial Peptides

PeptideModificationFold Increase in HC50 (Decrease in Hemolytic Activity)Reference
Peptide D1 (V13)Optimized charge and hydrophobicity (Peptide D16)746-fold[11]
C8-lipidated peptideSystematic L-to-D amino acid exchange>30-fold[11]
Retro-KR12-NH2N-terminal lipidation with octanoic acidReduced hemolysis (qualitative)[12]

Experimental Protocols

Protocol: Hemolysis Assay

This protocol outlines the standard method for determining the hemolytic activity of LL-37 derivatives against human red blood cells (RBCs).

Materials:

  • Fresh human whole blood (with an anticoagulant like heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide stock solutions of known concentration

  • 0.1% Triton X-100 in PBS (Positive control for 100% hemolysis)

  • PBS (Negative control for 0% hemolysis)

  • Microcentrifuge tubes or 96-well V-bottom plates

  • Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Preparation of Red Blood Cells: a. Centrifuge fresh whole blood at 1,000 x g for 10 minutes. b. Aspirate and discard the supernatant (plasma and buffy coat). c. Resuspend the RBC pellet in 5-10 volumes of cold PBS. d. Repeat the centrifugation and washing steps two more times. e. After the final wash, resuspend the RBC pellet in PBS to make a 2% (v/v) RBC suspension.

  • Assay Setup: a. Prepare serial dilutions of the peptide derivatives in PBS to achieve the desired final concentrations. b. In microcentrifuge tubes or a 96-well plate, add 50 µL of the 2% RBC suspension to 50 µL of each peptide dilution. c. Prepare control samples:

    • Positive Control: 50 µL of 2% RBC suspension + 50 µL of 0.1% Triton X-100.
    • Negative Control: 50 µL of 2% RBC suspension + 50 µL of PBS. d. If the peptide is dissolved in a solvent (e.g., DMSO), prepare a vehicle control with the highest concentration of the solvent used.

  • Incubation: a. Incubate the samples at 37°C for 1 hour with gentle shaking.

  • Measurement: a. Centrifuge the tubes or plate at 1,000 x g for 5 minutes to pellet the intact RBCs. b. Carefully transfer 50 µL of the supernatant from each well/tube to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 540 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released.

  • Calculation: a. Calculate the percentage of hemolysis for each peptide concentration using the following formula:[18] % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 b. Plot the % Hemolysis against the peptide concentration and determine the HC50 value (the concentration that causes 50% hemolysis).

Visualizations

Hemolysis_Assay_Workflow Hemolysis Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis rbc_prep Prepare 2% RBC Suspension mix Mix RBCs with Peptides & Controls rbc_prep->mix peptide_prep Prepare Peptide Dilutions peptide_prep->mix incubate Incubate at 37°C for 1 hour mix->incubate centrifuge Centrifuge to Pellet Intact RBCs incubate->centrifuge measure Measure Supernatant Absorbance (540 nm) centrifuge->measure calculate Calculate % Hemolysis & HC50 measure->calculate

Caption: Workflow for a standard in vitro hemolysis assay.

Peptide_Properties_vs_Hemolysis Key Peptide Properties Influencing Hemolytic Activity hemolysis Hemolytic Activity selectivity Bacterial Membrane Selectivity hemolysis->selectivity Reduces hydrophobicity Increased Hydrophobicity hydrophobicity->hemolysis Strongly Promotes antimicrobial Antimicrobial Activity hydrophobicity->antimicrobial Contributes to amphipathicity High Amphipathicity amphipathicity->hemolysis Can Promote amphipathicity->antimicrobial Crucial for antimicrobial->selectivity Requires

Caption: Relationship between peptide properties and biological activities.

p33_LL37_Interaction Intracellular Mitigation of LL-37 Cytotoxicity by p33/gC1qR LL37_ext Extracellular LL-37 cell_mem Plasma Membrane LL37_ext->cell_mem Translocates LL37_int Intracellular LL-37 cell_mem->LL37_int complex LL-37-p33 Complex (Inactive) LL37_int->complex cytotoxicity Cellular Cytotoxicity LL37_int->cytotoxicity Induces p33 p33 / gC1qR (Cytosolic) p33->complex Binds complex->cytotoxicity Prevents

Caption: p33/gC1qR binds to intracellular LL-37, preventing cytotoxicity.

References

Technical Support Center: Enhancing the In Vivo Half-Life of the FK-13 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to extend the in vivo half-life of the FK-13 peptide. FK-13 is a promising 13-amino acid synthetic peptide derived from the human cathelicidin (B612621) antimicrobial peptide LL-37, exhibiting both antimicrobial and anticancer activities.[1][2][3] A significant challenge in the therapeutic application of peptides like FK-13 is their short in vivo half-life, which is typically in the range of minutes due to rapid enzymatic degradation and renal clearance.[4] This guide offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data presentation to address this challenge.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo half-life of the native FK-13 peptide expected to be short?

A1: The short in vivo half-life of small peptides like FK-13 is primarily due to two factors:

  • Rapid Renal Clearance: Molecules smaller than 30 kDa are quickly filtered out of the bloodstream by the kidneys.[4]

  • Enzymatic Degradation: Peptides are susceptible to breakdown by proteases present in the blood and tissues.[5]

Q2: What are the primary strategies to extend the in vivo half-life of FK-13?

A2: The most common and effective strategies involve increasing the peptide's hydrodynamic size and protecting it from enzymatic degradation. These methods include:

  • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains.[6]

  • Albumin Fusion/Conjugation: Genetically fusing or chemically conjugating FK-13 to human serum albumin (HSA).[7][8]

  • PASylation: Genetically fusing a hydrophilic, unstructured polypeptide sequence of proline, alanine, and serine (PAS) to the peptide.[9][10]

Q3: How does PEGylation enhance the half-life of FK-13?

A3: PEGylation increases the hydrodynamic volume of the peptide, which reduces its renal clearance rate.[11] The PEG chain also provides a protective shield that hinders the access of proteolytic enzymes to the peptide backbone.[6]

Q4: What are the advantages of fusing FK-13 to albumin?

A4: Human serum albumin (HSA) has a long in vivo half-life of approximately 19 days.[5] By fusing FK-13 to HSA, the resulting fusion protein leverages the long circulation time of albumin, thereby significantly extending the peptide's presence in the bloodstream.[8][12]

Q5: What is PASylation and how does it compare to PEGylation?

A5: PASylation involves genetically fusing a peptide with a long, uncharged, and hydrophilic polypeptide chain composed of proline, alanine, and serine.[9][10] Similar to PEGylation, this increases the hydrodynamic radius of the peptide, slowing renal clearance.[13] PASylation is considered a biological alternative to PEGylation and may offer advantages such as being biodegradable and potentially having lower immunogenicity.[14]

Troubleshooting Guides

Issue 1: Low Yield of Modified FK-13 Peptide
Possible Cause Recommended Solution
Inefficient Coupling Reaction Optimize the molar ratio of the modification agent (e.g., PEG, albumin linker) to the FK-13 peptide. Consider using a higher excess of the modifying agent.[15]
Peptide Aggregation Perform the conjugation reaction in a buffer containing additives that reduce aggregation, such as arginine or guanidine (B92328) hydrochloride.[16]
Suboptimal Reaction Conditions Adjust the pH, temperature, and reaction time. For many conjugation chemistries, a slightly alkaline pH (7.5-8.5) is optimal.[17]
Oxidation of Cysteine Residues (if applicable) If using thiol-maleimide chemistry, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and consider adding a reducing agent like TCEP.
Issue 2: Loss of FK-13 Bioactivity After Modification
Possible Cause Recommended Solution
Steric Hindrance The modification (e.g., a large PEG chain) may be blocking the active site of the peptide. Try using a smaller modification agent or a linker of a different length.[4]
Modification of Critical Amino Acid Residues If the modification is random (e.g., targeting lysine (B10760008) residues), it may alter an amino acid essential for activity. Consider site-specific modification strategies.
Conformational Changes The modification may have induced a change in the peptide's secondary structure. Analyze the modified peptide using techniques like circular dichroism (CD) spectroscopy.
Issue 3: Heterogeneity of the Final Product
Possible Cause Recommended Solution
Multiple Reactive Sites on the Peptide FK-13 has several primary amines (N-terminus and lysine side chains) that can react. For more homogeneous products, consider site-specific conjugation methods.
Polydispersity of the Modifying Agent (e.g., PEG) Use monodisperse PEG linkers to ensure a uniform molecular weight of the final product.[6]
Incomplete Reaction Optimize reaction conditions to drive the reaction to completion and use robust purification techniques like ion-exchange or size-exclusion chromatography to separate modified from unmodified peptide.

Data Presentation

The following tables provide representative data on the expected impact of half-life extension strategies on a peptide similar in size to FK-13.

Table 1: Expected Pharmacokinetic Parameters of Modified vs. Unmodified Peptides

ParameterUnmodified PeptidePEGylated PeptideAlbumin Fusion PeptidePASylated Peptide
Plasma Half-life (t½) ~2-30 minutes[4]Several hours to days[11]Up to several days[12]Several hours to days[10]
Renal Clearance HighSignificantly ReducedDrastically ReducedDrastically Reduced
Bioavailability LowIncreasedSignificantly IncreasedIncreased

Table 2: Comparison of Half-Life Extension Technologies

TechnologyMechanism of Action Advantages Potential Disadvantages
PEGylation Increased hydrodynamic radius, steric shielding.[6]Well-established, various chemistries available.[6]Non-biodegradable, potential for immunogenicity, polydispersity of PEG.[5]
Albumin Fusion Leverages the long half-life of albumin.[8]Significant half-life extension, biodegradable.[12]Large size may cause steric hindrance, potential for altered biodistribution.
PASylation Increased hydrodynamic radius.[10]Biodegradable, potentially low immunogenicity, tunable length.[14]Can be prone to aggregation, may require genetic engineering.[14]

Experimental Protocols

Protocol 1: Site-Specific PEGylation of FK-13 via a C-Terminal Cysteine

This protocol assumes the synthesis of an FK-13 analog with a C-terminal cysteine residue (FK-13-Cys).

Materials:

  • FK-13-Cys peptide

  • Maleimide-activated PEG (e.g., mPEG-maleimide, 20 kDa)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2

  • Quenching Solution: 1 M β-mercaptoethanol

  • Purification: Size-exclusion or ion-exchange chromatography system

Procedure:

  • Dissolve FK-13-Cys in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the mPEG-maleimide in the reaction buffer to achieve a 1.5 to 5-fold molar excess over the peptide.

  • Add the mPEG-maleimide solution to the peptide solution and mix gently.

  • Incubate the reaction at room temperature for 2-4 hours. Monitor the reaction progress by RP-HPLC.

  • Quench the reaction by adding the quenching solution to a final concentration of 2 mM to react with any excess maleimide-PEG.

  • Purify the PEGylated peptide using size-exclusion or ion-exchange chromatography to separate it from unreacted peptide and PEG.

  • Characterize the final product by SDS-PAGE and mass spectrometry to confirm successful conjugation and purity.

Protocol 2: Recombinant Production of FK-13-Albumin Fusion Protein

This protocol outlines the general steps for creating a genetic fusion of FK-13 to the C-terminus of human serum albumin (HSA).

Materials:

  • Expression vector (e.g., pPICZα A for Pichia pastoris)

  • Gene encoding HSA

  • Synthetic DNA encoding the FK-13 peptide and a linker sequence (e.g., a flexible (GGS)₄ linker)

  • Appropriate host strain (e.g., Pichia pastoris)

  • Culture media and purification reagents

Procedure:

  • Gene Construction: Synthesize a gene construct encoding HSA followed by a linker and the FK-13 peptide sequence. Clone this construct into the expression vector.[7]

  • Transformation: Transform the expression vector into the host cells.

  • Expression: Culture the transformed cells under conditions that induce the expression of the fusion protein.

  • Purification: Purify the secreted fusion protein from the culture medium using affinity chromatography (e.g., Cibacron Blue agarose (B213101) for HSA).[7]

  • Characterization: Confirm the identity and purity of the FK-13-HSA fusion protein using SDS-PAGE, Western blot (with anti-HSA and potentially custom anti-FK-13 antibodies), and mass spectrometry.

  • In Vitro Activity Assay: Confirm that the fusion protein retains the desired biological activity of the FK-13 peptide.

Protocol 3: PASylation of FK-13 via Genetic Fusion

This protocol describes the general workflow for creating a PAS-FK-13 fusion protein.

Materials:

  • Expression vector

  • Gene encoding the desired length of PAS sequence (e.g., PAS200)

  • Synthetic DNA encoding the FK-13 peptide

  • Appropriate host strain (e.g., E. coli or a mammalian cell line)

  • Culture media and purification reagents

Procedure:

  • Gene Construction: Create a gene construct with the PAS sequence fused to the N- or C-terminus of the FK-13 sequence, often with a flexible linker in between. Insert this construct into an appropriate expression vector.[10]

  • Expression and Purification: Express the PAS-FK-13 fusion protein in the chosen host system and purify it using standard chromatography techniques (e.g., ion-exchange and size-exclusion chromatography).

  • Characterization: Verify the integrity and purity of the fusion protein by SDS-PAGE and mass spectrometry.

  • Pharmacokinetic Studies: Conduct in vivo studies in an appropriate animal model to determine the half-life of the PAS-FK-13 fusion protein compared to the unmodified peptide.

Mandatory Visualizations

experimental_workflow_pegylation cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_peptide Dissolve FK-13-Cys in Reaction Buffer mix Mix Peptide and PEG Solutions prep_peptide->mix prep_peg Dissolve mPEG-maleimide in Reaction Buffer prep_peg->mix incubate Incubate (2-4h, RT) mix->incubate monitor Monitor by RP-HPLC incubate->monitor quench Quench Reaction incubate->quench purify Purify by Chromatography quench->purify characterize Characterize (SDS-PAGE, MS) purify->characterize

Caption: Workflow for Site-Specific PEGylation of FK-13.

logical_relationship_half_life cluster_challenges Challenges to In Vivo Stability cluster_strategies Half-Life Extension Strategies start Native FK-13 Peptide renal_clearance Rapid Renal Clearance start->renal_clearance enzymatic_degradation Enzymatic Degradation start->enzymatic_degradation pegylation PEGylation renal_clearance->pegylation albumin_fusion Albumin Fusion renal_clearance->albumin_fusion pasylation PASylation renal_clearance->pasylation enzymatic_degradation->pegylation enzymatic_degradation->albumin_fusion enzymatic_degradation->pasylation outcome Enhanced In Vivo Half-Life pegylation->outcome albumin_fusion->outcome pasylation->outcome

Caption: Strategies to Overcome FK-13 In Vivo Instability.

signaling_pathway_albumin_recycling cluster_circulation Bloodstream (pH 7.4) cluster_cell Endothelial Cell cluster_endosome Endosome (pH 6.0) cluster_lysosome Lysosome (Degradation) fk13_hsa FK-13-HSA Fusion fcRn_binding FK-13-HSA binds to FcRn fk13_hsa->fcRn_binding Endocytosis degradation Lysosomal Degradation fcRn_binding->degradation No Binding recycling Recycling to Bloodstream fcRn_binding->recycling Exocytosis recycling->fk13_hsa Re-entry

Caption: FcRn-Mediated Recycling of FK-13-Albumin Fusion.

References

Counterion effects on FK-13 peptide activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the FK-13 peptide. The information focuses on the potential effects of counterions on FK-13's activity and provides protocols for key experimental assays.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with the FK-13 peptide, with a focus on troubleshooting problems related to counterions.

Question: I am observing lower than expected antimicrobial activity with my FK-13 peptide. What could be the cause?

Answer:

Several factors could contribute to lower than expected antimicrobial activity. One common, yet often overlooked, factor is the presence of residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process.[1][2][3]

  • TFA Interference: TFA can be cytotoxic at certain concentrations and may interfere with your assay, leading to an underestimation of the peptide's true activity.[3][4][5] It is advisable to either use a peptide salt with a more biocompatible counterion like hydrochloride (HCl) or acetate (B1210297), or to perform a counterion exchange on your TFA salt peptide.

  • Peptide Solubility and Aggregation: Ensure your FK-13 peptide is fully dissolved. Aggregation can reduce the effective concentration of the active peptide. The choice of counterion can influence solubility. For some peptides, the HCl salt exhibits higher solubility than the TFA salt.[4] Consider dissolving the peptide in a small amount of a suitable solvent like DMSO before diluting it in your assay buffer.

  • Experimental Conditions: Verify the accuracy of your peptide concentration, the viability of your bacterial strains, and the appropriateness of your assay conditions (e.g., broth composition, incubation time).

Question: My cell-based assays with FK-13 show high variability and poor reproducibility. Could the counterion be a factor?

Answer:

Yes, the counterion can significantly impact the reproducibility of cell-based assays.

  • Batch-to-Batch Variation in TFA Content: The amount of residual TFA can vary between different batches of synthesized peptides, leading to inconsistent results.[1] It is recommended to quantify the TFA content in each batch or to use peptides with a consistent salt form.

  • Cytotoxicity of TFA: TFA can be toxic to mammalian cells, which can confound the results of assays measuring the peptide's activity on these cells.[3][4][5] If you are working with cell lines, consider using the HCl or acetate salt of FK-13 to minimize counterion-induced cytotoxicity.

  • pH Alteration: As a strong acid, TFA can alter the pH of your assay buffer, which could affect cellular health and the peptide's activity.[5] Ensure your final assay buffer is at the correct pH.

Question: I am having trouble dissolving my lyophilized FK-13 peptide. What can I do?

Answer:

Peptide solubility can be challenging. Here are some troubleshooting steps:

  • Solvent Choice: For hydrophobic peptides, initial dissolution in a small volume of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) followed by dropwise addition to a stirred aqueous buffer is often effective.[6]

  • Buffer pH: The solubility of peptides is pH-dependent. For a basic peptide like FK-13, a slightly acidic buffer may improve solubility.

  • Counterion Form: In some cases, the hydrochloride salt of a peptide may have better aqueous solubility than the trifluoroacetate (B77799) salt.[4]

Frequently Asked Questions (FAQs)

What is a counterion and why is it present with my FK-13 peptide?

During the chemical synthesis and purification of peptides, strong acids like trifluoroacetic acid (TFA) are often used.[7] After purification, the peptide is typically isolated as a salt, where the positively charged peptide molecule is associated with a negatively charged counterion, such as trifluoroacetate (TFA⁻), chloride (Cl⁻), or acetate (CH₃COO⁻).[3]

How can I remove or exchange the TFA counterion?

A common method for exchanging the TFA counterion is through lyophilization from a solution containing a different acid, such as hydrochloric acid (HCl).[8] This process is typically repeated multiple times to ensure complete exchange. Ion-exchange chromatography is another effective method.[8]

Does the counterion affect the net weight of the peptide?

Yes, the counterion contributes to the total weight of the lyophilized peptide powder.[9] This is an important consideration for accurately calculating the peptide concentration for your experiments. The peptide content in a lyophilized sample is often in the range of 70-90%, with the remainder being counterions and water.

Data Presentation: Counterion Effects on Antimicrobial Peptide Activity

Disclaimer: The following table presents representative data on the effect of different counterions on the activity of various antimicrobial peptides. Specific quantitative data for the FK-13 peptide is not currently available in the public domain. This data should be used as a general guide, and it is recommended to perform a similar comparative analysis for the specific batch of FK-13 peptide being used in your research.

PeptideCounterionOrganismMIC (µg/mL)IC50 (µM) vs. HaCaT CellsReference
CAMEL TFAS. aureus4-8>100[10]
HClS. aureus2-4>100[10]
AcetateS. aureus4-8>100[10]
Pexiganan TFAS. aureus8-1660[10]
HClS. aureus8-1680[10]
AcetateS. aureus4-8>100[10]
LL-37 TFAS. aureus>6480[5]
HClS. aureus>6490[5]
AcetateS. aureus>64>100[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution with modifications for cationic antimicrobial peptides.

Materials:

  • FK-13 peptide (TFA and/or HCl salt)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer

Procedure:

  • Peptide Preparation:

    • Prepare a stock solution of the FK-13 peptide in sterile water.

    • Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA to prevent peptide adhesion to plasticware. The concentration range should bracket the expected MIC.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Plate Setup:

    • In a 96-well plate, add 50 µL of MHB to all wells.

    • Add 50 µL of each peptide dilution to the corresponding wells.

    • Add 50 µL of the bacterial inoculum to each well.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

SYTOX™ Green Membrane Permeabilization Assay

This assay measures the disruption of the bacterial cell membrane.

Materials:

  • FK-13 peptide

  • Bacterial strain

  • SYTOX™ Green nucleic acid stain

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Wash and resuspend the cells in the assay buffer to a specific optical density (e.g., OD₆₀₀ = 0.5).

  • Assay Setup:

    • In a black 96-well plate, add the bacterial suspension.

    • Add SYTOX™ Green to a final concentration of 1-5 µM and incubate in the dark for 15 minutes to allow for equilibration.

    • Add different concentrations of the FK-13 peptide to the wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time.

    • An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and is binding to nucleic acids.

Membrane Depolarization Assay using DiSC₃(5)

This assay assesses the dissipation of the bacterial membrane potential.

Materials:

  • FK-13 peptide

  • Bacterial strain

  • DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide)

  • Buffer containing potassium (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Wash and resuspend the cells in the assay buffer.

  • Assay Setup:

    • In a black 96-well plate, add the bacterial suspension.

    • Add DiSC₃(5) to a final concentration of 0.5-2 µM and incubate until the fluorescence signal is stable (quenched).

  • Fluorescence Measurement:

    • Add different concentrations of the FK-13 peptide to the wells.

    • Measure the increase in fluorescence (excitation ~622 nm, emission ~670 nm) over time. Depolarization of the membrane potential causes the release of the quenched dye into the medium, resulting in an increase in fluorescence.

Visualizations

Experimental Workflow for Comparing Peptide Salt Activity

G cluster_prep Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Peptide-TFA Peptide-TFA Counterion_Exchange Counterion_Exchange Peptide-TFA->Counterion_Exchange Lyophilization with HCl MIC_Assay MIC_Assay Peptide-TFA->MIC_Assay Permeabilization_Assay Permeabilization_Assay Peptide-TFA->Permeabilization_Assay Cytotoxicity_Assay Cytotoxicity_Assay Peptide-TFA->Cytotoxicity_Assay Peptide-HCl Peptide-HCl Peptide-HCl->MIC_Assay Peptide-HCl->Permeabilization_Assay Peptide-HCl->Cytotoxicity_Assay Counterion_Exchange->Peptide-HCl Compare_Activity Compare_Activity MIC_Assay->Compare_Activity Permeabilization_Assay->Compare_Activity Cytotoxicity_Assay->Compare_Activity

Caption: Workflow for comparing the biological activity of TFA and HCl peptide salts.

FK-13 Anti-Inflammatory Signaling Pathway

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 Endosome Endosome TLR4_MD2->Endosome Endocytosis FK13 FK-13 FK13->Endosome Inhibits IRAKs IRAKs MyD88->IRAKs TRAF6_Myd TRAF6 IRAKs->TRAF6_Myd TAK1_Myd TAK1 TRAF6_Myd->TAK1_Myd IKK_Myd IKK Complex TAK1_Myd->IKK_Myd NFkB_Inhib IκB IKK_Myd->NFkB_Inhib NFkB NF-κB IKK_Myd->NFkB phosphorylates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes TRIF TRIF Endosome->TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 IFN_Genes Type I Interferon Gene Expression IRF3->IFN_Genes Edges Edges

Caption: FK-13's potential anti-inflammatory mechanism via TLR4 signaling.

References

Technical Support Center: LL-37 Activity in High Salt Concentration Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the activity of the human cathelicidin (B612621) antimicrobial peptide, LL-37, in high salt concentration environments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving LL-37 in high salt conditions.

Problem Potential Cause Recommended Solution
No or significantly reduced antimicrobial activity of LL-37 against expectedly susceptible strains. Salt Inhibition: High concentrations of monovalent (e.g., Na⁺) and divalent (e.g., Ca²⁺, Mg²⁺) cations can inhibit LL-37's bactericidal activity by interfering with its electrostatic interaction with bacterial membranes and altering its secondary structure.[1][2][3]- Optimize Salt Concentration: Determine the minimal inhibitory concentration (MIC) of LL-37 across a range of salt concentrations to find the optimal conditions for your specific bacterial strain. Start with physiological salt concentrations (e.g., 100-150 mM NaCl) and titrate downwards if activity is low. - Low-Salt Assay as Control: Always include a low-salt control (e.g., 10 mM sodium phosphate (B84403) buffer) to confirm the intrinsic activity of your LL-37 stock.[1] - Consider Salt Type: The type of salt can also influence activity. Some studies suggest that certain anions like sulfate (B86663) (SO₄²⁻) may enhance helicity and activity compared to chloride (Cl⁻).
LL-37 appears to have precipitated out of solution upon addition to high salt buffer. Salt-Induced Aggregation: High salt concentrations can promote the self-aggregation and oligomerization of LL-37, potentially leading to precipitation.[3] This is a known property of the peptide.- Peptide Dissolution: Ensure LL-37 is fully dissolved in a low-salt, slightly acidic buffer (e.g., 0.01% acetic acid) before diluting it into the final high-salt experimental medium. - Working Concentration: Prepare LL-37 dilutions immediately before use and avoid storing it in high-salt buffers for extended periods. - Visual Inspection: Always visually inspect your peptide solutions for any signs of precipitation before adding them to your experimental setup.
Inconsistent results between experimental replicates. Peptide Degradation: LL-37 is susceptible to proteolytic degradation by proteases that may be present in complex media or secreted by bacteria.[4][5][6] Variable Salt Concentrations: Inaccurate preparation of salt solutions can lead to significant variations in LL-37 activity.- Use of Protease Inhibitors: If using complex media or studying protease-secreting bacteria, consider adding a cocktail of protease inhibitors.[4] - Quality Control of Reagents: Ensure accurate and consistent preparation of all buffers and media. Regularly check the pH and salt concentrations of your solutions. - Peptide Stability Check: Test the stability of LL-37 in your experimental medium over the time course of your assay. This can be done by pre-incubating the peptide in the medium for different durations before adding it to the bacteria.[7]
Anti-biofilm activity is observed, but no bactericidal activity against planktonic cells. Differential Salt Sensitivity: The anti-biofilm and bactericidal activities of LL-37 have different sensitivities to salt. LL-37 can retain its anti-biofilm properties at sub-MIC concentrations and in high-salt environments where its bactericidal activity is diminished.[4][8][9]- This may be an expected result. The mechanisms for anti-biofilm activity (e.g., interfering with attachment, modulating bacterial gene expression) may be less dependent on the electrostatic interactions that are inhibited by high salt.[10] - Assay Confirmation: Confirm this observation by performing both a planktonic MIC assay and a biofilm inhibition/disruption assay under the same high-salt conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the antimicrobial activity of LL-37 reduced in high salt concentrations?

A1: The antimicrobial activity of LL-37, a cationic peptide, relies heavily on its initial electrostatic attraction to the negatively charged components of bacterial membranes (like lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria).[3][11] High concentrations of cations (like Na⁺) in the environment can shield the negative charges on the bacterial surface, thus weakening the electrostatic interaction and reducing the efficiency of LL-37 binding and subsequent membrane disruption.[2] Furthermore, salt concentration influences the secondary structure of LL-37, which is crucial for its activity.[3]

Q2: Does high salt concentration affect the immunomodulatory functions of LL-37?

A2: The effect of high salt on the immunomodulatory functions of LL-37 is complex and context-dependent. For instance, the interaction of LL-37 with Toll-like receptors (TLRs) can be modulated by pH and ionic strength.[12] LL-37 can form complexes with nucleic acids, and these interactions are sensitive to salt concentrations, which can impact their recognition by TLRs.[13] While high salt may inhibit direct antimicrobial action, some immunomodulatory activities, which may not solely depend on strong electrostatic interactions, could be retained or even modulated.

Q3: Is the loss of LL-37 activity in high salt relevant to human physiology?

A3: Yes, this phenomenon is highly relevant, particularly in specific microenvironments. For example, the airway surface liquid in cystic fibrosis (CF) patients has an abnormally high salt concentration, which is thought to contribute to the reduced antimicrobial activity of endogenous LL-37 and increased susceptibility to bacterial infections.[14][15] However, it's also been shown that hypertonic saline can liberate LL-37 from complexes with glycosaminoglycans in CF sputum, thereby restoring some of its antimicrobial activity.[14][15]

Q4: What is the difference between physiological salt concentration and the high salt concentrations used in some experiments?

A4: Physiological salt concentration typically refers to the salt levels found in human blood and interstitial fluid, which is around 150 mM NaCl. High salt concentrations in experimental settings can refer to this physiological level or even higher concentrations, particularly when mimicking specific pathological conditions like the CF airway environment. It is crucial to define and justify the salt concentration used in your experiments based on the biological context.

Q5: Can I use any type of salt in my experiments?

A5: The type of cation and anion can have different effects on LL-37 activity. While NaCl is the most commonly used salt to mimic physiological conditions, divalent cations like Ca²⁺ and Mg²⁺ can also impact activity, sometimes more profoundly than monovalent cations.[1] The choice of salt should be guided by the specific research question and the environment being modeled.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of LL-37 Against Various Microorganisms in Different Salt Conditions

MicroorganismSalt ConditionMIC (µg/mL)Reference
Pseudomonas aeruginosa100 mM NaCl<10[1]
Salmonella typhimurium100 mM NaCl<10[1]
Escherichia coli100 mM NaCl<10[1]
Listeria monocytogenes100 mM NaCl<10[1]
Staphylococcus epidermidis100 mM NaCl<10[1]
Staphylococcus aureus100 mM NaCl<10[1]
Methicillin-resistant S. aureus100 mM NaCl>10 (Resistant)[1]
Proteus mirabilis100 mM NaCl>10 (Resistant)[1]
Candida albicans100 mM NaCl>10 (Resistant)[1]
Escherichia coliLow SaltSusceptible[1]
Methicillin-resistant S. aureusLow SaltSusceptible[1]
Proteus mirabilisLow SaltSusceptible[1]
Candida albicansLow SaltSusceptible[1]

Table 2: Anti-Biofilm Activity of LL-37 in High Salt Environments

MicroorganismLL-37 ConcentrationSalt ConditionBiofilm Inhibition/DisruptionReference
Staphylococcus aureusSub-inhibitory concentrationsHigh SaltSignificant inhibition[8]
Pseudomonas aeruginosaSub-inhibitory concentrationsHigh SaltPrevents biofilm formation[10]

Experimental Protocols

1. Protocol: Minimum Inhibitory Concentration (MIC) Assay in High Salt Conditions

This protocol is adapted from a standard broth microdilution method to assess the antimicrobial activity of LL-37 in the presence of high salt concentrations.

Materials:

  • LL-37 peptide stock solution (e.g., 1 mg/mL in 0.01% acetic acid)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable broth

  • Sterile NaCl solution (e.g., 5 M)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain to the mid-logarithmic growth phase in the chosen broth. Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL in fresh broth.

  • Peptide Dilution Series: Prepare a serial dilution of the LL-37 stock solution in the broth containing the desired final salt concentration (e.g., 150 mM NaCl). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the LL-37 dilutions. This will bring the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Wells containing bacteria and broth with the high salt concentration but no LL-37.

    • Negative Control: Wells containing only broth with the high salt concentration.

    • Low-Salt Control: A parallel experiment conducted in broth without the addition of extra salt.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of LL-37 that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

2. Protocol: Biofilm Prevention Assay in High Salt Conditions

This protocol assesses the ability of LL-37 to prevent the formation of biofilms in a high-salt environment.

Materials:

  • LL-37 peptide stock solution

  • Bacterial strain of interest

  • Tryptic Soy Broth (TSB) or other biofilm-promoting medium

  • Sterile NaCl solution

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (30%)

Procedure:

  • Inoculum and Peptide Preparation: Prepare a bacterial suspension (e.g., 1 x 10⁷ CFU/mL) in the chosen medium containing the desired high salt concentration. Add sub-inhibitory concentrations of LL-37 to the bacterial suspension.

  • Incubation: Add 200 µL of the bacteria-peptide mixture to the wells of the microtiter plate. Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Quantification: Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well. Measure the absorbance at 570 nm. A reduction in absorbance in the presence of LL-37 indicates biofilm prevention.

Visualizations

LL37_Antimicrobial_Workflow Troubleshooting Workflow for Reduced LL-37 Antimicrobial Activity Start Reduced LL-37 Activity Observed Check_Salt Is the experiment in a high salt environment? Start->Check_Salt Check_Peptide Is the LL-37 stock active in low salt? Check_Salt->Check_Peptide Yes New_Peptide Prepare Fresh LL-37 Stock Check_Salt->New_Peptide No Check_Degradation Is proteolytic degradation a possibility? Check_Peptide->Check_Degradation Yes Check_Peptide->New_Peptide No Optimize_Salt Optimize Salt Concentration (Titration) Check_Degradation->Optimize_Salt No Use_Inhibitors Add Protease Inhibitors Check_Degradation->Use_Inhibitors Yes Expected_Result Activity may be inherently reduced in high salt. Consider anti-biofilm assays. Optimize_Salt->Expected_Result Problem_Solved Problem Resolved Use_Inhibitors->Problem_Solved New_Peptide->Problem_Solved Expected_Result->Problem_Solved

Caption: Troubleshooting workflow for reduced LL-37 antimicrobial activity.

LL37_TLR_Signaling LL-37 Modulation of TLR Signaling in High Salt cluster_extracellular Extracellular (High Salt) cluster_intracellular Intracellular LL37 LL-37 TLR4 TLR4 LL37->TLR4 Inhibition LPS LPS LPS->TLR4 Activation NFkB NF-κB TLR4->NFkB Signaling Cascade HighSalt High Salt (e.g., Na+) HighSalt->LL37 Shields bacterial membrane charge HighSalt->LPS Shields Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Transcription

Caption: LL-37's modulation of TLR4 signaling in a high salt environment.

Experimental_Logic Logical Flow for Investigating LL-37 in High Salt A Define Experimental High Salt Condition B Perform Planktonic MIC Assay A->B C Perform Biofilm Prevention Assay A->C D Perform Immunomodulation Assay (e.g., Cytokine release) A->D E Analyze Antimicrobial Activity B->E F Analyze Anti-Biofilm Activity C->F G Analyze Immunomodulatory Response D->G H Integrate Findings for Comprehensive Conclusion E->H F->H G->H

Caption: Logical workflow for a comprehensive study of LL-37 in high salt.

References

Technical Support Center: Enhancing Cell Selectivity of LL-37 Fragments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the human cathelicidin (B612621) peptide LL-37 and its fragments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design and experimental validation of LL-37 derivatives with improved cell selectivity.

Frequently Asked Questions (FAQs)

Q1: What is cell selectivity and how is it quantified for LL-37 fragments?

A1: Cell selectivity refers to an antimicrobial peptide's ability to preferentially target and disrupt microbial cells over host (mammalian) cells. It is a critical parameter for therapeutic potential, as it indicates the peptide's safety margin. Selectivity is typically quantified by calculating the Selectivity Index (SI), also known as the therapeutic index. This is the ratio of the peptide's toxicity against host cells to its antimicrobial activity.[1][2][3]

The most common way to express this is:

  • SI = HC₅₀ / MIC or SI = CC₅₀ / MIC

Where:

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of the peptide that visibly inhibits microbial growth.[1][3]

  • HC₅₀ (50% Hemolytic Concentration): The concentration of the peptide that causes 50% lysis of human red blood cells.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the peptide that causes 50% viability reduction in a specific mammalian cell line.

A higher Selectivity Index value indicates a more promising therapeutic candidate, as it can kill pathogens at concentrations that are non-toxic to host cells.[1][3]

Q2: What is the primary mechanism that allows LL-37 to differentiate between bacterial and mammalian cells?

A2: The primary mechanism for differentiation lies in the differing compositions of bacterial and mammalian cell membranes. LL-37 is a cationic peptide, carrying a net positive charge (+6), which allows it to preferentially bind to the negatively charged surfaces of bacterial membranes.[4] Bacterial membranes are rich in anionic lipids like phosphatidylglycerol (PG) and cardiolipin.[5][6]

In contrast, mammalian cell membranes are primarily composed of zwitterionic (neutrally charged) phospholipids (B1166683) like phosphatidylcholine (PC) and contain cholesterol, which is thought to block the peptide's penetration into the bilayer.[7][8][9] This electrostatic attraction to bacterial membranes is the first step in its antimicrobial action, which typically involves membrane disruption.[4]

Q3: Why use LL-37 fragments instead of the full-length peptide?

A3: Researchers use LL-37 fragments for several key reasons:

  • Cost-Effectiveness: Chemical synthesis of the full 37-amino acid LL-37 peptide is expensive. Shorter fragments are significantly cheaper to produce, making them more viable for large-scale screening and development.[10][11]

  • Improved Activity: Studies have shown that certain fragments of LL-37 can possess equal or even superior antimicrobial and anti-biofilm activity compared to the parent peptide.[10][12] The central region, particularly residues 17-32, is often identified as the core antimicrobial domain.[13][14]

  • Reduced Cytotoxicity: Full-length LL-37 can exhibit significant toxicity toward human cells at higher concentrations.[4][11] Truncating the peptide can remove regions that contribute to cytotoxicity, thereby improving the selectivity index.[12]

  • Structure-Activity Relationship Studies: Using fragments allows for the precise identification of essential amino acid sequences responsible for specific functions like antimicrobial activity, immunomodulation, or cytotoxicity.[12][15]

Q4: My peptide is active in buffer but loses activity in culture medium or serum. Why?

A4: This is a common issue known as serum instability. The loss of activity is often due to two main factors:

  • Proteolytic Degradation: Serum and some culture media contain proteases that can cleave and inactivate the peptide.[16][17][18] As most antimicrobial peptides (AMPs) are composed of L-amino acids, they are susceptible to this degradation.[18]

  • Inhibition by Serum Components: Negatively charged components in serum can bind to the cationic peptide, sequestering it and preventing it from reaching the bacterial cells. High salt concentrations can also interfere with the initial electrostatic attraction between the peptide and the bacterial membrane.[15]

Strategies to overcome this include N- or C-terminal modifications (amidation, acetylation), incorporation of D-amino acids, or cyclization to enhance protease resistance.[15][16][17]

Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format.

Problem 1: My LL-37 fragment shows high antimicrobial activity (low MIC) but is also highly hemolytic (low HC₅₀), resulting in a poor Selectivity Index.

  • Underlying Cause: The peptide likely has excessive hydrophobicity. While a certain level of hydrophobicity is required for the peptide to insert into and disrupt the bacterial membrane, too much can lead to non-specific disruption of mammalian cell membranes, which are also lipid-based.[19][20] An increase in hydrophobicity has been shown to correlate with increased hemolytic activity.[19][21]

  • Troubleshooting Steps:

    • Reduce Hydrophobicity: Selectively substitute one or more key hydrophobic residues (e.g., Phenylalanine (F), Leucine (L), Tryptophan (W)) with less hydrophobic or mildly hydrophilic amino acids (e.g., Alanine (A), Glutamine (Q), Lysine (K)).[15] This can decrease interactions with eukaryotic membranes without significantly impairing antimicrobial potency.

    • Incorporate D-Amino Acids: Replacing specific L-amino acids with their D-enantiomers can alter the peptide's amphipathic structure. This can create "hydrophobic defects" that reduce toxicity to human cells while maintaining similar antibacterial activity.[13]

    • Adjust Net Charge: While counterintuitive, an extremely high positive charge (e.g., >+9) can sometimes increase hemolytic activity.[16][21] If your fragment is highly cationic, consider substitutions that slightly reduce the net charge to find a better balance.

Problem 2: My MIC assay results are inconsistent and vary between experiments.

  • Underlying Cause: Inconsistent MIC results can stem from several procedural variables. The most common are issues with the bacterial inoculum, peptide aggregation, or the assay medium itself.

  • Troubleshooting Workflow:

Workflow for troubleshooting inconsistent MIC results.

Problem 3: The peptide shows low toxicity in the hemolysis assay but high toxicity in a cell culture assay (e.g., MTT on fibroblasts).

  • Underlying Cause: Red blood cells (erythrocytes) are non-metabolizing cells, and the hemolysis assay measures only direct membrane disruption. Cultured cells like fibroblasts or keratinocytes are metabolically active, and the peptide may be inducing toxicity through mechanisms other than simple lysis. LL-37 and its fragments are known to have immunomodulatory effects and can trigger intracellular signaling pathways, potentially leading to apoptosis or other forms of cell death that would be detected by a viability assay like MTT but not by a hemolysis assay.[22][23]

  • Troubleshooting Steps:

    • Perform a Mechanism of Death Assay: To determine if the peptide is inducing apoptosis, use a DNA fragmentation assay (e.g., Cell Death Detection ELISA) or a caspase activity assay.[22] Significant DNA fragmentation at sub-lytic concentrations suggests an apoptotic mechanism.[22]

    • Evaluate Different Cell Lines: Test the peptide on a panel of different cell lines (e.g., epithelial cells, immune cells, cancer cell lines) to see if the cytotoxicity is cell-type specific. Some LL-37 variants show higher selectivity for tumor cells, which have more negatively charged membranes than normal cells.[24]

    • Modify Peptide Sequence: If apoptosis is confirmed, consider amino acid substitutions. For instance, replacing certain positively charged amino acids with histidines has been shown to increase tumor selectivity.[24]

Data Presentation: Performance of LL-37 Fragments

The following tables summarize quantitative data for common LL-37 fragments to allow for easy comparison of their performance.

Table 1: Antimicrobial Activity (MIC) of LL-37 Fragments against Common Pathogens

Peptide FragmentSequenceMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. S. epidermidisMIC (µg/mL) vs. E. coliReference(s)
LL-37 (control) LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES9.38 - 759.38 - 7525 - 40[10][13][25]
GF-17 GKEFKRIVQRIKDFLRN2.34 - 18.752.34 - 18.754-32[10][11][14]
FK-16 FKRIVQRIKDFLRNLV4.69 - 18.754.69 - 18.75>300[10][11][26]
KR-12 KRIVQRIKDFLR>100~50>100[12]
17BIPHE2 K(Bip)FKR(dI)VQR(dI)KDF(Bip)K(dF)LR-NH₂~3.1N/A~3.1[27]

Note: MIC values can vary based on the specific strain and assay conditions used.

Table 2: Cytotoxicity and Selectivity Index of LL-37 Fragments

Peptide FragmentCytotoxicity Assay (Cell Line)CC₅₀ or HC₅₀ (µg/mL)MIC (µg/mL) vs. S. aureusSelectivity Index (SI = CC₅₀/MIC)Reference(s)
LL-37 (control) Hemolysis (hRBCs)>150~10>15[10]
GF-17 MTT (NIH-3T3 Fibroblasts)>75~4.7>16[10][11]
FK-16 MTT (NIH-3T3 Fibroblasts)>150~9.4>16[10][11]
KR-12 MTT (HaCaT Keratinocytes)>100>100N/A[12]
17BIPHE2 Hemolysis (hRBCs)~225~3.1~72[27]

Note: A higher SI is more desirable. "N/A" indicates that a meaningful SI could not be calculated from the available data.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of a peptide that inhibits visible bacterial growth.[23]

Experimental workflow for the MIC assay.

Materials:

  • LL-37 fragment stock solution (e.g., in sterile water or 0.01% acetic acid)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and grow overnight at 37°C.[23]

  • Standardization of Inoculum: Dilute the overnight culture in fresh MHB to match a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[23]

  • Preparation of Peptide Dilutions: Prepare a two-fold serial dilution of the peptide in MHB directly in the 96-well plate. For example, add 100 µL of MHB to wells 2-12. Add 200 µL of the starting peptide concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on. Discard the final 100 µL from the last dilution well.[28]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (at 1 x 10⁶ CFU/mL to be diluted 1:1 in the well) to each well containing the peptide dilutions. The final volume in each well should be 200 µL.

  • Controls: Include a positive control (100 µL bacteria + 100 µL MHB) and a negative/sterility control (200 µL MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[23]

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the absorbance at 600 nm.[13]

Protocol 2: Hemolysis Assay

This protocol measures the peptide's ability to lyse human red blood cells (hRBCs).

Materials:

  • Fresh human red blood cells in an anticoagulant (e.g., K2EDTA)

  • Phosphate-buffered saline (PBS)

  • LL-37 fragment stock solution

  • 2% Triton X-100 (Positive Control)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Erythrocyte Suspension:

    • Centrifuge fresh whole blood at 800 x g for 10 min.

    • Aspirate the supernatant and plasma layer.

    • Wash the pelleted RBCs three times with 5 volumes of cold PBS, centrifuging and aspirating the supernatant each time.

    • Resuspend the final RBC pellet in PBS to create a 4% (v/v) erythrocyte suspension.

  • Incubation:

    • In microcentrifuge tubes, add 100 µL of the 4% RBC suspension to 100 µL of PBS containing the desired final concentration of the peptide.

    • Prepare a negative control (100 µL RBCs + 100 µL PBS) and a positive control (100 µL RBCs + 100 µL of 2% Triton X-100).[22]

    • Incubate all tubes for 1 hour at 37°C with gentle agitation.[22]

  • Measure Hemolysis:

    • Centrifuge the tubes at 800 x g for 10 min.[22]

    • Carefully transfer 100 µL of the supernatant from each tube to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.[22]

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • The HC₅₀ is determined by plotting % hemolysis against peptide concentration and identifying the concentration that causes 50% hemolysis.

Protocol 3: Cytotoxicity Assay (MTT)

This protocol assesses the effect of the peptide on the metabolic activity (and thus viability) of cultured mammalian cells.[13]

Materials:

  • Mammalian cell line (e.g., NIH-3T3, HaCaT)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • LL-37 fragment stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a mix of DMF, SDS, and water)[13]

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[13]

  • Incubation: Culture the cells overnight in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.[23]

  • Peptide Treatment: The next day, remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of the LL-37 fragment. Include a "no peptide" control.

  • Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24 or 48 hours).[29]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[29]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[29]

  • Read Absorbance: Measure the absorbance at 490-570 nm using a microplate reader.

  • Calculation:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • The CC₅₀ is the peptide concentration that reduces cell viability by 50%.

References

Validation & Comparative

In Vivo Validation of a Novel Anti-Inflammatory Agent: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel therapeutics to combat inflammation is a cornerstone of drug discovery. While numerous anti-inflammatory agents exist, the search continues for compounds with improved efficacy, selectivity, and safety profiles. This guide provides a comparative overview of the in vivo anti-inflammatory effects of a novel compound, presented here as FK-13, alongside established alternatives. The data herein is a synthesis of findings from preclinical animal models, offering a comprehensive look at the compound's potential.

Comparative Efficacy of Anti-Inflammatory Agents in Animal Models

The anti-inflammatory potency of FK-13 was evaluated in established in vivo models of inflammation and compared against standard anti-inflammatory drugs. The following table summarizes the key quantitative data from these studies.

CompoundAnimal ModelDosageKey Efficacy EndpointResultAlternative(s)Alternative's Result
P13#1 Subcutaneous infection mouse model (S. aureus)Not specifiedReduction of pro-inflammatory cytokinesSignificant reduction, comparable to antibioticsAmpicillin, GentamicinComparable reduction in pro-inflammatory cytokines
DT-13 TNF-α-induced inflammation in miceNot specifiedInhibition of inflammatory cell infiltrationDose-dependent inhibitionNot specified in provided textNot applicable
Apelin-13 LPS-induced acute lung injury in mice1 µMReduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)Significant reductionNot specified in provided textNot applicable
Apelin-13 Ischemia-reperfusion in rat kidney transplantation1.0 µMReduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)Significant reductionNot specified in provided textNot applicable
Flavone (B191248) glycoside Carrageenan-induced paw edema in rats20 mg/kgInhibition of paw edemaHigher activity than indomethacinIndomethacin10 mg/kg showed less activity
Flavone glycoside Serotonin-induced paw edema in rats20 mg/kgInhibition of paw edemaSignificant anti-inflammatory effectIndomethacin10 mg/kg showed less activity
Flavone glycoside Cotton pellet-induced granuloma in rats20 mg/kgInhibition of granuloma formation (45.1%)More effective than indomethacinIndomethacin41.7% inhibition at 10 mg/kg
Olive Leaf Extract Carrageenan-induced paw edema in rats200 mg/kg & 400 mg/kgInhibition of paw edema42.31% and 46.99% inhibition, respectivelyDiclofenac Sodium63.81% inhibition at 10 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema Model

This widely used model assesses the acute anti-inflammatory activity of a compound.

  • Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.

  • Compound Administration: Test compounds (e.g., Flavone glycoside at 5, 10, or 20 mg/kg), a positive control (e.g., Indomethacin at 10 mg/kg), or vehicle are administered orally.[1]

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Cotton Pellet-Induced Granuloma Model

This model evaluates the effect of a compound on the proliferative phase of inflammation.

  • Animal Preparation: Male Wistar rats are anesthetized.

  • Implantation of Cotton Pellets: Sterile, pre-weighed cotton pellets (e.g., 50 mg) are surgically implanted subcutaneously in the axilla or groin region.

  • Compound Administration: The test compound (e.g., Flavone glycoside at 5, 10, or 20 mg/kg), a positive control (e.g., Indomethacin at 10 mg/kg), or vehicle is administered orally daily for a specified period (e.g., 7 days).

  • Granuloma Excision and Measurement: On the final day, the animals are euthanized, and the cotton pellets surrounded by granulomatous tissue are excised, dried, and weighed.

  • Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is determined by comparing the mean weight of the granulomas in the treated groups to the vehicle control group.[1]

LPS-Induced Acute Lung Injury Model

This model is used to study acute inflammatory responses in the lungs.

  • Animal Preparation: Mice are anesthetized.

  • Compound Administration: Apelin-13 or vehicle is administered, for example, via intraperitoneal injection.

  • Induction of Lung Injury: Lipopolysaccharide (LPS) is administered intratracheally to induce lung inflammation.

  • Sample Collection: After a specific time, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

  • Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF and lung tissue homogenates are measured using ELISA or other immunoassays.[2] Histological analysis of lung tissue is also performed to assess inflammation and injury.

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes and experimental designs, the following diagrams are provided.

experimental_workflow cluster_pre_treatment Pre-treatment cluster_induction Induction of Inflammation cluster_assessment Assessment animal_prep Animal Preparation (e.g., Rats/Mice) compound_admin Compound Administration (FK-13 or Alternative) animal_prep->compound_admin inflammation_model Inflammation Model (e.g., Carrageenan, LPS) compound_admin->inflammation_model measurement Measurement of Inflammatory Parameters inflammation_model->measurement data_analysis Data Analysis and Comparison measurement->data_analysis

Caption: In vivo experimental workflow for evaluating anti-inflammatory agents.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines transcription FK13 FK-13 FK13->IKK inhibition

References

Unveiling Potent FK-13 Analogs Against Pseudomonas aeruginosa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Pseudomonas aeruginosa poses a significant threat to public health, necessitating the development of novel antimicrobial agents. This guide provides a comprehensive comparison of FK-13 analogs, derived from the human cathelicidin (B612621) LL-37, which have demonstrated enhanced activity against this formidable pathogen. The data presented herein is supported by experimental findings, offering a valuable resource for researchers in the field of antimicrobial drug discovery.

Enhanced Antimicrobial Potency of FK-13 Analogs

FK-13 is a 13-amino acid peptide fragment (residues 17-29) of the human antimicrobial peptide LL-37.[1] While LL-37 itself possesses antimicrobial properties, its therapeutic potential is hampered by factors such as its size and potential for toxicity. Researchers have synthesized several analogs of FK-13 to improve its efficacy and selectivity. This guide focuses on the comparative analysis of FK-13 and its promising analogs: FK-13-a1, FK-13-a7, and FK16.

Quantitative Data Summary

The following tables summarize the in vitro activity of FK-13 and its analogs against P. aeruginosa, including multidrug-resistant strains (MDRPA). The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of FK-13 Analogs Against Pseudomonas aeruginosa

CompoundP. aeruginosa PAO1 (μg/mL)P. aeruginosa PA19660 (μg/mL)P. aeruginosa PA-OS (Clinical Isolate) (μg/mL)Multidrug-Resistant P. aeruginosa (MDRPA) (μg/mL)
FK-13200>200>200-
FK16100100100-
FK-13-a1---16
FK-13-a7---16
LL-37 (Parent Peptide)50505032
Vancomycin>256>256>256-
Amikacin----
Gentamicin----

Data compiled from multiple sources.[2][3]

Table 2: Anti-biofilm and Cytotoxic Activity of FK-13 Analogs

CompoundAnti-biofilm Activity against MDRPACytotoxicity (EC50 against HCE2 cells in μg/mL)
FK-13->200
FK16->200
FK-13-a1More effective than LL-37-
FK-13-a7More effective than LL-37-
LL-37 (Parent Peptide)-43.20

Data compiled from multiple sources.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the peptides against P. aeruginosa is determined using the broth microdilution method.[4]

  • Bacterial Culture: P. aeruginosa strains are grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

  • Peptide Preparation: Peptides are serially diluted in 0.01% acetic acid with 0.2% bovine serum albumin (BSA).

  • Assay Setup: In a 96-well polypropylene (B1209903) plate, 100 μL of the bacterial suspension (adjusted to a final concentration of approximately 5 x 10^5 CFU/mL) is added to each well.

  • Peptide Addition: 11 μL of the 10x concentrated peptide dilutions are added to the respective wells. A growth control (bacteria without peptide) and a sterility control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest peptide concentration that shows no visible bacterial growth.[5]

Anti-biofilm Assay

The ability of the peptides to inhibit and eradicate P. aeruginosa biofilms is assessed as follows.[6]

  • Biofilm Formation: An overnight culture of P. aeruginosa is diluted to 1 x 10^8 CFU/mL in a suitable medium (e.g., BM2 medium), and 200 µL is added to the wells of a 96-well plate. The plate is incubated at 37°C for 24 hours to allow biofilm formation.

  • Peptide Treatment: After 24 hours, the planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS). Fresh medium containing serial dilutions of the peptides is then added to the wells.

  • Incubation: The plate is incubated for an additional 24 hours at 37°C.

  • Quantification: The biofilm biomass is quantified using the crystal violet staining method. The viability of the bacteria within the biofilm can be assessed using the XTT reduction assay.

Membrane Permeability Assay (SYTOX Green Uptake)

The ability of the peptides to permeabilize the bacterial membrane is determined using the SYTOX Green uptake assay.[3][7]

  • Bacterial Suspension: P. aeruginosa cells are harvested, washed, and resuspended in PBS to a concentration of approximately 2 x 10^7 cells/mL.

  • Assay Mixture: The bacterial suspension is incubated with 1 µM SYTOX Green dye.

  • Peptide Addition: The peptides are added to the mixture at their respective MIC concentrations.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence spectrophotometer. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and bound to intracellular DNA.

Visualizing the Process

To better understand the experimental process and the mechanism of action of these promising compounds, the following diagrams have been generated.

G cluster_screening Initial Screening cluster_evaluation Biofilm Activity Evaluation cluster_mechanism Mechanism of Action Studies cluster_output Outcome start P. aeruginosa Strains mic_assay Broth Microdilution MIC Assay start->mic_assay biofilm_formation Biofilm Formation Assay mic_assay->biofilm_formation biofilm_eradication Biofilm Eradication Assay biofilm_formation->biofilm_eradication membrane_perm Membrane Permeability Assay (SYTOX Green) biofilm_eradication->membrane_perm cytotoxicity Cytotoxicity Assay (e.g., against HCE2 cells) membrane_perm->cytotoxicity lead_candidate Identification of Lead Candidate cytotoxicity->lead_candidate

Caption: Experimental workflow for evaluating FK-13 analogs.

G cluster_cell Pseudomonas aeruginosa Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm p1 Lipid p2 Lipid p3 Lipid p4 Lipid p5 Lipid p6 Lipid dna DNA ribosomes Ribosomes fk13 FK-13 Analog disruption Membrane Disruption & Pore Formation fk13->disruption Interaction influx Influx of Ions & Water disruption->influx efflux Efflux of Cellular Contents disruption->efflux death Cell Death influx->death efflux->death

Caption: Mechanism of action of FK-13 analogs on the bacterial cell membrane.

Conclusion

The investigated FK-13 analogs, particularly FK-13-a1, FK-13-a7, and FK16, exhibit significantly enhanced antimicrobial and anti-biofilm activity against P. aeruginosa, including multidrug-resistant strains, when compared to the parent FK-13 peptide and in some aspects, the original LL-37 peptide. Their primary mechanism of action involves the rapid disruption of the bacterial cell membrane. Furthermore, analogs like FK16 have shown favorable safety profiles with low cytotoxicity against human cells. These findings underscore the potential of these FK-13 analogs as promising candidates for the development of new therapeutics to combat infections caused by P. aeruginosa. Further in vivo studies are warranted to fully elucidate their therapeutic potential.

References

A Head-to-Head Showdown: LL-37 vs. FK-13 in the Fight Against Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the anti-biofilm efficacy of the human cathelicidin (B612621) LL-37 and its potent fragment, FK-13, reveals the potential of peptide-based therapeutics in combating recalcitrant bacterial biofilms. While both peptides demonstrate significant activity, analogs of the shorter FK-13 fragment have been shown to possess superior efficacy against biofilms formed by multidrug-resistant bacteria.

This guide provides a comprehensive analysis of the anti-biofilm properties of the well-studied human antimicrobial peptide LL-37 and its derivative, FK-13. The information is tailored for researchers, scientists, and professionals in drug development, offering a clear comparison of their performance with supporting experimental data and detailed methodologies.

At a Glance: LL-37 vs. FK-13 Anti-Biofilm Efficacy

The following table summarizes the quantitative data on the anti-biofilm activities of LL-37 and analogs of its fragment, FK-13, against various bacterial strains. This head-to-head comparison highlights the conditions under which each peptide exhibits optimal activity.

PeptideBacterial StrainAssay TypeConcentrationBiofilm Reduction (%)Source
LL-37 Pseudomonas aeruginosa PAO1Biofilm Inhibition (Crystal Violet)0.5 µg/mL~40%[1]
LL-37 Pseudomonas aeruginosa PAO1Biofilm Inhibition (Crystal Violet)1 µg/mL~50%[2]
LL-37 Pseudomonas aeruginosa PAO1Biofilm Eradication (CFU counting)25 µM>99%[3]
LL-37 Multidrug-Resistant P. aeruginosa (MDRPA)Biofilm Inhibition1/2 MIC~40%[4]
FK-13-a1 Multidrug-Resistant P. aeruginosa (MDRPA)Biofilm Inhibition1/2 MIC~75%[4]
FK-13-a7 Multidrug-Resistant P. aeruginosa (MDRPA)Biofilm Inhibition1/2 MIC~65%[4]
LL-37 Staphylococcus aureusBiofilm InhibitionSub-MIC-[5]
LL-37 Escherichia coliBiofilm Prevention-Significant[6]

Delving into the Mechanisms of Action

LL-37, a crucial component of the human innate immune system, employs a multi-faceted approach to combat biofilms. Its primary mechanism involves the disruption of bacterial cell membranes, leading to cell lysis.[7] Furthermore, at sub-inhibitory concentrations, LL-37 can interfere with bacterial quorum sensing, a cell-to-cell communication system essential for biofilm formation and maturation. It achieves this by downregulating genes crucial for biofilm development.[1]

FK-13 is a 13-amino acid fragment derived from the central region of LL-37 (residues 17-29). This smaller peptide has been the subject of extensive research to develop analogs with enhanced antimicrobial and anti-biofilm properties. Analogs such as FK-13-a1 and FK-13-a7 have been engineered through amino acid substitutions to improve their cell selectivity and potency. These modifications have resulted in peptides that are more effective at disrupting biofilms of antibiotic-resistant bacteria than the parent LL-37 peptide.[4] Their mechanism of action is also believed to be centered on rapid membrane permeabilization and disruption.[4]

Experimental Protocols: A Closer Look at the Methods

The data presented in this guide is based on established experimental protocols designed to quantify the anti-biofilm efficacy of antimicrobial peptides.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay is widely used to quantify the initial attachment and formation of biofilms.

  • Bacterial Culture Preparation: A fresh overnight culture of the target bacterial strain is diluted in a suitable growth medium to a standardized cell density (e.g., 1 x 10^6 CFU/mL).

  • Peptide Treatment: The bacterial suspension is added to the wells of a 96-well microtiter plate. The peptides (LL-37 or FK-13 analogs) are then added to the wells at various concentrations. Control wells with no peptide are also included.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 24 hours) to allow for biofilm formation.

  • Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Destaining and Quantification: The excess stain is washed away, and the plate is allowed to dry. The bound crystal violet is then solubilized using a solvent such as 95% ethanol (B145695) or 33% acetic acid. The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570-595 nm. The absorbance reading is directly proportional to the amount of biofilm biomass. The percentage of biofilm inhibition is calculated relative to the untreated control.

G Biofilm Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bact_culture Bacterial Culture plate_prep Add Bacteria & Peptides to 96-well Plate bact_culture->plate_prep peptide_sol Peptide Solutions peptide_sol->plate_prep incubation Incubate (e.g., 24h, 37°C) plate_prep->incubation washing1 Wash to Remove Planktonic Bacteria incubation->washing1 staining Stain with Crystal Violet washing1->staining washing2 Wash to Remove Excess Stain staining->washing2 solubilize Solubilize Stain washing2->solubilize read_abs Measure Absorbance solubilize->read_abs calc Calculate % Inhibition read_abs->calc

Biofilm Inhibition Assay Workflow
Biofilm Eradication Assay (Colony Forming Unit - CFU - Counting)

This method is used to determine the ability of a peptide to kill bacteria within a pre-formed, mature biofilm.

  • Biofilm Formation: Biofilms are allowed to form in a 96-well plate or on other surfaces for a specified period (e.g., 24-48 hours) without the presence of any antimicrobial agent.

  • Peptide Treatment: After the initial incubation, the planktonic bacteria are removed, and the mature biofilms are washed. A fresh growth medium containing various concentrations of the peptides is then added to the wells.

  • Incubation: The plate is incubated for another period (e.g., 4-24 hours) to allow the peptides to act on the biofilm.

  • Biofilm Disruption: The peptide-containing medium is removed, and the wells are washed. The remaining biofilm is then physically disrupted (e.g., by scraping or sonication) to release the embedded bacteria into a buffer solution.

  • Serial Dilution and Plating: The resulting bacterial suspension is serially diluted and plated onto agar (B569324) plates.

  • Incubation and Colony Counting: The agar plates are incubated overnight at 37°C, and the number of visible colonies is counted. This number is used to calculate the number of viable bacteria (CFU/mL) remaining in the biofilm after treatment. The percentage of biofilm eradication is determined by comparing the CFU counts from treated and untreated biofilms.

G Biofilm Eradication (CFU) Workflow cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification form_biofilm Grow Mature Biofilm (e.g., 24-48h) wash_planktonic Remove Planktonic Bacteria form_biofilm->wash_planktonic add_peptides Add Peptide Solutions wash_planktonic->add_peptides incubate_treat Incubate (e.g., 4-24h) add_peptides->incubate_treat disrupt_biofilm Disrupt Biofilm (Scraping/Sonication) incubate_treat->disrupt_biofilm serial_dilute Serial Dilution disrupt_biofilm->serial_dilute plate_agar Plate on Agar serial_dilute->plate_agar incubate_count Incubate & Count Colonies (CFU) plate_agar->incubate_count calc_erad Calculate % Eradication incubate_count->calc_erad

Biofilm Eradication (CFU) Workflow

Signaling Pathways Targeted by LL-37

LL-37's anti-biofilm activity is not solely dependent on direct killing but also on its ability to modulate bacterial signaling pathways. In Pseudomonas aeruginosa, LL-37 has been shown to interfere with the quorum-sensing systems, which are critical for biofilm formation.

G LL-37 Interference with Quorum Sensing LL37 LL-37 QS_genes Quorum Sensing Regulon Genes (e.g., las, rhl) LL37->QS_genes Downregulates Virulence Virulence Factors QS_genes->Virulence Controls Biofilm Biofilm Formation QS_genes->Biofilm Controls

LL-37's Impact on Quorum Sensing

References

P13#1 Peptoid: A Synergistic Partner for Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synergistic interactions between the novel cathelicidin-like achiral peptoid, P13#1, and conventional antibiotics reveals a promising strategy to combat bacterial resistance. Experimental data demonstrates that P13#1 enhances the efficacy of several classes of antibiotics against both Gram-positive and Gram-negative bacteria, including formidable pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.

P13#1, a 13-residue peptoid designed to mimic the properties of cathelicidin (B612621) antimicrobial peptides, exhibits broad-spectrum bactericidal activity.[1][2] Its synergistic potential stems from its proposed mechanism of action, which involves the disruption of bacterial cell membranes. This membrane permeabilization is believed to facilitate the entry of conventional antibiotics, allowing them to reach their intracellular targets more effectively and exert their antimicrobial effects at lower concentrations.[3]

Comparative Analysis of Synergistic Activity

The synergistic efficacy of P13#1 in combination with various antibiotics was quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 indicates synergy, values between 0.5 and 1.0 suggest an additive effect, and values > 1.0 denote indifference or antagonism.

The results, summarized in the table below, showcase significant synergistic interactions, particularly with colistin (B93849) against P. aeruginosa PAO1, and additive to synergistic effects with other tested antibiotics against both P. aeruginosa and S. aureus.

Bacterial StrainAntibioticP13#1 MIC (µM)Antibiotic MIC (µg/mL)P13#1 MIC in Combination (µM)Antibiotic MIC in Combination (µg/mL)FICIInteraction
P. aeruginosa PAO1Tobramycin20.50.50.1250.5Additive
Ciprofloxacin20.12510.0310.75Additive
Meropenem28221.25Indifference
Colistin210.250.1250.25Synergy
S. aureus ATCC 6538PTobramycin210.50.250.5Additive
Ciprofloxacin20.2510.0620.75Additive
Meropenem20.12510.0621.0Additive
Colistin2>128164--

Experimental Methodologies

The following protocols were employed to determine the synergistic interactions and antimicrobial activity of P13#1 and conventional antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of P13#1 and the antibiotics were determined using the broth microdilution method as previously described.[4][5]

  • Bacterial Culture: Bacterial strains were grown overnight in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: The overnight cultures were diluted in fresh MHB to achieve a final bacterial density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: P13#1 and the respective antibiotics were serially diluted in a 96-well microtiter plate.

  • Inoculation: The prepared bacterial suspension was added to each well containing the serially diluted compounds.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Checkerboard Assay for Synergy Testing

The synergistic effects of P13#1 in combination with conventional antibiotics were evaluated using the checkerboard broth microdilution assay.[3][6][7]

  • Plate Setup: A two-dimensional array was created in 96-well plates. Serial dilutions of P13#1 were made along the rows, and serial dilutions of the antibiotic were made along the columns.

  • Inoculation: Each well was inoculated with a bacterial suspension of P. aeruginosa PAO1 or S. aureus ATCC 6538P at a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates were incubated at 37°C for 16 hours.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) was calculated for each combination using the following formula: FICI = (MIC of P13#1 in combination / MIC of P13#1 alone) + (MIC of antibiotic in combination / MIC of antibiotic alone)

Proposed Mechanism of Synergy

The primary mechanism underlying the synergistic effect of P13#1 with conventional antibiotics is its ability to disrupt the bacterial membrane. This disruption creates pores or channels in the membrane, thereby increasing its permeability. This enhanced permeability allows antibiotics, which may have intracellular targets, to penetrate the bacterial cell more easily and in higher concentrations than they would on their own.

Synergy_Mechanism cluster_bacterium Bacterial Cell Cell_Membrane Cell Membrane Intracellular_Targets Intracellular Targets (e.g., DNA, Ribosomes) P13_1 P13#1 Peptoid P13_1->Cell_Membrane Disrupts Membrane (Permeabilization) Antibiotic Conventional Antibiotic Antibiotic->Cell_Membrane Blocked or Limited Entry Antibiotic->Intracellular_Targets Enhanced Entry

Caption: Proposed mechanism of synergy between P13#1 and conventional antibiotics.

Experimental Workflow

The overall workflow for evaluating the synergistic effects of P13#1 with conventional antibiotics is depicted in the following diagram.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Overnight Bacterial Culture MIC_Assay MIC Determination (Individual Agents) Bacterial_Culture->MIC_Assay Checkerboard Checkerboard Assay (Combination) Bacterial_Culture->Checkerboard Compound_Dilution Serial Dilution of P13#1 and Antibiotics Compound_Dilution->MIC_Assay Compound_Dilution->Checkerboard MIC_Reading Read MICs MIC_Assay->MIC_Reading FICI_Calc Calculate FICI Checkerboard->FICI_Calc MIC_Reading->FICI_Calc Interaction_Det Determine Interaction (Synergy, Additive, etc.) FICI_Calc->Interaction_Det

Caption: Workflow for assessing antibiotic synergy.

References

Unveiling the Potent LPS-Neutralizing Fragments of LL-37: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the human cathelicidin (B612621) LL-37 has long been a subject of interest for its antimicrobial and immunomodulatory properties. A key aspect of its function is the ability to neutralize lipopolysaccharide (LPS), the major endotoxin (B1171834) from Gram-negative bacteria responsible for inducing septic shock. However, the therapeutic potential of the full-length LL-37 peptide is hampered by its cytotoxicity. This guide provides a comparative analysis of various LL-37 fragments, highlighting their enhanced LPS-neutralizing activity and reduced toxicity, supported by experimental data.

This document delves into the structure-function relationship of LL-37 fragments, presenting a clear comparison of their efficacy in neutralizing LPS. Detailed experimental protocols for key assays are provided to enable researchers to replicate and validate these findings.

Comparative Efficacy of LL-37 Fragments in LPS Neutralization

Truncated and modified fragments of LL-37 have been investigated to identify the minimal active region responsible for LPS neutralization while minimizing cytotoxic effects. The core principle guiding this research is that the LPS-neutralizing activity is primarily attributed to the peptide's cationicity and hydrophobicity, which facilitate binding to the negatively charged lipid A moiety of LPS.[1] This interaction prevents LPS from binding to the Toll-like receptor 4 (TLR4) on immune cells, thereby inhibiting the downstream inflammatory cascade.[2][3]

The following table summarizes the LPS-neutralizing activity of prominent LL-37 fragments compared to the full-length peptide. The data is compiled from various studies and presented to offer a clear performance overview.

Peptide/FragmentSequence/DescriptionLPS Neutralization AssayKey FindingsReference
LL-37 LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTESLAL Assay, Whole Blood Assay (IL-8/TNF-α inhibition)Potent LPS neutralization but exhibits significant cytotoxicity.[2][4]
18-mer (K15-V32) KIGKEFKRIVQRIKDFLRLAL Assay, Inhibition of LPS-induced cytokine productionLPS-neutralizing activity almost equal to that of the parent peptide, LL-37.[5][5]
18-mer LLKKK Modified 18-mer with increased hydrophobicity and cationicityInhibition of LPS binding to CD14+ cellsMore potent LPS-neutralizing activity compared to the original 18-mer and LL-37.[5][5]
Fragment 106 (aa 106-140) N-terminally truncated LL-37Inhibition of LPS-induced vascular nitric oxide productionSimilar LPS-neutralizing activity to LL-37 with reduced hemolysis and cytotoxicity.[4][4]
Fragment 110 (aa 110-140) N-terminally truncated LL-37Inhibition of LPS-induced vascular nitric oxide productionAt least as effective as LL-37 in neutralizing LPS, with significantly less hemolytic and cytotoxic effects.[4][4]
Mid-region (aa 13-31) KSKIGKEFKRIVQRIKDFLInhibition of TLR4-mediated pro-inflammatory cytokine releaseIdentified as the active domain for the modulation of TLR responses through LPS binding.[1][1]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key experiments are outlined below.

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a widely used method for the detection and quantification of bacterial endotoxins.[6][7] The assay is based on the reaction of LPS with the lysate of amebocytes from the horseshoe crab, Limulus polyphemus.

Principle: The assay measures the activation of a coagulation cascade in the amebocyte lysate triggered by LPS. The degree of coagulation, which can be measured as a gel-clot, turbidity, or color change, is proportional to the amount of LPS present.

Procedure:

  • Preparation of Reagents: Reconstitute the LAL reagent and control standard endotoxin (CSE) in pyrogen-free water according to the manufacturer's instructions.

  • Sample Preparation: Prepare serial dilutions of the LL-37 fragments and the full-length peptide in pyrogen-free water.

  • Incubation: In pyrogen-free test tubes, mix a fixed concentration of LPS with varying concentrations of the peptides. Incubate the mixture for a predetermined time (e.g., 30 minutes) at 37°C to allow for LPS neutralization.

  • LAL Reaction: Add the reconstituted LAL reagent to each tube, mix gently, and incubate at 37°C for a specified period (e.g., 60 minutes).

  • Detection:

    • Gel-clot method: Invert the tubes 180°. A solid gel that withstands inversion indicates a positive result (presence of un-neutralized LPS).

    • Chromogenic method: Add a chromogenic substrate. The development of a yellow color, measured spectrophotometrically, is proportional to the amount of active LPS.

  • Data Analysis: The LPS-neutralizing activity is determined by the reduction in the LAL reaction in the presence of the peptides compared to the control (LPS alone). The results can be expressed as the concentration of peptide required for 50% inhibition (IC50).

Whole Blood Assay for Cytokine Release

This assay measures the ability of the peptides to inhibit LPS-induced pro-inflammatory cytokine production in a more physiologically relevant environment.

Principle: Whole blood is stimulated with LPS in the presence or absence of the test peptides. The level of pro-inflammatory cytokines, such as Interleukin-8 (IL-8) or Tumor Necrosis Factor-alpha (TNF-α), released into the plasma is quantified by ELISA.

Procedure:

  • Blood Collection: Collect fresh human blood from healthy donors in tubes containing an anticoagulant (e.g., heparin).

  • Peptide-LPS Incubation: In a 96-well plate, pre-incubate varying concentrations of the LL-37 fragments or full-length peptide with a fixed concentration of LPS (e.g., 1 ng/mL) for 30 minutes at 37°C.

  • Blood Stimulation: Add whole blood to the wells containing the pre-incubated peptide-LPS mixture.

  • Incubation: Incubate the plate for a specified duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Plasma Collection: Centrifuge the plate to separate the plasma from the blood cells.

  • Cytokine Quantification: Measure the concentration of IL-8 or TNF-α in the collected plasma using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of cytokine production by each peptide concentration is calculated relative to the cytokine level in the LPS-stimulated control without any peptide.

Visualizing the Mechanisms

To better understand the molecular interactions and experimental processes, the following diagrams have been generated.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP LL37 LL-37 Fragment LL37->LPS Neutralization CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 LPS Transfer MyD88 MyD88 TLR4_MD2->MyD88 Activation TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) Nucleus->Cytokines Gene Transcription

Caption: TLR4 Signaling Pathway and Inhibition by LL-37 Fragments.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Peptides LL-37 & Fragments (Serial Dilutions) Incubation Pre-incubation (30 min, 37°C) Peptides->Incubation LPS_sol LPS Solution (Fixed Concentration) LPS_sol->Incubation Assay_System Addition to Assay System (LAL or Whole Blood) Incubation->Assay_System Reaction Incubation (e.g., 1h or 24h, 37°C) Assay_System->Reaction Measurement Measure Readout (Clotting, Color, or Cytokine Level) Reaction->Measurement Calculation Calculate % Inhibition or IC50 Measurement->Calculation Comparison Compare Activity of Fragments Calculation->Comparison

Caption: Workflow for Comparing LPS-Neutralizing Activity.

Conclusion

The presented data strongly suggests that specific fragments of LL-37, particularly those derived from the central and C-terminal regions, offer a significant therapeutic advantage over the full-length peptide. These fragments retain or even exceed the LPS-neutralizing capacity of LL-37 while exhibiting markedly lower cytotoxicity.[4][5] This makes them promising candidates for the development of novel therapeutics against sepsis and other inflammatory conditions driven by bacterial endotoxins. Further research focusing on the optimization of these fragments for stability and in vivo efficacy is warranted.

References

A Comparative Analysis of LL-37 and Other Key Cathelicidin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cathelicidins are a crucial family of host defense peptides, playing a vital role in the innate immune system across a wide range of species. Among them, the human cathelicidin (B612621) LL-37 has been extensively studied for its broad-spectrum antimicrobial and immunomodulatory activities. However, the therapeutic potential of LL-37 is accompanied by challenges such as cytotoxicity at higher concentrations and susceptibility to proteolytic degradation.[1][2] This has spurred research into other naturally occurring cathelicidins and engineered analogues to identify candidates with improved therapeutic indices. This guide provides a comparative overview of LL-37 and other notable cathelicidin peptides, supported by experimental data and detailed methodologies.

I. Overview of Cathelicidin Peptides

Cathelicidins are characterized by a conserved N-terminal cathelin-like domain and a highly variable C-terminal antimicrobial peptide domain.[3][4] The mature, active peptide is released by proteolytic cleavage.[2] While humans possess a single cathelicidin gene encoding the precursor to LL-37 (hCAP18), other mammals have multiple cathelicidin genes, leading to a diversity of peptides.[5] For instance, sheep have SMAP-29 and SMAP-34, rabbits have CAP18, and mice have mCRAMP.[6] This diversity in sequence and structure contributes to a broad range of biological activities.

II. Comparative Performance Data

The following tables summarize the quantitative data on the antimicrobial, anti-biofilm, and cytotoxic activities of LL-37 and other selected cathelicidin peptides.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a peptide's antimicrobial potency, with lower values indicating higher efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC, µM) of Cathelicidin Peptides against Various Pathogens

PeptideE. coliP. aeruginosaS. aureusMethicillin-Resistant S. aureus (MRSA)C. albicans
LL-37 (Human) 1.4 - 16[7][8]<10[9]5.6 - >32[7][8]>32[8]Resistant in high salt[9]
SMAP-29 (Sheep) -Highly Active[10]--Active[11]
mCRAMP (Mouse) -----
CAP18 (Rabbit) -Highly Active[6]Highly Active[6]Highly Active[6]-
BMAP-27 (Bovine) ----Active[12]
BMAP-28 (Bovine) ----Active[12]
Protegrin-1 (PG-1; Porcine) ----Active[12]
Indolicidin (Bovine) ----Active[12]

Note: MIC values can vary depending on the specific strain and experimental conditions (e.g., media composition, salt concentration). The data presented is a range compiled from multiple sources.

Anti-Biofilm Activity

Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The ability of cathelicidins to inhibit biofilm formation or eradicate established biofilms is a critical therapeutic parameter.

Table 2: Anti-Biofilm Activity of LL-37

PathogenActivityReference
P. aeruginosaInhibits biofilm formation[13]
S. aureusInhibits biofilm formation and eradicates existing biofilms[14]
A. baumanniiPrevents biofilm establishment[4]
K. pneumoniaePrevents biofilm establishment[4]

Note: Quantitative data for direct comparison of the anti-biofilm activity of a wide range of cathelicidins is limited. LL-37 is the most extensively studied in this regard.

Cytotoxic Activity

A crucial aspect of peptide drug development is assessing its toxicity towards host cells. This is often measured as the concentration that causes 50% lysis of red blood cells (HC50) or 50% reduction in viability of other mammalian cells (IC50). A higher value indicates lower cytotoxicity.

Table 3: Cytotoxicity of Cathelicidin Peptides against Mammalian Cells

PeptideCell TypeIC50 / HC50 (µM)Reference
LL-37 (Human) Human Red Blood Cells>1280 mg/liter[6]
Human Epithelial Fibroblast CellsLower cytotoxicity than HH2 at >80 mg/liter[6]
SMAP-29 (Sheep) Human Red Blood Cells, HEK cellsVery cytotoxic[11]
CAP18 (Rabbit) Human Red Blood CellsLow hemolytic activity[6]
mCRAMP (Mouse) ---
BMAP-27 (Bovine) Human Erythrocytes and NeutrophilsCytotoxic[12]

Note: Cytotoxicity data can vary based on the cell line and assay used.

III. Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of peptide activity.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test antimicrobial peptide(s)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to ~5 x 10^5 CFU/mL

  • Spectrophotometer or microplate reader

Protocol:

  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control well (bacteria without peptide) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by identifying the lowest peptide concentration at which there is no visible growth. Growth inhibition can also be quantified by measuring the optical density at 600 nm (OD600).[15]

Anti-Biofilm Assay (Crystal Violet Staining Method)

This method quantifies the ability of a peptide to inhibit biofilm formation or eradicate a pre-formed biofilm.

Materials:

  • Test peptide(s)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth with 1% glucose)

  • Sterile 96-well polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

Protocol for Biofilm Inhibition:

  • Peptide and Inoculum Addition: Add 90 µL of a diluted bacterial suspension to the wells of a 96-well plate. Add 10 µL of the test peptide at 10x the desired final concentration.

  • Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with sterile water or PBS to remove planktonic bacteria.

  • Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the wells again to remove excess stain.

  • Solubilization and Quantification: Add 100 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Measure the absorbance at 570 nm.[16][17]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HaCaT)

  • Complete cell culture medium

  • Sterile 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Peptide Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test peptide. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm. Cell viability is calculated as a percentage relative to the untreated control.[18][19]

Cytokine Release Assay (ELISA)

This assay measures the release of specific cytokines from immune cells in response to peptide stimulation.

Materials:

  • Immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs)

  • Complete cell culture medium (e.g., RPMI-1640)

  • Test peptide(s)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-10)

Protocol:

  • Cell Seeding: Seed immune cells into a 96-well plate.

  • Stimulation: Add the test peptide at various concentrations to the cells. Include a positive control (e.g., LPS) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatant.[20][21]

IV. Signaling Pathways and Mechanisms of Action

Cathelicidins exert their diverse biological effects by interacting with various cellular components and modulating multiple signaling pathways.

LL-37 Signaling

LL-37's immunomodulatory effects are mediated through its interaction with several cell surface receptors, including:

  • Toll-Like Receptors (TLRs): LL-37 can directly bind to and neutralize lipopolysaccharide (LPS), preventing its interaction with TLR4 and subsequent pro-inflammatory signaling.[22] Conversely, it can enhance the recognition of nucleic acids by endosomal TLRs (TLR3, TLR7/8, TLR9).[22]

  • Formyl Peptide Receptor 2 (FPR2): This G-protein coupled receptor is a key mediator of LL-37's chemotactic and anti-inflammatory effects.[23]

  • Epidermal Growth Factor Receptor (EGFR): LL-37 can transactivate EGFR, leading to downstream signaling cascades like the PI3K/Akt and MAPK/Erk pathways, which are involved in cell proliferation and migration.[24]

  • P2X7 Receptor: This purinergic receptor is also implicated in LL-37-mediated signaling.[24]

The diagram below illustrates the major signaling pathways activated by LL-37.

LL37_Signaling LL37 LL-37 TLR4 TLR4 LL37->TLR4 Inhibition EndosomalTLRs Endosomal TLRs (TLR3, 7, 8, 9) LL37->EndosomalTLRs Enhancement FPR2 FPR2 LL37->FPR2 EGFR EGFR LL37->EGFR P2X7 P2X7 LL37->P2X7 LPS LPS LPS->TLR4 NucleicAcids Nucleic Acids NucleicAcids->EndosomalTLRs NFkB NF-κB Pathway TLR4->NFkB IRFs IRF Activation EndosomalTLRs->IRFs PI3K_Akt PI3K/Akt Pathway FPR2->PI3K_Akt EGFR->PI3K_Akt MAPK_Erk MAPK/Erk Pathway EGFR->MAPK_Erk P2X7->PI3K_Akt CellResponse Cellular Responses (Inflammation, Chemotaxis, Proliferation, Antiviral) PI3K_Akt->CellResponse MAPK_Erk->CellResponse NFkB->CellResponse IRFs->CellResponse

Caption: Simplified signaling pathways modulated by LL-37.

mCRAMP Signaling

The mouse cathelicidin, mCRAMP, also exhibits immunomodulatory functions, often through similar receptors as LL-37. It can induce chemotaxis of immune cells via the FPR2 receptor.[23] Additionally, mCRAMP has been shown to regulate the MyD88/JNK/NF-κB signaling pathway in the context of intestinal inflammation.[25]

SMAP-29 Mechanism

SMAP-29 is known for its potent, broad-spectrum antimicrobial activity, which is primarily attributed to its ability to disrupt and form pores in the lipid bilayer of microbial membranes.[11] While its immunomodulatory signaling pathways are less characterized than those of LL-37, its strong membrane-disrupting activity contributes to its high cytotoxicity against mammalian cells.[11]

V. Experimental Workflow and Study Logic

The comparative study of cathelicidin peptides follows a logical workflow, from initial screening to in-depth mechanistic studies.

Comparative_Study_Workflow cluster_0 In Vitro Characterization cluster_1 Mechanistic Studies cluster_2 In Vivo Validation Peptide_Selection Peptide Selection (LL-37, SMAP-29, mCRAMP, etc.) MIC_Assay Antimicrobial Activity (MIC Assay) Peptide_Selection->MIC_Assay Biofilm_Assay Anti-Biofilm Activity Peptide_Selection->Biofilm_Assay Cytotoxicity_Assay Cytotoxicity Assessment (MTT, Hemolysis) Peptide_Selection->Cytotoxicity_Assay Signaling_Assay Immunomodulatory Activity (Cytokine Release, Receptor Binding) MIC_Assay->Signaling_Assay Biofilm_Assay->Signaling_Assay Cytotoxicity_Assay->Signaling_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, RT-PCR) Signaling_Assay->Pathway_Analysis Animal_Model Infection/Inflammation Animal Models Pathway_Analysis->Animal_Model Efficacy_Toxicity Efficacy and Toxicity Evaluation Animal_Model->Efficacy_Toxicity

Caption: A typical experimental workflow for the comparative study of cathelicidin peptides.

VI. Conclusion

The comparative study of LL-37 and other cathelicidin peptides reveals a diverse family of molecules with a wide range of antimicrobial and immunomodulatory activities. While LL-37 remains a benchmark, peptides from other species, such as the highly potent but cytotoxic SMAP-29 and the well-studied murine ortholog mCRAMP, offer valuable insights for the design of novel peptide-based therapeutics. By understanding the structure-activity relationships and the intricate signaling pathways modulated by these peptides, researchers can work towards developing new agents with enhanced efficacy and improved safety profiles for a variety of infectious and inflammatory diseases. Further research focusing on direct, side-by-side comparisons of these peptides under standardized conditions will be crucial for advancing this promising field.

References

Unlocking New Frontiers: FK-13 Derivatives Demonstrate Potent Efficacy Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of peptide-based therapeutics is showing significant promise in the fight against antibiotic resistance. Derivatives of the antimicrobial peptide FK-13 have exhibited enhanced efficacy against a range of multidrug-resistant bacterial strains, offering a potential breakthrough for researchers and drug development professionals. This guide provides a comprehensive comparison of FK-13 and its derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams.

In the face of a growing global health crisis fueled by antibiotic-resistant bacteria, the development of novel antimicrobial agents is paramount. FK-13, a fragment of the human cathelicidin (B612621) antimicrobial peptide LL-37, has been identified as a promising candidate. Recent research has focused on the synthesis of FK-13 analogs, or derivatives, to improve its therapeutic potential. Notably, two derivatives, FK-13-a1 and FK-13-a7 , have demonstrated superior activity against clinically significant resistant pathogens compared to the parent peptide.[1]

These derivatives have been engineered through amino acid substitutions to enhance their cell selectivity and antimicrobial potency.[1] This guide will delve into the comparative efficacy of these compounds, their mechanism of action, and the experimental methodologies used to evaluate their performance.

Comparative Efficacy of FK-13 and its Derivatives

The antibacterial activity of FK-13 and its derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a bacterium. The data presented below summarizes the MIC values against various antibiotic-resistant and susceptible bacterial strains.

CompoundOrganism Resistance Profile MIC (μg/mL) Reference
FK-13 Staphylococcus aureus ATCC 29213Methicillin-Susceptible (MSSA)4[2]
Staphylococcus aureus T144Methicillin-Resistant (MRSA)4[2]
Escherichia coli B2Multidrug-Resistant (MDR)8[2]
Klebsiella pneumoniae 700603-16[2]
Pseudomonas aeruginosa 9027-8[2]
Acinetobacter baumannii 19606-8[2]
FK-13-a1 Staphylococcus aureus (MRSA)Methicillin-ResistantPotent Activity[1]
Pseudomonas aeruginosa (MDRPA)Multidrug-ResistantPotent Activity[1]
Enterococcus faecium (VREF)Vancomycin-ResistantPotent Activity[1]
FK-13-a7 Staphylococcus aureus (MRSA)Methicillin-ResistantPotent Activity[1]
Pseudomonas aeruginosa (MDRPA)Multidrug-ResistantPotent Activity[1]
Enterococcus faecium (VREF)Vancomycin-ResistantPotent Activity[1]
LL-37 (Parent Peptide) Staphylococcus aureus (MRSA)Methicillin-ResistantLess Potent than Derivatives[1]
Pseudomonas aeruginosa (MDRPA)Multidrug-ResistantLess Potent than Derivatives[1]
Enterococcus faecium (VREF)Vancomycin-ResistantLess Potent than Derivatives[1]

Note: Specific MIC values for FK-13-a1 and FK-13-a7 were described as more potent than LL-37 in the source material, but exact numerical values were not provided in the abstract.

Furthermore, FK-13-a1 and FK-13-a7 have demonstrated significant synergistic effects when combined with the conventional antibiotic chloramphenicol (B1208) against MRSA and multidrug-resistant P. aeruginosa (MDRPA).[1] These derivatives also exhibit potent anti-biofilm activity against MDRPA, a critical attribute as biofilms contribute significantly to persistent infections and antibiotic tolerance.[1]

Mechanism of Action: Targeting the Bacterial Membrane

The primary mechanism by which FK-13 and its derivatives exert their antibacterial effect is through the disruption of the bacterial cell membrane.[1][2] These cationic peptides are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.[3]

Upon binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization and the formation of pores. This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately, cell death.[1][3]

Membrane Disruption Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space FK13_Derivative FK-13 Derivative (Cationic Peptide) Outer_Membrane Outer Membrane (Gram-negative) FK13_Derivative->Outer_Membrane Electrostatic Attraction Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Membrane Perturbation Cell_Death Cell Death Inner_Membrane->Cell_Death Pore Formation & Leakage of Contents

Mechanism of bacterial membrane disruption by FK-13 derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed experimental protocols for the key assays are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow Start Start Prepare_Peptide Prepare 2-fold serial dilutions of FK-13/derivatives in a 96-well plate Start->Prepare_Peptide Prepare_Inoculum Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL) Prepare_Peptide->Prepare_Inoculum Inoculate Add bacterial inoculum to each well Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC: Lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Workflow for the broth microdilution MIC assay.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the FK-13 derivative. Perform two-fold serial dilutions of the peptide in cation-adjusted Mueller-Hinton broth (or another appropriate broth) in the wells of a 96-well microtiter plate.[4]

  • Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide. Include a growth control well (bacteria without peptide) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]

Bacterial Membrane Permeability Assay

This assay assesses the ability of the FK-13 derivatives to permeabilize the bacterial outer and inner membranes using fluorescent probes.

Membrane_Permeability_Workflow Start Start Prepare_Cells Harvest and wash mid-log phase bacterial cells Start->Prepare_Cells Resuspend Resuspend cells in buffer Prepare_Cells->Resuspend Treat Treat cells with FK-13 derivative at desired concentration Resuspend->Treat Add_Probes Add fluorescent probes: NPN (outer membrane) Propidium (B1200493) Iodide (inner membrane) Treat->Add_Probes Measure_Fluorescence Measure fluorescence intensity over time Add_Probes->Measure_Fluorescence Analyze Analyze data to determine membrane permeabilization Measure_Fluorescence->Analyze End End Analyze->End

Workflow for the bacterial membrane permeability assay.

Procedure:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES buffer, pH 7.2).[6]

  • Outer Membrane Permeability (NPN Assay):

    • Resuspend the bacterial cells in the buffer.

    • Add N-phenyl-1-naphthylamine (NPN), a fluorescent probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes, to the cell suspension.

    • Add the FK-13 derivative to the mixture.

    • Measure the increase in fluorescence intensity (excitation ~350 nm, emission ~420 nm) over time. An increase in fluorescence indicates that NPN has entered the outer membrane, signifying its permeabilization.[6][7]

  • Inner Membrane Permeability (Propidium Iodide Assay):

    • Resuspend the bacterial cells in the buffer.

    • Add propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells.

    • Add the FK-13 derivative to the mixture.

    • Measure the increase in fluorescence intensity (excitation ~535 nm, emission ~617 nm) over time. An increase in fluorescence indicates that PI has entered the cell and bound to DNA, signifying permeabilization of the inner membrane.[6]

Conclusion and Future Directions

The enhanced antimicrobial activity of FK-13 derivatives against a panel of antibiotic-resistant bacteria, coupled with their synergistic and anti-biofilm properties, positions them as highly promising candidates for further preclinical and clinical development. Their mechanism of action, which involves direct disruption of the bacterial membrane, is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.

Future research should focus on optimizing the therapeutic index of these peptides, evaluating their in vivo efficacy and safety profiles in animal models, and exploring novel delivery mechanisms to enhance their stability and targeted delivery. The continued investigation of FK-13 derivatives and other antimicrobial peptides represents a critical strategy in the global effort to combat the growing threat of antibiotic resistance.

References

Cross-Validation of LL-37's Role in Different Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The human cathelicidin (B612621) antimicrobial peptide LL-37 is a crucial component of the innate immune system.[1][2] Initially identified for its broad-spectrum antimicrobial properties, LL-37 is now recognized as a pleiotropic molecule with complex and often contradictory roles in a wide array of human diseases.[3][4][5] It is expressed by various immune and epithelial cells and its activity is context-dependent, varying with the specific tissue microenvironment and the presence of other signaling molecules.[2][4][6] This guide provides a comparative analysis of LL-37's function across different disease models, presenting quantitative data, detailed experimental protocols, and signaling pathways to aid researchers, scientists, and drug development professionals in navigating its multifaceted nature.

Autoimmune Diseases: The Pro-Inflammatory Driver in Psoriasis and Rheumatoid Arthritis

In several autoimmune diseases, LL-37 acts as a key pro-inflammatory mediator. This is particularly evident in psoriasis, where it breaks immune tolerance to self-DNA and RNA, and in rheumatoid arthritis (RA), where it is associated with joint inflammation and bone degradation.[1][7][8]

Quantitative Data: LL-37 in Autoimmune Disease Models
Disease ModelKey FindingQuantitative MeasurementReference Cell/Animal ModelSource
Psoriasis LL-37 enables keratinocytes to respond to self-DNA, inducing Type I IFN.LL-37 treatment of normal human keratinocytes increased TLR9 expression and subsequent IFN-β production upon CpG stimulation.Normal Human Keratinocytes[9]
Psoriasis LL-37/self-DNA complexes stimulate plasmacytoid dendritic cells (pDCs).LL-37/DNA complexes lead to a potent IFN-α response via TLR9 activation in pDCs.[10]Human plasmacytoid Dendritic Cells[3][10]
Psoriasis LL-37 stimulates keratinocytes to release pro-inflammatory cytokines.Induces release of IL-6, IL-18, IL-20, GM-CSF, and chemokines like CXCL8.[7][10]Human Keratinocytes[7][10]
Rheumatoid Arthritis (RA) LL-37 is highly expressed in inflamed synovial joints.Significantly elevated levels of carbamylated LL-37 (carLL-37) detected in RA serum and synovial fluid compared to healthy controls.[11]RA Patients, Pristane-induced arthritis rat model[11]
Rheumatoid Arthritis (RA) LL-37 induces apoptosis of osteoblasts.Contributes to reduced bone formation, a common finding in RA.[1][7]Osteoblasts[1][7]
Rheumatoid Arthritis (RA) A derivative of LL-37 (IG-19) alleviates arthritis in a mouse model.Administration of IG-19 decreased disease severity, reduced serum anti-collagen antibodies, and suppressed pro-inflammatory cytokines.[12]Murine Collagen-Induced Arthritis (CIA) model[12]
Experimental Protocol: Induction of Type I Interferon in Keratinocytes by LL-37 and TLR9 Ligands

This protocol is based on methodologies used to study the role of LL-37 in psoriasis.[9]

  • Cell Culture: Primary normal human epidermal keratinocytes (NHEKs) are cultured in keratinocyte growth medium. Cells are seeded in 24-well plates and grown to approximately 80% confluence.

  • LL-37 Pre-treatment: Cells are washed with phosphate-buffered saline (PBS) and then incubated with serum-free medium containing synthetic LL-37 (typically 20 µg/mL, ~4.5 µM) for 24 hours to upregulate TLR9 expression. Control wells receive medium without LL-37.

  • TLR9 Ligand Stimulation: After pre-treatment, the medium is replaced with fresh medium containing a TLR9 ligand, such as CpG oligodeoxynucleotides (e.g., CpG-A ODN 2216 at 3 µM). Cells are incubated for another 24 hours.

  • RNA Isolation and Gene Expression Analysis: Supernatants are collected for protein analysis. Total RNA is extracted from the keratinocytes using a suitable RNA isolation kit. cDNA is synthesized via reverse transcription.

  • Quantitative PCR (qPCR): The expression levels of IFN-β and other target genes are quantified using qPCR with specific primers. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Protein Quantification (ELISA): The concentration of secreted IFN-β and other cytokines (e.g., IL-6) in the collected cell culture supernatants is measured using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathway Visualization

LL37_Psoriasis cluster_Extracellular Extracellular Space cluster_pDC Plasmacytoid Dendritic Cell (pDC) cluster_Keratinocyte Keratinocyte LL-37 LL-37 TLR9_KC TLR9 LL-37->TLR9_KC Upregulates Expression Self-DNA Self-DNA Self-DNA->TLR9_KC Activates LL-37_DNA_Complex LL-37/Self-DNA Complex TLR9 TLR9 LL-37_DNA_Complex->TLR9 Activates MyD88 MyD88 TLR9->MyD88 IRF7 IRF7 MyD88->IRF7 IFNa Type I IFN (IFN-α) IRF7->IFNa cluster_Keratinocyte cluster_Keratinocyte IFNa->cluster_Keratinocyte Activates IFNb Type I IFN (IFN-β) TLR9_KC->IFNb Induces Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-36, CXCL8) IFNb->Cytokines cluster_pDC cluster_pDC IFNb->cluster_pDC Activates LL-37Self-DNA LL-37Self-DNA LL-37Self-DNA->LL-37_DNA_Complex LL37_Pro_Tumor cluster_LungCancer Pro-Tumorigenic Pathway (e.g., Lung Cancer) LL-37 LL-37 EGFR EGFR LL-37->EGFR Transactivates Ras Ras EGFR->Ras MAPK MAPK Cascade (ERK) Ras->MAPK Proliferation Cell Proliferation & Growth MAPK->Proliferation LL37_Anti_Tumor cluster_ColonCancer Anti-Tumorigenic Pathway (e.g., Colon Cancer) LL-37 LL-37 GPCR GPCR LL-37->GPCR Activates p53 p53 GPCR->p53 Bax Bax/Bak ↑ Bcl-2 ↓ p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion AIF AIF / EndoG Mitochondrion->AIF Apoptosis Caspase-Independent Apoptosis AIF->Apoptosis LL37_Neuroinflammation cluster_CNS Central Nervous System Microenvironment LL-37 LL-37 Receptors FPRL1 / P2X7 LL-37->Receptors Binds Signaling PI3K / PKC MAPK (p38) Receptors->Signaling NFkB NF-κB Translocation Signaling->NFkB Cytokines Pro-inflammatory Mediators (IL-1β, IL-6, IL-8, CCL2) NFkB->Cytokines Induces Transcription Neurotoxicity Neurotoxicity Cytokines->Neurotoxicity Neuron Neuron Neurotoxicity->Neuron Damages Microglia Microglia / Astrocyte Microglia->LL-37 Releases Wound_Healing_Workflow start Start: Select Mice (e.g., C57BL/6) anesthesia Anesthetize & Shave Dorsum start->anesthesia wounding Create 6-mm Full-Thickness Excisional Wound anesthesia->wounding treatment Topical Application: Group A: LL-37 Gel Group B: Vehicle Control Gel wounding->treatment monitoring Daily Monitoring: Photograph Wound Area treatment->monitoring analysis Image Analysis: Calculate % Wound Closure monitoring->analysis harvest Tissue Harvest (e.g., Day 7 & 14) monitoring->harvest end End: Compare Healing, Angiogenesis & Proliferation analysis->end histology Histology: H&E Staining Immunohistochemistry (CD31, Ki67) harvest->histology histology->end LL37_Atherosclerosis cluster_VesselWall Blood Vessel Wall LL-37 LL-37 EndothelialCell Endothelial Cell LL-37->EndothelialCell Activates Macrophage Macrophage LL-37->Macrophage Enhances LDL Uptake LDL LDL LDL->Macrophage AdhesionMolecules ICAM-1, MCP-1 (Expression ↑) EndothelialCell->AdhesionMolecules FoamCell Foam Cell Macrophage->FoamCell Transforms into Plaque Atherosclerotic Plaque FoamCell->Plaque Contributes to AdhesionMolecules->Macrophage Promotes Recruitment

References

A Comparative Analysis of the Immunomodulatory Profiles of LL-37 and its Derivative, FK-13

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the immunomodulatory properties of the human cathelicidin (B612621) peptide LL-37 and its N-terminal fragment, FK-13 (residues 17-29), reveals distinct yet overlapping activities with significant implications for therapeutic development. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their respective immunomodulatory profiles, supported by experimental data and methodologies.

LL-37 is a well-established host defense peptide with a complex, dual role in modulating the immune system. It can exert both pro-inflammatory and anti-inflammatory effects depending on the cellular context and microenvironment. In contrast, FK-13, a smaller fragment of LL-37, has been primarily investigated for its antimicrobial activities. However, emerging evidence, detailed herein, suggests that FK-13 also possesses immunomodulatory capabilities, albeit with a profile that differs from its parent peptide.

Introduction to LL-37 and FK-13

LL-37 is a 37-amino acid cationic peptide that plays a crucial role in both innate and adaptive immunity.[1] It is expressed by various immune and epithelial cells and is involved in a wide range of immunological processes, including chemotaxis, cytokine release, and regulation of inflammation.[1] FK-13 is a 13-amino acid fragment corresponding to the core α-helical region of LL-37.[2][3] While known for its antimicrobial and anti-biofilm properties, its immunomodulatory functions are an active area of investigation.[4][5]

Comparative Immunomodulatory Activities

The immunomodulatory effects of LL-37 and FK-13 have been assessed through various in vitro and in vivo studies. Below is a summary of their known activities on different immune cells and processes.

Data Presentation: Quantitative Comparison of Immunomodulatory Effects
Immunomodulatory Activity LL-37 FK-13 Supporting Evidence
Cytokine Modulation
Pro-inflammatory Cytokine Induction (e.g., TNF-α, IL-6, IL-8)Induces release from monocytes, macrophages, and mast cells.[1]Analogs of FK-13 have been shown to retain anti-inflammatory activity, suggesting FK-13 itself may have a more limited pro-inflammatory profile.[4]
Anti-inflammatory Cytokine Induction (e.g., IL-10)Can induce IL-10 production, contributing to its anti-inflammatory role.Data on direct IL-10 induction is limited; however, one study showed that a nanovaccine using FK-13 as an adjuvant reduced IL-10 production by bone marrow-derived dendritic cells (BMDCs).[6]
IFN-γ InductionPromotes a Th1-inducing cytokine profile in dendritic cells, leading to increased IFN-γ synthesis by T cells.[1]Directly promotes IFN-γ production in murine primary CD8+ T cells.[6]
Immune Cell Modulation
ChemotaxisPotent chemoattractant for neutrophils, monocytes, macrophages, and T cells.[7]Data on chemotactic activity is not well-established.
Dendritic Cell (DC) Maturation and ActivationInduces maturation and activation of dendritic cells.[1]A nanovaccine incorporating FK-13 stimulated the activation of dendritic cells.[6]
Macrophage PolarizationCan influence macrophage polarization towards both M1 (pro-inflammatory) and M2 (anti-inflammatory) phenotypes.Specific effects on macrophage polarization are not yet well-documented.
Signaling Pathway Modulation
TLR SignalingModulates Toll-like Receptor (TLR) signaling, often dampening TLR4 activation by LPS.[7]FK-13 analogs exhibit a high LPS-binding ability, suggesting a potential role in neutralizing LPS.
NF-κB SignalingCan both activate and inhibit the NF-κB pathway depending on the context.[8]The effect on NF-κB signaling is not well-characterized, though its potential interaction with LPS suggests a possible modulatory role.[6]

Signaling Pathways

The immunomodulatory actions of LL-37 are mediated through a variety of cell surface receptors and signaling pathways. FK-13, as a fragment of LL-37, may share some of these mechanisms, though its distinct structure likely results in differential receptor engagement and downstream signaling.

LL-37 Signaling Pathway

LL-37 interacts with several receptors, including G protein-coupled receptors (GPCRs) like formyl peptide receptor 2 (FPR2), purinergic receptors (P2X7), and receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR). These interactions trigger downstream signaling cascades involving MAPKs, PI3K/Akt, and NF-κB, leading to the modulation of gene expression related to inflammation and cell survival.

LL37_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LL37 LL-37 GPCR GPCR (FPR2) LL37->GPCR P2X7 P2X7 LL37->P2X7 EGFR EGFR LL37->EGFR MAPK MAPK Pathway GPCR->MAPK Chemotaxis Chemotaxis GPCR->Chemotaxis NFkB NF-κB Pathway P2X7->NFkB PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Cytokines Cytokine/Chemokine Production MAPK->Cytokines PI3K_Akt->Cytokines NFkB->Cytokines

Caption: LL-37 signaling pathways in immune cells.
FK-13 Signaling Pathway (Putative)

While the specific receptors for FK-13 are not fully elucidated, its ability to stimulate CD8+ T cells and dendritic cells suggests interactions with receptors involved in T-cell activation and antigen presentation. Its potential to bind LPS indicates a possible role in modulating TLR4 signaling. Further research is required to delineate the precise signaling pathways activated by FK-13.

FK13_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FK13 FK-13 LPS LPS FK13->LPS Neutralization? TCR_Complex TCR Complex (on T-cell) FK13->TCR_Complex ? DC_Receptors DC Surface Receptors FK13->DC_Receptors ? TLR4 TLR4 LPS->TLR4 T_Cell_Activation T-Cell Activation TCR_Complex->T_Cell_Activation DC_Activation DC Activation DC_Receptors->DC_Activation IFNg IFN-γ Production T_Cell_Activation->IFNg Antigen_Presentation Antigen Presentation DC_Activation->Antigen_Presentation

Caption: Putative signaling pathways for FK-13.

Experimental Protocols

The characterization of the immunomodulatory activities of LL-37 and FK-13 relies on a suite of standardized in vitro and in vivo assays.

Cytokine Release Assay (In Vitro)

This protocol is designed to measure the release of cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., macrophages), in response to peptide stimulation.

Materials:

  • Human PBMCs isolated by Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • LL-37 and FK-13 peptides (endotoxin-free).

  • Lipopolysaccharide (LPS) as a positive control for pro-inflammatory cytokine induction.

  • 96-well cell culture plates.

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ).

Procedure:

  • Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Add LL-37 or FK-13 to the wells at various concentrations. Include a vehicle control (peptide solvent) and a positive control (LPS).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the supernatant and store at -80°C until analysis.

  • Quantify the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Cytokine_Assay_Workflow start Isolate PBMCs seed_cells Seed PBMCs in 96-well plate start->seed_cells add_peptides Add LL-37, FK-13, or controls seed_cells->add_peptides incubate Incubate 24-48h at 37°C add_peptides->incubate collect_supernatant Collect supernatant incubate->collect_supernatant analyze Analyze cytokines by ELISA collect_supernatant->analyze end Quantify cytokine levels analyze->end

Caption: Workflow for in vitro cytokine release assay.
Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the ability of a peptide to induce the migration of immune cells, such as neutrophils or monocytes.

Materials:

  • Isolated human neutrophils or monocytes.

  • Boyden chamber apparatus with a polycarbonate membrane (typically 3-5 µm pore size).

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA).

  • LL-37 and FK-13 peptides.

  • A known chemoattractant (e.g., fMLP) as a positive control.

  • Staining solution (e.g., Diff-Quik).

Procedure:

  • Pre-coat the polycarbonate membrane with fibronectin.

  • Add the peptide solution (LL-37 or FK-13) or control to the lower chamber of the Boyden apparatus.

  • Add the cell suspension to the upper chamber.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 1-3 hours.

  • After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

  • Count the number of migrated cells in several high-power fields using a microscope.

Conclusion

LL-37 exhibits a broad and complex immunomodulatory profile, acting as a key regulator of both innate and adaptive immune responses. Its fragment, FK-13, is emerging as a molecule with its own distinct immunomodulatory properties, including the ability to activate specific T-cell responses and interact with components of the innate immune system. The data presented in this guide highlights the potential for both peptides in the development of novel therapeutics for infectious and inflammatory diseases. Further research is warranted to fully elucidate the immunomodulatory mechanisms of FK-13 and to directly compare its efficacy and safety profile with that of the full-length LL-37 peptide in various preclinical models.

References

Validating the Membrane-Disrupting Action of FK-13 Using Mutant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial peptide FK-13, focusing on the validation of its mechanism of action through the use of mutant bacterial strains. FK-13, a short linear cationic peptide, exhibits broad-spectrum antibacterial activity primarily by compromising the integrity of bacterial cell membranes. This leads to membrane potential dissipation and the generation of reactive oxygen species (ROS), ultimately causing cell death.[1] The use of bacterial mutants with specific alterations in their cell envelope provides a powerful tool to confirm this membrane-centric mechanism.

Comparison of FK-13 Activity Against Wild-Type and Mutant Strains

The antibacterial efficacy of FK-13 and its derivatives is often enhanced against bacteria with altered membrane compositions. For instance, a mutant version of the FK-13 parent peptide (LL-37), CKR12, demonstrated varied activity against different microbes, highlighting the importance of peptide structure in microbial interaction.[2] Furthermore, analogs of FK-13, such as FK-13-a1 and FK-13-a7, have shown potent activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA).[3]

A key strategy to validate the membrane-disrupting mechanism of antimicrobial peptides (AMPs) like FK-13 is to assess their activity against mutants with defects in lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria or lipoteichoic acid (LTA) in Gram-positive bacteria. Mutations in the LPS core oligosaccharide, for example, have been shown to increase the susceptibility of E. coli to various cationic AMPs.[4][5][6] This is because a complete LPS layer provides a barrier against these peptides, and its disruption facilitates their access to the cell membrane.

While direct studies on FK-13 against a comprehensive panel of LPS or LTA mutants are not yet available, the existing data on other AMPs strongly supports this approach for validating FK-13's mechanism. The following table summarizes the expected and observed outcomes when testing FK-13 against such mutants, alongside comparisons with other antibiotic classes.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of FK-13 and Other Antibiotics Against Wild-Type and Mutant Bacterial Strains

Antibiotic/PeptideTarget/Mechanism of ActionWild-Type Strain (e.g., E. coli) MIC (µg/mL)LPS Mutant Strain (e.g., lptD mutant) MIC (µg/mL)LTA Mutant Strain (e.g., dltA mutant) MIC (µg/mL)Reference Antibiotic (e.g., Ciprofloxacin) MIC (µg/mL)
FK-13 Bacterial Membrane Disruption 4-16 Expected: <4 (Increased Susceptibility) Expected: <4 (Increased Susceptibility) Variable
FK-13 Analog (FK-13-a1)Bacterial Membrane Disruption4Not ReportedNot ReportedNot Reported
Polymyxin BLPS Interaction1<0.5Not ApplicableVariable
CiprofloxacinDNA Gyrase Inhibition0.0150.0150.0150.015
VancomycinPeptidoglycan Synthesis InhibitionNot ApplicableNot Applicable>256>256

Note: The MIC values for FK-13 against mutant strains are expected outcomes based on the known mechanism of action and data from similar antimicrobial peptides. Actual values would need to be determined experimentally.

Experimental Protocols

Generation of Bacterial Mutants

To validate the mechanism of action of FK-13, specific bacterial mutants with altered cell envelopes can be generated using techniques like site-directed mutagenesis. This allows for the targeted disruption of genes involved in LPS or LTA biosynthesis.

Protocol for Site-Directed Mutagenesis to Create a Gene Deletion Mutant:

  • Primer Design: Design primers flanking the gene of interest (e.g., a gene in the LPS biosynthesis pathway like lptD). These primers should contain sequences homologous to the regions upstream and downstream of the target gene.

  • PCR Amplification: Perform PCR using the designed primers and genomic DNA from the wild-type bacterium to amplify the upstream and downstream flanking regions.

  • Construct Assembly: Ligate the amplified upstream and downstream fragments to an antibiotic resistance cassette.

  • Transformation: Introduce the assembled DNA construct into the wild-type bacterial cells via electroporation or chemical transformation.

  • Selection of Mutants: Plate the transformed cells on agar (B569324) containing the appropriate antibiotic to select for colonies that have incorporated the resistance cassette, and by homologous recombination, have replaced the target gene.

  • Verification: Confirm the gene deletion in the selected colonies by PCR and DNA sequencing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of FK-13 and other antibiotics against the wild-type and mutant strains is determined using the broth microdilution method.

Protocol for MIC Determination:

  • Bacterial Culture Preparation: Grow bacterial strains (wild-type and mutant) in appropriate broth medium overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.

  • Serial Dilution of Antimicrobials: Prepare two-fold serial dilutions of FK-13 and other comparator antibiotics in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of FK-13 and the experimental workflow for its validation.

FK13_Mechanism cluster_bacteria Bacterial Cell Outer_Membrane Outer Membrane (Gram-negative) Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Membrane Translocation/Disruption Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Pore Formation & Ion Leakage Cell_Death Cell Death Cytoplasm->Cell_Death ROS Production & Dissipation of Membrane Potential FK13 FK-13 Peptide FK13->Outer_Membrane Initial Electrostatic Interaction

Caption: Proposed mechanism of action of the antimicrobial peptide FK-13.

Experimental_Workflow cluster_wt Wild-Type Strain cluster_mutant Mutant Strain start Start: Hypothesis FK-13 targets the bacterial membrane mutagenesis Site-Directed Mutagenesis (e.g., ΔlptD in E. coli) start->mutagenesis selection Selection of Mutant Strain mutagenesis->selection verification Verification of Mutation (PCR & Sequencing) selection->verification mic_assay MIC Assay (Wild-Type vs. Mutant) verification->mic_assay wt_mic Determine MIC of FK-13 mutant_mic Determine MIC of FK-13 data_analysis Data Analysis & Comparison mic_assay->data_analysis conclusion Conclusion: Validation of Mechanism of Action data_analysis->conclusion wt_mic->mic_assay mutant_mic->mic_assay

Caption: Experimental workflow for validating FK-13's mechanism of action.

References

Benchmarking FK-13: A Comparative Analysis of a Promising Synthetic Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: December 2025

In the face of rising antimicrobial resistance, the scientific community is in a perpetual search for novel therapeutic agents. Synthetic antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance. Among these, FK-13, a 13-amino acid peptide derived from human cathelicidin (B612621) LL-37, has garnered significant attention. This guide provides a comprehensive performance comparison of FK-13 against other synthetic antimicrobial peptides, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their evaluation of this potent antimicrobial agent.

Performance Snapshot: FK-13 in a Competitive Landscape

The antimicrobial efficacy of FK-13 is primarily evaluated by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. Across multiple studies, FK-13 has demonstrated significant activity against a range of both Gram-positive and Gram-negative bacteria, including clinically relevant and multidrug-resistant strains.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values of FK-13 and other synthetic antimicrobial peptides against common bacterial strains. Lower MIC values indicate higher potency.

Table 1: Comparative MIC of FK-13 and Other Synthetic AMPs against Gram-Positive Bacteria

PeptideStaphylococcus aureus (ATCC 29213)Methicillin-Resistant S. aureus (MRSA T144)
FK-13 4 µg/mL[1]2-4 µg/mL[1]
YI122 µg/mL[1]2 µg/mL[1]
CKR120.91 µM-
GF-172.34 - 18.75 µg/mL2.34 - 18.75 µg/mL
17BIPHE2>300 µg/mL>300 µg/mL
KR-12>300 µg/mL[2]>300 µg/mL[2]

Table 2: Comparative MIC of FK-13 and Other Synthetic AMPs against Gram-Negative Bacteria

PeptideEscherichia coli (ATCC 25922 / MG1655)Pseudomonas aeruginosa (PA14)Klebsiella pneumoniae (ATCC 700603)
FK-13 4-8 µg/mL[1]2 µg/mL[1]16 µg/mL[1]
YI122-8 µg/mL[1]8 µg/mL[1]16 µg/mL[1]
CKR122.47 µM--
GF-174.69 - 18.75 µg/mL75 µg/mL-
17BIPHE218.75 µg/mL37.5 µg/mL-
KR-12>300 µg/mL[2]>300 µg/mL[2]-

Delving into the Mechanism: How FK-13 Exerts its Antimicrobial Action

The primary mechanism of action for FK-13 and its analogs is the disruption of bacterial cell membrane integrity.[3] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.

FK13_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space FK13 FK-13 Peptide Membrane Anionic Membrane Surface FK13->Membrane Electrostatic Attraction Pore Pore Formation Membrane->Pore Membrane Perturbation Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Pore->Leakage Disruption of Ion Gradients Death Cell Death Leakage->Death Metabolic Arrest

Caption: Logical flow of FK-13's antimicrobial mechanism of action.

A Framework for Evaluation: Benchmarking Workflow

A standardized workflow is crucial for the objective comparison of antimicrobial peptides. The following diagram outlines a general experimental pipeline for benchmarking the performance of a novel synthetic antimicrobial peptide like FK-13 against established counterparts.

Benchmarking_Workflow Peptide_Synthesis Peptide Synthesis & Purification MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Peptide_Synthesis->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., Hemolysis, LDH) Peptide_Synthesis->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies (e.g., SYTOX Green Assay) MIC_Assay->Mechanism_Study Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Study->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: General experimental workflow for benchmarking antimicrobial peptides.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial peptide required to inhibit the growth of a microorganism.

Materials:

  • 96-well polypropylene (B1209903) microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • FK-13 and other synthetic peptides

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Peptide Preparation: Prepare a stock solution of each peptide. Perform serial two-fold dilutions in MHB in the 96-well plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted peptides. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Release Assay)

This assay assesses the toxicity of the peptides to mammalian cells by measuring the release of LDH from damaged cells.

Materials:

  • Human cell line (e.g., HEK293)

  • 96-well tissue culture plates

  • Cell culture medium

  • FK-13 and other synthetic peptides

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate and incubate until they reach a desired confluency.

  • Peptide Treatment: Expose the cells to various concentrations of the peptides for a specified time (e.g., 24 hours). Include a negative control (cells with medium only) and a positive control (cells treated with a lysis buffer).

  • LDH Measurement: After incubation, transfer the cell supernatant to a new plate. Add the LDH assay reagents according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the recommended wavelength. Calculate the percentage of cytotoxicity relative to the positive control.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay evaluates the ability of peptides to permeabilize the bacterial membrane using the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.[3]

Materials:

  • Bacterial suspension

  • SYTOX Green dye

  • FK-13 and other synthetic peptides

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Preparation: Prepare a bacterial suspension and wash it with a suitable buffer.

  • Assay Setup: Add the bacterial suspension to a microplate. Add SYTOX Green to each well at a final concentration of 0.5 µM.

  • Peptide Addition: Add different concentrations of the peptides to the wells.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time. A rapid increase in fluorescence indicates membrane permeabilization.[4]

This guide provides a foundational comparison of FK-13's performance and the methodologies to conduct further investigations. The presented data underscores the potential of FK-13 as a potent antimicrobial agent, warranting further research and development.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of LL-37 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of the human cathelicidin (B612621) antimicrobial peptide, LL-37. It aims to bridge the gap between laboratory findings and clinical potential by presenting experimental data, detailed methodologies, and a comparative analysis with alternative antimicrobial peptides.

Introduction to LL-37

LL-37 is a 37-amino acid, cationic, and amphipathic peptide that is a crucial component of the human innate immune system.[1] It is derived from the cleavage of the human cationic antimicrobial protein 18 (hCAP18).[2] Beyond its direct antimicrobial properties against a broad spectrum of pathogens, LL-37 exhibits a remarkable range of immunomodulatory functions, including the modulation of inflammation, promotion of wound healing, and chemotaxis of immune cells.[2][3] This multifaceted nature makes LL-37 a subject of intense research for its therapeutic potential in various diseases.

Comparative Analysis of In Vitro and In Vivo Antimicrobial Activity

A direct quantitative correlation between the in vitro minimum inhibitory concentration (MIC) and the in vivo effective dose of LL-37 is not always straightforward and can be influenced by various host factors. However, by synthesizing data from multiple studies, we can draw valuable comparisons.

Table 1: In Vitro and In Vivo Antimicrobial Activity of LL-37 and Alternatives
PeptideOrganismIn Vitro Activity (MIC/MBC in µg/mL)In Vivo ModelIn Vivo Efficacy
LL-37 Pseudomonas aeruginosa1.3 - 256[4][5][6]Murine burn wound infectionSignificant reduction in bacterial load[4]
Staphylococcus aureus (including MRSA)<10 - 256[7][8][9]Murine skin infectionEffective in killing extracellular and intracellular S. aureus[7][10]
Escherichia coli<10[9]--
Nisin Streptococcus suis0.12 - 4.0[7]Murine infection model87.5-100% survival rate with 5.0-10 mg/kg treatment[7]
Listeria monocytogenes-Murine infection modelNisin V more effective than Nisin A in controlling infection[11]
Magainin II Bladder cancer cell linesIC50: 31.0 - 484.03 µM[12]--
Mycoplasma pneumoniae8 - 30 µM (for derivatives)[13]--
CAMA-syn Various Gram-positive and Gram-negative bacteria-Murine modelSignificantly lower colony-forming rate in transduced mice[14]

Note: MIC/MBC and IC50 values can vary depending on the specific strain and experimental conditions.

Wound Healing and Anti-Inflammatory Properties

LL-37's role in wound healing is a significant area of investigation, with studies demonstrating a correlation between its in vitro effects on cell migration and proliferation and its in vivo efficacy in promoting wound closure.

Table 2: In Vitro and In Vivo Wound Healing and Anti-Inflammatory Effects of LL-37
ActivityIn Vitro ObservationIn Vivo Observation
Wound Healing Activates migration of human keratinocyte cell line HaCaT.[15][16] Induces proliferation of endothelial cells (HMECs and HUVECs) at concentrations as low as 50 ng/ml.[17][18]Significantly improved re-epithelialization and granulation tissue formation in excisional wounds in ob/ob mice.[15][16][19] Topical application increased vascularization and re-epithelialization in dexamethasone-treated mice.[17][18][20]
Anti-Inflammatory Neutralized the activation of macrophages by lipopolysaccharide (LPS).[17][18] Decreased the release of proinflammatory cytokines (IL-1β, IL-6, IL-8, and TNF-α) from LPS-stimulated human neutrophils in a dose-dependent manner.[21]-

Signaling Pathways Modulated by LL-37

LL-37 exerts its diverse biological effects by interacting with various cell surface receptors and modulating multiple intracellular signaling pathways.

LL-37 Signaling Network

LL37_Signaling cluster_receptors Cell Surface Receptors cluster_pathways Signaling Pathways cluster_outcomes Cellular Responses FPRL1 FPRL1/FPR2 PI3K_Akt PI3K/Akt Pathway FPRL1->PI3K_Akt EGFR EGFR EGFR->PI3K_Akt MAPK_Erk MAPK/Erk Pathway EGFR->MAPK_Erk P2X7 P2X7 NFkB NF-kB Pathway P2X7->NFkB TLR TLRs (TLR2, TLR4, TLR3, TLR7/8, TLR9) TLR->MAPK_Erk TLR->NFkB LL37 LL-37 LL37->FPRL1 LL37->EGFR LL37->P2X7 LL37->TLR Antimicrobial Antimicrobial Activity (Membrane Disruption) LL37->Antimicrobial Migration Cell Migration (Keratinocytes, Immune cells) PI3K_Akt->Migration Proliferation Cell Proliferation PI3K_Akt->Proliferation WoundHealing Wound Healing PI3K_Akt->WoundHealing MAPK_Erk->Proliferation Cytokine Cytokine/Chemokine Production MAPK_Erk->Cytokine MAPK_Erk->WoundHealing NFkB->Cytokine Inflammation Inflammation (Pro- and Anti-) NFkB->Inflammation STAT STAT Pathway

Caption: LL-37 signaling pathways leading to diverse cellular responses.

Experimental Protocols

In Vitro: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]

Workflow for MIC Determination

MIC_Workflow A Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL) C Add bacterial inoculum to each well A->C B Perform serial two-fold dilutions of LL-37 in a 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • Test antimicrobial peptide (e.g., LL-37)

  • Bacterial strain (e.g., P. aeruginosa, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: A culture of the test bacteria is grown to the mid-logarithmic phase and then diluted in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[22]

  • Peptide Dilution: The antimicrobial peptide is serially diluted (usually two-fold) in the 96-well plate using MHB.

  • Inoculation: The bacterial suspension is added to each well containing the diluted peptide.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[22]

In Vivo: Murine Excisional Wound Healing Model

This model is used to evaluate the efficacy of therapeutic agents in promoting the closure of full-thickness skin wounds.[11][12][14][15]

Workflow for Murine Wound Healing Model

Wound_Healing_Workflow A Anesthetize mouse and shave dorsal skin B Create full-thickness excisional wounds (e.g., 6-8 mm punch biopsy) A->B C Topically apply LL-37 or control vehicle B->C D Monitor wound closure daily (digital photography and measurement) C->D E Harvest wound tissue at specific time points D->E F Analyze tissue for re-epithelialization, granulation tissue formation, and angiogenesis (Histology, Immunohistochemistry) E->F

Caption: Workflow for the murine excisional wound healing model.

Materials:

  • Mice (e.g., BALB/c or C57BL/6)

  • Surgical instruments (biopsy punch, scissors, forceps)

  • Anesthesia

  • Test compound (LL-37) and vehicle control

  • Wound dressing

Procedure:

  • Animal Preparation: Mice are anesthetized, and the dorsal hair is removed.

  • Wound Creation: One or two full-thickness excisional wounds are created on the dorsum of each mouse using a biopsy punch.[11][15]

  • Treatment: The test compound (LL-37) or a vehicle control is topically applied to the wounds.

  • Wound Monitoring: The wound area is measured daily or at set intervals to determine the rate of wound closure.

  • Histological Analysis: At the end of the experiment, the wound tissue is excised, fixed, and processed for histological analysis to assess parameters such as re-epithelialization, granulation tissue formation, collagen deposition, and angiogenesis.[19]

Alternatives to LL-37

Several other antimicrobial peptides, both natural and synthetic, are being investigated as alternatives to LL-37 and conventional antibiotics.

Nisin

Nisin is a bacteriocin (B1578144) produced by Lactococcus lactis and is effective against a wide range of Gram-positive bacteria.[7] It has been shown to have both in vitro and in vivo efficacy against pathogens like Streptococcus suis and Listeria monocytogenes.[7][11]

Magainin II

Originally isolated from the skin of the African clawed frog, Magainin II is a linear, cationic peptide with broad-spectrum antimicrobial activity. It has also demonstrated cytotoxic effects against certain cancer cell lines.[12]

CAMA (Cecropin A-Magainin 2 Hybrid)

CAMA is a synthetic hybrid peptide that combines sequences from cecropin (B1577577) A and magainin 2. This hybrid peptide has shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[23]

LL-37 Derivatives

Truncated or modified versions of LL-37, such as FK-16 and GF-17, have been developed to enhance antimicrobial activity and reduce potential cytotoxicity.[24][25] These derivatives often show improved efficacy against specific pathogens compared to the full-length peptide.[25]

Conclusion

LL-37 is a promising therapeutic agent with a broad spectrum of antimicrobial and immunomodulatory activities. While a direct quantitative correlation between its in vitro and in vivo efficacy can be complex, the available data strongly support its potential for clinical applications, particularly in wound healing and the treatment of bacterial infections. Further research focusing on well-controlled studies that directly compare in vitro and in vivo outcomes is crucial for optimizing its therapeutic use. The exploration of alternative antimicrobial peptides and derivatives of LL-37 continues to be a vital area of research in the fight against antibiotic resistance.

References

Comparative Transcriptomic Analysis of Cells Treated with LL-37 versus its Derivative FK-13

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to LL-37 and FK-13

LL-37 is a 37-amino acid peptide that is the only member of the cathelicidin (B612621) family found in humans. It is a crucial component of the innate immune system, exhibiting a broad spectrum of antimicrobial activity against bacteria, viruses, and fungi.[1] Beyond its direct microbicidal effects, LL-37 is a multifaceted immunomodulator, influencing processes such as inflammation, wound healing, and angiogenesis.[1]

FK-13 is a shorter, 13-amino acid peptide derived from the central region (residues 17-29) of LL-37.[2] This fragment is of significant interest as it is believed to encompass the core antimicrobial and membrane-acting region of the parent peptide.[2] Research into FK-13 and its analogs aims to develop smaller, potentially more selective, and cost-effective therapeutic agents that retain the beneficial activities of LL-37 while minimizing potential cytotoxicity.[2]

Transcriptomic Profile of LL-37-Treated Cells

Transcriptomic analysis of human cells treated with LL-37 reveals significant changes in gene expression, particularly those related to immune responses, inflammation, and cell signaling. A study on normal human epidermal keratinocytes (NHEKs) provides a clear example of the peptide's impact on the cellular transcriptome.

Quantitative Data: Differentially Expressed Genes in NHEKs

In a study investigating the effects of LL-37 on NHEKs, RNA sequencing (RNA-seq) identified a substantial number of upregulated genes following a 24-hour exposure to the peptide.[3] This highlights the peptide's role in activating cellular programs involved in host defense and tissue repair.

Table 1: Selected Upregulated Genes in Normal Human Epidermal Keratinocytes (NHEKs) Treated with LL-37 (1.75 µM for 24 hours) [3]

Gene SymbolGene NameFold Changep-valuePutative Function in this Context
FGF2Fibroblast growth factor 232.66< 0.05Promotion of cell proliferation and wound healing
HBEGFHeparin-binding EGF-like growth factor7.13< 0.05Keratinocyte migration and proliferation
IL-6Interleukin 6-< 0.05Pro-inflammatory and anti-inflammatory cytokine
VEGFCVascular endothelial growth factor C-< 0.05Angiogenesis and lymphangiogenesis
BTCBetacellulin-< 0.05Epidermal growth factor receptor (EGFR) ligand
TGFB1Transforming growth factor beta 1-< 0.05Regulation of cell growth and differentiation

Note: Fold change for some genes was not explicitly provided in the summary table of the source but they were confirmed as significantly upregulated.[3]

In another study on melanoma cells, silencing of the gene encoding LL-37 resulted in the differential expression of 379 downregulated and 505 upregulated genes, implicating LL-37 in the regulation of PI3K signaling, cell cycle control, and Rho signaling pathways.[4][5] Furthermore, in a bacterial model (E. coli), intracellular expression of LL-37 was shown to primarily affect genes related to energy production and carbohydrate metabolism.[6]

Functional Profile of FK-13

Currently, there is a lack of publicly available transcriptomic data specifically for cells treated with FK-13. However, functional studies provide valuable insights into its biological activities, often in direct comparison with its parent peptide, LL-37.

FK-13 and its synthetic analogs have been shown to:

  • Retain Potent Antimicrobial Activity: Studies have demonstrated that FK-13 and its derivatives exhibit strong antimicrobial effects against a range of bacteria, including antibiotic-resistant strains.[2]

  • Exhibit Anti-inflammatory Properties: Analogs of FK-13 have been shown to retain the anti-inflammatory activity of LL-37.[2]

  • Possess Anti-biofilm Capabilities: Certain FK-13 analogs have demonstrated efficacy in preventing and disrupting bacterial biofilms.[2]

  • Show Synergistic Effects with Antibiotics: FK-13 derivatives have been observed to work synergistically with conventional antibiotics, enhancing their efficacy.[2]

  • Inhibit Growth of Protozoan Parasites: Both LL-37 and FK-13 have been shown to decrease the viability of Trichomonas vaginalis, with some derivatives of FK-13 showing greater efficacy than LL-37.[7]

These findings suggest that FK-13, despite its smaller size, recapitulates many of the key immunomodulatory and antimicrobial functions of LL-37.

Comparative Summary and Signaling Pathways

Based on the available data, a comparative summary of LL-37 and FK-13 can be formulated. LL-37 induces a broad transcriptomic response in host cells, upregulating genes involved in inflammation, growth factor production, and cell signaling. FK-13, while lacking a detailed transcriptomic profile, functionally mirrors many of the antimicrobial and immunomodulatory effects of LL-37.

Signaling Pathways

LL-37 is known to interact with and modulate several signaling pathways. One of the well-documented pathways is its interaction with Toll-like Receptors (TLRs). LL-37 can suppress inflammatory responses mediated by TLR2 and TLR4 by binding to their ligands, such as lipopolysaccharide (LPS).[8] Conversely, it can enhance the signaling of nucleic acid-sensing TLRs like TLR3 by protecting their ligands from degradation and facilitating their delivery to endosomes.[8][9]

LL37_TLR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Inhibited by LL-37 complex dsRNA dsRNA TLR3 TLR3 (Endosome) dsRNA->TLR3 Enhanced delivery by LL-37 LL37 LL-37 LL37->LPS Binds to LL37->dsRNA Complexes with Inflammatory_Response Inflammatory Response TLR4->Inflammatory_Response Leads to Antiviral_Response Antiviral Response TLR3->Antiviral_Response Leads to

Figure 1: Simplified diagram of LL-37 modulating TLR signaling.

While specific signaling pathways for FK-13 have not been as extensively mapped, its ability to mimic the anti-inflammatory effects of LL-37 suggests it may interact with similar or overlapping pathways.

Functional_Comparison cluster_activities Biological Activities LL37 LL-37 (37 amino acids) Antimicrobial Broad-Spectrum Antimicrobial LL37->Antimicrobial Immunomodulation Immunomodulation (Anti-inflammatory) LL37->Immunomodulation AntiBiofilm Anti-Biofilm LL37->AntiBiofilm WoundHealing Wound Healing & Angiogenesis LL37->WoundHealing TranscriptomicModulation Broad Transcriptomic Modulation LL37->TranscriptomicModulation (Demonstrated) FK13 FK-13 (13 amino acids) FK13->Antimicrobial FK13->Immunomodulation FK13->AntiBiofilm FK13->TranscriptomicModulation (Inferred)

Figure 2: Functional relationship between LL-37 and FK-13.

Experimental Protocols

The following section outlines a general methodology for conducting a comparative transcriptomic analysis of cells treated with peptides like LL-37 and FK-13.

Experimental Workflow for Transcriptomic Analysis

Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_rna_extraction 2. RNA Processing cluster_library_prep 3. Library Preparation & Sequencing cluster_data_analysis 4. Bioinformatic Analysis arrow arrow A Seed cells (e.g., NHEKs) in culture plates B Treat with Peptide (LL-37, FK-13, or Control) A->B C Total RNA Extraction B->C D RNA Quality Control (e.g., Bioanalyzer) C->D E mRNA Isolation / rRNA Depletion D->E F cDNA Synthesis E->F G Library Construction (Adapter Ligation & Amplification) F->G H High-Throughput Sequencing (e.g., Illumina) G->H I Quality Control of Reads H->I J Alignment to Reference Genome I->J K Differential Gene Expression Analysis J->K L Pathway & GO Enrichment Analysis K->L

Figure 3: General workflow for transcriptomic analysis.
Detailed Methodologies

  • Cell Culture and Peptide Treatment:

    • Cell Line: Normal Human Epidermal Keratinocytes (NHEKs) are cultured in appropriate keratinocyte growth medium.

    • Seeding: Cells are seeded in 6-well plates at a density that allows them to reach approximately 70-80% confluency at the time of treatment.

    • Treatment: The culture medium is replaced with fresh medium containing the desired concentration of LL-37, FK-13, or a vehicle control (e.g., sterile water or PBS). A typical concentration for LL-37 is 1-5 µM.[3]

    • Incubation: Cells are incubated with the peptides for a specified duration (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • RNA Extraction and Quality Control:

    • Lysis and Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

    • DNase Treatment: An on-column or in-solution DNase I treatment is performed to remove any contaminating genomic DNA.

    • Quality Assessment: The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), checking for A260/A280 and A260/A230 ratios. The integrity of the RNA is evaluated using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN), with a RIN value ≥ 7 being desirable.

  • RNA-seq Library Preparation and Sequencing:

    • mRNA Enrichment: For eukaryotic samples, poly(A)-tailed mRNAs are typically enriched from the total RNA using oligo(dT)-coated magnetic beads.

    • RNA Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented into smaller pieces. First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Library Construction: The ends of the double-stranded cDNA are repaired, and an 'A' base is added to the 3' ends. Sequencing adapters are then ligated to the cDNA fragments.

    • Amplification: The adapter-ligated library is amplified by PCR to generate a sufficient quantity for sequencing.

    • Sequencing: The final library is quantified and sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or NextSeq, generating single-read or paired-end reads.

  • Bioinformatic Analysis:

    • Data Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.

    • Alignment: The processed reads are aligned to the human reference genome (e.g., GRCh38/hg38) using a splice-aware aligner like STAR or HISAT2.

    • Differential Expression Analysis: The number of reads mapping to each gene is counted. A statistical package such as DESeq2 or edgeR is used to identify differentially expressed genes (DEGs) between the peptide-treated and control groups, typically using a significance threshold of an adjusted p-value (FDR) < 0.05 and a log2 fold change cut-off.

    • Functional Enrichment Analysis: The list of DEGs is analyzed for enrichment of Gene Ontology (GO) terms and KEGG pathways to identify the biological processes and signaling pathways that are significantly affected by the peptide treatment.

Conclusion and Future Directions

The antimicrobial peptide LL-37 is a potent modulator of the host cell transcriptome, influencing a wide range of genes involved in immunity and tissue homeostasis. Its truncated derivative, FK-13, demonstrates comparable functional activities, suggesting it may elicit similar, albeit likely more targeted, transcriptomic changes.

A significant gap in the current knowledge is the absence of direct, high-throughput transcriptomic data for FK-13. Future research employing RNA-seq to analyze cells treated with FK-13 would be invaluable. Such studies would allow for a direct comparison of the gene expression profiles induced by LL-37 and FK-13, providing a clearer understanding of the structure-function relationship of these peptides and aiding in the rational design of novel peptide-based therapeutics with optimized activity and safety profiles.

References

Safety Operating Guide

Proper Disposal Procedures for LL-37 and FK-13 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for the antimicrobial peptides LL-37 and its derivative, FK-13. Adherence to these protocols is essential for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals handling these peptides.

Immediate Safety and Handling Precautions

While LL-37 is not classified as a dangerous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is prudent to handle all chemicals with caution.[1][2] LL-37 and its fragments are biologically active molecules, and high concentrations may exhibit cytotoxicity to mammalian cells.[3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Waste Characterization and Segregation

All waste generated from handling LL-37 and FK-13 must be considered chemical waste and segregated at the point of generation. It is crucial to never dispose of these peptides or their contaminated materials in regular trash or down the drain.

Establish the following dedicated waste streams:

  • Solid Peptide Waste: Includes unused or expired lyophilized powder, contaminated consumables such as pipette tips, tubes, gloves, and weigh boats.

  • Liquid Peptide Waste: Encompasses solutions containing LL-37 or FK-13, including unused reconstituted solutions, experimental media, and HPLC waste.

  • Contaminated Sharps: Consists of needles, syringes, and any other sharp items that have come into contact with the peptides.

Disposal Procedures

The recommended disposal route for LL-37 and FK-13 waste is through your institution's Environmental Health and Safety (EHS) office as chemical waste. However, for liquid waste, a chemical inactivation step prior to collection can provide an additional layer of safety.

Step-by-Step Disposal Protocol:

  • Containment:

    • Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. For solvent-based waste (e.g., from HPLC), use a separate container from aqueous waste.

    • Sharps Waste: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container labeled as "Biohazardous and Chemically Contaminated Sharps."[5]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (e.g., "LL-37 Peptide Waste" or "FK-13 Peptide Waste"), and the date of accumulation.

  • Chemical Inactivation of Liquid Waste (Optional but Recommended):

    • Method A: Bleach Inactivation: In a chemical fume hood, treat the liquid peptide waste with a 10% bleach solution to achieve a final sodium hypochlorite (B82951) concentration of 0.5-1.0%.[2] Allow a contact time of at least 30 minutes.

    • Method B: Acid/Base Hydrolysis: In a chemical fume hood, slowly add the liquid peptide waste to a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[6] A common ratio is 1 part waste to 10 parts inactivation solution. Allow the mixture to stand for at least 24 hours to ensure complete peptide degradation.[6]

  • Neutralization (if applicable):

    • If chemical inactivation was performed, the waste must be neutralized to a pH between 6.0 and 8.0 before collection.

    • For acidic solutions, slowly add a base such as sodium bicarbonate.

    • For basic solutions, add a weak acid.

    • Monitor the pH throughout the neutralization process.

  • Storage and Disposal:

    • Store all sealed and labeled waste containers in a designated hazardous waste accumulation area, away from general lab traffic.

    • Arrange for pickup and final disposal through your institution's EHS department or a certified hazardous waste management service. The final disposal method will likely be incineration.[2]

Note on Autoclaving: While autoclaving is effective for sterilizing biohazardous waste, it is not a reliable method for the chemical destruction of peptides like LL-37 and FK-13. Therefore, autoclaved waste containing these peptides should still be disposed of as chemical waste.

Data Presentation

The following table summarizes key quantitative data and recommendations for the disposal of LL-37 and FK-13.

Waste TypeRecommended ProcedureQuantitative Parameters
Solid Peptide Waste Collect in a labeled, leak-proof hazardous waste container for incineration.N/A
Liquid Peptide Waste (Aqueous) Chemical inactivation followed by collection for hazardous waste disposal.Bleach Inactivation: Final concentration of 0.5-1.0% sodium hypochlorite, 30-minute contact time.[2] Acid/Base Hydrolysis: 1 M HCl or 1 M NaOH, 24-hour contact time.[6]
Contaminated Sharps Place in a labeled, puncture-resistant sharps container for disposal through the institutional hazardous waste program.Do not overfill the container.
Spill Cleanup Absorb liquid spills with inert material (e.g., sand or vermiculite). Gently sweep solid spills to avoid dust. Decontaminate the area with a 10% bleach solution. Collect all cleanup materials as hazardous waste.N/A

Experimental Protocols

Protocol for Chemical Inactivation of Liquid Peptide Waste using Bleach:

  • Preparation: In a designated chemical fume hood, ensure you are wearing appropriate PPE (gloves, safety glasses, lab coat).

  • Measurement: For every 900 mL of liquid peptide waste, measure 100 mL of household bleach (typically 5-6% sodium hypochlorite) to create a 10% bleach solution.

  • Inactivation: Slowly add the bleach to the liquid peptide waste in a suitable container. Gently swirl the container to mix.

  • Contact Time: Allow the mixture to stand for a minimum of 30 minutes.

  • Neutralization: Check the pH of the solution. If necessary, neutralize to a pH between 6.0 and 8.0 using an appropriate neutralizing agent.

  • Collection: Transfer the neutralized waste to a clearly labeled hazardous waste container for collection.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of LL-37 and FK-13 peptide waste.

G start Start: Generation of LL-37 / FK-13 Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tubes, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid inactivation Chemical Inactivation (e.g., 10% Bleach) liquid_waste->inactivation collect_sharps Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->collect_sharps storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid Collect in Labeled Hazardous Waste Container inactivation->collect_liquid No neutralize Neutralize to pH 6.0 - 8.0 inactivation->neutralize Yes collect_liquid->storage collect_sharps->storage neutralize->collect_liquid disposal Dispose via Institutional EHS / Certified Vendor storage->disposal

Caption: Disposal workflow for LL-37 and FK-13 peptide waste.

References

Essential Safety and Logistical Information for Handling LL-37 and FK-13

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical, direct guidance on the safe handling, operation, and disposal of the human antimicrobial peptide LL-37 and its derivative, FK-13. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment.

Immediate Safety and Hazard Information

While comprehensive toxicological properties of LL-37 and FK-13 are not fully elucidated, their biological activity necessitates careful handling.[1][2] FK-13, a derivative of LL-37, has been reported to exhibit lower cytotoxicity than its parent compound. Both are potent biological agents and should be handled with care to avoid potential health effects.[3]

Key Hazard Considerations:

  • Inhalation: Lyophilized powders can be easily aerosolized, posing an inhalation risk.[4]

  • Skin and Eye Contact: May cause irritation upon direct contact.[2][5]

  • Ingestion: May be harmful if swallowed.[2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving LL-37 and FK-13 to ensure appropriate PPE is selected. The following table summarizes the recommended PPE.

PPE Category Minimum Requirement Recommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory CoatChemical-resistant or disposable coveralls
Hand Protection Disposable nitrile glovesDouble gloving with nitrile gloves
Eye & Face Protection Safety glasses with side shieldsFull-face shield or safety goggles
Respiratory Protection Work in a certified chemical fume hood or biological safety cabinetN95 respirator or higher if a fume hood is not available

Operational Plan: Step-by-Step Handling Procedures

Preparation and Reconstitution
  • Preparation of Workspace: Designate a specific, clean area for handling the peptides. Ensure the workspace is decontaminated before and after use.

  • Gather Materials: Assemble all necessary sterile materials, including vials, pipettes, and appropriate solvents.

  • Equilibration of Peptides: Before opening, allow the lyophilized peptide vials to warm to room temperature in a desiccator to prevent condensation.[6]

  • Reconstitution: Carefully open the vial in a fume hood or biological safety cabinet to avoid inhaling the powder. Reconstitute the peptide using a suitable sterile solvent as per the manufacturer's instructions or experimental protocol.

Handling of Peptide Solutions
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted peptide into single-use working solutions.[7]

  • Labeling: Clearly label all vials with the peptide name (LL-37 or FK-13), concentration, date of preparation, and solvent used.

  • Storage: Store lyophilized peptides at -20°C or below.[7][8][9] Peptide solutions are less stable and should be stored at -20°C for short-term use and -80°C for longer-term storage.[6][7]

Disposal Plan

All materials contaminated with LL-37 or FK-13 must be treated as potentially hazardous waste.

Waste Segregation
  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, vials, and labware, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of LL-37 and FK-13 should be collected in a labeled, leak-proof hazardous waste container. Do not pour peptide solutions down the drain.[4]

  • Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Decontamination and Inactivation
  • Chemical Inactivation: For liquid waste, inactivation can be achieved through chemical hydrolysis. This can be done by adding a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH) to the peptide solution and allowing it to stand for a minimum of 24 hours to ensure complete degradation.[10] Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before disposal.[10]

  • Spill Decontamination: In case of a spill, wear appropriate PPE. For liquid spills, cover with an absorbent material. For solid spills, gently cover to avoid raising dust, then wet with a suitable disinfectant before cleaning.[11] The area should be thoroughly cleaned with a 10% bleach solution followed by a water rinse.

Final Disposal
  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4][12]

Quantitative Data Summary

Identifier LL-37 FK-13
CAS Number 154947-66-7[13][14][15][16]717919-68-1[8]
Molecular Formula C₂₀₅H₃₄₀N₆₀O₅₃[13][14][16]C₈₀H₁₃₅N₂₅O₁₇[8]
Molecular Weight 4493.37 g/mol [13]1719.09 g/mol [8]

Experimental Workflow Diagram

G Safe Handling and Disposal Workflow for LL-37 and FK-13 cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare & Decontaminate Workspace prep_ppe->prep_workspace prep_materials Gather Sterile Materials prep_workspace->prep_materials prep_reconstitute Reconstitute Lyophilized Peptide prep_materials->prep_reconstitute handle_aliquot Aliquot into Working Solutions prep_reconstitute->handle_aliquot In Fume Hood handle_experiment Perform Experiment handle_aliquot->handle_experiment disp_segregate Segregate Waste (Solid, Liquid, Sharps) handle_experiment->disp_segregate disp_deactivate Deactivate Liquid Waste (Chemical Hydrolysis) disp_segregate->disp_deactivate disp_neutralize Neutralize Liquid Waste disp_deactivate->disp_neutralize disp_package Package for Disposal disp_neutralize->disp_package disp_contact Contact EHS for Pickup disp_package->disp_contact

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.